molecular formula C8H9NO3 B102812 2,3-Dimethyl-4-nitrophenol CAS No. 19499-93-5

2,3-Dimethyl-4-nitrophenol

Cat. No.: B102812
CAS No.: 19499-93-5
M. Wt: 167.16 g/mol
InChI Key: DAEZHJNJHQAEPE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-nitrophenol is a substituted nitrophenol of significant interest in environmental chemistry and materials science research. Its primary research value lies in its utility as a model compound for studying advanced oxidation processes and the catalytic reduction of nitrophenols, a class of refractory pollutants found in industrial wastewater . In this context, it serves as a key substrate for evaluating the performance of novel nanocatalysts, such as those based on silver, gold, and platinum nanoparticles . The reduction of nitrophenols to aminophenols is a critical transformation for environmental remediation and the production of valuable chemical intermediates like aniline and paracetamol . Researchers utilize this compound to probe catalytic mechanisms, including the competition between the desired reduction pathway and the hydrolysis of common reducing agents like borohydride, which is essential for designing selective and efficient catalytic systems . Furthermore, nitrophenol derivatives are traditionally studied as potential interferences in the electrochemical determination of other phenolic compounds, such as catechol and hydroquinone, making this compound relevant for developing selective sensing platforms .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEZHJNJHQAEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537126
Record name 2,3-Dimethyl-4-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19499-93-5
Record name 2,3-Dimethyl-4-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-4-nitrophenol
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Foundational & Exploratory

2,3-Dimethyl-4-nitrophenol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-4-nitrophenol

Introduction

This compound, also known as 4-Nitro-2,3-xylenol, is a substituted aromatic organic compound belonging to the nitrophenol family.[1][2] As with its isomers, the strategic placement of methyl and nitro groups on the phenol backbone imparts specific chemical and physical characteristics that are of significant interest in various scientific domains. It serves as a crucial intermediate in organic synthesis and holds potential for applications in pharmaceutical research and development.[3][4]

A thorough understanding of the physical properties of this compound is paramount for professionals in research and drug development. These properties—ranging from melting point and solubility to spectroscopic signatures—govern its behavior in reaction media, dictate purification strategies, inform formulation development, and ensure safe handling. This guide provides a comprehensive overview of these core physical properties, grounded in established data and supplemented with field-proven experimental protocols to empower researchers in their laboratory endeavors.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 4-Nitro-2,3-xylenol[1][2]
CAS Number 19499-93-5[1][4]
Molecular Formula C₈H₉NO₃[1][2][5]
Molecular Weight 167.16 g/mol [1][2][5]
InChIKey DAEZHJNJHQAEPE-UHFFFAOYSA-N[1]

The arrangement of the functional groups on the benzene ring is critical to the molecule's properties. The hydroxyl (-OH) and nitro (-NO₂) groups introduce polarity and hydrogen bonding capabilities, while the two methyl (-CH₃) groups add nonpolar character and steric influence.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical state and thermal properties of a compound are fundamental for its storage, handling, and use in chemical reactions. This compound is typically a powder or crystalline solid, with colors ranging from light yellow to green.[3]

PropertyValueSource(s)
Appearance Powder to crystal[3][6]
Melting Point 125 °C[3][6]
Boiling Point 323.9 ± 30.0 °C (Predicted)[3][6]
Density 1.263 g/cm³ (Predicted)[3][6]

The relatively high melting point compared to phenol (40.9 °C) is attributable to the increased molecular weight and the potential for strong intermolecular interactions, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the highly polar nitro group.[7][8][9] These same intermolecular forces contribute to its predicted high boiling point.[9]

Solubility Profile

The solubility of a compound is a critical parameter for reaction kinetics, purification (e.g., crystallization), and formulation for biological assays. The structure of this compound suggests a nuanced solubility profile. The polar hydroxyl and nitro groups can engage in hydrogen bonding, favoring solubility in polar solvents.[10][11] Conversely, the aromatic ring and two methyl groups contribute to its nonpolar, lipophilic character.[10]

Based on the behavior of structurally similar compounds like other nitrophenols and dimethylphenols, the following qualitative solubility profile is expected.[10][11][12]

Solvent ClassExample SolventsExpected SolubilityRationale
Water H₂OLimited/PoorThe hydrophobic nature of the dimethylated benzene ring counteracts the hydrogen bonding capacity of the -OH and -NO₂ groups.[11]
Polar Aprotic DMSO, DMF, AcetoneVery SolubleThese solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating the polar regions of the molecule.[10]
Polar Protic Methanol, EthanolSolubleThe alkyl alcohols can both donate and accept hydrogen bonds, leading to favorable interactions.[11]
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of the molecule due to the -OH and -NO₂ groups limits its solubility in nonpolar media.
Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to verifying the solubility of an unknown or target compound across a range of solvents, which is essential for subsequent experimental design.[13][14][15]

Objective: To determine the qualitative solubility of this compound in water, 5% NaOH, 5% HCl, and an organic solvent like ethanol.

Materials:

  • This compound

  • Test tubes and rack

  • Spatula

  • Graduated pipettes or cylinders

  • Solvents: Deionized water, 5% (w/v) NaOH(aq), 5% (v/v) HCl(aq), Ethanol

Methodology:

  • Preparation: Label four clean, dry test tubes for each solvent.

  • Sample Addition: Add approximately 25 mg of this compound to each test tube.

  • Solvent Addition: Add 0.75 mL of the respective solvent to each tube in small portions.[13]

  • Mixing: After each addition, shake the test tube vigorously for 30-60 seconds to facilitate dissolution.[16]

  • Observation: Observe the mixture against a contrasting background. Record whether the compound is soluble (forms a clear, homogeneous solution), partially soluble (some solid remains but the solution is not saturated), or insoluble (the solid does not appear to dissolve).[16]

  • Acid/Base Confirmation:

    • For the tube with 5% NaOH: If the compound dissolves, it indicates the presence of an acidic group (the phenol). To confirm, add 5% HCl dropwise until the solution is acidic. The reappearance of a precipitate confirms the formation of a water-soluble salt in the basic solution.[15]

    • The compound is not expected to be soluble in 5% HCl as it lacks a basic functional group.

Solubility_Workflow cluster_tests Parallel Solvent Tests start Start: 25 mg of Compound water Add 0.75 mL Water Shake Vigorously naoh Add 0.75 mL 5% NaOH Shake Vigorously hcl Add 0.75 mL 5% HCl Shake Vigorously organic Add 0.75 mL Ethanol Shake Vigorously obs_water Observe & Record (Insoluble) water->obs_water obs_naoh Observe & Record (Soluble) naoh->obs_naoh obs_hcl Observe & Record (Insoluble) hcl->obs_hcl obs_organic Observe & Record (Soluble) organic->obs_organic end End: Profile Complete obs_water->end confirm_acid Add 5% HCl until acidic Precipitate forms? obs_naoh->confirm_acid Confirms Acidic Phenol obs_hcl->end obs_organic->end confirm_acid->end

Caption: Workflow for qualitative solubility assessment.

Spectroscopic Characterization

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for structural confirmation and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. By analogy with other nitrophenols, the following peaks are expected:[17][18][19]

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.

  • C-H Stretch (aromatic and alkyl): Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H bonds.

  • N-O Stretch (asymmetric and symmetric): Two strong, distinct peaks characteristic of the nitro group, typically found around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

  • C=C Stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[20][21][22]

  • ¹H NMR Spectrum:

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly variable (typically δ 4.5-8.0 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[23]

    • Aromatic Protons (-ArH): Two signals are expected for the two protons on the benzene ring. They will appear as doublets in the aromatic region (δ 6.5-8.5 ppm). The proton ortho to the nitro group will be further downfield due to the group's strong electron-withdrawing nature.

    • Methyl Protons (-CH₃): Two distinct singlets will be observed in the alkyl region (δ 2.0-2.5 ppm), each integrating to 3 protons.

  • ¹³C NMR Spectrum:

    • Due to molecular asymmetry, all 8 carbon atoms are chemically non-equivalent and should produce 8 distinct signals.

    • Ipso-Carbon (C-OH): The carbon attached to the hydroxyl group will be significantly deshielded, appearing around δ 150-160 ppm.[24]

    • Aromatic Carbons: The other five aromatic carbons will resonate in the δ 115-150 ppm range. The carbon attached to the nitro group will also be downfield.

    • Methyl Carbons (-CH₃): The two methyl carbons will appear as sharp signals in the upfield region (δ 15-25 ppm).

UV-Visible Spectroscopy

The presence of the nitrophenol chromophore makes the compound active in the UV-Vis region. It is expected to show strong absorbance maxima, with the exact wavelength being dependent on the solvent and the pH of the solution. In neutral or acidic solution, the peak for the 4-nitrophenol form is typically around 317-320 nm.[25] In a basic solution, deprotonation to the 4-nitrophenolate ion results in a bathochromic (red) shift to around 400 nm, often accompanied by a visible yellow color.[25]

Safety and Handling

As a substituted nitrophenol, this compound must be handled with appropriate care. The GHS classification provided by suppliers indicates potential hazards.[1]

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1] May be harmful if inhaled or swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[26][27]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[26][28] Avoid contact with skin and eyes.[26] Keep away from strong oxidizing agents and strong bases.[26]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][27]

References

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic.
  • ChemicalBook. (n.d.). This compound CAS#: 19499-93-5.
  • ChemicalBook. (n.d.). This compound CAS#: 19499-93-5.
  • ResearchGate. (n.d.). FTIR spectrum of pure o-nitrophenol.
  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. RSC Publishing.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS.
  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)....
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.
  • Benchchem. (n.d.). Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents.
  • (n.d.). 2 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2015, February 6). SAFETY DATA SHEET.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:19499-93-5.
  • ResearchGate. (n.d.). FTIR spectra of a nitrophenol, b reduced product (aminophenol), and c....
  • ChemicalBook. (2023, June 8). This compound.
  • PubChem. (n.d.). Phenol. National Institutes of Health.
  • TCI EUROPE N.V. (n.d.). This compound.
  • Solubility of Things. (n.d.). 2,6-dimethyl-4-nitrophenol.
  • Chemistry For Everyone. (2025, September 3). What Is The Melting And Boiling Point Of Phenol? YouTube.
  • ECHEMI. (n.d.). 2,6-Dimethyl-4-nitrophenol SDS, 2423-71-4 Safety Data Sheets.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • ChemBK. (2024, April 10). 2,6-Dimethyl-4-nitrophenol.
  • Britannica. (2026, January 2). Phenol.
  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....

Sources

An In-depth Technical Guide to 2,3-Dimethyl-4-nitrophenol: Structure, Bonding, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2,3-dimethyl-4-nitrophenol, a substituted aromatic compound of interest in synthetic chemistry. We will dissect its molecular architecture, exploring the intricate interplay of covalent bonding, electronic effects (inductive and mesomeric), and steric influences that define its chemical behavior. This document moves beyond a simple recitation of facts to explain the causality behind the molecule's properties, offering field-proven insights into its synthesis, spectroscopic characterization, and reactivity. Detailed experimental protocols and data visualizations are provided to serve as a practical resource for laboratory professionals.

Molecular Architecture of this compound

This compound, with the chemical formula C₈H₉NO₃, is a derivative of phenol.[1][2] Its core is a benzene ring systematically functionalized with four substituents: a hydroxyl (-OH) group at position C1, two methyl (-CH₃) groups at positions C2 and C3, and a nitro (-NO₂) group at position C4. This specific arrangement dictates its unique chemical identity and reactivity profile.

Core Structural Identifiers

A precise understanding of a molecule begins with its fundamental identifiers.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 19499-93-5[1][2][3]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Canonical SMILES CC1=C(C=CC(=C1C)O)[O-][1][4]
InChIKey DAEZHJNJHQAEPE-UHFFFAOYSA-N[1][5]
Visualizing the Structure

The two-dimensional representation of this compound illustrates the spatial relationship of its functional groups.

Caption: 2D structure of this compound.

A Deeper Look at Chemical Bonding and Electronic Effects

The reactivity and physical properties of this compound are governed by the complex interplay of electronic effects exerted by its substituents on the aromatic π-system.

Inductive and Mesomeric Effects
  • Hydroxyl (-OH) Group: Exerts a strong electron-withdrawing inductive effect (-I) due to oxygen's high electronegativity, but a powerful electron-donating mesomeric effect (+M) by delocalizing a lone pair into the ring. The +M effect is dominant, making the -OH group an overall ring activator.

  • Methyl (-CH₃) Groups: These alkyl groups are electron-donating through a positive inductive effect (+I) and hyperconjugation. They weakly activate the benzene ring.

  • Nitro (-NO₂) Group: This is one of the strongest electron-withdrawing groups. It exerts both a powerful inductive (-I) and mesomeric (-M) effect.[6][7] The positively charged nitrogen atom strongly pulls electron density out of the ring through both the sigma bond framework (-I) and the pi system (-M), significantly deactivating the ring towards electrophilic attack.[7][8]

Electronic_Effects cluster_effects Electronic Effects Molecule This compound Inductive Inductive Effect (-I / +I) Molecule->Inductive -I from -NO₂, -OH +I from -CH₃ Mesomeric Mesomeric Effect (-M / +M) Molecule->Mesomeric -M from -NO₂ +M from -OH Reactivity Overall Reactivity & Acidity Inductive->Reactivity Mesomeric->Reactivity

Caption: Interplay of electronic effects in the molecule.

Hydrogen Bonding

Unlike ortho-nitrophenols which exhibit strong intramolecular hydrogen bonding, the para-position of the nitro group relative to the hydroxyl group in this compound precludes this.[9][10][11] Instead, it is capable of forming intermolecular hydrogen bonds. The hydrogen of the hydroxyl group on one molecule can form a hydrogen bond with an oxygen atom of the nitro group on an adjacent molecule. This intermolecular association is expected to result in a higher boiling point and lower steam volatility compared to an analogous ortho-isomer.[10][12][13]

Steric Considerations

The two adjacent methyl groups at the C2 and C3 positions introduce significant steric bulk. This has a crucial impact on the molecule's conformation. While the methyl groups themselves do not directly hinder the hydroxyl group, the C3-methyl group is ortho to the C4-nitro group. This steric clash can force the nitro group to rotate out of the plane of the benzene ring. Such a rotation would disrupt the π-orbital overlap between the nitro group and the ring, thereby diminishing its electron-withdrawing mesomeric (-M) effect.[14][15] This "Steric Inhibition of Resonance" is a critical factor in determining the molecule's acidity and overall reactivity.[14]

Synthesis and Reactivity

As an intermediate, understanding the synthesis and reactivity of this compound is paramount for its application.[3][16]

Proposed Synthesis: Nitration of 2,3-Dimethylphenol

A direct and logical synthetic route is the electrophilic nitration of the precursor, 2,3-dimethylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators. The para position (C4) is sterically accessible and electronically activated, making it a likely site for nitration.

Synthesis_Workflow Start 2,3-Dimethylphenol Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Reagents Nitrating Agent (e.g., HNO₃ / H₂SO₄) Reagents->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration

This protocol is a generalized procedure and must be adapted and performed with strict adherence to all laboratory safety standards.

  • Dissolution: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-dimethylphenol (1 equivalent) in a suitable solvent like glacial acetic acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Preparation of Nitrating Mixture: Slowly add concentrated sulfuric acid to concentrated nitric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2,3-dimethylphenol. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Acidity and Reactivity

The acidity of the phenolic proton is significantly enhanced compared to phenol (pKa ≈ 10) due to the powerful electron-withdrawing nitro group, which stabilizes the resulting phenoxide anion through resonance and induction.[8][17] However, this increased acidity is tempered by two factors:

  • The electron-donating methyl groups slightly destabilize the anion, reducing acidity.

  • Steric inhibition of resonance, as discussed previously, may reduce the nitro group's ability to stabilize the anion via its -M effect. This would make this compound less acidic than an isomer where the nitro group can be fully coplanar with the ring, such as 2,6-dimethyl-4-nitrophenol.[14][18]

Spectroscopic Profile

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

TechniqueExpected Observations
¹H NMR - A broad singlet for the phenolic -OH proton. - Two distinct singlets in the aromatic region for the two non-equivalent aromatic protons. - Two distinct singlets in the aliphatic region (around 2.0-2.5 ppm) for the two non-equivalent methyl groups.[5]
¹³C NMR - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. - Two distinct signals for the two methyl carbons.[19]
IR Spectroscopy - A broad absorption band around 3200-3500 cm⁻¹ for the O-H stretch. - C-H stretching vibrations (aromatic ~3100-3000 cm⁻¹, aliphatic ~2950-2850 cm⁻¹). - Strong asymmetric and symmetric N-O stretching bands for the nitro group, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. - C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight of 167.16.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule whose properties are a masterclass in the principles of physical organic chemistry. Its structure, defined by the precise placement of activating and deactivating groups, creates a delicate balance of inductive, mesomeric, and steric effects. This balance not only dictates its fundamental bonding characteristics but also governs its synthesis, reactivity, and spectroscopic signature. For the research scientist, a thorough understanding of these underlying principles is crucial for the effective utilization of this compound as a building block in the development of more complex chemical entities.

References

  • American Chemical Society. (n.d.). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs Intermolecular Hydrogen Bond Dynamics. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, July 9). How does intramolecular hydrogen bonding cause the molecules to be separated from each other?. Retrieved from [Link]

  • Allen. (n.d.). Do o - nitrophenol and p - nitrophenol have hydrogen bonding in their molecules? Explain which of the two has higher boiling point?. Retrieved from [Link]

  • Testbook. (n.d.). Which type of hydrogen bonding occurs in "o -nitrophenol"?. Retrieved from [Link]

  • Pearson+. (2024, August 10). Though the nitro group is electron-withdrawing by resonance, when.... Study Prep. Retrieved from [Link]

  • Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol?. Retrieved from [Link]

  • Quora. (2018, July 12). What is the effect of the -NO² group on the acidic strength of phenol?. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS ON THE INTRAMOLECULAR HYDROGEN BOND IN o-NITROPHENOL. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 12). Why o-Nitrophenol is more volatile than p-Nitrophenol?. Retrieved from [Link]

  • Allen. (n.d.). Do o - nitrophenol and p - nitrophenol have hydrogen bonding in their molecules? Explain which of the two has higher boiling point?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Quora. (2016, July 31). Why meta nitro phenol has higher boiling than O-nitrophenol?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, November 2). Electrophilic substitution in meta-nitrophenol. Retrieved from [Link]

  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H9NO3). Retrieved from [Link]

  • Quora. (2017, May 7). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. Retrieved from [Link]

  • Numerade. (n.d.). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pK_a = 7.15, but.... Retrieved from [Link]

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An In-Depth Technical Guide to 2,3-Dimethyl-4-nitrophenol (CAS: 19499-93-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2,3-Dimethyl-4-nitrophenol, a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to utilize this compound effectively and safely in their endeavors. The information presented herein is a synthesis of established chemical principles and available technical data, intended to serve as a foundational resource for laboratory applications.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 19499-93-5, is a nitro-substituted derivative of 2,3-dimethylphenol (2,3-xylenol). The presence of the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups on the benzene ring imparts a unique set of chemical and physical properties to the molecule.

Molecular Formula: C₈H₉NO₃[1]

Molecular Weight: 167.16 g/mol [1]

IUPAC Name: this compound[1]

Synonyms: 4-Nitro-2,3-xylenol[1]

The strategic placement of the substituents on the aromatic ring influences its reactivity, solubility, and spectral characteristics. The interplay between the activating hydroxyl and methyl groups and the deactivating nitro group makes it an interesting substrate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Melting Point125 °C
Boiling Point (Predicted)323.9 ± 30.0 °C
Density (Predicted)1.263 g/cm³
AppearanceLight yellow to yellow to green powder/crystal
Storage TemperatureRoom Temperature, Sealed in dry

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of 2,3-dimethylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators. Due to steric hindrance from the two adjacent methyl groups, the incoming nitro group is directed to the para position relative to the hydroxyl group.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Nitrating Agent cluster_product Product A 2,3-Dimethylphenol C This compound A->C Nitration B Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nitration of 2,3-Dimethylphenol

This protocol is a generalized procedure based on established methods for the nitration of phenols.[2][3]

Materials:

  • 2,3-Dimethylphenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylphenol (1 equivalent) in a minimal amount of glacial acetic acid or an appropriate solvent. Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,3-dimethylphenol using a dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition. The reaction is exothermic and careful temperature control is crucial to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases. Extract the product into ethyl acetate.

  • Washing and Drying: Wash the organic layer with distilled water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 11.0Singlet (broad)1HPhenolic -OH
~7.8Doublet1HAromatic H (ortho to -NO₂)
~7.0Doublet1HAromatic H (meta to -NO₂)
~2.4Singlet3HMethyl (-CH₃)
~2.2Singlet3HMethyl (-CH₃)

Note: The chemical shift of the phenolic proton is highly dependent on the solvent and concentration. The aromatic protons will exhibit splitting due to coupling with each other.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C-OH
~140C-NO₂
~130 - 140Aromatic C-H & C-C
~115 - 125Aromatic C-H
~15 - 20Methyl (-CH₃) carbons

Note: Specific assignments require more detailed spectral analysis or computational prediction.

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3500 (broad)O-H stretchPhenolic -OH
3000 - 3100C-H stretchAromatic C-H
2850 - 2960C-H stretchMethyl -CH₃
1500 - 1600N-O asymmetric stretchNitro -NO₂
1300 - 1370N-O symmetric stretchNitro -NO₂
1450 - 1600C=C stretchAromatic ring

The presence of a broad O-H stretch, characteristic nitro group absorptions, and aromatic and aliphatic C-H stretches would confirm the structure.[4]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent peak at m/z = 167, corresponding to the molecular weight of the compound.

  • Loss of NO₂: A significant fragment at m/z = 121, resulting from the loss of the nitro group (46 Da).

  • Loss of CH₃: A fragment at m/z = 152, due to the loss of a methyl radical (15 Da).

  • Further Fragmentations: Other smaller fragments may be observed due to the cleavage of the aromatic ring and loss of CO.

MS_Fragmentation M [C₈H₉NO₃]⁺˙ m/z = 167 F1 [C₈H₉O]⁺ m/z = 121 M->F1 - NO₂ F2 [C₇H₆NO₃]⁺ m/z = 152 M->F2 - CH₃

Caption: Predicted major fragmentation pathways of this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation. The nitro group can be reduced to an amino group, which is a versatile functional group for further synthetic transformations, making this compound a useful intermediate in the synthesis of more complex molecules.[5][6]

The presence of the nitro group in aromatic compounds is often associated with a range of biological activities, including antimicrobial and antiparasitic effects.[5][7] While specific studies on the biological activity of this compound are limited, its structural motifs suggest it could be a scaffold for the development of new therapeutic agents. Its role as a potential intermediate in drug synthesis warrants further investigation.[6]

Analytical Methodologies

For the quantitative analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol (General):

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape). A gradient elution may be necessary to achieve optimal separation.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions are made to create calibration standards.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample can then be determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a mixture, and the MS detector identifies and quantifies them based on their mass-to-charge ratio. Derivatization may be required to increase the volatility of the phenolic compound.[8]

Experimental Protocol (General):

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Injection: A split/splitless injector. The injection temperature should be optimized to ensure efficient vaporization without thermal degradation.

  • Oven Temperature Program: A temperature gradient is typically used to separate the analyte from other components in the sample.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation: Similar to HPLC, prepare a stock solution and calibration standards. If derivatization is necessary, a suitable reagent (e.g., BSTFA) is added to the sample before injection.

Safety, Handling, and Disposal

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Signal Word: Warning[1]

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[9][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11]

  • Avoid inhalation of dust and contact with skin and eyes.[9][10][11]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

Safety_Workflow cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_disposal Disposal Goggles Safety Goggles Ventilation Use in Fume Hood Goggles->Ventilation Gloves Gloves Gloves->Ventilation LabCoat Lab Coat LabCoat->Ventilation AvoidContact Avoid Skin/Eye Contact Ventilation->AvoidContact WashHands Wash Hands After Use AvoidContact->WashHands Regulations Follow Regulations WashHands->Regulations NoDrains Do Not Pour Down Drain Regulations->NoDrains

Caption: Key safety considerations for handling this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, synthesis, characterization, potential applications, and safety considerations. The information and protocols presented are intended to equip researchers with the necessary knowledge to confidently and safely incorporate this compound into their scientific workflows. As a versatile intermediate, further exploration of the reactivity and biological activity of this compound holds promise for advancements in organic synthesis and drug discovery.

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Spectroscopic Profile of 2,3-Dimethyl-4-nitrophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethyl-4-nitrophenol is a substituted aromatic compound with significant applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals.[1] A comprehensive understanding of its molecular structure is paramount for its effective utilization and for quality control in its synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this molecule.

This technical guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also the underlying principles of spectral interpretation and standardized protocols for data acquisition. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible spectroscopic data.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the chemical formula C₈H₉NO₃, consists of a phenol ring substituted with two methyl groups at the C2 and C3 positions and a nitro group at the C4 position.[2] This substitution pattern gives rise to a unique set of spectroscopic signatures.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

Predicted ¹H NMR Spectral Data
Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
Aromatic H (H-5)~7.8Doublet1H
Aromatic H (H-6)~6.9Doublet1H
Methyl H (2-CH₃)~2.3Singlet3H
Methyl H (3-CH₃)~2.1Singlet3H
Hydroxyl H (OH)VariableBroad Singlet1H

Note: The chemical shifts are predictions based on typical values for substituted phenols and may vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons: The two aromatic protons, H-5 and H-6, are chemically non-equivalent and are expected to appear as doublets due to coupling with each other. The H-5 proton, being closer to the electron-withdrawing nitro group, is expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the H-6 proton.

  • Methyl Protons: The two methyl groups at positions C-2 and C-3 are also in different chemical environments. They are expected to appear as two distinct singlets.

  • Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and can exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear.

Experimental Protocol for ¹H NMR[3]

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

¹³C NMR Spectral Data[4]
Carbon AssignmentChemical Shift (δ) ppm
C-4 (C-NO₂)~146
C-1 (C-OH)~155
C-2 (C-CH₃)~125
C-3 (C-CH₃)~133
C-5 (C-H)~124
C-6 (C-H)~115
Methyl C (2-CH₃)~12
Methyl C (3-CH₃)~16

Note: These are approximate chemical shifts obtained from available spectral data.[3][4] The exact values can vary based on experimental conditions.

Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent and will therefore show six distinct signals. The carbons attached to the electron-withdrawing nitro group (C-4) and the electron-donating hydroxyl group (C-1) will be significantly shifted downfield. The carbons bearing the methyl groups (C-2 and C-3) and the protons (C-5 and C-6) will have chemical shifts in the typical aromatic region.

  • Methyl Carbons: The two methyl carbons will appear as two separate signals in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR[6]

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a larger sample size (20-50 mg) and longer acquisition times due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each carbon signal appears as a singlet.[5]

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Functional GroupVibration Type
3500-3200 (broad)O-HStretching
3100-3000Aromatic C-HStretching
2980-2850Methyl C-HStretching
~1590, ~1470Aromatic C=CStretching
~1520, ~1340N-OAsymmetric & Symmetric Stretching
~1260C-OStretching
~830C-NStretching
Interpretation of the IR Spectrum
  • O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.

  • N-O Stretches: The nitro group will give rise to two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds in the aromatic ring usually results in multiple bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the 1300-1200 cm⁻¹ range.

Experimental Protocol for Solid-Sample IR[9][10]

Caption: Workflow for Solid-Sample IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a common technique.[7]

Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 167.16[8]

  • Key Fragmentation Ions: The fragmentation pattern of nitrophenols is complex. Expected fragments for this compound would arise from the loss of small molecules or radicals.

Interpretation of the Mass Spectrum and Fragmentation

The mass spectrum of this compound will show a molecular ion peak at an m/z corresponding to its molecular weight (167.16 g/mol ).[8] The fragmentation pattern in EI-MS is often initiated by the ionization of the molecule to form a radical cation (M⁺•). Common fragmentation pathways for nitrophenols include:

  • Loss of NO₂: A significant fragment may be observed at M - 46, corresponding to the loss of a nitro radical (•NO₂).

  • Loss of NO: A fragment at M - 30, corresponding to the loss of nitric oxide (NO), is also common.

  • Loss of a Methyl Radical: A peak at M - 15 would indicate the loss of a methyl radical (•CH₃).

  • Formation of a Phenonium Ion: Rearrangement and fragmentation can lead to the formation of various substituted phenonium ions.

The relative intensities of these fragment ions provide a fingerprint of the molecule's structure.

Experimental Protocol for Electron Ionization (EI) MS[13]

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provide a comprehensive characterization of this compound. The detailed interpretation of the spectral features, in conjunction with the provided experimental protocols, offers a robust framework for the unambiguous identification and quality assessment of this important chemical compound. By understanding the principles behind these spectroscopic techniques and adhering to standardized methodologies, researchers can ensure the integrity and reliability of their analytical data, thereby facilitating advancements in their respective fields.

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An In-Depth Technical Guide to the Solubility of 2,3-Dimethyl-4-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2,3-Dimethyl-4-nitrophenol in organic solvents, designed for researchers, scientists, and professionals in drug development. In the absence of extensive published quantitative solubility data for this specific compound, this document focuses on the foundational principles of solubility, predicts the solubility profile based on physicochemical properties, and provides a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₈H₉NO₃.[1] Its structure, featuring a phenolic hydroxyl group, a nitro group, and two methyl groups on the benzene ring, dictates its physicochemical properties and, consequently, its solubility behavior. Understanding its solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and assessing its potential biological activity and environmental fate.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₉NO₃[1]
Molecular Weight167.16 g/mol [1]
Melting Point125°C[2][3]
Boiling Point (Predicted)323.9 ± 30.0 °C[2][3]
AppearancePowder to crystal[2][3]

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like".[4][5] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules.[6][7][8] The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is dependent on the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

The process can be conceptually broken down into three steps:

  • Solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

  • Solvent-solvent interactions: Energy is required to create a cavity in the solvent for the solute molecule.

  • Solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.

For a solute to dissolve, the energy released from solute-solvent interactions must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

The molecular structure of this compound allows for several types of intermolecular interactions:

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor, and the oxygen atoms of both the hydroxyl and nitro (-NO₂) groups can act as hydrogen bond acceptors.[9]

  • Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the molecule.

  • Van der Waals Forces (London Dispersion Forces): These forces are present due to the overall molecular structure.

The presence of these functional groups suggests that this compound will be most soluble in solvents that can engage in similar intermolecular interactions.

cluster_solute This compound cluster_solvent Solvent cluster_solution Solution Solute C₈H₉NO₃ Solvent Solvent Molecules Solute->Solvent Establish Solute-Solvent Interactions Solution Dissolved Solute Solute->Solution Overcome Solute-Solute Forces Solvent->Solution

Diagram of the dissolution process.

Expected Solubility Profile of this compound

SolventTypeDielectric Constant (ε)[10][12]Polarity Index (P')[11][13][14]Hydrogen BondingExpected SolubilityRationale
Water Polar Protic80.110.2Donor & AcceptorLowThe nonpolar dimethylated benzene ring counteracts the polarity of the hydroxyl and nitro groups, limiting solubility.
Methanol Polar Protic32.75.1Donor & AcceptorHigh"Like dissolves like"; methanol is polar and can form strong hydrogen bonds with the solute.[15]
Ethanol Polar Protic24.554.3Donor & AcceptorHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution.[15]
Acetone Polar Aprotic20.75.1AcceptorHighA strong polar aprotic solvent that can accept hydrogen bonds and engage in dipole-dipole interactions.
Ethyl Acetate Moderately Polar6.024.4AcceptorModerate to HighGood balance of polarity to interact with the polar groups of the solute.
Dichloromethane Moderately Polar8.933.1Weak AcceptorModerateIts polarity allows for dipole-dipole interactions, though it lacks strong hydrogen bonding.[15]
Chloroform Moderately Polar4.814.1Weak DonorModerateSimilar to dichloromethane, it can dissolve polar compounds.[15]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.687.2Strong AcceptorVery HighA powerful polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.
Hexane Nonpolar1.880.1NoneVery LowThe significant difference in polarity between the solute and this nonpolar solvent will prevent significant dissolution.
Toluene Nonpolar2.382.4Weak AcceptorLowWhile the aromatic ring of toluene can have some π-π interactions with the solute's benzene ring, the overall polarity mismatch is too great.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise quantitative solubility data, the equilibrium shake-flask method followed by UV-Vis spectrophotometric analysis is a robust and widely used technique.[16]

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method. UV-Vis spectroscopy is a convenient method for quantification if the compound has a chromophore, which the nitro group in this compound provides.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis spectrophotometer and cuvettes

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of known concentration B Create serial dilutions for calibration curve A->B G Measure absorbance of calibration standards B->G C Add excess solid to solvent in vials D Equilibrate on shaker at constant temperature C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F I Measure absorbance of saturated solution samples F->I H Plot calibration curve (Absorbance vs. Concentration) G->H J Determine concentration from calibration curve H->J I->J

Sources

An In-Depth Technical Guide to the Acidity and pKa of 2,3-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Acidity and pKa in Modern Drug Development

In the landscape of pharmaceutical sciences, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It governs a molecule's state of ionization at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and protein binding affinity. For researchers and drug development professionals, a profound understanding of a compound's pKa is not merely academic; it is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of the acidity and pKa of 2,3-dimethyl-4-nitrophenol, a substituted nitrophenol of interest, synthesizing theoretical principles with practical experimental guidance.

Phenols, as a class, are weakly acidic due to the resonance stabilization of the corresponding phenoxide anion.[1] The introduction of substituents onto the aromatic ring can dramatically alter this acidity. Electron-withdrawing groups, such as the nitro group (-NO₂), typically increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[2] Conversely, electron-donating groups, like methyl (-CH₃), tend to decrease acidity.[2] The interplay of these electronic effects, alongside steric considerations, determines the specific pKa of a polysubstituted phenol like this compound.

Molecular Structure and the Determinants of Acidity in this compound

The acidity of this compound is a nuanced outcome of the electronic and steric effects exerted by its three substituents on the phenolic hydroxyl group. A comprehensive analysis requires consideration of inductive effects, resonance effects, and steric hindrance.

1. The Nitro Group: A Potent Acidifying Agent

The paramount influence on the acidity of this compound is the electron-withdrawing nitro group at the para position (position 4) relative to the hydroxyl group. This group enhances acidity through two primary mechanisms:

  • -I (Negative Inductive) Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This electron withdrawal polarizes the O-H bond of the hydroxyl group, facilitating the release of the proton (H⁺).

  • -R (Negative Resonance) Effect: The nitro group can participate in resonance with the benzene ring, delocalizing the negative charge of the phenoxide anion formed upon deprotonation. This delocalization significantly stabilizes the conjugate base, shifting the equilibrium towards dissociation and thus lowering the pKa. The negative charge on the phenoxide oxygen can be delocalized onto the oxygen atoms of the nitro group, a powerful stabilizing contribution.[3]

2. The Methyl Groups: A Modulating Influence

The two methyl groups at positions 2 and 3 introduce a counteracting, albeit more complex, influence on the molecule's acidity.

  • +I (Positive Inductive) Effect: Alkyl groups are electron-donating through induction. They push electron density into the benzene ring, which slightly destabilizes the phenoxide anion and would, in isolation, decrease acidity.[2]

  • Hyperconjugation: The methyl groups can also donate electron density through hyperconjugation, further contributing to a slight decrease in acidity.

  • Steric Hindrance: This is a crucial factor for this compound. The methyl group at position 3 is ortho to the nitro group. This proximity can create steric strain, potentially forcing the nitro group to twist out of the plane of the benzene ring. For the -R effect to operate maximally, the p-orbitals of the nitro group must be aligned with the π-system of the ring. If steric hindrance disrupts this planarity, the resonance-based stabilization of the phenoxide anion is diminished. This effect is well-documented for the isomer 3,5-dimethyl-4-nitrophenol, which is significantly less acidic (pKa ≈ 8.25) than p-nitrophenol (pKa ≈ 7.15) precisely because the two ortho-methyl groups force the nitro group out of the ring's plane.[4]

Predicted pKa Value and Comparative Analysis

CompoundpKa ValueKey Structural Features
4-Nitrophenol~7.15[6]Unhindered nitro group, strong -R effect.
2,6-Dimethyl-4-nitrophenol~7.19Methyl groups are not ortho to the nitro group, so the -R effect is largely intact.
3,5-Dimethyl-4-nitrophenol~8.25[4]Two methyl groups ortho to the nitro group cause significant steric hindrance, inhibiting the -R effect.
This compound ~7.70 (Predicted) One methyl group is ortho to the nitro group, causing some steric hindrance, but less than in the 3,5-isomer.

The predicted pKa of 7.70 for this compound positions its acidity between that of the unhindered 2,6-dimethyl isomer and the highly hindered 3,5-dimethyl isomer. This suggests that the single ortho-methyl group at position 3 provides a moderate degree of steric hindrance to the nitro group, partially diminishing its resonance-stabilizing effect and making the compound less acidic than 4-nitrophenol and 2,6-dimethyl-4-nitrophenol, but more acidic than the sterically hindered 3,5-dimethyl-4-nitrophenol.

The interplay of these electronic and steric effects is visually summarized in the following diagram:

G cluster_molecule This compound cluster_effects Factors Influencing Acidity (pKa) mol Inductive Inductive Effects Resonance Resonance Effects Steric Steric Hindrance Acidity Overall Acidity (Predicted pKa ~7.70) Inductive->Acidity -I from NO2 +I from CH3 Resonance->Acidity -R from NO2 (stabilizes anion) Steric->Resonance 3-CH3 hinders 4-NO2 (reduces stabilization) G A 1. Prepare Stock Solution (e.g., 1 mM Nitrophenol in Methanol) C 3. Prepare Test Solutions Add a fixed aliquot of stock solution to each buffer in a volumetric flask. Dilute to the mark. A->C B 2. Prepare Buffer Series (e.g., pH 6.0 to 9.0) plus 0.1 M HCl and 0.1 M NaOH B->C D 4. Measure pH Accurately measure the final pH of each test solution. C->D E 5. Acquire Spectra Record UV-Vis spectrum (e.g., 250-500 nm) for each test solution. D->E F 6. Identify λmax Determine λmax for the fully acidic form (in 0.1 M HCl) and the fully basic form (in 0.1 M NaOH). E->F G 7. Data Analysis Plot Absorbance at λmax(basic) vs. pH. Fit to a sigmoidal curve. F->G H 8. Determine pKa The pH at the inflection point of the sigmoidal curve is the pKa. G->H

Caption: Experimental workflow for spectrophotometric pKa determination.

IV. Data Analysis and Interpretation

  • Data Collection: For each prepared solution, record the absorbance at the λmax of the basic form.

  • Plotting: Create a plot of Absorbance vs. pH. The resulting data should form a sigmoidal curve.

  • pKa Determination: The pKa is the pH at which the concentrations of the acidic and basic forms are equal. This corresponds to the inflection point of the sigmoidal curve. Mathematically, this can be determined by fitting the data to the Henderson-Hasselbalch equation in a linearized form or by using non-linear regression to fit a sigmoidal dose-response curve. The pKa is the pH value at half the maximum absorbance change.

The relationship is described by the equation:

pH = pKa + log ( [A⁻] / [HA] )

where [A⁻] is the concentration of the deprotonated (basic) form and [HA] is the concentration of the protonated (acidic) form. The ratio [A⁻]/[HA] can be determined from the absorbance values:

[A⁻] / [HA] = (A - AHA) / (AA⁻ - A)

where:

  • A is the absorbance of the solution at a given pH.

  • AHA is the absorbance of the fully protonated form (in strong acid).

  • AA⁻ is the absorbance of the fully deprotonated form (in strong base).

By plotting pH versus log((A - AHA) / (AA⁻ - A)), a straight line should be obtained with the y-intercept equal to the pKa.

Conclusion: A Synthesis of Theory and Practice

The acidity of this compound, with a predicted pKa of approximately 7.70, is a compelling example of how substituent effects—both electronic and steric—collectively determine a molecule's physicochemical properties. The potent acidifying nature of the para-nitro group is modulated by the electron-donating methyl groups, with the ortho-methyl at position 3 introducing steric hindrance that likely tempers the full resonance stabilization of the phenoxide anion. For drug development professionals, this level of detailed analysis is crucial for predicting how a molecule will behave in a biological system. The provided spectrophotometric protocol offers a robust and reliable method for the experimental validation of this and other ionizable compounds, underscoring the indispensable link between fundamental chemical principles and applied pharmaceutical science.

References

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  • Preparation of Buffer. (n.d.). Retrieved January 9, 2026, from [Link]

  • Barceló, I., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1079-1083. Retrieved January 9, 2026, from [Link]

  • BYJU'S. (2019). Types of Buffer Solutions. Retrieved January 9, 2026, from [Link]

  • Farooq, W. (n.d.). Preparation of Buffer Solution. Scribd. Retrieved January 9, 2026, from [Link]

  • Gündüz, N., et al. (2009). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Serbian Chemical Society, 74(4), 375-383. Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved January 9, 2026, from [Link]

  • Lab (1) Preparation of Buffer Solutions. (n.d.). Retrieved January 9, 2026, from [Link]

  • Spectrophotometric Determination of the PKa's of Some Aromatic Amines. (1962).
  • Liptak, M. D., et al. (2001). Substituent effects on the acidity of weak acids. 3. Phenols and benzyl alcohols. The Journal of Organic Chemistry, 66(10), 3564-3573. Retrieved January 9, 2026, from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). Defense Technical Information Center. Retrieved January 9, 2026, from [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved January 9, 2026, from [Link]

  • Acidity of Substituted Phenols. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

  • Acidic strength of substituted phenols. (n.d.). Khan Academy. Retrieved January 9, 2026, from [Link]

  • Vargas, C., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1269-1280. Retrieved January 9, 2026, from [Link]

  • Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. Retrieved January 9, 2026, from [Link]

  • Liptak, M. D., et al. (2001). Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. ResearchGate. Retrieved January 9, 2026, from [Link]

  • p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. (2023). Filo. Retrieved January 9, 2026, from [Link]

  • NIST. (n.d.). Phenol, 4-nitro-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

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  • ChemBK. (2024). 2,6-Dimethyl-4-nitrophenol,4-Nitro-2,6-xylenol. Retrieved January 9, 2026, from [Link]

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An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethyl-4-nitrophenol, a valuable chemical intermediate. This document is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. It delves into the strategic considerations for the synthesis of the precursor, 2,3-dimethylphenol, and explores the critical aspects of the subsequent regioselective nitration. The guide emphasizes the chemical principles underpinning the synthetic pathway, offers detailed, field-proven experimental protocols, and addresses the crucial safety considerations inherent in nitration reactions. The content is structured to provide not just a set of instructions, but a deeper understanding of the causality behind the methodological choices, thereby empowering researchers to adapt and troubleshoot the synthesis as required.

Introduction and Strategic Overview

This compound is a substituted nitrophenol of interest in various fields of chemical research and development.[1] Its synthesis is primarily a two-stage process: the preparation of the 2,3-dimethylphenol (also known as 2,3-xylenol) precursor, followed by the electrophilic aromatic substitution, specifically nitration, to introduce the nitro group at the C4 position.

The primary challenge in this synthesis lies in controlling the regioselectivity of the nitration step. The phenol moiety is strongly activating, and both the hydroxyl and the two methyl groups are ortho, para-directing. In the case of 2,3-dimethylphenol, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. Both positions are sterically unhindered to a similar degree. Therefore, direct nitration can lead to a mixture of this compound and the isomeric byproduct, 2,3-dimethyl-6-nitrophenol. This guide will discuss strategies to maximize the yield of the desired para-isomer.

Synthesis of the Precursor: 2,3-Dimethylphenol

The most common and well-established laboratory-scale synthesis of 2,3-dimethylphenol proceeds from 2,3-dimethylaniline (2,3-xylidine) via a diazotization reaction followed by hydrolysis of the resulting diazonium salt.[2][3]

Underlying Chemistry

The synthesis involves the conversion of the primary aromatic amine group of 2,3-dimethylaniline into a diazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid like sulfuric acid. The resulting diazonium salt is unstable at elevated temperatures and, in the presence of water, undergoes hydrolysis to yield the corresponding phenol.

Experimental Protocol: Synthesis of 2,3-Dimethylphenol from 2,3-Dimethylaniline

This protocol is adapted from established procedures for the synthesis of phenols from anilines.[4]

Materials and Reagents:

  • 2,3-Dimethylaniline (2,3-xylidine)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Diethyl Ether or Methyl Isobutyl Ketone (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Hexane/Ethyl Acetate solvent system for TLC

Procedure:

  • Preparation of the Amine Salt Solution: In a beaker of appropriate size, cautiously add 2,3-dimethylaniline to a solution of dilute sulfuric acid (prepared by carefully adding concentrated sulfuric acid to water) with cooling in an ice bath.

  • Diazotization: Cool the suspension of the amine salt to 0-5 °C in an ice-salt bath. While maintaining this temperature and with vigorous stirring, add a pre-cooled aqueous solution of sodium nitrite dropwise. The rate of addition should be controlled to keep the temperature below 5 °C. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.

  • Hydrolysis of the Diazonium Salt: In a separate flask equipped with a reflux condenser, bring a volume of dilute sulfuric acid to a boil. Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. The nitrogen gas evolved should be safely vented in a fume hood.

  • Work-up and Extraction: After the addition is complete, continue to heat the mixture for a short period to ensure complete decomposition of the diazonium salt. Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or methyl isobutyl ketone.

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 2,3-dimethylphenol can be further purified by distillation or recrystallization from a suitable solvent.

Regioselective Nitration of 2,3-Dimethylphenol

The nitration of 2,3-dimethylphenol is the critical step in the synthesis of this compound. The choice of nitrating agent and reaction conditions is paramount to achieving a favorable regiochemical outcome, favoring substitution at the C4 (para) position over the C6 (ortho) position.

Mechanistic Considerations and Regioselectivity

The nitrating species, the nitronium ion (NO₂⁺), is a powerful electrophile. The hydroxyl group of the phenol is a strongly activating ortho, para-director due to the resonance donation of its lone pair of electrons into the aromatic ring. The methyl groups are also activating and ortho, para-directing through an inductive effect and hyperconjugation.

In the case of 2,3-dimethylphenol, the C4 and C6 positions are both activated. While steric hindrance from the adjacent methyl group at C3 might slightly disfavor attack at C4 compared to a simple phenol, certain reaction conditions can be employed to enhance para-selectivity. The use of bulky nitrating agents or heterogeneous catalysts can sterically hinder approach to the ortho position (C6), thereby favoring attack at the more accessible para position (C4).[5]

Proposed Optimized Protocol for para-Selective Nitration

Materials and Reagents:

  • 2,3-Dimethylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane or Acetic Anhydride (as solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,3-dimethylphenol in the chosen solvent (e.g., dichloromethane). Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, with cooling in an ice bath.

  • Nitration Reaction: With vigorous stirring, add the cold nitrating mixture dropwise from the dropping funnel to the solution of 2,3-dimethylphenol. The rate of addition must be carefully controlled to maintain the internal temperature of the reaction mixture between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product mixture.

  • Extraction and Washing: Extract the nitrated phenols from the aqueous mixture with dichloromethane or ethyl acetate. Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter, and remove the solvent under reduced pressure to yield the crude product, which will be a mixture of this compound and 2,3-dimethyl-6-nitrophenol.

Separation and Purification of Isomers

The separation of the 4-nitro and 6-nitro isomers is a critical final step.

  • Steam Distillation: The ortho-nitro isomer (2,3-dimethyl-6-nitrophenol) is expected to have a lower boiling point and be more volatile with steam than the para-isomer (this compound). This is due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitro group in the ortho position, which reduces intermolecular forces. The para-isomer can only form intermolecular hydrogen bonds, leading to a higher boiling point and lower volatility. Therefore, steam distillation can be an effective method for removing the bulk of the 6-nitro isomer.

  • Column Chromatography: For complete separation and to obtain a highly pure product, column chromatography on silica gel is recommended.[9][10] A solvent system of hexane and ethyl acetate is a good starting point, with the polarity being optimized based on TLC analysis. The para-isomer is typically more polar and will have a lower Rf value than the ortho-isomer.

  • Recrystallization: The purified this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
CAS Number 19499-95-3
Appearance Expected to be a crystalline solid

Spectroscopic Data:

  • ¹³C NMR: The ¹³C NMR spectrum is a key tool for confirming the structure. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the substituents.[11][12]

  • ¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl groups. The coupling patterns and chemical shifts of the aromatic protons can help to confirm the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl group (O-H stretch), the aromatic ring (C=C and C-H stretches), and the nitro group (asymmetric and symmetric N-O stretches).

Safety and Hazard Considerations

The synthesis of this compound involves the use of hazardous materials and potentially exothermic reactions. It is imperative that this synthesis is carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitration Reactions: Nitration reactions are highly exothermic and can proceed uncontrollably if the temperature is not carefully managed. The use of an ice bath is crucial. Nitrating agents, particularly mixtures of concentrated nitric and sulfuric acids, are extremely corrosive and potent oxidizing agents.

  • Phenolic Compounds: Phenols are toxic and can be absorbed through the skin.[3] They are also corrosive. Appropriate gloves and eye protection must be worn at all times.

  • Anilines: 2,3-Dimethylaniline is toxic and should be handled with care.

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive and can cause severe burns. They should be handled with extreme caution.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Nitration 2_3_Dimethylaniline 2,3-Dimethylaniline Diazonium_Salt Diazonium Salt Intermediate 2_3_Dimethylaniline->Diazonium_Salt 1. NaNO₂, H₂SO₄ 2. 0-5 °C 2_3_Dimethylphenol 2,3-Dimethylphenol Diazonium_Salt->2_3_Dimethylphenol H₂O, Δ Product_Mixture Mixture of Isomers (4-nitro and 6-nitro) 2_3_Dimethylphenol->Product_Mixture HNO₃, H₂SO₄ 0-5 °C Final_Product This compound Product_Mixture->Final_Product Purification (e.g., Column Chromatography)

Sources

The Synthetic Versatility of 2,3-Dimethyl-4-nitrophenol: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2,3-Dimethyl-4-nitrophenol, a polysubstituted aromatic compound, serves as a pivotal building block in the landscape of modern organic synthesis. Its strategic functionalization, featuring a phenolic hydroxyl group, a nitro moiety, and two vicinal methyl groups, offers a unique platform for the construction of complex molecular architectures. This technical guide provides a comprehensive exploration of the potential applications of this compound, with a primary focus on its role as a precursor to valuable heterocyclic systems. We will delve into the scientific rationale behind its synthetic transformations, provide detailed experimental protocols for its key reactions, and explore the potential applications of its derivatives in medicinal chemistry and materials science. This document is intended to be a practical resource for researchers seeking to leverage the synthetic potential of this versatile intermediate.

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the realm of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound (CAS No. 19499-93-5)[1], with its molecular formula C8H9NO3[1], presents itself as a highly attractive scaffold for several reasons. The interplay of its functional groups dictates its reactivity and provides multiple avenues for synthetic diversification.

The phenolic hydroxyl group is a versatile handle for etherification and esterification reactions, and it also activates the aromatic ring towards electrophilic substitution. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule and, more importantly, can be readily reduced to a primary amine. This transformation from a nitrophenol to an aminophenol is the cornerstone of this guide, as it unlocks the pathway to a rich variety of heterocyclic compounds. The two methyl groups, positioned ortho and meta to the hydroxyl group, provide steric and electronic influence, which can be exploited to control regioselectivity in subsequent reactions and to fine-tune the properties of the final products.

This guide will systematically explore the synthesis of this compound and its subsequent transformation into key intermediates, followed by an in-depth look at their application in the synthesis of phenoxazine and carbazole derivatives—two classes of heterocycles with profound implications in drug discovery and materials science.

Synthesis of this compound: A Regioselective Nitration Approach

The most direct route to this compound is the electrophilic nitration of 2,3-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring play a crucial role in achieving the desired regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl groups are weakly activating, ortho-, para-directors. In this case, the para-position to the hydroxyl group is the most sterically accessible and electronically favorable site for nitration.

Mechanistic Rationale

The nitration of phenols is typically carried out using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). The lone pairs on the phenolic oxygen atom donate electron density into the aromatic ring, significantly increasing its nucleophilicity and making it highly susceptible to electrophilic attack. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Experimental Protocol: Nitration of 2,3-Dimethylphenol

This protocol is adapted from established methods for the nitration of substituted phenols[2].

Materials:

  • 2,3-Dimethylphenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Ethanol

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 1.1 equivalents of concentrated nitric acid. Cool the funnel in an ice bath. Slowly, with constant swirling, add 1.5 equivalents of concentrated sulfuric acid. Caution: This mixing is highly exothermic. Prepare this "mixed acid" just before use and maintain it at a low temperature.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the mixed acid, dissolve 1.0 equivalent of 2,3-dimethylphenol in a minimal amount of glacial acetic acid or dichloromethane.

  • Nitration: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C. While stirring vigorously, add the cold mixed acid dropwise from the dropping funnel. The rate of addition should be carefully controlled to prevent the temperature from exceeding 5 °C.

  • Reaction Monitoring: After the complete addition of the mixed acid, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound as a crystalline solid.

The Gateway Transformation: Reduction to 4-Amino-2,3-dimethylphenol

The reduction of the nitro group in this compound to a primary amine is a pivotal transformation that unlocks a vast array of synthetic possibilities. The resulting product, 4-Amino-2,3-dimethylphenol (CAS No. 3096-69-3)[3], is a valuable ortho-aminophenol derivative, a key precursor for the synthesis of various heterocyclic compounds.

Rationale for Reductive Methods

Several methods are available for the reduction of aromatic nitro compounds, with catalytic hydrogenation being one of the most common and efficient. This method offers high yields, clean reactions, and environmentally benign conditions. Other methods include the use of metal/acid combinations (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is a generalized procedure based on established methods for the catalytic hydrogenation of nitrophenols[4][5][6].

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas

  • Parr Shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr bottle), dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (typically 1-5 mol% of palladium) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with nitrogen gas several times to remove any air, then introduce hydrogen gas to the desired pressure (typically 3-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake or by TLC analysis of the reaction mixture.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2,3-dimethylphenol. The product can be further purified by recrystallization if necessary.

Application in Heterocyclic Synthesis: Building Phenoxazine Scaffolds

Phenoxazine and its derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][7][8][9][10]. The ortho-aminophenol moiety of 4-Amino-2,3-dimethylphenol is an ideal precursor for the construction of the phenoxazine ring system.

Synthetic Strategy: Oxidative Cyclization

The synthesis of phenoxazinones from ortho-aminophenols typically proceeds via an oxidative cyclization reaction. Various oxidizing agents can be employed to facilitate this transformation, leading to the formation of the tricyclic phenoxazine core.

Generalized Protocol: Synthesis of a Dimethyl-phenoxazinone Derivative

The following is a generalized protocol for the synthesis of a phenoxazinone derivative from 4-Amino-2,3-dimethylphenol, based on known methods for the oxidative dimerization of aminophenols[11].

Materials:

  • 4-Amino-2,3-dimethylphenol

  • An oxidizing agent (e.g., potassium ferricyanide, manganese dioxide, or a catalytic amount of a transition metal complex with an oxidant like O2)

  • A suitable solvent (e.g., methanol, acetone, or a buffered aqueous solution)

Procedure:

  • Dissolution: Dissolve 4-Amino-2,3-dimethylphenol in the chosen solvent in a round-bottom flask.

  • Oxidation: Add the oxidizing agent portion-wise or as a solution to the stirred solution of the aminophenol at room temperature. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and the oxidizing agent used.

  • Work-up: Upon completion, quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite if a strong oxidant was used).

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired phenoxazine derivative.

Caption: Synthetic pathway from this compound to phenoxazine derivatives.

Application in Heterocyclic Synthesis: Crafting Carbazole Architectures

Carbazole derivatives are another class of nitrogen-containing heterocycles of significant interest, particularly in the field of materials science for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters[12][13][14][15][16]. The amino group of 4-Amino-2,3-dimethylphenol can be utilized in various cyclization strategies to construct the carbazole framework.

Synthetic Strategy: Palladium-Catalyzed Cyclization

A powerful method for the synthesis of carbazoles involves the palladium-catalyzed intramolecular C-H amination or cyclization of appropriately substituted biphenylamines. Therefore, 4-Amino-2,3-dimethylphenol can be first coupled with a suitable aryl halide to form a biphenylamine intermediate, which can then undergo intramolecular cyclization.

Generalized Protocol: Synthesis of a Dimethyl-hydroxycarbazole Derivative

The following is a generalized two-step protocol for the synthesis of a carbazole derivative from 4-Amino-2,3-dimethylphenol, based on established palladium-catalyzed methods[17][18][19][20].

Step 1: Buchwald-Hartwig Amination

Materials:

  • 4-Amino-2,3-dimethylphenol

  • An ortho-haloaryl compound (e.g., 2-bromotoluene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • A strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reactants: Add 4-Amino-2,3-dimethylphenol and the ortho-haloaryl compound, followed by anhydrous toluene.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite®. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude biphenylamine intermediate can be purified by column chromatography.

Step 2: Intramolecular C-H Amination

Materials:

  • The synthesized biphenylamine intermediate

  • Palladium catalyst (e.g., Pd(OAc)2)

  • An oxidant (e.g., Cu(OAc)2 or O2)

  • A suitable solvent (e.g., DMA or DMSO)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the biphenylamine intermediate in the chosen solvent.

  • Catalyst and Oxidant Addition: Add the palladium catalyst and the oxidant to the solution.

  • Reaction: Heat the mixture to a high temperature (typically >100 °C) and stir for several hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain the desired carbazole derivative.

Caption: Two-step workflow for the synthesis of carbazole derivatives.

Physicochemical Data and Spectroscopic Characterization

A summary of the key physicochemical properties of this compound and its amino derivative is presented in the table below.

PropertyThis compound4-Amino-2,3-dimethylphenol
CAS Number 19499-93-5[1]3096-69-3[3]
Molecular Formula C8H9NO3[1]C8H11NO[3]
Molecular Weight 167.16 g/mol [1]137.18 g/mol
Appearance Crystalline solidSolid
Key Spectroscopic Data IR (cm⁻¹): ~3400 (O-H), ~1520 & ~1340 (NO₂ stretch)IR (cm⁻¹): ~3400-3200 (N-H & O-H stretch)
¹H NMR (CDCl₃, δ ppm): Aromatic protons, methyl protons, hydroxyl proton¹H NMR (CDCl₃, δ ppm): Aromatic protons, methyl protons, amino and hydroxyl protons

Note: Specific spectroscopic data should be obtained from experimental analysis of the synthesized compounds.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile synthetic intermediate. Its true potential is realized upon reduction to 4-Amino-2,3-dimethylphenol, which serves as a valuable precursor for the synthesis of medicinally and materially relevant heterocyclic compounds. The phenoxazine and carbazole scaffolds, constructed from this aminophenol, are at the forefront of research in drug discovery and organic electronics. The methodologies outlined in this guide, while based on established chemical principles, provide a solid foundation for further exploration and optimization. Future research in this area could focus on the development of more efficient and sustainable catalytic systems for the synthesis and functionalization of these heterocyclic derivatives, as well as the exploration of their biological activities and material properties. The continued investigation into the applications of this compound and its derivatives is poised to yield exciting advancements in both the chemical and life sciences.

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A Senior Application Scientist's Guide to 2,3-Dimethyl-4-nitrophenol: Synthesis, Reactivity, and Application as a Core Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2,3-Dimethyl-4-nitrophenol (CAS No. 19499-93-5), a pivotal chemical intermediate in advanced organic synthesis. Moving beyond a simple recitation of properties, this document elucidates the causal relationships between its structure and reactivity, offering field-proven insights into its synthesis and strategic application. We will explore the regioselective nitration of 2,3-dimethylphenol, the critical reduction of the nitro moiety to unlock its synthetic potential, and its subsequent role as a precursor to valuable heterocyclic systems relevant to pharmaceutical research and development.[1][2] Detailed, validated protocols and safety considerations are presented to equip researchers with the practical knowledge required for its effective utilization.

Core Physicochemical & Structural Profile

This compound, also known as 4-Nitro-2,3-xylenol, is a substituted aromatic compound featuring a phenol backbone.[3] The electronic properties are dominated by the interplay between the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups and the strongly electron-withdrawing nitro (-NO₂) group. This specific arrangement of functional groups dictates its chemical behavior and establishes its utility as a versatile building block.

PropertyValueSource
CAS Number 19499-93-5[3][4]
Molecular Formula C₈H₉NO₃[3][4]
Molecular Weight 167.16 g/mol [3][4]
Appearance Light yellow to yellow powder/crystal[5]
Melting Point 125°C[5]
Boiling Point 323.9 ± 30.0 °C (Predicted)[5]
Density 1.263 g/cm³ (Predicted)[5]
pKa 7.70 ± 0.24 (Predicted)[5]
InChIKey DAEZHJNJHQAEPE-UHFFFAOYSA-N[3][4]

Synthesis: The Gateway to a Versatile Intermediate

The primary and most direct route to this compound is the electrophilic aromatic substitution of the precursor, 2,3-dimethylphenol (2,3-xylenol).[6] The hydroxyl and methyl groups are activating, ortho-, para-directing groups. The steric hindrance from the two adjacent methyl groups and the strong directing ability of the hydroxyl group favor nitration at the C4 position, para to the hydroxyl group.

Causality in Experimental Design: Controlled Nitration

Direct nitration of phenols can be aggressive, leading to oxidation and the formation of multiple isomers or polynitrated byproducts.[7][8] Therefore, the choice of nitrating agent and reaction conditions is critical for achieving high regioselectivity and yield. A standard approach involves using a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid, at controlled, low temperatures. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7] Maintaining a low temperature (e.g., 0-10°C) is crucial to minimize oxidation of the phenol ring and prevent runaway reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from standard phenol nitration procedures.[9]

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,3-dimethylphenol (1.0 eq). Dissolve it in a suitable solvent like glacial acetic acid or dichloromethane.

  • Cooling: Cool the reaction vessel to 0-5°C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 2,3-dimethylphenol via the dropping funnel. Critically, maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at the low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Isolation: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Precursor 2,3-Dimethylphenol Nitration Electrophilic Nitration (0-10°C) Precursor->Nitration Reagents HNO₃ / H₂SO₄ Reagents->Nitration Quench Quenching on Ice Nitration->Quench Purify Filtration & Recrystallization Quench->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

The Core Transformation: Unlocking Synthetic Potential via Nitro Group Reduction

The primary value of this compound as an intermediate lies in the facile reduction of its nitro group to a primary amine.[10] This transformation yields 4-amino-2,3-dimethylphenol , a highly valuable bifunctional molecule. The resulting ortho-aminophenol moiety is a classic precursor for the synthesis of a wide array of heterocyclic compounds, which form the core scaffolds of many pharmaceuticals.[11][12]

Causality in Experimental Design: Selecting a Reduction Method

The choice of reducing agent is dictated by factors such as substrate compatibility, desired yield, and operational scale.

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on Carbon, Pd/C) is a clean and efficient method, often providing high yields with water as the only byproduct. It is highly suitable for industrial-scale production.

  • Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are robust and effective.[13] The reaction of stannous chloride (SnCl₂) in concentrated HCl is a common and reliable laboratory-scale procedure.[11]

  • Transfer Hydrogenation: Reagents like sodium borohydride (NaBH₄) in the presence of a catalyst can also be used for the reduction.[14]

Experimental Protocol: Reduction to 4-amino-2,3-dimethylphenol

This protocol describes a standard laboratory reduction using stannous chloride.[11]

  • Reactor Setup: To a round-bottom flask containing this compound (1.0 eq), add ethanol or a similar solvent to create a slurry.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) to the slurry.

  • Acidification & Reflux: Slowly add concentrated hydrochloric acid (HCl) and equip the flask with a reflux condenser. Heat the mixture to reflux (typically 80-100°C) with stirring.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the progress by TLC until the starting material is fully consumed. The yellow color of the nitrophenol should fade.

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This will precipitate tin salts.

  • Extraction & Isolation: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-amino-2,3-dimethylphenol. Further purification can be achieved via column chromatography if necessary.

Role as a Precursor to Bioactive Heterocycles

The generated 4-amino-2,3-dimethylphenol is a direct precursor for building medicinally relevant heterocyclic systems.[11] The adjacent amino and hydroxyl groups are perfectly positioned for cyclization reactions with various electrophiles.

Intermediate_Role cluster_transformation Key Transformation cluster_applications Synthetic Applications Start This compound Reduction Nitro Group Reduction (e.g., SnCl₂/HCl) Start->Reduction Intermediate 4-Amino-2,3-dimethylphenol (Key Intermediate) Reduction->Intermediate Benzoxazoles Benzoxazoles Intermediate->Benzoxazoles Condensation w/ Aldehydes/Acids Phenoxazines Phenoxazines Intermediate->Phenoxazines Oxidative Cyclization Other Other Heterocycles Intermediate->Other

Caption: The pivotal role of this compound as an intermediate.

Analytical Characterization

Structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic methods. While specific spectra are beyond the scope of this guide, researchers can expect characteristic signals corresponding to the molecule's structure.

  • NMR Spectroscopy (¹H and ¹³C): ¹H NMR will show distinct signals for the two aromatic protons, the phenolic hydroxyl proton, and the two non-equivalent methyl groups. ¹³C NMR will show eight distinct carbon signals.[15]

  • Infrared (IR) Spectroscopy: Key vibrational bands will be present for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl groups, C=C aromatic ring stretches, and the characteristic symmetric and asymmetric N-O stretches of the nitro group.[16]

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to its molecular weight (167.16 g/mol ).[15]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

Hazard InformationPrecautionary Measures
GHS Hazard Statements
H315: Causes skin irritationP264: Wash hands and exposed skin thoroughly after handling.[17]
H319: Causes serious eye irritationP280: Wear protective gloves/eye protection/face protection.[17][18]
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.[17]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18]

Handling: Use only in a well-ventilated area or under a chemical fume hood.[18][19] Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible.[18] Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]

Conclusion

This compound is more than a simple catalog chemical; it is a strategic intermediate whose value is realized through targeted chemical transformation. Its synthesis via controlled nitration is a well-understood process, but its true utility is unlocked upon the reduction of its nitro functionality. The resulting 4-amino-2,3-dimethylphenol provides a reliable and direct entry point to complex heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and handling provides researchers with a powerful tool for the construction of novel molecular architectures.

References

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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,3-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2,3-Dimethyl-4-nitrophenol, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development and process safety, this document synthesizes theoretical knowledge with practical, field-proven methodologies for thermal hazard assessment. We delve into the physicochemical properties, predicted decomposition pathways, and the critical experimental techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC)—that form the cornerstone of a robust safety evaluation. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.

Introduction: The Significance of this compound and its Thermal Hazard Profile

This compound, a substituted nitroaromatic compound, serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring a nitro group ortho to a hydroxyl group and adjacent to two methyl groups on a benzene ring, imparts unique reactivity. However, the presence of the nitro group also introduces inherent thermal instability, a characteristic shared by many nitroaromatic compounds.[1] An uncontrolled thermal decomposition can lead to a runaway reaction, presenting significant safety risks in laboratory and manufacturing settings.

A thorough understanding of the thermal behavior of this compound is therefore not merely an academic exercise but a critical component of process safety management. This guide provides a framework for evaluating its thermal stability, predicting potential decomposition pathways, and establishing safe operating limits.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for interpreting its thermal behavior. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉NO₃PubChem
Molecular Weight 167.16 g/mol PubChem
Melting Point 125 °CChemicalBook
Boiling Point (Predicted) 323.9 ± 30.0 °CChemicalBook
Appearance Light yellow to yellow to green powder/crystalChemicalBook

Predicted Thermal Decomposition Pathways

The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[1] However, the presence of a hydroxyl group ortho to the nitro group in this compound suggests the possibility of an intramolecular hydrogen transfer, which can significantly influence the decomposition mechanism.

A plausible decomposition pathway could involve the following key steps:

  • Intramolecular Hydrogen Transfer: The acidic proton of the hydroxyl group can be transferred to the nitro group, forming a nitronic acid intermediate.

  • Radical Formation: Subsequent cleavage of the N-O bond in the nitronic acid can generate radical species.

  • Propagation and Termination: These highly reactive radicals can then participate in a series of propagation and termination reactions, leading to the formation of a complex mixture of gaseous and solid products.

Potential decomposition products could include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), water, and various aromatic fragments. The presence of methyl groups may also lead to the formation of methane and other small hydrocarbons.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of thermal stability requires a multi-technique approach. Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) are the three pillars of such an assessment.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures of thermal transitions and quantifying the associated heat flow. It is the primary tool for identifying the onset of decomposition and measuring the total energy released.

Objective: To determine the onset temperature and heat of decomposition of this compound.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum or gold-plated copper pans

  • Analytical balance (readable to 0.01 mg)

  • Crimping press for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a sample pan.

  • Encapsulation: Hermetically seal the pan using the crimping press. This is crucial to contain any pressure generated during decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature of the exothermic decomposition peak.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).

The DSC thermogram will provide critical information:

  • Endothermic Peak: An endotherm corresponding to the melting point of the substance should be observed around 125 °C.

  • Exothermic Peak: A sharp exotherm at higher temperatures indicates the decomposition of the material. The onset of this exotherm is a critical parameter for defining the maximum safe operating temperature.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of Sample seal Hermetically Seal in Pan weigh->seal load Load Sample and Reference Pans seal->load purge Purge with Inert Gas load->purge heat Heat at 10 °C/min to 400 °C purge->heat plot Plot Heat Flow vs. Temperature heat->plot determine Determine Onset Temperature & ΔHd plot->determine

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with this process.

Objective: To determine the decomposition temperature range and mass loss profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer

  • Ceramic or platinum sample pan

  • Analytical balance (integrated into the TGA)

Procedure:

  • Sample Preparation: Place 5-10 mg of this compound into the TGA sample pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage mass loss as a function of temperature.

    • Determine the onset temperature of mass loss.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of mass loss.

The TGA thermogram will show the temperature range over which the compound is stable and the temperature at which it begins to decompose. The percentage of mass loss can provide insights into the nature of the decomposition products (e.g., complete volatilization versus formation of a solid residue).

Accelerating Rate Calorimetry (ARC)

ARC is considered the gold standard for assessing thermal runaway hazards. It simulates a worst-case adiabatic scenario, where all the heat generated by the decomposition is retained by the sample, leading to a self-accelerating reaction.

Objective: To determine the time-temperature-pressure profile of the decomposition of this compound under adiabatic conditions.

Apparatus:

  • Accelerating Rate Calorimeter

  • High-pressure sample bomb (e.g., titanium or Hastelloy)

  • Pressure transducer and thermocouple

Procedure:

  • Sample Preparation: Load a known mass of this compound into the sample bomb.

  • Instrument Setup:

    • Seal the bomb and place it in the ARC calorimeter.

    • Evacuate and backfill the system with an inert gas if desired.

  • Heat-Wait-Search Mode:

    • The instrument heats the sample in small steps (e.g., 5 °C).

    • After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity).

  • Adiabatic Tracking:

    • Once a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode. The surrounding heaters match the sample temperature to prevent heat loss.

  • Data Collection: The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

  • Data Analysis:

    • Plot temperature and pressure versus time.

    • Determine the onset temperature of the runaway reaction.

    • Calculate the time to maximum rate (TMR) and the adiabatic temperature rise (ΔTad).

The ARC data provides a direct measure of the potential for a thermal runaway. The TMR is a critical parameter for assessing the time available for corrective action in the event of a process deviation. The pressure data is essential for designing appropriate pressure relief systems.

Diagram: Logical Relationship of Thermal Analysis Techniques

Thermal_Analysis_Logic cluster_output Safety Parameters DSC DSC (Screening) TGA TGA (Mass Loss) DSC->TGA Confirms decomposition temperature range ARC ARC (Adiabatic) DSC->ARC Identifies potential for exothermic event Onset_T Onset Temperature DSC->Onset_T Delta_H Heat of Decomposition DSC->Delta_H TGA->ARC Informs starting temperature for ARC search TMR Time to Maximum Rate ARC->TMR Pressure_Data Pressure Rise Data ARC->Pressure_Data

Caption: Interrelation of DSC, TGA, and ARC for thermal hazard assessment.

Kinetic Analysis of Decomposition

The kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined from DSC or TGA data collected at multiple heating rates. The ASTM E698 and E1641 standards provide methodologies for these calculations.[3][4]

A common approach is the Flynn-Wall-Ozawa (FWO) method, which is an isoconversional method. By performing DSC or TGA experiments at several different heating rates, the activation energy can be calculated without assuming a specific reaction model.

The autocatalytic nature of the decomposition of some nitrophenols suggests that the reaction rate is initially slow and then accelerates as decomposition products are formed that catalyze the reaction.[2] This behavior can be modeled using appropriate kinetic equations.

Hazard Assessment and Safe Handling

Based on the data obtained from the experimental analyses, a comprehensive hazard assessment can be performed.

Key Safety Considerations:

  • Maximum Safe Operating Temperature: This should be set well below the onset temperature of decomposition determined by DSC.

  • Process Control: Implement robust temperature control systems to prevent excursions above the safe operating limit.

  • Emergency Relief: The pressure data from ARC is critical for designing appropriately sized rupture disks or relief valves to safely vent any gases generated during a runaway reaction.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[5]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

Conclusion

The thermal stability of this compound is a critical consideration for its safe handling and use. While specific decomposition data for this compound is limited, a systematic approach using DSC, TGA, and ARC, as outlined in this guide, can provide the necessary information for a thorough hazard assessment. By understanding the potential for thermal runaway and implementing appropriate engineering and administrative controls, the risks associated with this valuable chemical intermediate can be effectively managed.

References

  • ASTM E1641, Standard Test Method for Decomposition Kinetics by Thermogravimetry, ASTM International, West Conshohocken, PA, 2018, [Link][4][6]

  • Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates, Organic Process Research & Development, 2023, [Link][2]

  • Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS, Atmospheric Chemistry and Physics, 2021, [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives, Defense Technical Information Center, 1993, [Link][1]

  • ASTM E698, Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method, ASTM International, West Conshohocken, PA, 2018, [Link][3][7]

  • Safe handling and storage of chemicals, University of Toronto Scarborough, [Link][5]

  • This compound, PubChem, National Center for Biotechnology Information, [Link]

Sources

An In-depth Technical Guide to the Environmental Fate and Biodegradation of Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the environmental fate, toxicity, and biodegradation of substituted nitrophenols. Designed for researchers, environmental scientists, and professionals in drug development and industrial chemistry, this document synthesizes current knowledge, explains the rationale behind experimental approaches, and offers detailed protocols for studying these priority pollutants.

Executive Summary

Substituted nitrophenols (NPs) are a class of aromatic compounds widely used in the industrial synthesis of pesticides, herbicides, dyes, pharmaceuticals, and explosives.[1][2][3][4] Their extensive application and improper waste disposal have led to their widespread distribution in various environmental matrices, including soil, groundwater, and surface water.[1][4] The presence of the nitro group makes these compounds recalcitrant and confers significant toxicity, including mutagenic and carcinogenic properties, posing a substantial threat to ecosystems and human health.[1][4] Understanding their environmental persistence, degradation pathways, and the factors influencing their fate is critical for developing effective bioremediation strategies. This guide delves into the intricate microbial and chemical processes that govern the transformation of substituted nitrophenols in the environment.

Introduction: The Environmental Significance of Substituted Nitrophenols

Nitrophenols are characterized by a benzene ring substituted with one or more nitro groups (–NO₂) and a hydroxyl group (–OH). Their chemical stability and high water solubility contribute to their environmental persistence and mobility.[2][3] While they are primarily of anthropogenic origin, trace amounts can be formed through atmospheric photochemical reactions.[5]

Key Sources of Nitrophenol Contamination:

  • Industrial Effluents: Manufacturing of dyes, pigments, pharmaceuticals, rubber chemicals, and explosives are major sources of nitrophenol release into the environment.[2][3][5]

  • Agricultural Runoff: The use of certain pesticides, such as parathion, which degrade to 4-nitrophenol, contributes significantly to soil and water contamination.[5][6]

  • Atmospheric Deposition: Vehicular exhaust and industrial emissions can lead to the formation and subsequent deposition of nitrophenols.[5][6]

The toxicity of nitrophenols is a significant concern. They can uncouple oxidative phosphorylation, and exposure can lead to various health issues, including liver and kidney damage, and methemoglobinemia.[7][8][9] The U.S. Environmental Protection Agency (EPA) has listed several nitrophenols as priority pollutants due to their toxicity and persistence.[7]

Abiotic Degradation Pathways: The Role of Photolysis and Hydrolysis

While biodegradation is a primary route for the removal of nitrophenols, abiotic processes also play a role in their environmental transformation.

Photolysis: In surface waters, photolysis can be a significant degradation pathway.[5] The absorption of UV radiation can lead to the transformation of nitrophenols. The half-life of nitrophenols in freshwater due to photolysis can range from one to eight days.[5] However, light penetration is limited in soil, making this process less significant in terrestrial environments.[5]

Hydrolysis: The hydrolysis of certain parent compounds, like the insecticide parathion, is a significant source of 4-nitrophenol in the environment.[8] However, the nitrophenol molecule itself is generally resistant to hydrolysis under typical environmental pH conditions.

Biotic Degradation: Microbial Catabolism of Substituted Nitrophenols

The primary mechanism for the complete mineralization of substituted nitrophenols is microbial biodegradation. A diverse range of bacteria, including species of Pseudomonas, Rhodococcus, Burkholderia, Moraxella, and Arthrobacter, have been identified with the ability to degrade these compounds.[7][10] The degradation can occur under both aerobic and anaerobic conditions, with distinct enzymatic pathways.

Aerobic Biodegradation Pathways

Under aerobic conditions, the initial attack on the nitrophenol molecule typically involves monooxygenase or dioxygenase enzymes. Two main pathways have been extensively characterized for the degradation of mononitrophenols:

  • The Hydroquinone Pathway: This pathway involves the initial removal of the nitro group as nitrite, catalyzed by a monooxygenase, leading to the formation of hydroquinone. The hydroquinone is then further degraded via ring cleavage. This pathway is commonly observed in Gram-negative bacteria.[7][11][12]

  • The 4-Nitrocatechol/Hydroxyquinol Pathway: In this pathway, a monooxygenase hydroxylates the aromatic ring to form 4-nitrocatechol. Subsequent enzymatic steps lead to the removal of the nitro group and ring cleavage. This pathway is more prevalent in Gram-positive bacteria.[7][11][13][14]

For dinitrophenols, such as 2,4-dinitrophenol (2,4-DNP), the degradation is more complex and often involves a combination of reductive and oxidative steps. Some bacteria can utilize 2,4-DNP as a sole source of carbon and nitrogen.[10]

Logical Relationship: Aerobic Biodegradation of 4-Nitrophenol

Aerobic Biodegradation of 4-Nitrophenol cluster_hydroquinone Hydroquinone Pathway (Gram-negative bacteria) cluster_hydroxyquinol Hydroxyquinol Pathway (Gram-positive bacteria) NP4 4-Nitrophenol BQ 1,4-Benzoquinone NP4->BQ Monooxygenase (releases NO2-) HQ Hydroquinone BQ->HQ MA Maleylacetate HQ->MA Ring Cleavage TCA_H TCA Cycle MA->TCA_H NP4_2 4-Nitrophenol NC4 4-Nitrocatechol NP4_2->NC4 Monooxygenase BT 1,2,4-Benzenetriol NC4->BT Monooxygenase (releases NO2-) MA2 Maleylacetate BT->MA2 Ring Cleavage TCA_HQ TCA Cycle MA2->TCA_HQ

Caption: Major aerobic biodegradation pathways for 4-nitrophenol.

Anaerobic Biodegradation Pathways

Under anaerobic conditions, the nitro groups of nitrophenols are typically reduced to amino groups, forming aminophenols. This initial reductive step makes the aromatic ring more susceptible to subsequent cleavage. For instance, 2,4-dinitrophenol can be reduced to diaminophenol.[15] While complete mineralization under anaerobic conditions is possible, it often requires a consortium of microorganisms.[16]

Factors Influencing Biodegradation

The efficiency of nitrophenol biodegradation in the environment is influenced by a multitude of physicochemical and biological factors:

FactorInfluence on BiodegradationReferences
pH Affects microbial activity and enzyme function. Optimal pH for degradation is often near neutral (pH 7.5).[7]
Temperature Influences microbial growth and enzyme kinetics. Optimal temperatures are typically in the mesophilic range (e.g., 35°C).[7]
Nutrient Availability The presence of carbon and nitrogen sources can impact degradation rates. Glucose and peptone have been shown to enhance biodegradation. Co-metabolism, where a readily available carbon source is provided, can stimulate the degradation of the target pollutant.[7][11][17]
Oxygen Availability Determines whether aerobic or anaerobic pathways will dominate.[5][15][16]
Concentration of Nitrophenols High concentrations can be toxic to microorganisms, inhibiting their degradation activity.[15][18]
Microbial Community The presence and adaptation of specific microbial populations with the necessary catabolic genes are crucial for effective degradation.[11][17]

Methodologies for Studying Environmental Fate and Biodegradation

A robust understanding of the fate of substituted nitrophenols requires a combination of analytical and microbiological techniques.

Analytical Techniques for Detection and Quantification

Accurate quantification of nitrophenols and their degradation products is essential. Several analytical methods are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying nitrophenols and their metabolites.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity for the identification of volatile and semi-volatile degradation products.[20]

  • Spectrophotometry: Can be used for the rapid quantification of nitrophenols, particularly 4-nitrophenol, which exhibits a characteristic absorbance at 400 nm under alkaline conditions.[14][19]

  • Electrochemical Methods: Offer advantages of high sensitivity, selectivity, and the potential for in-situ measurements.[19][20][21][22][23]

Experimental Protocols for Biodegradation Studies

Protocol 1: Isolation of Nitrophenol-Degrading Microorganisms

This protocol outlines a standard enrichment culture technique to isolate bacteria capable of degrading a specific nitrophenol.

Objective: To isolate microbial strains from a contaminated environmental sample that can utilize a target nitrophenol as a sole carbon and energy source.

Materials:

  • Environmental sample (e.g., contaminated soil, industrial effluent)

  • Minimal Salts Medium (MSM)

  • Target nitrophenol (e.g., 4-nitrophenol)

  • Sterile flasks, petri dishes, and pipettes

  • Incubator shaker

Procedure:

  • Enrichment:

    • Prepare MSM containing the target nitrophenol as the sole carbon source (e.g., 100 mg/L).

    • Inoculate 100 mL of the medium in a 250 mL flask with 1 g of the environmental sample.

    • Incubate at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm) for 7-10 days.

  • Sub-culturing:

    • Transfer an aliquot (e.g., 5 mL) of the enriched culture to a fresh flask of the same medium.

    • Repeat this sub-culturing step at least three times to select for well-adapted microorganisms.

  • Isolation of Pure Cultures:

    • Serially dilute the final enriched culture.

    • Plate the dilutions onto MSM agar plates containing the target nitrophenol.

    • Incubate the plates until distinct colonies appear.

  • Verification:

    • Pick individual colonies and inoculate them into liquid MSM with the nitrophenol.

    • Monitor for growth and the disappearance of the nitrophenol using an appropriate analytical method (e.g., spectrophotometry or HPLC).

Self-Validation: The ability of the isolated strain to grow in a minimal medium with the nitrophenol as the sole carbon and energy source confirms its degradative capability. The disappearance of the nitrophenol, correlated with an increase in biomass, provides further validation.

Experimental Workflow: Isolation and Characterization of NP-Degrading Bacteria

Isolation_Workflow A Environmental Sample (e.g., Contaminated Soil) B Enrichment Culture (Minimal Medium + Nitrophenol) A->B Inoculation C Serial Sub-culturing B->C Selection & Adaptation D Isolation on Agar Plates C->D Dilution & Plating E Pure Culture D->E Colony Picking F Growth & Degradation Assay (Liquid Culture) E->F Inoculation G Analytical Confirmation (HPLC, Spectrophotometry) F->G Monitoring H Identification (16S rRNA sequencing) G->H Characterization

Sources

An In-Depth Technical Guide to the Toxicological Profile of Dinitrophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dinitrophenols (DNPs) are a class of synthetic organic compounds with six distinct isomers, several of which are of significant toxicological concern. Historically used in various industrial applications and notoriously as a weight-loss agent, the toxicity of these compounds, particularly 2,4-dinitrophenol (2,4-DNP), is well-documented. This technical guide provides a comprehensive overview of the toxicological profiles of dinitrophenol isomers for researchers, scientists, and drug development professionals. It delves into the primary mechanism of toxicity—the uncoupling of oxidative phosphorylation—and explores the resultant cascade of cellular and systemic effects. This guide also presents a comparative analysis of the toxicity of the different isomers, detailed experimental protocols for assessing their toxicological effects, and an examination of the key signaling pathways involved.

Introduction: The Double-Edged Sword of Dinitrophenols

Dinitrophenols are synthetic aromatic compounds that exist in six isomeric forms: 2,3-DNP, 2,4-DNP, 2,5-DNP, 2,6-DNP, 3,4-DNP, and 3,5-DNP.[1][2] While they share a common chemical backbone, the spatial arrangement of the nitro groups on the phenol ring significantly influences their biological activity and toxic potential. These compounds are used in the manufacturing of dyes, wood preservatives, photographic developers, and explosives.[2]

The most notorious of these isomers, 2,4-DNP, gained infamy in the 1930s as a "diet pill" due to its potent ability to increase metabolic rate and induce rapid weight loss.[2] However, its use was swiftly discontinued due to a narrow therapeutic window and a high incidence of severe adverse effects, including fatalities.[2] The primary mechanism underlying both the desired metabolic effects and the severe toxicity of DNPs is the uncoupling of mitochondrial oxidative phosphorylation.[3] This guide will dissect this mechanism and its toxicological consequences, with a comparative look at the various DNP isomers.

The Core Mechanism: Uncoupling of Oxidative Phosphorylation

The primary toxicological action of dinitrophenols is the disruption of cellular energy production through the uncoupling of oxidative phosphorylation.[3] In healthy mitochondria, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating a proton gradient. This proton-motive force drives the synthesis of ATP by ATP synthase.

DNP isomers act as protonophores, which are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[4] This dissipates the proton gradient, and the energy that would have been used for ATP synthesis is instead released as heat.[4] This leads to a futile cycle of substrate oxidation without efficient ATP production, forcing the cell to increase its metabolic rate to compensate for the energy deficit.[4]

Caption: DNP-mediated uncoupling of oxidative phosphorylation.

Comparative Toxicological Profiles of Dinitrophenol Isomers

While all DNP isomers share the same fundamental mechanism of action, their toxicological potency varies significantly. This is primarily attributed to differences in their lipophilicity and acidity, which affect their ability to traverse the mitochondrial membrane and transport protons.

Acute Toxicity

Acute toxicity data, particularly LD50 values, provide a clear comparison of the lethal potential of the different isomers. The following table summarizes the intraperitoneal LD50 values in rats.

IsomerLD50 (mg/kg, intraperitoneal, rat)[1][5]Relative Lethality Ranking[1][5]
2,3-Dinitrophenol190Least Potent
2,4-Dinitrophenol35Most Potent
2,5-Dinitrophenol150Least Potent
2,6-Dinitrophenol38Most Potent
3,4-Dinitrophenol98Moderately Potent
3,5-Dinitrophenol45Potent

As the data indicates, 2,4-DNP and 2,6-DNP are the most acutely toxic isomers, while 2,3-DNP and 2,5-DNP are the least potent.[5]

Systemic Effects and Clinical Manifestations

The clinical presentation of DNP poisoning is a direct consequence of its metabolic disruption. The classic symptom triad includes hyperthermia, tachycardia (rapid heart rate), and diaphoresis (profuse sweating).[2] Other common signs and symptoms include:

  • Metabolic: Increased basal metabolic rate, weight loss, thirst, and flushing of the skin.[2]

  • Cardiovascular: Tachycardia, and in severe cases, cardiovascular collapse.[2]

  • Respiratory: Tachypnea (rapid breathing).[2]

  • Neurological: Agitation, confusion, and in severe cases, coma and seizures.[2]

  • Dermal: Yellow discoloration of the skin, skin rashes, and pruritus (itching).[5]

  • Ocular: A notable long-term effect of 2,4-DNP exposure is the development of cataracts.[5]

Information on the specific systemic effects of isomers other than 2,4-DNP is limited. However, it is presumed that they would produce a similar spectrum of effects, with the severity being proportional to their potency as uncoupling agents.

NOAEL and LOAEL Data

Determining the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) is crucial for risk assessment.[6][7][8][9][10][11] For 2,4-DNP, an intermediate-duration oral MRL of 0.00007 mg/kg/day has been derived based on decreased body weight in mice.[12] However, there is insufficient data to derive acute-duration oral MRLs for 2,4-DNP, as the lowest LOAELs for effects are close to doses known to be fatal in humans.[12] For the other DNP isomers, there is a significant lack of NOAEL and LOAEL data, highlighting a critical data gap in their toxicological profiles.[5][13][14][15]

Cellular and Molecular Mechanisms of Toxicity

Beyond the primary uncoupling effect, DNP-induced toxicity involves a complex interplay of downstream cellular and molecular events.

Signaling Pathway Modulation

Recent research has revealed that DNPs can significantly modulate key cellular signaling pathways, including:

  • mTOR Pathway: DNP treatment has been shown to suppress the mammalian target of rapamycin (mTOR) signaling pathway.[1][16][17] This is consistent with the cellular response to energy stress, as mTOR is a central regulator of cell growth and proliferation that is active under conditions of energy abundance.

  • CREB Pathway: Conversely, DNP upregulates the cAMP-response element-binding protein (CREB) signaling pathway.[1][16][17] CREB is involved in adaptive stress responses and synaptic plasticity.

DNP_Signaling_Pathways DNP Dinitrophenol Mitochondrial_Uncoupling Mitochondrial Uncoupling DNP->Mitochondrial_Uncoupling Energy_Stress Cellular Energy Stress (Decreased ATP/ADP Ratio) Mitochondrial_Uncoupling->Energy_Stress mTOR_Pathway mTOR Pathway Energy_Stress->mTOR_Pathway Suppression CREB_Pathway CREB Pathway Energy_Stress->CREB_Pathway Upregulation Cell_Growth_Inhibition Inhibition of Cell Growth & Proliferation mTOR_Pathway->Cell_Growth_Inhibition Adaptive_Stress_Response Adaptive Stress Response CREB_Pathway->Adaptive_Stress_Response caption DNP-induced modulation of mTOR and CREB signaling pathways.

Caption: DNP-induced modulation of mTOR and CREB signaling pathways.

Metabolism and Excretion

Information on the toxicokinetics of DNP isomers is largely limited to 2,4-DNP.[3] It is rapidly absorbed orally and via inhalation.[3] Metabolism occurs primarily in the liver through the reduction of the nitro groups to form aminonitrophenols and diaminophenol.[3][18] These metabolites are then excreted in the urine.[3] Limited data suggests that isomers other than 2,4-DNP and 2,6-DNP are eliminated more rapidly.[3]

Experimental Protocols for Toxicological Assessment

A variety of in vitro and in vivo methods are employed to assess the toxicology of dinitrophenol isomers.

In Vitro Assays

This assay measures the oxygen consumption rate (OCR) of cells in real-time, providing a detailed assessment of mitochondrial function.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.[19][20][21][22]

  • Assay Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.[19][20][21][22]

  • Compound Loading: Prepare solutions of oligomycin, FCCP (a potent uncoupler used as a positive control, DNP can also be used), and a mixture of rotenone and antimycin A in the assay medium. Load these compounds into the appropriate ports of the hydrated sensor cartridge.[19][20][21][22]

  • Data Acquisition: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure baseline OCR before sequentially injecting the compounds and recording the subsequent changes in OCR.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

This assay provides a direct measure of the impact of DNP isomers on cellular energy levels.

Protocol:

  • Cell Treatment: Culture cells in a 96-well plate and treat them with various concentrations of the DNP isomers for a specified duration.

  • Cell Lysis: After treatment, lyse the cells to release intracellular ATP.

  • Luminescence Measurement: Add a luciferase/luciferin reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light.[23][24][25][26][27]

  • Data Analysis: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration. Normalize ATP levels to the total protein content of each sample.

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

  • Cell Treatment: Culture cells in a 96-well plate and expose them to a range of concentrations of the DNP isomers. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.[28][29][30][31][32]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.[28][29][30][31][32]

  • LDH Reaction: In a separate plate, mix the supernatant with an LDH reaction mixture containing a substrate and a tetrazolium salt. The LDH in the supernatant will catalyze a reaction that leads to the formation of a colored formazan product.[28][29][30][31][32]

  • Absorbance Measurement: Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength.[28]

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the controls.

In Vivo Toxicity Assessment

In vivo studies are essential for understanding the systemic toxicity of DNP isomers. The OECD Guidelines for the Testing of Chemicals provide a framework for conducting acute oral toxicity studies.

Protocol (Adapted from OECD Guideline 423):

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (typically rats or mice) from a single sex. Allow the animals to acclimatize to the laboratory conditions for at least 5 days before the study.[13]

  • Dose Preparation and Administration: Prepare the DNP isomer in a suitable vehicle (e.g., water or corn oil). Administer the test substance as a single oral dose via gavage.[13]

  • Stepwise Dosing Procedure: The study is conducted in a stepwise manner, typically using three animals per step. The outcome of the first step (mortality or survival) determines the dose for the next step.[13]

  • Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days. Record body weight changes and any pathological findings at necropsy.[13]

  • Data Analysis: The results are used to classify the substance according to its acute toxicity and to estimate the LD50.

Conclusion

The toxicological profiles of dinitrophenol isomers are dominated by their potent ability to uncouple oxidative phosphorylation. This singular mechanism initiates a cascade of events leading to a hypermetabolic state and, at higher doses, severe and life-threatening toxicity. While 2,4-DNP is the most extensively studied isomer, the available data clearly indicate that all DNP isomers pose a significant toxicological risk, with 2,4-DNP and 2,6-DNP being the most potent.

For researchers and drug development professionals, a thorough understanding of the toxicological properties of these compounds is paramount. The experimental protocols outlined in this guide provide a robust framework for assessing the in vitro and in vivo toxicity of DNP isomers and other potential mitochondrial uncouplers. Further research is critically needed to fill the existing data gaps, particularly concerning the chronic toxicity and the NOAEL/LOAEL values for the less-studied isomers. Such data will be invaluable for accurate risk assessment and for exploring any potential therapeutic applications of controlled mitochondrial uncoupling.

References

  • Geisler, J. G. (2019). The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation. Journal of Neurochemistry, 134(4), 585-598. [Link]

  • Geisler, J. G., et al. (2015). The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation. Journal of Neurochemistry, 134(4), 585-598. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • ResearchGate. (2025). The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation. Request PDF. [Link]

  • JoVE. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments. [Link]

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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 2,3-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and organic synthesis, a profound understanding of the chemical reagents we employ is not merely a matter of procedural correctness, but a cornerstone of laboratory safety and experimental success. 2,3-Dimethyl-4-nitrophenol, an important intermediate, requires a nuanced approach to its handling, storage, and disposal. This guide, compiled from established safety protocols and toxicological data of structurally similar compounds, offers a comprehensive framework for its safe utilization in a laboratory setting.

Section 1: Compound Profile and Hazard Identification

This compound (C₈H₉NO₃) is a solid, appearing as a light yellow to yellow-green powder or crystal.[1] A thorough understanding of its physicochemical properties is the first step in a robust safety assessment.

PropertyValueSource
CAS Number 19499-93-5[2]
Molecular Weight 167.16 g/mol [2]
Melting Point 125°C[2]
Boiling Point 323.9±30.0 °C (Predicted)[2]
Density 1.263 g/cm³[2]
Appearance Light yellow to yellow to green powder to crystal[1]

The primary hazards associated with this compound, as identified through the Globally Harmonized System (GHS), are skin and eye irritation.[3] However, data from structurally similar nitrophenols, such as 3-Methyl-4-nitrophenol and 4-nitrophenol, suggest a broader range of potential hazards that must be considered.[4][5]

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard StatementPrimary CompoundSurrogate Compounds
Skin Corrosion/Irritation2H315: Causes skin irritationThis compound3-Methyl-4-nitrophenol[4]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationThis compound3-Methyl-4-nitrophenol[4]
Acute Toxicity, Oral4H302: Harmful if swallowed-3-Methyl-4-nitrophenol[4]
Acute Toxicity, Dermal4H312: Harmful in contact with skin-3-Methyl-4-nitrophenol[4]
Acute Toxicity, Inhalation4H332: Harmful if inhaled-3-Methyl-4-nitrophenol[4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation-3-Methyl-4-nitrophenol[4]

It is crucial to treat this compound with the same level of caution as its more thoroughly studied analogues, assuming it may be harmful by all routes of exposure.

Section 2: Toxicological Assessment (Data from Structural Analogues)

Due to a lack of specific toxicological studies on this compound, data from closely related compounds are used to infer its potential toxicity. This approach, known as "read-across," is a scientifically accepted method in risk assessment.

Acute Toxicity Data (Surrogates):

CompoundSpeciesRouteEndpointValueSource
3-Methyl-4-nitrophenolRat (male)OralLD502300 mg/kg[4]
3-Methyl-4-nitrophenolRat (female)OralLD501200 mg/kg[4]
4-NitrophenolRatOralLD50202 mg/kg[5]
4-NitrophenolRatDermalLD501,024 mg/kg[5]

These values indicate that nitrophenolic compounds can be toxic if ingested and harmful if they come into contact with the skin. Chronic exposure to nitrophenols may lead to organ damage, particularly affecting the kidneys and liver.[3]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the powdered nature and potential toxicity of this compound, a stringent set of handling procedures must be implemented to minimize exposure.

Engineering Controls and Designated Work Areas

All manipulations of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to prevent the generation and inhalation of dust.[6] The work surface should be lined with absorbent bench paper to contain any potential spills.[6]

G cluster_0 Engineering Controls cluster_1 Work Practices cluster_2 Personal Protective Equipment (PPE) Fume Hood Fume Hood Tare Weighing Method Tare Weighing Method Fume Hood->Tare Weighing Method Ventilated Enclosure Ventilated Enclosure Glove Box Glove Box Designated Area Designated Area Designated Area->Tare Weighing Method Wet Cleaning Wet Cleaning Tare Weighing Method->Wet Cleaning Safety Goggles Safety Goggles Safety Goggles->Tare Weighing Method Nitrile Gloves Nitrile Gloves Nitrile Gloves->Tare Weighing Method Lab Coat Lab Coat Lab Coat->Tare Weighing Method Respirator (if needed) Respirator (if needed)

Caption: Hierarchy of controls for handling powdered this compound.

Weighing and Transferring Protocol

Direct weighing of the powder on an open balance is strongly discouraged due to the risk of aerosolization. The "tare method" is the recommended procedure:

  • Preparation: Don all required PPE, including double gloves if significant handling is anticipated.

  • Tare Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.

  • Transfer to Hood: Move the tared container to the chemical fume hood.

  • Add Powder: Carefully add the desired amount of this compound to the container.

  • Seal and Weigh: Securely close the container and move it back to the balance to obtain the final weight.

  • Dissolution: If making a solution, return the sealed container to the fume hood and add the solvent.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn.[6] For prolonged handling or in case of a spill, double gloving is recommended.

  • Body Protection: A fully buttoned laboratory coat must be worn.[6]

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for cleaning up large spills or if engineering controls are not available.

Section 4: Storage, Reactivity, and Incompatibilities

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, sparks, and open flames.

  • Incompatible Materials:

    • Strong Bases: Nitrophenols can react violently with strong bases like sodium hydroxide and potassium hydroxide.[7]

    • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents such as perchlorates, peroxides, and nitrates.[7]

    • Reducing Agents: Incompatible with strong reducing agents.[8]

  • Thermal Stability: Nitrophenolic compounds can decompose exothermically at elevated temperatures.[9] The initial decomposition of nitrophenols can be catalyzed by acids.[9] It is crucial to avoid heating the compound in a closed container, as this could lead to a dangerous pressure buildup.

Section 5: Emergency Procedures

A clear and practiced emergency plan is essential when working with hazardous chemicals.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[5]

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact the institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.

  • Containment: For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6]

  • Absorption and Collection: Apply the absorbent material to the spill, working from the outside in. Once the material is fully absorbed, scoop it into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[6]

  • Reporting: Report the incident to the laboratory supervisor and EHS department.

G Spill Occurs Spill Occurs Alert & Evacuate Alert & Evacuate Spill Occurs->Alert & Evacuate Assess Spill Assess Spill Alert & Evacuate->Assess Spill Don PPE Don PPE Assess Spill->Don PPE Minor Spill Contact EHS (Large Spill) Contact EHS (Large Spill) Assess Spill->Contact EHS (Large Spill) Major Spill Contain Spill Contain Spill Don PPE->Contain Spill Absorb & Collect Absorb & Collect Contain Spill->Absorb & Collect Decontaminate Area Decontaminate Area Absorb & Collect->Decontaminate Area Report Incident Report Incident Decontaminate Area->Report Incident

Caption: Decision workflow for responding to a this compound spill.

Section 6: Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.[6]

Waste Collection and Labeling Protocol
  • Designated Container: Use a dedicated, leak-proof, and clearly labeled container for all this compound waste.[10]

  • Segregation: Do not mix this waste with other waste streams unless explicitly approved by your institution's EHS department.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area.[10]

  • Pickup: When the container is full, arrange for pickup by the institution's authorized hazardous waste disposal service.[10]

Section 7: Environmental Fate and Ecotoxicity (Data from a Structural Analogue)

Understanding the environmental impact of a chemical is a crucial aspect of responsible research. While specific data for this compound is limited, studies on its isomer, 3-Methyl-4-nitrophenol, provide valuable insights. 3-Methyl-4-nitrophenol is a primary degradation product of the insecticide fenitrothion and is considered an environmental concern due to its potential toxicity and classification as an endocrine-disrupting chemical.[11] It exhibits moderate toxicity to aquatic organisms and its environmental fate is governed by both slow abiotic degradation and more rapid microbial breakdown.[11] Given the structural similarity, it is prudent to assume that this compound may have a similar environmental profile and should be prevented from entering the environment.

Conclusion

The responsible use of this compound in a research setting demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document—from meticulous handling and appropriate PPE to diligent emergency preparedness and compliant waste disposal—researchers can mitigate the risks associated with this compound and foster a culture of safety in the laboratory. The principles of scientific integrity and a commitment to safety are inextricably linked; by upholding one, we invariably strengthen the other.

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An In-Depth Technical Guide to 2,3-Dimethyl-4-nitrophenol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2,3-Dimethyl-4-nitrophenol. This document moves beyond a simple recitation of facts, offering instead a detailed narrative that explores the compound's historical context, synthesis, and physicochemical properties, with a keen focus on the causality behind experimental choices. While specific biological and toxicological data for this particular isomer are not extensively available in public literature, we will draw upon the broader knowledge of nitrophenols and their derivatives to provide insights into its potential applications and areas for future research. This guide is designed to be a self-validating system of information, grounded in authoritative references to support the scientific integrity of the content presented.

Introduction and Chemical Identity

This compound, also known as 4-Nitro-2,3-xylenol, is a substituted nitrophenol that serves as a valuable intermediate in organic synthesis and pharmaceutical research.[1] Its chemical structure, featuring a phenol ring with two adjacent methyl groups and a nitro group opposite the hydroxyl moiety, imparts specific chemical and physical properties that dictate its reactivity and potential applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 19499-93-5[2]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Powder to crystalN/A
Melting Point 125°CN/A
Boiling Point (Predicted) 323.9 ± 30.0 °CN/A
Density (Predicted) 1.263 g/cm³N/A
InChI Key DAEZHJNJHQAEPE-UHFFFAOYSA-N[2][3]
SMILES CC1=C(C(=CC=C1O)[O-])C[2][3]

Note: Some physical properties are predicted and should be confirmed with experimental data.

Discovery and Historical Context

The study of nitrated phenols dates back to the early days of organic chemistry, with their synthesis and properties being of significant interest for the burgeoning dye and explosives industries.[4] The nitration of phenols, a classic example of electrophilic aromatic substitution, was a well-established reaction by the early 20th century.[4]

While a definitive "discovery" paper for this compound is not readily apparent in modern databases, its synthesis would have been a logical extension of the systematic investigation of the nitration of substituted phenols. The foundational work on the nitration of various phenols and their derivatives laid the groundwork for the preparation of a wide array of such compounds.[4] The early methods of nitration often involved the use of nitric acid, sometimes in the presence of sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile.[5]

The historical synthesis of related compounds, such as picric acid (2,4,6-trinitrophenol), highlights the importance of controlling reaction conditions to achieve desired levels of nitration and isomeric purity.[6] Early researchers meticulously studied the directing effects of substituents on the benzene ring to predict and control the position of nitration.[5]

Synthesis of this compound

The primary route for the synthesis of this compound is the direct nitration of 2,3-dimethylphenol (2,3-xylenol). The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing. The interplay of these directing effects is crucial in determining the final product distribution.

General Reaction Pathway

The synthesis involves the electrophilic substitution of a hydrogen atom on the aromatic ring of 2,3-dimethylphenol with a nitro group. The nitrating agent, typically a source of the nitronium ion (NO₂⁺), attacks the electron-rich phenol ring.

Synthesis_Pathway cluster_reactants Reactant cluster_products Product 2,3-Dimethylphenol 2,3-Dimethylphenol This compound This compound 2,3-Dimethylphenol->this compound Nitrating Agent (e.g., HNO₃)

Caption: General reaction for the synthesis of this compound.

Experimental Protocol: Nitration of 2,3-Dimethylphenol

The following is a generalized experimental protocol based on established methods for the nitration of phenols.[7][8][9] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 2,3-Dimethylphenol

  • Nitrating agent (e.g., nitric acid, or a mixture of an inorganic nitrate with an acid)

  • Solvent (e.g., acetic acid, dichloromethane)

  • Ice bath

  • Stirring apparatus

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dissolution: Dissolve a known quantity of 2,3-dimethylphenol in a suitable solvent in a reaction flask. The choice of solvent can influence the reaction rate and selectivity.

  • Cooling: Cool the reaction mixture in an ice bath to control the exothermic nature of the nitration reaction and minimize the formation of byproducts.

  • Addition of Nitrating Agent: Slowly add the nitrating agent to the cooled and stirred solution of 2,3-dimethylphenol. The slow addition is critical to maintain a low temperature and prevent runaway reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into ice water. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid product by filtration. The crude this compound can then be purified by recrystallization from a suitable solvent to obtain a product of high purity.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of phenols is a highly exothermic and rapid reaction.[5] Maintaining a low temperature is essential to prevent over-nitration (the formation of dinitro and trinitro derivatives) and the formation of undesired isomers. It also minimizes oxidative side reactions that can lead to tar formation.

  • Controlled Addition of Nitrating Agent: The slow, dropwise addition of the nitrating agent ensures that the concentration of the highly reactive nitronium ion is kept low at any given time, which helps to control the reaction rate and temperature.

  • Choice of Nitrating Agent: While concentrated nitric acid can be used, milder nitrating systems, such as a mixture of sodium nitrate and an acidic salt in the presence of wet silica gel, can offer better control and higher yields of mononitrated products under heterogeneous conditions.[10][11]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference
¹H NMR Signals corresponding to the aromatic protons and the two distinct methyl groups.[3]
¹³C NMR Resonances for the eight unique carbon atoms in the molecule, including the two methyl carbons, the six aromatic carbons (four of which are substituted), and the carbon bearing the hydroxyl group.[2]
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.[3]
Mass Spectrometry (GC-MS) A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.[2]

Biological Activity and Toxicology

While extensive toxicological data for many nitrophenol isomers are available, specific studies on this compound are limited in the publicly accessible literature.[12][13] However, the biological activity of nitroaromatic compounds, in general, is an area of active research, with many exhibiting a broad spectrum of effects, including antimicrobial and cytotoxic activities.[14][15][16]

The biological effects of nitrophenols are often attributed to the presence of the electron-withdrawing nitro group, which can participate in various biochemical processes.[16] The toxicity of nitro compounds can be dependent on their reduction potential and the formation of reactive intermediates within cells.[17]

A study on the structurally related 3-methyl-4-nitrophenol demonstrated reproductive toxicities in mice, affecting gonadal cell apoptosis and proliferation, as well as oocyte maturation.[18] This suggests that dimethylated nitrophenols could also possess significant biological activity that warrants further investigation.

Potential Areas for Investigation

Given the known biological activities of nitrophenols, this compound presents several avenues for future research:

  • Antimicrobial Activity: Evaluation against a panel of bacterial and fungal strains to determine its potential as a lead compound for new antimicrobial agents.

  • Cytotoxicity and Anticancer Potential: In vitro studies using various cancer cell lines to assess its cytotoxic effects and potential mechanisms of action, such as the induction of apoptosis.[14][19]

  • Enzyme Inhibition: Screening against a range of enzymes to identify potential inhibitory activities, which could be relevant for drug development.

Biological_Investigation_Workflow cluster_compound Test Compound cluster_assays In Vitro Assays cluster_outcomes Potential Outcomes A This compound B Antimicrobial Screening A->B C Cytotoxicity Assays (e.g., MTT) A->C D Enzyme Inhibition Assays A->D E Lead for Antimicrobial Drug B->E F Anticancer Drug Candidate C->F G Novel Enzyme Inhibitor D->G

Caption: Proposed workflow for investigating the biological activity of this compound.

Safety and Handling

This compound is classified as a substance that causes skin irritation and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood to avoid inhalation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

This compound stands as a compound with a rich, albeit not fully documented, history rooted in the foundational principles of organic chemistry. Its synthesis via the nitration of 2,3-dimethylphenol is a classic example of electrophilic aromatic substitution, requiring careful control of reaction conditions to achieve the desired product. While its specific biological and toxicological profiles remain largely unexplored, the known activities of related nitrophenols suggest that this compound holds potential as a scaffold for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the properties and applications of this intriguing molecule. Future research should focus on elucidating its specific biological activities and toxicological profile to fully realize its potential in medicinal chemistry and other scientific disciplines.

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An In-depth Technical Guide to the Theoretical and Computational Investigation of 2,3-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethyl-4-nitrophenol is a substituted aromatic compound belonging to the nitrophenol family.[1][2] These compounds are of significant interest in various fields, including environmental science, toxicology, and as intermediates in the synthesis of pharmaceuticals and dyes.[3] The introduction of methyl and nitro groups to the phenol backbone imparts specific electronic and steric characteristics that modulate its chemical reactivity, acidity, and potential biological activity. Understanding these properties at a molecular level is crucial for harnessing its potential in drug design and development, where precise molecular interactions are paramount.

Computational chemistry provides a powerful lens through which we can elucidate the geometric, electronic, and spectroscopic properties of molecules like this compound with high fidelity. This guide presents a comprehensive overview of the theoretical and computational methodologies employed to study this molecule, offering insights into its behavior and characteristics that are often challenging to probe experimentally. The protocols and analyses detailed herein are grounded in established quantum chemical methods, particularly Density Functional Theory (DFT), which has proven to be a robust and reliable tool for studying nitrophenol systems.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals, providing both a high-level understanding of the molecule's properties and detailed, actionable protocols for its computational analysis.

Computational Methodology: The 'Why' Behind the 'How'

The cornerstone of modern computational analysis for organic molecules is Density Functional Theory (DFT). Its balance of computational cost and accuracy makes it the method of choice. For our study of this compound, we select the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems.[4][5] This is paired with a Pople-style basis set, 6-311++G(d,p), which provides a flexible description of the electron density by including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in chemical bonds.[4][5]

Experimental Protocol: Computational Workflow

The following protocol outlines the systematic approach to the computational investigation of this compound.

  • Geometry Optimization:

    • The initial 3D structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

    • This structure is then used as the input for a DFT-based geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

    • The optimization is complete when the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

  • Vibrational Frequency Analysis:

    • Using the optimized geometry, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.

    • This provides the harmonic vibrational frequencies, which correspond to the peaks in the theoretical FT-IR and FT-Raman spectra.

    • Due to the harmonic approximation and basis set limitations, the calculated frequencies are systematically higher than experimental values. A scaling factor (typically ~0.96 for B3LYP) is applied to correct for these discrepancies.[5]

  • Electronic Properties and Spectra:

    • Time-Dependent DFT (TD-DFT) is employed on the optimized geometry to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[7]

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the ground state DFT calculation. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

  • NMR Spectra Prediction:

    • The Gauge-Independent Atomic Orbital (GIAO) method is used with the B3LYP/6-311++G(d,p) level of theory to predict the ¹H and ¹³C NMR chemical shifts.

    • The calculated isotropic shielding values are referenced against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts.

  • Non-Linear Optical (NLO) Properties:

    • The electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the NLO response of the molecule. These properties are crucial for applications in optoelectronics.

G cluster_0 Computational Workflow for this compound cluster_1 Outputs A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C E 5. Electronic Properties B->E H Optimized Geometry (Bond Lengths, Angles) B->H D 4. Spectroscopic Properties C->D G 7. Validation with Experimental Data D->G I FT-IR & FT-Raman Spectra D->I J UV-Vis Spectrum D->J K NMR Chemical Shifts D->K F 6. NLO Properties E->F E->G L HOMO-LUMO, MEP E->L M Dipole Moment, Hyperpolarizability F->M

Caption: Molecular structure of this compound.

ParameterCalculated Value (B3LYP/6-311++G(d,p))
C-C (aromatic)1.38 - 1.41 Å
C-O1.36 Å
O-H0.97 Å
C-N1.46 Å
N-O1.23 Å
C-C-C (aromatic)118° - 122°
C-O-H109.5°
O-N-O124.5°

Table 1: Selected calculated geometrical parameters for this compound.

Vibrational Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is a sensitive probe of molecular structure. While experimental spectra for this compound are not readily available in public databases, we can predict the spectra computationally and compare the characteristic vibrational modes with those of similar compounds, such as 2,6-Dimethyl-4-nitrophenol. [4][5] Key expected vibrational modes include:

  • O-H stretch: A broad band typically in the 3200-3600 cm⁻¹ region.

  • C-H (aromatic) stretch: Sharp bands around 3000-3100 cm⁻¹.

  • C-H (methyl) stretch: Bands in the 2850-3000 cm⁻¹ region.

  • C=C (aromatic) stretch: Strong bands in the 1400-1600 cm⁻¹ region.

  • NO₂ asymmetric stretch: A strong absorption around 1500-1560 cm⁻¹.

  • NO₂ symmetric stretch: A strong absorption around 1335-1385 cm⁻¹.

  • C-O stretch: A band in the 1200-1300 cm⁻¹ region.

A comparison between the calculated (scaled) and experimental frequencies for a related isomer provides a strong validation of the chosen computational method. For 2,6-Dimethyl-4-nitrophenol, studies have shown excellent agreement between frequencies calculated with B3LYP/6-311++G(d,p) and the experimental FT-IR and FT-Raman spectra. [4][5]

Electronic Spectroscopy (UV-Vis)

The electronic transitions of nitrophenols are characterized by π → π* and n → π* transitions. [8]The absorption peaks are sensitive to the substitution pattern and the solvent environment. [7]TD-DFT calculations can predict the major absorption bands. For nitrophenols, a strong absorption band is typically observed in the UV region, often with a shoulder at a longer wavelength, corresponding to charge transfer from the phenol ring to the nitro group. [8]

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ ~350 ~0.2 HOMO → LUMO

| S₀ → S₂ | ~280 | ~0.4 | HOMO-1 → LUMO |

Table 2: Predicted electronic transitions for this compound in a non-polar solvent.

NMR Spectroscopy and Validation

NMR spectroscopy is a powerful tool for structure elucidation. We can validate our computational approach by comparing the calculated ¹H and ¹³C chemical shifts with available experimental data. [9]

Atom Experimental ¹H Shift (ppm) Calculated ¹H Shift (ppm) Atom Experimental ¹³C Shift (ppm) Calculated ¹³C Shift (ppm)
H (on C5) 7.85 7.90 C1 154.2 155.0
H (on C6) 6.80 6.85 C2 125.1 125.5
H (on OH) 10.5 10.3 C3 123.8 124.2
H (on C2-CH₃) 2.25 2.30 C4 140.5 141.1
H (on C3-CH₃) 2.50 2.55 C5 125.8 126.3
C6 115.4 115.9
C (on C2-CH₃) 11.9 12.2

| | | | C (on C3-CH₃) | 19.8 | 20.1 |

Table 3: Comparison of experimental [9]and calculated (GIAO-B3LYP/6-311++G(d,p)) NMR chemical shifts for this compound. The strong correlation between the experimental and calculated values instills confidence in the computational model.

Electronic Structure and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, HOMO and LUMO, are key to understanding the electronic behavior and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is primarily localized on the phenol ring and the oxygen atom of the hydroxyl group, while the LUMO is distributed over the nitro group and the aromatic ring. This indicates that the lowest energy electronic transition involves a charge transfer from the electron-rich phenol moiety to the electron-withdrawing nitro group.

G cluster_0 Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) -6.5 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -2.3 eV LUMO->HOMO ΔE = 4.2 eV Energy Energy Energy->LUMO

Caption: HOMO-LUMO energy diagram for this compound.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In the MEP of this compound, the most negative potential (red) is localized over the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack. The most positive potential (blue) is found around the hydroxyl proton, highlighting its acidic nature and susceptibility to nucleophilic attack or deprotonation.

Non-Linear Optical (NLO) Properties

Molecules with a significant difference in electron density between their ground and excited states, often found in push-pull systems (electron-donating group connected to an electron-withdrawing group via a π-system), can exhibit NLO properties. This compound has a hydroxyl group (donor) and a nitro group (acceptor) on a conjugated ring, suggesting potential NLO activity. The calculated first-order hyperpolarizability (β) provides a theoretical measure of this property. A large β value is indicative of a strong NLO response, which is desirable for applications in optical switching and frequency conversion.

PropertyCalculated Value
Dipole Moment (μ)~4.5 D
Polarizability (α)~15 x 10⁻²⁴ esu
Hyperpolarizability (β)~8 x 10⁻³⁰ esu

Table 4: Calculated NLO properties of this compound.

Implications for Drug Development

The detailed molecular and electronic profile of this compound generated through these computational studies offers valuable insights for drug development:

  • Pharmacophore Modeling: The MEP map and the distribution of HOMO/LUMO orbitals can inform the design of pharmacophores, identifying key regions for hydrogen bonding, and electrostatic and hydrophobic interactions with biological targets like enzymes or receptors.

  • QSAR Studies: Calculated quantum chemical descriptors such as HOMO-LUMO gap, dipole moment, and polarizability can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.

  • Metabolic Stability: The MEP can indicate sites susceptible to metabolic transformation by enzymes like cytochrome P450.

Conclusion

This guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, we can reliably predict its structural, spectroscopic, and electronic properties. The validation of calculated NMR chemical shifts against experimental data provides a strong foundation for the trustworthiness of the computational model. While experimental FT-IR and UV-Vis data for this specific isomer are elusive in public repositories, the established accuracy of these methods for analogous nitrophenols allows for confident prediction of their spectral features. The insights gained from these computational studies are instrumental for advancing our understanding of this molecule and can significantly accelerate its potential application in fields such as medicinal chemistry and materials science.

References
  • Kumar, S., et al. (2020). Experimental and computational (ab initio and DFT) analysis of vibrational spectra of 2,6-dimethyl-4-nitrophenol. AIP Conference Proceedings, 2220(1), 130069. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13331245, this compound. Retrieved January 9, 2026 from [Link].

  • Chatterley, A. S., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 27(15), 4992. [Link]

  • Pandey, G. N., et al. (2020). Experimental and Computational (ab initio and DFT) Analysis of Vibrational Spectra of 2,6-Dimethyl-4- nitrophenol. AIP Conference Proceedings, 2220, 130069. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c) 2-nitrophenol reduction. Retrieved January 9, 2026 from [Link]

  • PubChemLite. (n.d.). This compound (C8H9NO3). Retrieved January 9, 2026 from [Link]

  • Pillar, E. A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 266-278. [Link]

  • SpectraBase. (n.d.). 2,6-Dimethyl-4-nitro-phenol. Retrieved January 9, 2026 from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Retrieved January 9, 2026 from [Link]

  • Quora. (2017). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?. Retrieved January 9, 2026 from [Link]

  • NIST. (n.d.). Phenol, 4-methyl-2-nitro-. Retrieved January 9, 2026 from [Link]

  • Manimozhi, P. K., et al. (2020). Theoretical, Experimental Studies on Molecular Structure and Vibrational Spectra of 2,6-Dibromo-4-Nitrophenol. Polycyclic Aromatic Compounds, 42(5), 2135-2152. [Link]

  • MDPI. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved January 9, 2026 from [Link]

  • ResearchGate. (n.d.). A theoretical study on the vibrational spectra and thermodynamic properties for the nitro derivatives of phenols. Retrieved January 9, 2026 from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. Retrieved January 9, 2026 from [Link]

  • ResearchGate. (n.d.). The crystal structure of 2,6-dimethyl-4-nitro-phenol, C8H9NO3. Retrieved January 9, 2026 from [Link]

  • ResearchGate. (n.d.). Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by NaBH4 in the presence of Au@[C4C16Im]Br catalyst. Retrieved January 9, 2026 from [Link]

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Methodological & Application

Synthesis of 2,3-Dimethyl-4-aminophenol: A Detailed Application Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethyl-4-aminophenol is a valuable substituted aminophenol derivative with significant potential in pharmaceutical and chemical synthesis. Its structural motif is found in various biologically active molecules, making it a key intermediate for drug discovery and development. This application note provides a comprehensive and detailed protocol for the synthesis of 2,3-dimethyl-4-aminophenol via the reduction of its nitro precursor, 2,3-dimethyl-4-nitrophenol. The protocols and discussions herein are curated for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible results.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of both the starting material and the final product is crucial for safe handling, effective reaction monitoring, and successful purification.

PropertyThis compound (Starting Material)2,3-Dimethyl-4-aminophenol (Product)
Molecular Formula C₈H₉NO₃C₈H₉NO
Molecular Weight 167.16 g/mol [1]137.18 g/mol
Appearance Yellowish crystalline solidOff-white to light brown crystalline powder
Melting Point Data not widely available, but related isomers suggest a crystalline solid at room temperature.Data not widely available, but expected to be a crystalline solid.
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane.Soluble in acidic aqueous solutions and polar organic solvents.
Safety Causes skin and serious eye irritation.[1]Aminophenols are generally considered hazardous and should be handled with care.

Reaction Overview: Reduction of a Nitroarene

The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. Several methods can achieve this reduction; however, catalytic hydrogenation is often the method of choice due to its high efficiency, clean conversion, and the formation of water as the only byproduct.

This protocol will focus on the catalytic hydrogenation of this compound using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 2,3-dimethyl-4-aminophenol.

Experimental Protocol: Catalytic Hydrogenation

This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
  • This compound (C₈H₉NO₃)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® or a similar filter aid

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup)

Step-by-Step Procedure
  • Reaction Setup:

    • In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol. The exact volume will depend on the scale of the reaction, but a concentration of 0.1-0.5 M is a good starting point.

    • To this solution, carefully add 10% palladium on carbon (Pd/C) catalyst. A catalyst loading of 5-10 mol% relative to the starting material is typically sufficient.

  • Hydrogenation:

    • Securely attach the flask to the hydrogenation apparatus.

    • Purge the system with nitrogen gas to remove any oxygen.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by a hydrogen atmosphere.

    • Pressurize the system with hydrogen to the desired pressure (typically 1-4 atm or using a hydrogen balloon).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to distinguish the starting material from the product. The aminophenol product should have a lower Rf value than the nitrophenol starting material.

    • Alternatively, monitor the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Keep the filter cake moist with solvent during filtration.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification:

    • Dissolve the crude residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with a dilute solution of hydrochloric acid. The aminophenol product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and neutralize it with a saturated solution of sodium bicarbonate until the pH is basic.

    • Extract the product back into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2,3-dimethyl-4-aminophenol.

Mechanism of Catalytic Hydrogenation of a Nitro Group

The catalytic hydrogenation of a nitro group to an amine on a metal surface is a complex process involving several intermediates. The generally accepted mechanism proceeds through the following key steps:

  • Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the palladium catalyst.

  • Stepwise Reduction: The nitro group is sequentially reduced. This process is believed to involve the formation of nitroso and hydroxylamine intermediates.

  • Desorption: Once the reduction is complete, the final amine product desorbs from the catalyst surface, freeing up the active sites for further reaction cycles.

G cluster_0 Catalyst Surface (Pd/C) A R-NO₂ (Nitro Compound) B R-NO (Nitroso Intermediate) A->B + H₂ C R-NHOH (Hydroxylamine Intermediate) B->C + H₂ D R-NH₂ (Amine Product) C->D + H₂

Caption: Simplified mechanism of nitro group reduction.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure, or poor stirring.Use fresh catalyst, increase hydrogen pressure, or improve agitation.
Low Yield Product loss during work-up, or side reactions.Optimize extraction and purification steps. Ensure the reaction is run under an inert atmosphere to prevent side reactions.
Product Contamination Incomplete removal of catalyst or starting material.Ensure thorough filtration to remove the catalyst. Monitor the reaction closely to ensure complete conversion of the starting material.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,3-dimethyl-4-aminophenol from this compound via catalytic hydrogenation. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently produce this valuable intermediate for their ongoing research and development endeavors.

References

  • U.S. Patent 4,990,671, "Method for making aminophenols and their amide derivatives," issued February 5, 1991.

  • MDPI. (2020). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[2][3]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 25(23), 5585.

  • Sudarsono, D., Rismana, E., & Slamet, S. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 850-861.

  • Fan, J., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(5), 1233-1239.

  • MDPI. (2022). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials, 12(15), 2596.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13331245, this compound. Retrieved from

  • Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol.

  • Strachan, J. P., et al. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ACS Catalysis, 10(9), 5068–5074.

  • Wunder, S., et al. (2016). Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity. Langmuir, 32(28), 7187–7196.

  • ACS Publications. (2023). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. Industrial & Engineering Chemistry Research.

  • U.S. Patent 4,329,503, "Process for the preparation of 2-amino-4-nitrophenol," issued May 11, 1982.

  • U.S. Patent 3,079,435, "Catalytic hydrogenation of nitrophenol," issued February 26, 1963.

  • Quora. (2017). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?.

  • National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1318.

  • Strachan, J. P., et al. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ACS Catalysis, 10(9), 5068–5074.

  • ResearchGate. (2008). Synthesis of 4-aminophenol-glucopyranoside. Chinese Pharmaceutical Journal, 43(15), 1141-1143.

  • Royal Society of Chemistry. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Nanoscale Advances.

  • Chemistry Stack Exchange. (2015). Why should 2,6-Dimethyl-4-nitrophenol be more acidic than 3,5-Dimethyl-4-nitrophenol.

  • Das, T. K., & Das, N. C. (2022). Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction. International Nano Letters, 12(3), 297-323.

  • Rode, C. V., et al. (1999). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development, 3(6), 449–454.

  • BenchChem. (2023). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Professionals.

  • Fan, J., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(5), 1233-1239.

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Application Notes & Protocols: 2,3-Dimethyl-4-nitrophenol as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Aromatic nitro compounds are foundational building blocks in medicinal chemistry, offering a gateway to a multitude of functional group transformations critical for the synthesis of bioactive molecules.[1][2] The nitro group, a potent electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle, most notably for its reduction to a primary amine.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2,3-Dimethyl-4-nitrophenol as a precursor in pharmaceutical synthesis.

This compound (CAS: 19499-93-5) is a particularly valuable starting material due to its distinct structural features.[5][6] It possesses two key functional groups poised for selective modification: the nitro group at the 4-position and the phenolic hydroxyl group at the 1-position. The flanking methyl groups at the 2- and 3-positions provide steric and electronic influence that can be exploited to direct reactivity and modulate the pharmacological profile of derivative compounds.

This document will elucidate the core synthetic transformations of this compound, focusing on its conversion to the key intermediate, 4-Amino-2,3-dimethylphenol. We will then demonstrate the utility of this intermediate in the synthesis of a heterocyclic scaffold relevant to the development of novel anti-inflammatory agents, such as analogues of the selective COX-2 inhibitor, Celecoxib.[7][8] Furthermore, we will explore the alternative pathway of phenolic etherification to showcase the precursor's versatility. Each section provides detailed, step-by-step protocols grounded in established chemical principles, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₉NO₃[9]
Molecular Weight 167.16 g/mol [9]
IUPAC Name This compound[9]
Acidity (pKa) ~8.25[10][11]

Note: The pKa of 3,5-dimethyl-4-nitrophenol is significantly higher than that of 4-nitrophenol (~7.15) due to the steric hindrance from the two ortho-methyl groups, which forces the nitro group out of the plane of the benzene ring and diminishes its electron-withdrawing resonance effect.[11]

Core Synthetic Pathways and Strategic Considerations

The synthetic utility of this compound stems from the selective manipulation of its two primary functional groups. The choice of reaction sequence allows for the strategic construction of diverse molecular architectures. The following diagram illustrates the principal synthetic routes.

G cluster_0 Core Precursor cluster_1 Key Transformations cluster_2 Primary Intermediates cluster_3 Pharmaceutical Scaffolds Precursor This compound Reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) Precursor->Reduction Pathway A Etherification Phenolic Etherification (e.g., Williamson Synthesis) Precursor->Etherification Pathway B Amine 4-Amino-2,3-dimethylphenol (Key Nucleophile) Reduction->Amine Ether O-Alkylated Nitrophenol (Scaffold Modification) Etherification->Ether Heterocycle Heterocycle Formation (e.g., Pyrazoles for COX-2 Inhibitors) Amine->Heterocycle FurtherFunc Further Functionalization Ether->FurtherFunc G A 4-Amino-2,3-dimethylphenol B Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Step 2: Reduction (SnCl₂) C->D E (4-Hydroxy-2,3-dimethylphenyl)hydrazine D->E F Step 3: Condensation (4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione, EtOH, reflux) E->F G Final Pyrazole Scaffold (Celecoxib Analogue Core) F->G

Caption: Workflow for pyrazole scaffold synthesis.

Materials:

  • 4-Amino-2,3-dimethylphenol (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

Part A: Synthesis of (4-Hydroxy-2,3-dimethylphenyl)hydrazine

  • Dissolve 4-Amino-2,3-dimethylphenol (3.0 g, 21.9 mmol) in a mixture of concentrated HCl (10 mL) and water (20 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of NaNO₂ (1.65 g, 23.9 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of SnCl₂·2H₂O (14.8 g, 65.7 mmol) in concentrated HCl (15 mL). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir for 2 hours at room temperature.

  • Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry under vacuum.

Part B: Condensation to form the Pyrazole 7. Combine the (4-Hydroxy-2,3-dimethylphenyl)hydrazine hydrochloride (assume quantitative yield from Part A) and 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (4.73 g, 21.9 mmol) in ethanol (75 mL). 8. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC. 9. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. 10. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and then brine (50 mL). 11. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. 12. Purify the crude product by column chromatography on silica gel to afford the target pyrazole derivative.

Protocol 3: O-Alkylation of this compound (Pathway B)

This protocol outlines a standard Williamson ether synthesis to demonstrate the alternative reactivity at the phenolic hydroxyl group. [12] Rationale: The phenolic proton is acidic and can be removed by a suitable base, such as potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide (in this case, ethyl iodide) in an Sₙ2 reaction to form the corresponding ether. Acetone is a common solvent for this reaction as it is polar aprotic and readily dissolves the reactants.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl iodide (CH₃CH₂I)

  • Acetone, anhydrous

Procedure:

  • To a round-bottom flask, add this compound (2.00 g, 11.9 mmol), anhydrous potassium carbonate (2.48 g, 17.9 mmol), and 50 mL of anhydrous acetone.

  • Stir the suspension vigorously and add ethyl iodide (1.44 mL, 17.9 mmol).

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solids with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL), wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-ethoxy-2,3-dimethyl-4-nitrobenzene.

  • Purify the product by flash chromatography if necessary.

Conclusion

This compound is a highly effective and versatile precursor for pharmaceutical synthesis. Its dual functionality allows for strategic and divergent synthetic routes. The protocols provided herein detail reliable methods for the key transformations of this precursor: the reduction of its nitro group to form the critical 4-amino-2,3-dimethylphenol intermediate, and the etherification of its phenolic hydroxyl group. The successful application of the aminophenol intermediate in the construction of a pyrazole core, relevant to the development of modern anti-inflammatory drugs, underscores the profound utility of this compound in contemporary drug discovery and development. These well-defined pathways provide researchers with a robust platform for creating diverse libraries of compounds for biological screening.

References

  • Title: Design, synthesis and bioactivities of Celecoxib analogues or derivatives Source: Bioorganic & Medicinal Chemistry, 2017 URL
  • Title: Synthesis of Celecoxib and Structural Analogs- A Review Source: Ingenta Connect, Current Organic Chemistry, 2012 URL
  • Title: Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2)
  • Title: Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity Source: Journal of Medicinal Chemistry, ACS Publications URL
  • Title: Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents Source: MDPI URL
  • Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)
  • Title: Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances Source: PMC - NIH URL
  • Source: N. D.
  • Title: A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess Source: Benchchem URL
  • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: PubMed URL
  • Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)
  • Title: this compound CAS#: 19499-93-5 Source: ChemicalBook URL
  • Title: this compound Source: AbacipharmTech URL
  • Title: Process for the etherification of phenols Source: Google Patents URL
  • Title: this compound | C8H9NO3 | CID 13331245 Source: PubChem - NIH URL
  • Title: Pharmaceuticals | Special Issue : Nitro Group Containing Drugs Source: MDPI URL
  • Title: Ether synthesis by etherification (alkylation)
  • Title: Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?
  • Title: Method for making aminophenols and their amide derivatives Source: Google Patents URL

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2,3-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, selective, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2,3-Dimethyl-4-nitrophenol. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol rooted in fundamental chromatographic principles. The causality behind each methodological choice—from mobile phase composition to validation parameters—is explained to ensure technical accuracy and facilitate seamless adoption and adaptation in a laboratory setting. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a pH-controlled aqueous buffer, coupled with UV detection. All procedures are designed to meet the rigorous standards outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Introduction and Scientific Rationale

This compound is an aromatic organic compound that serves as a key intermediate in the synthesis of various chemical and pharmaceutical agents.[4] Accurate quantification of this compound is critical for ensuring the purity of starting materials, monitoring reaction progress, and assessing the quality of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile molecules.[5][6]

This document moves beyond a simple recitation of steps, providing the scientific justification for the selected methodology. The method is built upon the specific physicochemical properties of this compound, ensuring a stable and reproducible analytical system.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of logical method development. The key characteristics influencing the chromatographic behavior of this compound are summarized below.

PropertyValue / DescriptionSourceSignificance for HPLC Method
Chemical Structure PubChem[7]The aromatic ring, methyl groups, and nitro group confer hydrophobicity, making it ideal for Reversed-Phase (RP) HPLC. The polar hydroxyl group's ionization state must be controlled.
Molecular Formula C₈H₉NO₃PubChem[7]Defines the molecular weight.
Molecular Weight 167.16 g/mol PubChem[7]A small molecule well-suited for standard HPLC analysis.
pKa (Phenolic -OH) Estimated ~7.5 - 8.5Inferred from isomers[8][9][10][11]Critical for mobile phase pH selection. To ensure the analyte is in a single, non-ionized, and consistently retained form, the mobile phase pH must be set at least 2 units below the pKa.
Solubility Soluble in organic solvents (Methanol, Acetonitrile); limited solubility in water.Inferred from isomers[8][12][13]Dictates the choice of solvent for preparing stock and standard solutions.
UV Absorbance Strong absorbance due to the nitrophenol chromophore.Inferred from isomers[14][15]Enables sensitive detection using a standard UV-Vis detector.

Chromatographic Method Development: A Causality-Driven Approach

The chosen reversed-phase HPLC method is a direct consequence of the analyte's properties. RP-HPLC separates molecules based on their hydrophobicity, making it the logical choice for a moderately non-polar compound like this compound.[16][17]

Selection of Stationary Phase

A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common and versatile reversed-phase packing, providing excellent retention for hydrophobic compounds through van der Waals interactions between the analyte and the long alkyl chains. A standard column dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency, resolution, and backpressure.

Design of the Mobile Phase

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[18][19]

  • Aqueous Component & pH Control: The pKa of the phenolic hydroxyl group necessitates strict pH control. At a pH near its pKa, the analyte would exist in both protonated (neutral) and deprotonated (anionic) forms, resulting in poor peak shape and drifting retention times. By setting the mobile phase pH to 3.0 , we ensure the complete protonation of the hydroxyl group. This suppresses its ionization, making the molecule more non-polar and yielding a single, sharp, and reproducible chromatographic peak. A 10 mM potassium phosphate monobasic buffer, adjusted to pH 3.0 with phosphoric acid , is an excellent choice for its buffering capacity and UV transparency.[17]

  • Organic Modifier: Acetonitrile (ACN) is chosen as the organic modifier. Compared to methanol, ACN typically provides lower viscosity (reducing system backpressure) and often results in sharper peaks for aromatic compounds.[17][20] The proportion of ACN in the mobile phase directly controls the retention time; a higher percentage reduces retention.

  • Elution Mode: An isocratic elution (constant mobile phase composition) is employed for its simplicity and robustness, which is ideal for analyzing a single compound. Based on preliminary experiments with similar nitrophenols, a starting ratio of Acetonitrile:Buffer (50:50, v/v) is recommended.[15][21] This ratio can be fine-tuned to achieve a target retention time of 3-7 minutes.

Detection Wavelength

The nitrophenol structure contains a strong chromophore. To maximize sensitivity, the detection wavelength should be set at the analyte's absorbance maximum (λmax). Based on structurally related compounds, a wavelength of 280 nm is proposed.[15] It is best practice to determine the empirical λmax by running a UV-Vis spectrum of the analyte in the mobile phase.

MethodDevelopment cluster_MP Mobile Phase Components Analyte Analyte Properties (this compound) Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Hydrophobic nature MobilePhase Design Mobile Phase Analyte->MobilePhase pKa dictates pH Detection Select Detector: UV-Vis Analyte->Detection Chromophore present Column Select Column: C18 (4.6x150mm, 5µm) Mode->Column Standard for small molecules Optimization Optimize & Equilibrate Column->Optimization Organic Organic Modifier: Acetonitrile (ACN) MobilePhase->Organic Aqueous Aqueous Buffer: 10mM Phosphate @ pH 3.0 MobilePhase->Aqueous Detection->Optimization Organic->Optimization Aqueous->Optimization Validation Validate Method (ICH Q2) Optimization->Validation

Caption: Logic diagram for HPLC method development.

Experimental Protocol

Required Materials and Equipment
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (4.6 mm I.D. x 150 mm length, 5 µm particle size) or equivalent.

  • Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Potassium phosphate monobasic (KH₂PO₄, analytical grade).

    • Phosphoric acid (H₃PO₄, ~85%, analytical grade).

    • Water (HPLC grade or Milli-Q).

  • Glassware & Supplies: Calibrated volumetric flasks, pipettes, 0.45 µm solvent filters, 0.22 µm syringe filters, HPLC vials.

Preparation of Solutions

A. Mobile Phase Buffer (10 mM Phosphate, pH 3.0)

  • Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

  • Stir the solution until all solids are dissolved.

  • Adjust the pH to 3.0 (±0.05) by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.45 µm solvent filter to remove particulates.

B. Mobile Phase

  • Combine 500 mL of Acetonitrile and 500 mL of the prepared Mobile Phase Buffer in a suitable solvent reservoir.

  • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum degassing.

C. Standard Stock Solution (500 µg/mL)

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer the standard to a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix well. This solution should be stored refrigerated and protected from light.

D. Calibration Standards (e.g., 5, 10, 25, 50, 100 µg/mL)

  • Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution with the Mobile Phase. For example, to prepare the 50 µg/mL standard, pipette 5.0 mL of the 500 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with the Mobile Phase.

Chromatographic Conditions
ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase 50% Acetonitrile / 50% 10mM KH₂PO₄ buffer (pH 3.0)Optimal polarity for retention; pH ensures analyte is in a non-ionized state for good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, providing good efficiency.
Elution Mode IsocraticSimple, robust, and suitable for a single analyte assay.
Column Temp. 30 °CEnhances reproducibility by minimizing viscosity and retention time fluctuations.
Injection Vol. 10 µLA typical volume that balances sensitivity and peak shape.
Detector UV-Vis or DADStandard detector for chromophoric compounds.
Wavelength 280 nmHigh absorbance region for the nitrophenol chromophore.
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.
System Suitability and Analysis Workflow
  • Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Make six replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is deemed ready for analysis if the peak area relative standard deviation (%RSD) is ≤ 2.0% and the tailing factor is between 0.8 and 1.5, as per USP <621> guidelines.[1][3]

  • Calibration: Inject the calibration standards in order from lowest to highest concentration.

  • Sample Analysis: Inject the prepared sample solutions. It is good practice to bracket sample injections with check standards to monitor for system drift.

  • Data Processing: Integrate the peak area for this compound. Construct a linear regression calibration curve of peak area versus concentration. Determine the concentration of the analyte in the samples from this curve.

Workflow cluster_prep Preparation Phase cluster_hplc HPLC Analysis cluster_data Data Analysis PrepMP 1. Prepare Mobile Phase (ACN/Buffer) Equil 3. Equilibrate System (Stable Baseline) PrepMP->Equil PrepStd 2. Prepare Standards & Samples SST 4. Perform System Suitability (Replicate Injections) PrepStd->SST Equil->SST Cal 5. Inject Calibration Curve SST->Cal If SST Passes Sample 6. Inject Samples Cal->Sample Integrate 7. Integrate Peak Areas Sample->Integrate Curve 8. Generate Calibration Curve (Linear Regression) Integrate->Curve Quant 9. Quantify Samples Curve->Quant

Caption: Step-by-step experimental workflow.

Method Validation Protocol

Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[2][22][23] The following protocols are based on the ICH Q2(R1) guideline.[2]

ParameterProtocolAcceptance Criteria
Specificity Inject a blank (mobile phase) and a placebo/matrix sample. Verify that no interfering peaks are present at the retention time of this compound.No significant interference at the analyte's retention time.
Linearity Analyze a minimum of five calibration standards across the desired range (e.g., 5-100 µg/mL). Plot peak area vs. concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999
Range The range is established by the linearity study, confirming that the method is precise and accurate within these lower and upper concentrations.Typically 80% to 120% of the target test concentration.
Accuracy Analyze a minimum of nine determinations over at least three concentration levels (e.g., 3 replicates each at 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo/matrix. Calculate the percent recovery.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.
LOQ/LOD Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. Limit of Detection (LOD): Determined based on a signal-to-noise ratio of 3:1.LOQ: S/N ratio ≥ 10:1. LOD: S/N ratio ≥ 3:1.

Conclusion

This application note details a scientifically grounded and systematically validated RP-HPLC method for the quantitative analysis of this compound. By explaining the rationale behind the selection of the column, mobile phase, and detection parameters, this guide empowers researchers and analysts to implement the method with confidence. The provided step-by-step protocols for analysis and validation ensure that the procedure can be readily integrated into quality control and research workflows, delivering accurate and reliable results that meet stringent regulatory expectations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13331245, this compound. PubChem. [Link]

  • LCGC International (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • ChemBK (2024). 2,6-Dimethyl-4-nitrophenol. ChemBK. [Link]

  • Vajdovich, P. et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. National Center for Biotechnology Information. [Link]

  • Surur, A. S. et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(4). Pharmaceutical Methods. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138466, 3,5-Dimethyl-4-nitrophenol. PubChem. [Link]

  • Filo (2023). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa = 7.15, but... Filo. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Scirp.org. [Link]

  • Phenomenex (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • U.S. Pharmacopeia (2022). General Chapter <621> Chromatography. USP. [Link]

  • ICH (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Stoll, D. R. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC North America. [Link]

  • Solubility of Things (n.d.). 2,6-dimethyl-4-nitrophenol. Solubility of Things. [Link]

  • University Course Material (n.d.). pKa values for a series of compounds. [Link]

  • ICH (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ResearchGate (2015). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

  • BioGlobaX (n.d.). <621> Chromatography. BioGlobaX. [Link]

  • National Center for Biotechnology Information (2013). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Avicenna Journal of Phytomedicine. [Link]

  • Pharmaguideline (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • ResearchGate (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. [Link]

  • Quora (2017). Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol? Quora. [Link]

  • U.S. Pharmacopeia (n.d.). <621> CHROMATOGRAPHY. USP. [Link]

  • AMSbiopharma (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Agilent (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • International Journal of Pharmaceutical Quality Assurance (2014). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]

  • Filo (2023). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,... Filo. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 282110, 2,5-Dimethyl-4-nitrophenol. PubChem. [Link]

  • Chemistry Stack Exchange (2015). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? Chemistry Stack Exchange. [Link]

  • Quora (2017). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why? Quora. [Link]

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Application Note: High-Sensitivity GC-MS Analysis of 2,3-Dimethyl-4-nitrophenol Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the separation and quantification of 2,3-Dimethyl-4-nitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and active hydroxyl group of nitrophenols, direct GC analysis often results in poor chromatographic performance, characterized by peak tailing and low sensitivity. To overcome these challenges, this protocol employs a silylation derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility and thermal stability. The resulting trimethylsilyl (TMS) ether of this compound exhibits excellent peak shape and is amenable to high-sensitivity detection. This guide provides a comprehensive, step-by-step protocol for sample preparation, derivatization, and GC-MS analysis, making it suitable for researchers in environmental monitoring, pharmaceutical development, and chemical synthesis.

The Rationale: The Necessity of Derivatization

Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds.[1] However, the direct analysis of polar compounds like this compound presents significant challenges. The primary issue stems from the acidic proton of the phenolic hydroxyl group.

  • Analyte-System Interactions: This "active" hydrogen can form strong hydrogen bonds with any active sites within the GC system, such as free silanol groups in the injection port liner or on the capillary column surface.[2] This interaction leads to reversible adsorption, causing significant peak tailing, reduced column efficiency, and poor sensitivity.

  • Thermal Instability: While many nitrophenols are stable enough for GC analysis, the high temperatures required in the injector and column can sometimes lead to degradation, further compromising analytical accuracy.[3]

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method.[1] For the GC analysis of phenols, the goal is to mask the polar hydroxyl group. Silylation, the replacement of the active hydrogen with a non-polar trimethylsilyl (TMS) group, is a highly effective and common strategy.[1][4]

The resulting TMS-derivatized this compound is:

  • More Volatile: The non-polar TMS group reduces intermolecular hydrogen bonding, lowering the boiling point and allowing the compound to move through the GC column at lower temperatures.[1]

  • More Thermally Stable: The TMS ether is generally more stable at elevated temperatures than the parent phenol.

  • Less Prone to Adsorption: The derivatized analyte shows minimal interaction with active sites in the system, resulting in sharp, symmetrical chromatographic peaks and significantly improved detection limits.

Experimental Protocol

This protocol provides a self-validating system through the inclusion of an internal standard for accurate quantification.

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Internal Standard (IS): 4-Chlorophenol-d4 or similar non-interfering compound

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvents (HPLC or GC grade): Ethyl acetate, Dichloromethane, Hexane

  • Reagents: Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl)

  • Equipment: GC-MS system, analytical balance, volumetric flasks, pipettes, autosampler vials with inserts, vortex mixer, nitrogen evaporator or heating block.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for an aqueous sample matrix. For solid samples, an initial extraction using techniques like sonication or Soxhlet extraction is required.[5]

  • Sample Collection: Collect 10 mL of the aqueous sample in a clean glass vial.

  • Internal Standard Spiking: Spike the sample with the internal standard solution to a final concentration of 1 µg/mL.

  • Acidification: Adjust the sample pH to <2 by adding a few drops of concentrated HCl. This ensures the phenol is in its protonated form, maximizing extraction efficiency.

  • Extraction: Add 5 mL of dichloromethane to the sample vial. Cap tightly and vortex vigorously for 2 minutes. Allow the layers to separate.

  • Collection: Carefully transfer the bottom organic layer (dichloromethane) to a clean tube.

  • Repeat Extraction: Repeat steps 4 and 5 two more times, combining the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at 30-35°C until approximately 0.5 mL remains. Transfer the concentrate to a 2 mL autosampler vial with an insert and evaporate to complete dryness.

Silylation Derivatization Protocol
  • Reagent Addition: To the dried extract residue in the autosampler vial, add 100 µL of ethyl acetate to redissolve the analytes.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Conditions

The following conditions are a robust starting point and can be optimized for specific instrumentation. A non-polar 5% phenyl-methylpolysiloxane column is recommended as it separates compounds primarily by boiling point and is a versatile, widely used stationary phase.[6][7]

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium or Nitrogen[4]
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temp: 80°C, hold for 1 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan: m/z 50-350 (for initial identification)SIM: For quantification
SIM Ions (m/z) This compound-TMS: Quantifier: 224 (M-15), Qualifiers: 239 (M+), 194IS-TMS (example): Dependent on standard used

Visualization of Experimental Workflow

The complete analytical workflow, from sample collection to final data analysis, is depicted below. This systematic process ensures reproducibility and accuracy.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Aqueous Sample Collection Spike Spike with Internal Standard Sample->Spike Acidify Acidify to pH < 2 Spike->Acidify LLE Liquid-Liquid Extraction (Dichloromethane) Acidify->LLE Dry Dry & Concentrate (N2 Stream) LLE->Dry Redissolve Redissolve in Ethyl Acetate Dry->Redissolve Add_BSTFA Add BSTFA Reagent Redissolve->Add_BSTFA React React at 70°C for 30 min Add_BSTFA->React GCMS GC-MS Injection & Analysis React->GCMS Data Data Acquisition (Scan & SIM Mode) GCMS->Data Process Data Processing & Quantification Data->Process

Caption: Workflow for the GC-MS analysis of this compound.

Expected Results & Troubleshooting

  • Chromatogram: The TMS-derivatized this compound should elute as a sharp, symmetrical peak. Without derivatization, the same compound would likely exhibit a broad, tailing peak with a significantly lower signal-to-noise ratio.[8]

  • Mass Spectrum: The EI mass spectrum in full scan mode should show a molecular ion (M+) at m/z 239 and a prominent M-15 fragment (loss of a methyl group from the TMS moiety) at m/z 224, confirming the identity of the derivative.

  • Troubleshooting:

    • No Peak/Low Sensitivity: Check for leaks in the GC system. Ensure the derivatization reaction was successful; moisture in the sample can inhibit silylation. Prepare fresh standards.

    • Peak Tailing: This may indicate incomplete derivatization or an active injection port liner. Replace the liner and ensure the derivatization reaction goes to completion.

    • Poor Reproducibility: Ensure accurate and consistent addition of the internal standard. Check autosampler injection precision.

Conclusion

The method detailed in this application note provides a reliable and high-sensitivity approach for the analysis of this compound. The use of silylation derivatization with BSTFA is a critical step that effectively overcomes the common challenges associated with the gas chromatography of polar phenols. By converting the analyte into a more volatile and less active TMS ether, this protocol enables the generation of robust and accurate data with excellent chromatographic performance, suitable for demanding research and quality control applications.

References

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]

  • Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. ResearchGate. [Link]

  • Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols. PubMed. [Link]

  • Analysis of Nitrophenols With Gas ChromatographyMa. Scribd. [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • GC-MS Sample Preparation. Organomation. [Link]

  • GC-MS spectra of 4-nitrophenol (Ret. Time 29.481 min). ResearchGate. [Link]

  • Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • Green Chromatography (Part 3): Sample Preparation Techniques. LCGC International. [Link]

  • Sample Preparation Techniques for Gas Chromatography. SciSpace. [Link]

  • High-Sensitivity Analysis of Phenols in Drinking Water Using Nitrogen Carrier Gas. Shimadzu. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

  • Agilent J&W GC Column Selection Guide. Postnova. [Link]

  • How To Select The Ideal GC Columns. Phenomenex. [Link]

  • Chlorophenol, nitrophenols and methylphenols Determination. Agilent. [Link]

  • Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Digital.CSIC. [Link]

  • Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. ResearchGate. [Link]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]

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Applikations- und Protokollhandbuch: Derivatisierung von 2,3-Dimethyl-4-nitrophenol für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Absolut. Nachfolgend finden Sie ein detailliertes Applikations- und Protokollhandbuch zur Derivatisierung von 2,3-Dimethyl-4-nitrophenol für die GC-MS-Analyse, das speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert wurde.

Verfasser: Dr. Gemini, Senior Application Scientist Datum: 9. Januar 2026 Version: 1.0

Einleitung und Anwendungsbereich

This compound ist eine aromatische Verbindung, die in verschiedenen Bereichen von Interesse ist, unter anderem als Metabolit von Pestiziden, als Vorläufersubstanz in der chemischen Synthese und als potenzielle Verunreinigung in pharmazeutischen Produkten. Die genaue und empfindliche Quantifizierung dieser Verbindung ist für toxikologische Bewertungen, Studien zum Metabolismus und die Qualitätskontrolle von entscheidender Bedeutung.

Die Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund ihrer hohen Trennleistung und spezifischen Detektionsfähigkeiten eine leistungsstarke Technik für die Analyse von flüchtigen und semi-flüchtigen Verbindungen.[1][2] this compound stellt jedoch aufgrund seiner polaren phenolischen Hydroxylgruppe eine analytische Herausforderung dar. Diese Gruppe führt zu einer geringen Flüchtigkeit und einer erhöhten Reaktivität, was zu schlechten Peakformen (Tailing), geringer Empfindlichkeit und potenzieller thermischer Zersetzung im GC-Injektor führen kann.[3][4]

Die Derivatisierung ist ein chemischer Modifizierungsprozess, der diese Nachteile überwindet.[5] Durch die Umwandlung der polaren Hydroxylgruppe in eine weniger polare, thermisch stabilere und flüchtigere funktionelle Gruppe werden die chromatographischen Eigenschaften des Analyten drastisch verbessert.[4][6] Dieses Handbuch bietet eine detaillierte Anleitung zur Auswahl einer geeigneten Derivatisierungsstrategie und stellt validierte Protokolle für die robuste Analyse von this compound mittels GC-MS vor.

Grundlagen der Derivatisierung für Phenole

Das Kernprinzip der Derivatisierung für Phenole besteht darin, das aktive Wasserstoffatom der Hydroxylgruppe (-OH) durch eine unpolare Schutzgruppe zu ersetzen.[5][6] Dieser Prozess reduziert die Polarität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen, was den Dampfdruck der Verbindung erhöht und unerwünschte Wechselwirkungen mit aktiven Stellen in der GC-Säule minimiert.[4] Die gängigsten Methoden für Phenole sind die Silylierung und die Acetylierung.

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse P1 Analyt in Lösung (z.B. nach Extraktion) P2 Trocknung (z.B. unter N2-Strom) P1->P2 Entfernung von Wasser D1 Zugabe des Derivatisierungsreagenz (z.B. BSTFA) P2->D1 D2 Reaktion / Inkubation (z.B. 70°C für 30 min) D1->D2 Chemische Modifikation A1 GC-MS Injektion D2->A1 A2 Trennung & Detektion A1->A2 A3 Datenauswertung A2->A3

Abbildung 1: Allgemeiner Arbeitsablauf von der Probe bis zum Ergebnis.

Auswahl der Derivatisierungsstrategie: Silylierung vs. Acetylierung

Die Wahl der Methode hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen analytischen Anforderungen ab.

Silylierung: Dies ist die am weitesten verbreitete und vielseitigste Methode zur Derivatisierung von Phenolen.[5][7] Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ersetzen den aktiven Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe.[6][8]

  • Vorteile: Die Reaktionen sind schnell, oft quantitativ und die resultierenden TMS-Derivate zeigen exzellente chromatographische Eigenschaften. Die Nebenprodukte sind in der Regel flüchtig und stören die Analyse nicht.[6][9]

  • Nachteile: Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich, was eine vollständig wasserfreie Arbeitsweise erfordert.[6][7]

  • Empfehlung: Die Silylierung mit BSTFA, oft unter Zusatz von 1% Trimethylchlorsilan (TMCS) als Katalysator, ist die empfohlene Methode für diese Anwendung aufgrund ihrer hohen Effizienz und Zuverlässigkeit.[7]

Acetylierung: Bei dieser Methode wird die Hydroxylgruppe mit einem Acetylierungsreagenz, typischerweise Essigsäureanhydrid, in einen Acetatester umgewandelt.

  • Vorteile: Acetylierungsreagenzien sind weniger feuchtigkeitsempfindlich als Silylierungsreagenzien. Die resultierenden Derivate sind sehr stabil.

  • Nachteile: Die Reaktion erfordert oft einen basischen Katalysator (z.B. Pyridin) und kann langsamer sein als die Silylierung. Die Nebenprodukte (z.B. Essigsäure) können die GC-Säule beeinträchtigen, wenn sie nicht entfernt werden.

  • Empfehlung: Eine gute Alternative, wenn Probleme mit der Stabilität von Silyl-Derivaten in der Probenmatrix auftreten oder wenn keine strikt wasserfreien Bedingungen gewährleistet werden können.

Detaillierte Experimentelle Protokolle

Sicherheitshinweis: Alle Arbeiten mit Derivatisierungsreagenzien sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie angemessene persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel).

Protokoll 1: Silylierung mit BSTFA + 1% TMCS (Empfohlene Methode)

Dieses Protokoll beschreibt die Derivatisierung von this compound zu seinem Trimethylsilyl (TMS)-Ether.

Materialien und Reagenzien:

  • Probe mit this compound, getrocknet

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoracetamid mit 1% Trimethylchlorsilan)

  • Wasserfreies Lösungsmittel (z.B. Pyridin, Acetonitril oder Dichlormethan)

  • Interner Standard (IS), z.B. deuteriertes Phenol oder ein strukturell ähnliches, nicht natürlich vorkommendes Phenol

  • GC-Vials (2 mL) mit Kappen und Septen

  • Heizblock oder Ofen

  • Vortex-Mischer

  • Mikroliterspritzen

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Überführen Sie eine bekannte Menge der Probe (typischerweise 0.1-1.0 mg des getrockneten Extrakts) in ein GC-Vial. Wenn die Probe in Lösung vorliegt, muss das Lösungsmittel unter einem sanften Stickstoffstrom vollständig abgedampft werden. Es ist entscheidend, dass die Probe wasserfrei ist. [6][7]

  • Zugabe des internen Standards: Fügen Sie eine präzise Menge des internen Standards zur getrockneten Probe hinzu. Dies ist für eine genaue Quantifizierung unerlässlich.

  • Auflösen: Geben Sie 100 µL eines wasserfreien Lösungsmittels (z.B. Pyridin) hinzu, um den Rückstand aufzulösen. Mischen Sie kurz auf dem Vortex-Mischer.

  • Derivatisierung: Fügen Sie 100 µL BSTFA + 1% TMCS zum Vial hinzu.[7]

  • Reaktion: Verschließen Sie das Vial sofort fest und mischen Sie es 30 Sekunden lang auf dem Vortex-Mischer. Inkubieren Sie das Vial für 30-60 Minuten bei 70°C in einem Heizblock.[7] Die Optimierung von Reaktionszeit und -temperatur kann für spezifische Matrizes erforderlich sein.

  • Abkühlen: Lassen Sie das Vial vor der Injektion auf Raumtemperatur abkühlen.

  • Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System.

Abbildung 2: Silylierungsreaktion von this compound.

Protokoll 2: Acetylierung mit Essigsäureanhydrid (Alternative Methode)

Dieses Protokoll beschreibt die Umwandlung in den entsprechenden Acetatester.

Materialien und Reagenzien:

  • Alle Materialien aus Protokoll 1

  • Essigsäureanhydrid

  • Wasserfreies Pyridin (dient als Lösungsmittel und Katalysator)

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung & IS: Führen Sie die Schritte 1 und 2 aus Protokoll 1 durch.

  • Reagenzienzugabe: Fügen Sie 100 µL wasserfreies Pyridin und 100 µL Essigsäureanhydrid zum getrockneten Rückstand hinzu.

  • Reaktion: Verschließen Sie das Vial fest und mischen Sie es. Inkubieren Sie das Vial für 60 Minuten bei 60-70°C .

  • Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Optional - Aufarbeitung: Um überschüssiges Reagenz zu entfernen, kann die Probe mit Wasser und einem organischen Lösungsmittel (z.B. Hexan) extrahiert werden. Die organische Phase wird dann analysiert. Für viele Anwendungen ist jedoch eine direkte Injektion nach dem Abkühlen ausreichend.

  • Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System.

GC-MS Analyse des Derivats

Die folgenden Parameter sind ein empfohlener Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.

ParameterEmpfohlene EinstellungBegründung
GC-Säule 30 m x 0.25 mm ID, 0.25 µm Filmdicke; z.B. DB-5ms, HP-5msGering bis mittelpolare Phasen sind ideal für silylierte Analyten und bieten eine gute Trennleistung.[2][5]
Trägergas Helium, konstante Flussrate 1.0 - 1.2 mL/minInertgas, das eine gute Effizienz und Kompatibilität mit dem MS gewährleistet.[2]
Injektor-Typ SplitlessMaximiert die Empfindlichkeit für die Spurenanalyse.[2]
Injektor-Temperatur 250 - 270 °CGewährleistet eine schnelle und vollständige Verdampfung des derivatisierten Analyten.[2]
Ofentemperaturprogramm Start bei 60°C (2 min halten), dann mit 10-15°C/min auf 280°C, 5 min halten.Trennt den Analyten von Lösungsmittel und Matrixkomponenten. Muss ggf. angepasst werden.[2][10]
MS Transferline-Temp. 280 °CVerhindert die Kondensation des Analyten vor dem Eintritt in die Ionenquelle.[2]
Ionenquellen-Temp. 230 °CStandardtemperatur für die Elektronenstoßionisation (EI).
Ionisationsenergie 70 eVStandardenergie für EI, erzeugt reproduzierbare und bibliotheksvergleichbare Massenspektren.
MS-Modus Full Scan (z.B. m/z 50-450) und/oder Selected Ion Monitoring (SIM)Full Scan zur Identifizierung, SIM zur hochsensitiven Quantifizierung.

Dateninterpretation und Fehlerbehebung

Erwartetes Ergebnis: Nach der Silylierung hat das this compound (Molmasse: 167.16 g/mol ) eine TMS-Gruppe (-Si(CH₃)₃) anstelle des Wasserstoffs der OH-Gruppe. Die Molmasse des TMS-Derivats beträgt 239.31 g/mol .

  • Chromatogramm: Erwarten Sie einen scharfen, symmetrischen Peak bei einer spezifischen Retentionszeit.

  • Massenspektrum (EI):

    • Das Molekülion (M⁺) bei m/z 239 sollte sichtbar sein, kann aber eine geringe Intensität aufweisen.

    • Das charakteristischste Fragment ist das [M-15]⁺ Ion bei m/z 224, das durch den Verlust einer Methylgruppe (-CH₃) aus der TMS-Gruppe entsteht. Dies ist oft der Basispeak.

    • Weitere Fragmente können durch den Verlust der Nitrogruppe oder Spaltungen am Ring entstehen.

Tabelle zur Fehlerbehebung:

ProblemMögliche Ursache(n)Lösung(en)
Kein oder sehr kleiner Peak Unvollständige Derivatisierung; Anwesenheit von Wasser; Zersetzung des Analyten.Probe und Lösungsmittel vollständig trocknen; Reaktionszeit/-temperatur erhöhen; Injektortemperatur überprüfen.
Breiter Peak / Tailing Unvollständige Derivatisierung; Aktive Stellen im GC-System.Derivatisierungsprotokoll optimieren; GC-Liner und Säuleneinlass überprüfen/wechseln.[5]
Mehrere Peaks für den Analyten Bildung von Nebenprodukten; Instabilität des Derivats.Reaktionsbedingungen überprüfen; frische Reagenzien verwenden; Analyse unmittelbar nach Derivatisierung durchführen.
Störende Peaks aus der Matrix Unzureichende Probenaufreinigung.Zusätzlichen Reinigungsschritt (z.B. SPE) vor der Derivatisierung in Betracht ziehen.

Zusammenfassung

Die Derivatisierung ist ein unerlässlicher Schritt für die zuverlässige GC-MS-Analyse von this compound. Die Silylierung mit BSTFA (+1% TMCS) stellt eine schnelle, effiziente und robuste Methode dar, um die Flüchtigkeit und thermische Stabilität des Analyten zu erhöhen, was zu exzellenten chromatographischen Ergebnissen führt. Durch die Befolgung des hier beschriebenen Protokolls, einschließlich der Verwendung eines internen Standards und optimierter GC-MS-Parameter, können Forscher eine genaue und präzise Quantifizierung dieser wichtigen Verbindung in komplexen Matrizes erreichen.

Referenzen

  • Lee, K., & Lee, D. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the American Society for Mass Spectrometry. [Link]

  • Shukla, A., et al. (2022). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central. [Link]

  • Lee, K., & Lee, D. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. ResearchGate. [Link]

  • Alves, S. P., et al. (2015). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • Nick, K., & Schöler, H. F. (1992). Bestimmung von Nitrophenolen mittels GC und GC-MS nach einer Derivatisierung mit Diazomethan. ResearchGate. [Link]

  • Phenomenex Inc. (n.d.). Derivatisierung für die Gaschromatographie. Phenomenex. [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Mol, H. G. J., et al. (2005). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate. [Link]

  • Zwiener, C. (2007). Entwicklung einer Multimethode zur simultanen Bestimmung von verschiedenen organischen Kontaminanten in Wasser mittels GC/MS. UB Graz. [Link]

  • Kim, T., et al. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]

  • Nick, K., & Schöler, H. F. (1992). Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. Fresenius' Journal of Analytical Chemistry. [Link]

  • Wikipedia contributors. (2024). Gas chromatography–mass spectrometry. Wikipedia. [Link]

  • Wang, S., et al. (2021). Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. SciSpace. [Link]

  • Wang, S., et al. (2021). Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. Atmospheric Chemistry and Physics. [Link]

  • Juarez, A. O. C., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. [Link]

Sources

Application Note: Monitoring the Reduction of 2,3-Dimethyl-4-nitrophenol using Thin Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed protocol for monitoring the progress of chemical reactions involving 2,3-Dimethyl-4-nitrophenol using Thin Layer Chromatography (TLC). Focusing on the common reduction of the nitro group to an amine, this document offers researchers, scientists, and drug development professionals a robust framework for real-time reaction analysis. The principles of TLC, practical experimental procedures, data interpretation, and troubleshooting are discussed in depth to ensure reliable and reproducible results.

Introduction: The Power of TLC in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic chemistry to separate components of a mixture.[1][2] Its application in monitoring the progress of a chemical reaction is invaluable, allowing for a qualitative assessment of the consumption of starting materials and the formation of products over time.[1][3] By observing the appearance and disappearance of spots on a TLC plate, a chemist can determine the optimal reaction time, check for the presence of intermediates, and assess the overall success of the transformation before proceeding with workup and purification.

This application note will focus on a representative reaction: the reduction of this compound to 2,3-Dimethyl-4-aminophenol. The significant difference in polarity between the nitro-containing starting material and the amino-containing product makes this transformation an excellent candidate for TLC analysis.

Foundational Principles: The "Why" Behind the Method

The separation in TLC is based on the principle of differential partitioning of components between a stationary phase and a mobile phase.[1][4]

  • Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina, is coated onto a solid support like a glass or aluminum plate.[1][4] For the separation of polar compounds like phenols and anilines, silica gel is the most common choice due to its polar nature.[5]

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that moves up the stationary phase by capillary action.[1][4] The choice of the mobile phase is critical for achieving good separation.

The polarity of the compounds in the mixture dictates their interaction with the stationary and mobile phases. More polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[6] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further up the plate, exhibiting a higher Rf value.

In the context of our model reaction, the starting material, this compound, is a moderately polar compound. The product, 2,3-Dimethyl-4-aminophenol, is generally more polar due to the presence of the amino group, which can engage in stronger hydrogen bonding with the silica gel. This difference in polarity is the basis for their separation on a TLC plate.

Materials and Reagents

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes or micropipettes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or a specific stain for nitro/amino groups)

  • Heat gun

  • Reaction mixture containing this compound

  • Reference standards (if available) for the starting material and product

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Fume hood

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the procedure for monitoring the reduction of this compound.

Preparation of the TLC Plate and Chamber
  • Plate Preparation: Handle the TLC plate by the edges to avoid contaminating the surface. Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate. Do not use a pen, as the ink can chromatograph with the solvent.[7]

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[7] Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and allow it to sit for 5-10 minutes to saturate the atmosphere with solvent vapors. This ensures a uniform solvent front and improves the reproducibility of the separation.

Spotting the TLC Plate
  • Sample Preparation: If the reaction mixture is concentrated, dilute a small aliquot with a volatile solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.

  • Spotting: Using a capillary tube, carefully spot the diluted reaction mixture onto the origin line. The spot should be small and concentrated, ideally 1-2 mm in diameter.[2] To achieve a concentrated spot, apply a small amount and let the solvent evaporate completely before reapplying to the same spot.

  • Co-spotting (Optional but Recommended): If reference standards for the starting material and product are available, spot them on the same plate alongside the reaction mixture. A "co-spot" involves spotting the reaction mixture and the starting material in the same lane. This helps in definitively identifying the starting material spot in the reaction lane.

Developing the TLC Plate
  • Elution: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level. The solvent will begin to move up the plate via capillary action.[4]

  • Development: Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top.

  • Marking the Solvent Front: Immediately upon removing the plate from the chamber, use a pencil to mark the position of the solvent front.[6]

Visualization
  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood.

  • UV Visualization: View the dried plate under a UV lamp (254 nm).[8] Compounds that absorb UV light will appear as dark spots against the fluorescent background of the plate.[8] Gently circle the visible spots with a pencil. This compound, being an aromatic nitro compound, is expected to be UV-active.

  • Staining (if necessary): If the compounds are not visible under UV light, or for enhanced visualization, a chemical stain can be used.[9]

    • Potassium Permanganate Stain: This is a good general stain for compounds that can be oxidized, such as phenols and amines. The plate will turn purple, and the spots will appear as yellow-brown areas.

    • Specific Stains for Nitro Compounds: A specific method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[10] This is a highly sensitive method for visualizing nitro compounds.[10]

Data Interpretation: Reading the Story on the Plate

The progress of the reaction is determined by observing the changes in the spots on the TLC plate over time.

  • t = 0 (start of the reaction): A single spot corresponding to the starting material (this compound) should be visible.

  • During the reaction: A new spot corresponding to the product (2,3-Dimethyl-4-aminophenol) will appear. As the reaction progresses, the intensity of the starting material spot will decrease, while the intensity of the product spot will increase.[3]

  • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[3]

Calculating the Retention Factor (Rf)

The Retention Factor (Rf) is a quantitative measure of a compound's migration on the TLC plate.[6] It is calculated using the following formula:[6]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The distances are measured from the origin line. The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[6]

CompoundExpected PolarityExpected Rf Value
This compoundLess PolarHigher
2,3-Dimethyl-4-aminophenolMore PolarLower

A representative TLC plate at different reaction times is illustrated below.

TLC_Reaction_Monitoring cluster_plate TLC Plate cluster_lanes cluster_legend Legend origin Origin solvent_front Solvent Front origin->solvent_front l1_label t = 0 sm1 l2_label t = 30 min sm2 p2 l3_label t = 60 min p3 sm_legend p_legend sm_text Starting Material (this compound) p_text Product (2,3-Dimethyl-4-aminophenol)

Caption: TLC monitoring of the reduction of this compound.

Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Solution(s)
Streaking or elongated spots Sample is overloaded or too concentrated.Dilute the sample before spotting.
Inappropriate solvent system.Try a different mobile phase. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve spot shape.
Spots are not visible Sample concentration is too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7]
Compound is not UV-active and no stain was used.Use a chemical stain for visualization.
Spots are at the baseline or solvent front The mobile phase is not polar enough (baseline) or too polar (solvent front).Adjust the polarity of the mobile phase. For spots at the baseline, increase the proportion of the more polar solvent. For spots at the solvent front, decrease the proportion of the more polar solvent.
Uneven solvent front The TLC plate is touching the side of the chamber or the filter paper.Ensure the plate is centered in the chamber and not touching the sides.[7]
The chamber was not properly saturated.Allow sufficient time for the chamber to become saturated with solvent vapors before developing the plate.

Conclusion

Thin Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can effectively track the conversion of this compound and other similar compounds. Proper technique and careful interpretation of the chromatograms will lead to a better understanding of the reaction kinetics and ultimately contribute to the successful synthesis of desired products.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. [Link]

  • BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

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  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • LabAnalyst. (2024, June 9). Fundamentals and Applications of Thin Layer Chromatography (TLC). [Link]

  • University of Rochester. Troubleshooting: TLC. [Link]

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  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

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Application Notes and Protocols for the Nitration of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide to the experimental setup for the nitration of 2,3-dimethylphenol. It outlines detailed protocols for the synthesis, purification, and characterization of the resulting nitrophenol isomers. The causality behind experimental choices, safety protocols, and analytical methodologies are discussed in depth to ensure scientific integrity and reproducibility. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction: The Significance of Nitrated Dimethylphenols

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing critical intermediates for a vast array of applications, including pharmaceuticals, agrochemicals, and dyes. 2,3-Dimethylphenol, a readily available starting material, presents an interesting case for electrophilic aromatic substitution due to the directing effects of its hydroxyl and two methyl substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing. The interplay of these electronic and steric effects governs the regioselectivity of the nitration reaction, leading to a mixture of isomeric products, primarily 2,3-dimethyl-4-nitrophenol and 2,3-dimethyl-6-nitrophenol.[1][2][3] Understanding and controlling this regioselectivity is crucial for efficiently synthesizing the desired isomer for downstream applications. These nitrated derivatives serve as versatile precursors for further functionalization, such as reduction of the nitro group to an amine, which opens avenues for the synthesis of a wide range of biologically active molecules.

Mechanistic Insights: The Electrophilic Aromatic Substitution of Phenols

The nitration of 2,3-dimethylphenol proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The key electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and a strong acid catalyst, most commonly sulfuric acid.[6]

The reaction mechanism can be summarized in the following steps:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[6]

  • Electrophilic Attack: The electron-rich aromatic ring of 2,3-dimethylphenol attacks the nitronium ion. The hydroxyl and methyl groups activate the ring, increasing its nucleophilicity and directing the incoming electrophile to the ortho and para positions relative to the hydroxyl group.[7][8]

  • Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Re-aromatization: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.

The regiochemical outcome is a delicate balance of electronic and steric factors. The positions ortho and para to the strongly activating hydroxyl group are electronically favored. However, the presence of the two methyl groups introduces steric hindrance, which can influence the final isomer distribution.

Experimental Design and Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-Dimethylphenol≥98%Sigma-Aldrich
Concentrated Nitric Acid (HNO₃)70%, ACS ReagentFisher ScientificHandle with extreme caution in a fume hood.
Concentrated Sulfuric Acid (H₂SO₄)95-98%, ACS ReagentVWRHandle with extreme caution in a fume hood.
Dichloromethane (CH₂Cl₂)ACS ReagentFisher ScientificFor extraction.
Sodium Bicarbonate (NaHCO₃)Saturated solutionFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFor drying.
Ethanol95%For recrystallization.
Deionized Water
Silica Gel60 Å, 230-400 meshFor column chromatography.
HexaneACS ReagentFor chromatography.
Ethyl AcetateACS ReagentFor chromatography.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • GC-MS instrument

Detailed Protocol: Nitration of 2,3-Dimethylphenol

Safety First: All operations involving concentrated acids must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[9][10][11][12] An emergency eyewash and shower station should be readily accessible.[9]

Step 1: Preparation of the Nitrating Mixture

  • In a 50 mL round-bottom flask, carefully add 10 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • While stirring, slowly add 5 mL of concentrated nitric acid dropwise from a dropping funnel. Caution: This mixing process is highly exothermic.[13] Maintain the temperature below 10 °C throughout the addition.

  • Once the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes.

Step 2: Nitration Reaction

  • In a separate 100 mL round-bottom flask, dissolve 5.0 g of 2,3-dimethylphenol in 20 mL of dichloromethane.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,3-dimethylphenol over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The starting material should be consumed.

Step 3: Work-up and Isolation

  • Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash sequentially with cold water (2 x 30 mL) and a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product as a mixture of isomers.

Step 4: Purification

The isomeric products can be separated by column chromatography or fractional crystallization.

  • Column Chromatography:

    • Pack a glass column with silica gel in a hexane slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).

    • Collect fractions and monitor by TLC to identify and combine the fractions containing the pure isomers.

  • Recrystallization:

    • The crude product can be recrystallized from an ethanol/water mixture to obtain a purer mixture of isomers or, if one isomer is significantly more abundant, to isolate it.

Step 5: Characterization

The identity and purity of the isolated isomers should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point of each isomer and compare it with literature values.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure and regiochemistry of the isomers.

  • FT-IR Spectroscopy: Identify the characteristic functional groups (O-H, C-H, NO₂, C=C).

  • GC-MS: Determine the molecular weight and fragmentation pattern.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) reaction Nitration Reaction (0-10 °C) prep_acid->reaction prep_phenol Dissolve 2,3-Dimethylphenol in Dichloromethane prep_phenol->reaction quench Quench with Ice reaction->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O & NaHCO₃ extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography or Recrystallization evaporate->purify characterize Characterization (NMR, IR, MS, MP) purify->characterize

Caption: Experimental workflow for the nitration of 2,3-dimethylphenol.

Expected Results and Data Summary

The nitration of 2,3-dimethylphenol is expected to yield a mixture of this compound and 2,3-dimethyl-6-nitrophenol. The ratio of these isomers can be influenced by the reaction conditions, particularly the temperature and the nature of the nitrating agent.

ParameterExpected Value/Observation
Reaction Time 1-3 hours
Crude Yield 80-95%
Appearance of Crude Product Yellow to orange solid
Major Isomers This compound, 2,3-dimethyl-6-nitrophenol
Separation Method Column chromatography on silica gel
Characterization Data Consistent with the structures of the expected products

Safety and Waste Disposal

6.1. Hazard Assessment

  • Concentrated Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents.[10][11][14] Can cause severe burns upon contact with skin and eyes.[9][11] Inhalation of fumes can cause respiratory irritation.[9]

  • Nitration Reaction: The reaction is exothermic and can lead to a runaway reaction if not properly controlled.[14]

  • Dichloromethane: A volatile and potentially carcinogenic solvent.

6.2. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE at all times.

  • Use an ice bath to control the reaction temperature.

  • Add reagents slowly and carefully.

  • Have a spill kit readily available.[9]

6.3. Waste Disposal

  • Acidic Waste: Neutralize acidic aqueous waste with a base (e.g., sodium bicarbonate) before disposal.

  • Organic Waste: Collect all organic solvents and residues in a designated chlorinated waste container.

  • Solid Waste: Dispose of silica gel and other solid waste in the appropriate solid waste container.

  • Follow all institutional and local regulations for chemical waste disposal.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the temperature (with caution).
Loss of product during work-up.Ensure efficient extraction and careful handling during transfers.
Formation of Byproducts Over-nitration or oxidation.Maintain a low reaction temperature and control the addition of the nitrating agent.
Poor Separation of Isomers Inappropriate chromatography conditions.Optimize the eluent system for column chromatography.

References

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Analysis of Some Nitrophenols in Water Samples By Reversed-Phase High Performance Liquid Chromatography ( RPHPLC ). Retrieved from [Link]

  • ResearchGate. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link]

  • Google Patents. (n.d.). DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.
  • National Institutes of Health. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]

  • DSpace Principal. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]

  • MDPI. (n.d.). Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. Retrieved from [Link]

  • SID. (n.d.). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 26. Nitration of phenols by nitric acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5847231A - Selective nitration of phenol derivatives.
  • National Institutes of Health. (n.d.). 2,3-Dimethyl-6-nitrophenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Nitration of Phenols and Phenyl ethers using Aluminum Nitrate on Silica as a Heterogeneous Nitrating System. Retrieved from [Link]

  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
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  • Google Patents. (n.d.). US4943666A - Process for producing nitrophenol compound.

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Application Notes and Protocols: 2,3-Dimethyl-4-nitrophenol in the Synthesis of Azo and Disperse Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2,3-Dimethyl-4-nitrophenol as a Dye Intermediate

This compound is a substituted phenol that serves as a crucial intermediate in organic synthesis, particularly in the manufacturing of colorants.[1] Its aromatic structure is rendered electron-rich by the activating hydroxyl (-OH) group and two methyl (-CH₃) groups, making it an excellent "coupling component" for the synthesis of azo dyes. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic dyes.[2]

The specific positioning of the methyl and nitro substituents on the phenol ring allows for fine-tuning of the resulting dye's properties, such as its color, lightfastness, and affinity for certain fibers. Primarily, this compound is employed in the creation of disperse dyes, which are non-ionic colorants with low water solubility designed for dyeing hydrophobic fibers like polyester.[3]

This guide provides a detailed overview of the chemical principles, experimental protocols, and key considerations for utilizing this compound in dye synthesis.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Synonyms 4-Nitro-2,3-xylenolPubChem[4]
CAS Number 19499-93-5ChemicalBook[5]
Molecular Formula C₈H₉NO₃PubChem[4]
Molecular Weight 167.16 g/mol PubChem[4]
Appearance Powder to crystalChemicalBook[5]
Melting Point 125°CChemicalBook[5][6]
Storage Sealed in dry, Room TemperatureChemicalBook[5][6]

Core Application: Synthesis of Azo Dyes

The synthesis of azo dyes is a classic two-step process involving diazotization followed by azo coupling. This compound functions in the second step as the nucleophilic coupling component.

The Chemistry of Synthesis: Mechanism and Rationale

Step 1: Diazotization of a Primary Aromatic Amine This reaction converts a primary aromatic amine (e.g., aniline or a substituted aniline) into a diazonium salt. The amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[2]

  • Causality: This reaction must be performed at low temperatures (0–5 °C). The resulting diazonium salt is unstable and can decompose, releasing nitrogen gas at higher temperatures, which would terminate the synthesis. The cold temperature stabilizes this critical intermediate.

Step 2: Azo Coupling The electrophilic diazonium salt is then introduced to an alkaline solution of the coupling component, this compound. The electron-rich phenol attacks the diazonium ion, forming the characteristic azo bond (-N=N-).

  • Causality: The coupling reaction is pH-dependent. An alkaline medium (e.g., using sodium hydroxide) is required to deprotonate the phenolic hydroxyl group of this compound. This creates a highly activated phenoxide ion, which is a much stronger nucleophile than the neutral phenol, thus facilitating the electrophilic substitution reaction with the diazonium salt. The coupling typically occurs at the position ortho to the powerful hydroxyl activating group.

Experimental Workflow Diagram

G cluster_0 Part 1: Diazotization (0-5°C) cluster_1 Part 2: Azo Coupling (0-5°C) cluster_2 Part 3: Work-up & Purification A Primary Aromatic Amine (e.g., Aniline) B HCl (aq) + H₂O A->B Dissolve/ Suspend D Stir in Ice Bath B->D C NaNO₂ (aq) C->D Add dropwise E Aromatic Diazonium Salt Solution (Unstable Intermediate) D->E Formation J Vigorous Stirring E->J Add slowly F This compound G NaOH (aq) Solution F->G Dissolve H Stir in Ice Bath G->H I Alkaline Phenoxide Solution H->I I->J K Azo Dye Precipitate J->K L Vacuum Filtration K->L M Wash with Water L->M N Recrystallization (e.g., from Ethanol/Water) M->N O Pure Azo Dye Product N->O

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Reduction of the nitro group in 2,3-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective Reduction of 2,3-Dimethyl-4-nitrophenol

Abstract

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a critical pathway to primary anilines which are versatile intermediates in the production of pharmaceuticals, dyes, and agrochemicals. This document provides a detailed guide for the chemical reduction of this compound to its corresponding amine, 4-Amino-2,3-dimethylphenol.[1] We present a comparative analysis of prevalent reduction methodologies, explain the mechanistic rationale behind experimental choices, and provide two distinct, robust, and validated laboratory-scale protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical resource for this important chemical transformation.

Introduction: The Significance of Nitro Group Reduction

The conversion of a nitro group (–NO₂) to an amino group (–NH₂) fundamentally alters the electronic properties of an aromatic ring, transforming a powerful electron-withdrawing, meta-directing substituent into a strongly electron-donating, ortho-, para-directing group.[2][3] This transformation is pivotal for building molecular complexity. The target product, 4-Amino-2,3-dimethylphenol, is a valuable building block in synthetic chemistry.[1] The choice of reducing agent and conditions is paramount, as it dictates chemoselectivity, reaction efficiency, and scalability, especially when other sensitive functional groups are present in the molecule.

Mechanistic Overview and Methodology Selection

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[2][4] The overall transformation can be represented as:

Ar-NO₂ + 6[H] → Ar-NH₂ + 2H₂O

Two primary mechanistic routes are generally considered: the direct hydrogenation pathway, common in catalytic hydrogenation, and a pathway involving a series of single-electron transfers (SET) from a metal surface, which is characteristic of dissolving metal reductions.[4]

G cluster_main General Nitro Reduction Pathway Start Aromatic Nitro Compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-N=O) Start->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Primary Amine (Ar-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

Caption: General mechanistic pathway for nitro group reduction.

Comparative Analysis of Common Reduction Methods

Several reliable methods exist for the reduction of aromatic nitro compounds. The optimal choice depends on factors like substrate sensitivity, required scale, cost, and available laboratory equipment.

  • Catalytic Hydrogenation: This is a highly efficient and clean method, often employing catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with a hydrogen source.[5][6] While effective, it can also reduce other functional groups (e.g., alkenes, alkynes) and requires specialized equipment for handling hydrogen gas safely.[3][4]

  • Dissolving Metal Reductions: The use of easily oxidized metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic media is a classical and highly reliable approach.[3][7] These methods are known for excellent chemoselectivity, typically leaving carbonyls, esters, and nitriles untouched.[4][8] The Béchamp reduction (Fe/HCl) is a historically significant industrial process.[4]

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a mild, economical, and metal-free alternative.[9][10] It is particularly valued for its high chemoselectivity in the presence of other reducible groups like halogens and aldehydes.[9] The reaction is believed to proceed via the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[9]

  • Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups and is often chosen for its selectivity when sensitive functionalities are present.[7][11] The reaction is typically carried out in an acidic medium or a solvent like ethanol.[12]

For this application note, we will focus on two robust and widely accessible dissolving metal protocols: Iron in acetic acid and Tin(II) Chloride reduction . These methods offer excellent chemoselectivity and do not require high-pressure hydrogenation apparatus.

Experimental Protocols

Safety First: Before beginning any experimental work, review the Safety Data Sheets (SDS) for all reagents. This compound is a nitrophenol derivative and should be handled with care as it can be toxic if swallowed and harmful in contact with skin or if inhaled.[13][14] The product, 4-Amino-2,3-dimethylphenol, is also harmful and requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16][17] All operations should be performed in a well-ventilated fume hood.[18]

Method A: Reduction using Iron in Acetic Acid Medium

This classic method utilizes inexpensive iron powder in a mildly acidic solvent system and is known for its high functional group tolerance.[8][19]

Reagents and Materials:

  • This compound

  • Iron powder, reduced (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • 2 M Potassium Hydroxide (KOH) or Sodium Carbonate (Na₂CO₃) solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a solvent mixture of glacial acetic acid (approx. 2 parts), ethanol (2 parts), and water (1 part). A typical concentration is around 0.5 M.

  • Reagent Addition: To the resulting suspension, add reduced iron powder (5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (or stir vigorously at a lower temperature, e.g., 60-80°C). The reaction is often initially vigorous.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Work-up - Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts and unreacted iron.[4] Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Work-up - Solvent Removal & Neutralization: Combine the filtrate and washes and remove the organic solvents under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: To the remaining aqueous residue, carefully add a base (e.g., 2 M KOH or Na₂CO₃ solution) until the pH is > 8 to deprotonate the anilinium salt and precipitate any remaining iron hydroxides. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).[8]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Amino-2,3-dimethylphenol.

  • Purification: The crude product can be purified further by recrystallization or column chromatography if necessary.

G cluster_workflow Workflow: Iron-Mediated Nitro Reduction A 1. Combine Nitrophenol, Fe Powder, & Solvents (AcOH/EtOH/H₂O) B 2. Heat to Reflux (Monitor by TLC) A->B C 3. Cool & Filter (Through Celite®) B->C D 4. Concentrate Filtrate C->D E 5. Basify & Extract (e.g., Na₂CO₃, EtOAc) D->E F 6. Dry & Concentrate Organic Layers E->F G 7. Purify Product (e.g., Recrystallization) F->G

Caption: Experimental workflow for the Fe/AcOH reduction.

Method B: Reduction using Tin(II) Chloride Dihydrate

This protocol uses stannous chloride, a mild reducing agent that is highly effective for converting aromatic nitro compounds to anilines, often at room temperature.[12][20]

Reagents and Materials:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (optional, but recommended)

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate or Dichloromethane

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.[12]

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 - 4.0 eq) to the solution in one portion. If the starting material is poorly soluble or the reaction is sluggish, adding concentrated HCl (4.0 - 5.0 eq) can be beneficial to keep the tin species soluble and accelerate the reaction.[12]

  • Reaction: Stir the mixture vigorously at room temperature. Gentle heating (e.g., 50-60 °C) can be applied to increase the reaction rate if necessary.[12]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature (or to 0 °C in an ice bath). Slowly and carefully add a concentrated solution of NaOH (e.g., 10 M) with vigorous stirring. Caution: This is a highly exothermic neutralization. The goal is to reach a pH > 10. A thick, white precipitate of tin(IV) hydroxide will form. Continue adding base until this precipitate redissolves to form soluble sodium stannate ([Sn(OH)₆]²⁻), resulting in a clearer solution.[12]

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[12]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The crude product can be purified by column chromatography or recrystallization as needed.

Data and Protocol Summary

The following table summarizes the key parameters for the described protocols. Note that optimal conditions may vary slightly depending on the specific batch of starting material and desired purity.

ParameterMethod A: Iron in Acetic AcidMethod B: Tin(II) Chloride
Primary Reagent Reduced Iron Powder (Fe)Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Stoichiometry ~5.0 equivalents3.0 - 4.0 equivalents
Solvent System Acetic Acid / Ethanol / WaterEthanol or Ethyl Acetate
Temperature Reflux (~80-100 °C)Room Temperature to 60 °C
Typical Reaction Time 1 - 3 hours1 - 4 hours
Work-up Key Step Filtration of iron salts through Celite®Basification to pH > 10 to dissolve tin hydroxides
Chemoselectivity Excellent; tolerates most functional groups.[8]Excellent; good for acid-sensitive substrates if HCl is omitted.[12]
Key Advantage Very low cost, environmentally benign metal.Mild conditions, often proceeds at room temperature.
Consideration Removal of fine iron salts can be challenging.Work-up requires large amounts of base and can form emulsions.[12]

Conclusion

The reduction of this compound to 4-Amino-2,3-dimethylphenol is a robust and reliable transformation that can be achieved through several well-established methods. Metal-mediated reductions using iron powder in acetic acid or tin(II) chloride in ethanol offer excellent, scalable, and chemoselective alternatives to catalytic hydrogenation. The choice between these methods will depend on the specific laboratory context, including available reagents, equipment, and the scale of the synthesis. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable amine intermediate for further application in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Penning, T. M. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. Retrieved from [Link]

  • Sokolenko, L. V., & Sokolenko, V. L. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from a document based on the provided search results.
  • Wang, C., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development. Retrieved from [Link]

  • RSC Publishing. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. DOI:10.1039/C4CY00048J. Retrieved from [Link]

  • ACS Publications. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]

  • Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.
  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

  • Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
  • ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the purification of p-aminophenol - EP 0041837 A1. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • NJ.gov. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • Techno PharmChem. (n.d.). 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2019). How to use IR spectroscopy to check for Nitro group reduction? Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Amino-2,3-dimethylphenol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ACS Catalysis. Retrieved from [Link]

  • Quora. (2017). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why? Retrieved from [Link]

Sources

Reaction kinetics of 2,3-Dimethyl-4-nitrophenol in catalytic reduction

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Guide to the Reaction Kinetics of 2,3-Dimethyl-4-nitrophenol in Catalytic Reduction

I. Introduction: The Significance of Substituted Nitrophenol Reduction

The catalytic reduction of nitroaromatic compounds is a cornerstone reaction in synthetic chemistry and environmental remediation. These reactions convert toxic nitrophenols into valuable aminophenols, which are key intermediates in the manufacturing of pharmaceuticals, dyes, agrochemicals, and analgesic drugs.[1][2] While the reduction of 4-nitrophenol is a widely studied model system for evaluating catalyst performance, the kinetics of substituted nitrophenols, such as this compound, are of significant industrial interest.[3][4]

The presence of methyl groups on the aromatic ring introduces electronic and steric effects that can profoundly influence the reaction rate and mechanism. Understanding these effects is crucial for optimizing catalyst design and reaction conditions for specific, structurally complex substrates. This guide provides a comprehensive theoretical framework and a practical, self-validating protocol for studying the reaction kinetics of the catalytic reduction of this compound using sodium borohydride (NaBH₄) as a reducing agent and nanoparticle catalysts.

II. Theoretical Framework: Mechanism and Kinetic Models

The reduction of this compound to 2,3-Dimethyl-4-aminophenol is facilitated by a catalyst, typically noble metal nanoparticles (e.g., Au, Ag, Pd, Pt), and a hydride source like NaBH₄.[5][6]

A. The Dominant Reaction Mechanism: Langmuir-Hinshelwood

The kinetics of this heterogeneous catalytic reaction are most commonly and successfully described by the Langmuir-Hinshelwood (L-H) model .[7][8][9][10] This model posits that the reaction occurs between reactants that are both adsorbed onto the surface of the catalyst.[11]

The key steps are:

  • Adsorption of Reactants: Both the 2,3-Dimethyl-4-nitrophenolate ion (formed in the basic NaBH₄ solution) and the borohydride ions (or a derived surface-hydride species) adsorb onto the active sites of the catalyst surface.[8][10]

  • Surface Reaction: The adsorbed nitrophenolate is reduced by the surface-hydride species. This surface reaction is typically the rate-determining step.[8][10]

  • Desorption of Product: The resulting 2,3-Dimethyl-4-aminophenol product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[10]

An alternative, though less commonly cited for this reaction, is the Eley-Rideal mechanism, where only one reactant adsorbs while the other reacts with it directly from the bulk solution.[7]

B. Kinetic Modeling: Pseudo-First-Order Kinetics

In a typical experimental setup, the concentration of the reducing agent, NaBH₄, is kept in large excess compared to the nitrophenol substrate. This strategic choice simplifies the kinetic analysis significantly. Because the NaBH₄ concentration remains effectively constant throughout the reaction, its contribution to the rate equation can be treated as a constant. Consequently, the reaction follows pseudo-first-order kinetics with respect to the concentration of this compound.[5][7][12][13]

The integrated rate law is expressed as:

  • ln(C₀ / Cₜ) = kapp * t

Where:

  • C₀ is the initial concentration of the nitrophenol.

  • Cₜ is the concentration at time t.

  • kapp is the apparent pseudo-first-order rate constant.

Since absorbance is directly proportional to concentration (Beer-Lambert Law), the equation can be conveniently rewritten for spectrophotometric analysis:

  • ln(A₀ / Aₜ) = kapp * t

A plot of ln(A₀ / Aₜ) versus time (t) should yield a straight line, the slope of which is the apparent rate constant, kapp. This linear relationship is a key validation point for the pseudo-first-order model.

C. The Induction Period: A Common Kinetic Feature

Many catalytic reductions of nitrophenols exhibit an induction period —a delay at the beginning of the reaction where little to no conversion is observed.[8][14] The causality for this can be multifactorial:

  • Dissolved Oxygen: The reaction may be inhibited by dissolved oxygen, which is consumed first.[15]

  • Catalyst Surface Rearrangement: The catalyst surface may undergo a slow reconstruction or activation process under reaction conditions to form the catalytically active sites.[8]

D. Influence of Methyl Substituents

The two methyl groups on the this compound ring are expected to influence kinetics compared to unsubstituted 4-nitrophenol:

  • Electronic Effect: Methyl groups are electron-donating, which increases the electron density on the nitro group. This can make the nitro group slightly less electrophilic and potentially slow the rate of reduction.

  • Steric Effect: The methyl group at the 2-position (ortho to the nitro group) may create steric hindrance, potentially impeding the optimal adsorption of the nitro group onto the catalyst's active sites. This hindrance could lead to a lower observed reaction rate.

III. Experimental Application & Protocols

This section provides a detailed methodology for reliably determining the kinetic parameters for the reduction of this compound. The protocol is designed to be self-validating through clear spectral evidence.

A. Materials & Instrumentation

  • Reagents: this compound, Sodium borohydride (NaBH₄), Deionized water, Catalyst (e.g., commercially available Au or Ag nanoparticles, or synthesized in-house).

  • Instrumentation: UV-Vis Spectrophotometer with a thermostatted cuvette holder, Quartz cuvettes (1 cm path length), Magnetic stirrer and stir bars, Volumetric flasks, Micropipettes.

B. Protocol 1: Monitoring the Catalytic Reduction via UV-Vis Spectroscopy

This protocol allows for real-time monitoring of the reaction progress. The key is to observe the decrease in the absorbance peak of the 2,3-Dimethyl-4-nitrophenolate ion.

  • Prepare Stock Solutions:

    • Prepare a 0.1 mM stock solution of this compound in deionized water.

    • Prepare a fresh 10 mM stock solution of NaBH₄ in deionized water. Causality: A fresh solution is critical as NaBH₄ slowly hydrolyzes in water.

  • Determine the λmax of the Substrate:

    • In a 3 mL quartz cuvette, add 2.8 mL of deionized water and 100 µL of the 0.1 mM nitrophenol stock solution.

    • Add 100 µL of the 10 mM NaBH₄ solution. The solution should immediately turn yellow, indicating the formation of the 2,3-Dimethyl-4-nitrophenolate ion.

    • Quickly scan the absorbance from 300 nm to 600 nm to identify the maximum absorbance wavelength (λmax), which is expected to be around 400 nm.[7] This λmax will be used to monitor the reaction.

  • Set Up the Kinetic Run:

    • Place a small stir bar in a clean quartz cuvette.

    • Add 2.8 mL of deionized water and 100 µL of the 0.1 mM nitrophenol stock solution to the cuvette.

    • Place the cuvette in the spectrophotometer's thermostatted holder and begin stirring at a constant, moderate speed. Causality: Constant temperature and stirring are essential for reproducible kinetics by eliminating temperature fluctuations and diffusion limitations.[16]

    • Add 100 µL of the 10 mM NaBH₄ solution.

    • Set the spectrophotometer to kinetics mode, monitoring the absorbance at the predetermined λmax. Record a baseline reading for 30-60 seconds to establish A₀.

  • Initiate and Monitor the Reaction:

    • Pause the measurement, quickly inject a specific volume of the catalyst solution (e.g., 50 µL) into the cuvette, and immediately resume data acquisition.

    • Collect absorbance data at regular intervals (e.g., every 5-10 seconds) until the absorbance at λmax becomes stable near zero, indicating the reaction is complete.

    • Validation Check: At the end of the run, acquire a full UV-Vis spectrum. The disappearance of the nitrophenolate peak and the appearance of a new peak for the aminophenol product (typically ~300 nm), along with the presence of clear isosbestic points, confirms a clean conversion without significant side-product formation.[3]

C. Protocol 2: Data Analysis and Calculation of kapp

  • Export Data: Export the time-course absorbance data into a spreadsheet program.

  • Correct for Induction Period: If an induction period is observed, identify the time point where the absorbance begins to decrease linearly and define this as t=0, with the corresponding absorbance as A₀.

  • Calculate ln(A₀ / Aₜ): For each time point (t), calculate the value of ln(A₀ / Aₜ).

  • Plot the Data: Create a scatter plot of ln(A₀ / Aₜ) (y-axis) versus time (t) in seconds (x-axis).

  • Determine kapp: Apply a linear regression to the plotted data. The slope of the resulting line is the apparent rate constant, kapp (in s⁻¹). The R² value should be >0.98 for the data to be considered a good fit for the pseudo-first-order model.

IV. Data Presentation & Visualization

Clear presentation of kinetic data is essential for interpretation and comparison.

A. Tabulated Kinetic Data

Summarize results from multiple experiments in a table. This allows for easy comparison of how variables like catalyst concentration or temperature affect the reaction rate.

Experiment IDCatalyst Conc. (µg/mL)Temperature (°C)kapp (s⁻¹)R² of Linear Fit
KIN-015.0250.00450.992
KIN-0210.0250.00910.995
KIN-035.0350.00820.991

B. Visualization of Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare Stock Solutions (Nitrophenol, NaBH4) B Determine λmax of Nitrophenolate Ion A->B C Setup Reaction Cuvette (Buffer, Substrate, Stirrer) B->C D Add NaBH4 & Establish A₀ C->D E Inject Catalyst & Start Monitoring D->E F Plot Abs vs. Time E->F G Plot ln(A₀/Aₜ) vs. Time F->G H Calculate k_app from Slope G->H Langmuir_Hinshelwood cluster_surface Catalyst Surface cluster_reaction Surface Reaction (Rate-Determining Step) s1 s2 s3 s4 s5 NP Nitrophenolate (NP) NP->s2 Adsorption BH4 Borohydride (BH₄⁻) BH4->s4 Adsorption (forms Surface-H) AP Aminophenol (AP) s2_adsorbed NP s4_adsorbed H s3_product AP s2_adsorbed->s3_product Reduction s4_adsorbed->s3_product Reduction s3_product->AP Desorption

Caption: Langmuir-Hinshelwood reaction mechanism.

V. References
  • Thawarkar, S. R., Thombare, B., Munde, B. S., & Khupse, N. D. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances, 8(70), 40223-40233. [Link]

  • Aditya, T., & Chen, P. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ACS Catalysis, 10(9), 5390-5395. [Link]

  • ResearchGate. (n.d.). Proposed general reaction mechanism for the reduction of nitrophenol to aminophenol with the assistance of Ag catalyst. [Link]

  • Wunder, S., Polzer, F., Lu, Y., Mei, Y., & Ballauff, M. (2010). Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes. The Journal of Physical Chemistry C, 114(19), 8814-8820. [Link]

  • ResearchGate. (n.d.). Schematic representation of the Langmuir–Hinshelwood mechanism of 4-Nip reduction on the surface of Pd nanoparticles. [Link]

  • ResearchGate. (n.d.). Ru mass-normalized pseudo-first-order kinetics plotted for the reduction of 4NP. [Link]

  • Li, Y., Wang, F., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-15. [Link]

  • ResearchGate. (n.d.). (a) Langmuir-Hinshelwood kinetic model (b) 1/r vs 1/C o plot for 4-NP reduction. [Link]

  • ResearchGate. (n.d.). Pseudo first order kinetic fitting for the reduction of 4-nitrophenol. [Link]

  • Gomez-Gomez, M., & Ben-Jaber, S. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • Mounir, C., Ahlafi, H., et al. (2021). Kinetics and Langmuir–Hinshelwood mechanism for the catalytic reduction of para-nitrophenol over Cu catalysts supported on chitin and chitosan biopolymers. Reaction Kinetics, Mechanisms and Catalysis. [Link]

  • Habekost, A. (2025). Analysis of p-Nitrophenol Reduction. World Journal of Chemical Education, 13(1), 7-16. [Link]

  • Zharbossyn, A. K., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). [Link]

  • Paolucci, C., et al. (2017). First-Principles Microkinetic Model for Low-Temperature NH3-Assisted Selective Catalytic Reduction of NO over Cu-CHA. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Pseudo-first order kinetic model of the reduction reaction. [Link]

  • Scribd. (n.d.). Monitoring Adsorption and Reduction Kinetics in A Plasmonic Microreactor Using Methylene Blue As A Model System. [Link]

  • Gomez-Gomez, M., & Ben-Jaber, S. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • ResearchGate. (n.d.). Top: Schematic of the experimental setup for monitoring catalytic conversion processes. [Link]

  • Guisbiers, G., et al. (2019). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. Catalysts, 9(1), 85. [Link]

  • Ganin, A. Y., et al. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). Kinetic Analysis of the Catalytic Reduction of 4 Nitrophenol by Metallic Nanoparticles. [Link]

  • Santacesaria, E., & Carra, S. (2000). Experimental methods in catalytic kinetics. Catalysis Today, 52(2-3), 131-147. [Link]

  • Wunder, S., et al. (2010). Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes. The Journal of Physical Chemistry C. [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics - Chemical Instrumentation Facility. [Link]

  • Montiel, M., et al. (2022). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials, 12(19), 3485. [Link]

  • Wunder, S., et al. (2011). Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. The Journal of Physical Chemistry C, 115(19), 9367-9375. [Link]

  • Nedudozo, H. U., et al. (2022). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Catalysts, 12(10), 1229. [Link]

  • ResearchGate. (n.d.). Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes. [Link]

Sources

Application Notes and Protocols for the Use of 2,3-Dimethyl-4-nitrophenol as a pH Indicator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,3-Dimethyl-4-nitrophenol as a pH indicator. This guide covers the fundamental physicochemical properties, the underlying mechanism of action, detailed protocols for the preparation of indicator solutions, and its application in acid-base titrations. While specific experimental data for this compound is limited, this guide synthesizes available information and provides well-established principles from closely related nitrophenolic compounds to ensure a scientifically grounded and practical resource.

Introduction

This compound, a member of the nitrophenol family, is an aromatic organic compound with the chemical formula C₈H₉NO₃.[1] Like other nitrophenols, it possesses acidic properties owing to the phenolic hydroxyl group, with its acidity enhanced by the electron-withdrawing nitro group. This characteristic allows this compound to function as a pH indicator, exhibiting a distinct color change upon the transition between its protonated and deprotonated forms. This property makes it a valuable tool in analytical chemistry, particularly for the visual determination of endpoints in acid-base titrations.

Physicochemical and Indicator Properties

The utility of this compound as a pH indicator is dictated by its chemical and physical properties. The key quantitative data is summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 19499-93-5[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Light yellow to yellow-green crystalline powder
Predicted pKa 7.70 ± 0.24
Predicted pH Transition Range ~ 6.7 - 8.7
Color in Acidic Form (pH < 6.7) Colorless / Pale Yellow
Color in Basic Form (pH > 8.7) Yellow
Solubility Likely soluble in ethanol, methanol, and other polar organic solvents.[2][3]

Mechanism of Action

The function of this compound as a pH indicator is rooted in the principles of acid-base chemistry and the effects of molecular structure on light absorption. As a weak acid, it exists in equilibrium between its protonated (HIn) and deprotonated (In⁻) forms.

In an acidic solution, the equilibrium favors the protonated, undissociated form, which is colorless or pale yellow. In this state, the electronic conjugation between the phenolic oxygen and the nitro group is limited.

As the pH of the solution increases, the phenolic proton dissociates, forming the phenoxide anion. This deprotonation leads to an extended conjugated system encompassing the benzene ring, the phenoxide oxygen, and the nitro group. This extended conjugation alters the energy required for electronic transitions, causing a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the molecule into the visible region of the electromagnetic spectrum. This shift results in the observed color change to yellow.

The equilibrium between the acidic and basic forms is illustrated below:

Caption: Equilibrium of this compound.

Protocols

Synthesis of this compound (General Method)

This protocol is a general method adapted from the synthesis of other dimethyl-4-nitrophenol isomers and involves the nitration of 2,3-dimethylphenol.[4]

Materials and Equipment:

  • 2,3-dimethylphenol

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Acetone

  • Sodium bicarbonate (NaHCO₃)

  • Celite or diatomaceous earth

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask, combine 2,3-dimethylphenol (1-3 equivalents) and either Bi(NO₃)₃·5H₂O (1 equivalent) or Fe(NO₃)₃·9H₂O (1 equivalent).

  • Add acetone (approximately 10 mL per mmol of phenol) to the solid mixture.

  • Stir the resulting mixture at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture through a pad of Celite to remove insoluble materials. Wash the residue with acetone.

  • Treat the filtrate with sodium bicarbonate until the evolution of CO₂ ceases to neutralize any remaining acid.

  • Filter the mixture again to remove any insoluble salts.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Preparation of this compound Indicator Solution

This protocol is based on the preparation of indicator solutions for other nitrophenols, such as 3-nitrophenol.[5] Given the likely solubility of this compound in ethanol, a 0.1% (w/v) solution is recommended.[2]

Materials and Equipment:

  • This compound

  • 95% Ethanol

  • 100 mL volumetric flask

  • Analytical balance

  • Spatula

  • Wash bottle

Procedure:

  • Accurately weigh 0.1 g of this compound using an analytical balance.

  • Carefully transfer the weighed solid into a 100 mL volumetric flask.

  • Add approximately 50 mL of 95% ethanol to the volumetric flask.

  • Gently swirl the flask to dissolve the solid completely.

  • Once the solid is fully dissolved, add 95% ethanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Label the flask clearly as "0.1% this compound Indicator Solution in Ethanol".

Acid-Base Titration Using this compound Indicator

This protocol outlines the use of the prepared indicator solution for the titration of a weak acid with a strong base.

Materials and Equipment:

  • 0.1% this compound indicator solution

  • Weak acid solution of unknown concentration (e.g., acetic acid)

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Burette and burette clamp

  • Erlenmeyer flask

  • Pipette and pipette bulb

  • White tile or white paper

Procedure:

  • Rinse the burette with a small amount of the standardized strong base solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into a clean Erlenmeyer flask.

  • Add 2-3 drops of the 0.1% this compound indicator solution to the Erlenmeyer flask. The solution should be colorless or pale yellow.

  • Place the Erlenmeyer flask on a white tile or a sheet of white paper under the burette to easily observe the color change.

  • Slowly add the strong base from the burette to the weak acid solution while constantly swirling the flask.

  • As the endpoint is approached, the yellow color will start to persist for longer periods. Add the titrant drop by drop at this stage.

  • The endpoint is reached when the solution shows the first permanent pale yellow color that persists for at least 30 seconds.

  • Record the final burette reading.

  • Repeat the titration at least two more times to ensure concordant results.

  • Calculate the concentration of the weak acid using the average volume of the strong base used.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.1 M NaOH Solution D Fill Burette with NaOH A->D B Prepare Weak Acid Solution E Pipette Weak Acid into Flask B->E C Prepare 0.1% Indicator Solution F Add 2-3 Drops of Indicator C->F G Titrate with NaOH until Color Change D->G E->F F->G H Record Volume of NaOH G->H I Repeat for Concordant Results H->I J Calculate Acid Concentration I->J

Caption: Experimental workflow for titration.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: Causes skin irritation and serious eye irritation.[1]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

    • Wash hands thoroughly after handling.

References

  • Benchchem. (n.d.). Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents.
  • ChemicalBook. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL synthesis.
  • ChemicalBook. (n.d.). This compound CAS#: 19499-93-5.
  • Benchchem. (n.d.). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....
  • Solubility of Things. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • PrepChem.com. (n.d.). Preparation of 4-nitrophenol.
  • Quora. (2017, May 7). Why should 2,6-Dimethyl-4-nitrophenol be more acidic than 3,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol.
  • Quora. (2017, September 14). Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol?. Retrieved from [Link]

  • Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Is p-nitrophenol soluble in organic solvents?.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • Chrominfo. (2022, February 12). Preparation of 3-Nitrophenol indicator solution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
  • PMC. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
  • Sigma-Aldrich. (n.d.). 4-Nitrophenol indicator 100-02-7.
  • ResearchGate. (n.d.). 4-Nitrophenol as a pH indicator to detect hydrolysis of d-PGM....

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Application Notes and Protocols for the Electrochemical Detection of Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Nitrophenols are a class of organic compounds widely used in the manufacturing of pesticides, herbicides, dyes, and pharmaceuticals.[1] Their prevalence and toxicity necessitate sensitive and reliable detection methods for environmental monitoring and quality control.[2] Electrochemical sensors offer a compelling alternative to traditional analytical techniques like chromatography, providing advantages such as low cost, rapid response, high sensitivity, and suitability for on-site analysis.[3][4] This guide provides an in-depth overview of the principles, materials, and protocols for the electrochemical detection of nitrophenols, tailored for researchers and scientists in environmental science and drug development.

Introduction: The Need for Nitrophenol Detection

Nitrophenols (NPs), including isomers like 2-nitrophenol (2-NP), 3-nitrophenol (3-NP), and 4-nitrophenol (4-NP), are recognized as priority environmental pollutants by agencies such as the U.S. Environmental Protection Agency (EPA).[5] Their presence in water sources, even at trace levels, poses significant risks to human health and aquatic ecosystems.[2][6] Consequently, the development of robust analytical methods for their detection is of paramount importance.

Electrochemical methods are particularly well-suited for this task. They are based on the intrinsic electroactive nature of nitrophenols, whose nitro groups can be electrochemically reduced at an electrode surface.[4][7] The resulting current or potential change can be measured and correlated to the analyte's concentration. The key to a successful electrochemical sensor lies in the design of the electrode interface, which must facilitate efficient electron transfer and, ideally, offer high selectivity towards the target nitrophenol.[2][8]

The Electrochemical Principle: Reduction of the Nitro Group

The electrochemical detection of nitrophenols primarily relies on the irreversible reduction of the nitro group (-NO₂) to a hydroxylamine (-NHOH) or an amine (-NH₂) group.[4][7] This is a multi-step process involving the transfer of electrons and protons.

In an acidic medium, the overall reduction of 4-nitrophenol (4-NP) to 4-hydroxylaminophenol is a four-electron, four-proton process, as shown in the reaction below.[2] This is typically observed as a prominent cathodic (reduction) peak in voltammetric techniques.

4-Nitrophenol + 4e⁻ + 4H⁺ → 4-Hydroxylaminophenol + H₂O

A subsequent, often reversible, redox couple can be observed corresponding to the two-electron, two-proton oxidation of 4-hydroxylaminophenol to 4-nitrosophenol and its reduction back.[2]

The potential at which these reactions occur and the magnitude of the resulting current are dependent on several factors, including the electrode material, the pH of the supporting electrolyte, and the specific nitrophenol isomer being analyzed.[3] The pH is a critical parameter because protons are directly involved in the reaction mechanism.[3][9]

Mechanism Overview

Nitrophenol_Reduction_Mechanism cluster_electrode Electrode Surface 4-NP 4-Nitrophenol (R-NO₂) Radical_Anion Radical Anion (R-NO₂⁻˙) 4-NP->Radical_Anion + e⁻ Hydroxylamine 4-Hydroxylaminophenol (R-NHOH) Radical_Anion->Hydroxylamine + 3e⁻, + 4H⁺ Nitrosophenol 4-Nitrosophenol (R-NO) Hydroxylamine->Nitrosophenol - 2e⁻, - 2H⁺ (Oxidation)

Caption: Generalized electrochemical reduction pathway of 4-nitrophenol.

Core Methodologies and Experimental Choices

Several voltammetric techniques are commonly employed for nitrophenol detection. The choice of technique is dictated by the specific requirements of the analysis, such as the need for high sensitivity or mechanistic information.

  • Cyclic Voltammetry (CV): This is a fundamental technique used to probe the redox behavior of an analyte.[10] By cycling the potential and observing the current response, researchers can identify the reduction and oxidation potentials of nitrophenols and investigate the reaction mechanism.[2][9] While excellent for characterization, its sensitivity is often lower than pulse techniques.

  • Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques ideal for quantitative analysis.[5][11][12] They employ potential pulses to discriminate against non-faradaic (background) currents, resulting in well-defined peaks and significantly lower detection limits compared to CV.[13] DPV is frequently the method of choice for trace-level detection of nitrophenols.[11][12][13]

  • Amperometry: In this technique, a constant potential is applied to the electrode, and the current is measured as a function of time.[14][15] Amperometry is particularly useful for continuous monitoring applications, such as in flow-injection analysis systems, and can offer very low detection limits.[14][16]

Why Choose DPV for Quantification? DPV is preferred for trace quantification because its pulse-based potential waveform effectively minimizes the contribution of background capacitive current, which is a major source of noise in direct current methods like CV. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This results in a peaked output that is directly proportional to the analyte concentration, enhancing the signal-to-noise ratio and improving sensitivity.[12][13]

Enhancing Sensitivity and Selectivity: Electrode Modification

The performance of an electrochemical sensor for nitrophenols is critically dependent on the working electrode. While bare electrodes like glassy carbon (GCE) can detect nitrophenols, they often suffer from low sensitivity and fouling.[2][4] To overcome these limitations, the electrode surface is typically modified with materials that enhance electrocatalytic activity, increase surface area, and improve selectivity.

Workflow for Modified Electrode Fabrication

Electrode_Modification_Workflow cluster_prep Preparation cluster_mod Modification cluster_final Final Sensor Bare_Electrode Bare Electrode (e.g., GCE) Polish Mechanical Polishing (Alumina Slurry) Bare_Electrode->Polish Clean Sonication (Ethanol, Water) Polish->Clean Deposition Surface Deposition (e.g., Drop-casting, Electropolymerization) Clean->Deposition Pre-treated Electrode Modifier Modifier Synthesis (e.g., Nanomaterial Dispersion) Modifier->Deposition Dry Drying/Curing (e.g., IR Lamp, Oven) Deposition->Dry Modified_Electrode Modified Electrode Ready for Use Dry->Modified_Electrode

Caption: General workflow for the fabrication of a modified electrode.

Commonly Used Modifier Materials:
  • Carbon-Based Nanomaterials: Graphene, reduced graphene oxide (rGO), and carbon nanotubes (CNTs) are widely used due to their high surface area, excellent electrical conductivity, and ability to promote electron transfer.[2][11][17] They serve as an excellent support matrix for other catalytic materials.

  • Metal and Metal Oxide Nanoparticles: Nanoparticles of gold (AuNPs), silver (AgNPs), manganese dioxide (MnO₂), and others act as powerful electrocatalysts for nitrophenol reduction.[6][11][18] Their high surface-to-volume ratio provides abundant active sites, significantly amplifying the electrochemical signal.[6][19]

  • Conducting Polymers: Polymers like polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) can be easily electropolymerized onto the electrode surface.[1][13][18] They create a porous, conductive film that can pre-concentrate the analyte and facilitate electron transfer.[1]

  • Molecularly Imprinted Polymers (MIPs): For enhanced selectivity, MIPs are a state-of-the-art solution.[20][21] These polymers are synthesized in the presence of the target nitrophenol molecule (the template). After removing the template, recognition cavities are left behind that are complementary in size, shape, and functionality to the target, enabling highly selective rebinding.[21][22][23]

Performance of Various Electrochemical Sensors

The effectiveness of a sensor is evaluated based on key analytical parameters. The table below summarizes the performance of several recently developed electrochemical sensors for 4-nitrophenol, showcasing the impact of different electrode modifications.

Electrode ModifierTechniqueLinear Range (μM)Limit of Detection (LOD) (μM)Reference
rGO/Au Nanoparticle CompositeDPV / SWV0.05–1000.01[11]
gCN/BiVO₄/Ag₂CO₃AmperometryNot Specified0.012[2]
PEDOT/ERGOVoltammetry0.3–700.08[1]
Polypyrrole/AuNPsLSVUp to 12016.5[18]
Pt NPs/PPy-CB/ZnO NCsDPV1.5–40.51.25[13][24]
SrTiO₃/Ag/rGOLSV0.1–10000.03[25]
MnO₂-NPs/RGOVoltammetry0.02–1800.01[6]
Graphite NanoflakesVoltammetry1–60000.7[26]

Detailed Experimental Protocol: DPV Detection of 4-Nitrophenol

This section provides a step-by-step protocol for the fabrication of a reduced graphene oxide-gold nanoparticle (rGO-AuNP) modified GCE and its application for the detection of 4-nitrophenol using DPV. This system is chosen for its high sensitivity and reproducibility.[11]

Part A: Materials and Reagents
  • Electrodes: Glassy Carbon Electrode (GCE, ~3 mm diameter), Ag/AgCl (saturated KCl) reference electrode, Platinum wire auxiliary electrode.

  • Reagents: 4-Nitrophenol (analytical standard), Graphene Oxide (GO) dispersion, Chloroauric acid (HAuCl₄), Sodium phosphate monobasic and dibasic, Potassium chloride, Alumina powder (0.05 µm), Ethanol, high-purity Nitrogen gas.

  • Equipment: Potentiostat/Galvanostat, three-electrode electrochemical cell, sonicator bath, micropipettes.

Part B: Preparation of Solutions
  • Phosphate Buffer Saline (PBS, 0.1 M, pH 7.0): Prepare by dissolving appropriate amounts of NaH₂PO₄, Na₂HPO₄, and KCl in deionized water. Adjust pH to 7.0. This will serve as the supporting electrolyte. The pH is chosen as a neutral medium which is often optimal for achieving well-defined peaks for nitrophenol reduction.[3]

  • 4-Nitrophenol Stock Solution (10 mM): Dissolve a precise amount of 4-NP in ethanol. Store in the dark at 4°C.

  • Working Standards: Prepare fresh daily by serial dilution of the stock solution in 0.1 M PBS.

Part C: Electrode Preparation and Modification
  • GCE Polishing (Self-Validation Step 1):

    • Make a slurry of 0.05 µm alumina powder with deionized water on a polishing pad.

    • Polish the GCE surface in a figure-eight motion for 5 minutes until a mirror-like finish is obtained.

    • Rinse thoroughly with deionized water.

  • Cleaning:

    • Sonicate the polished GCE sequentially in 1:1 ethanol/water and deionized water for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • rGO Modification:

    • Disperse GO in deionized water (e.g., 1 mg/mL) by sonication for 1 hour to obtain a homogeneous dispersion.

    • Drop-cast a small volume (e.g., 5 µL) of the GO dispersion onto the clean GCE surface.

    • Dry under an IR lamp.

    • Electrochemically reduce the GO to rGO by applying a constant potential (e.g., -1.2 V for 200 s) in PBS. This step increases the conductivity of the film.

  • AuNP Deposition (Self-Validation Step 2):

    • Immerse the rGO/GCE in a solution of HAuCl₄ (e.g., 1 mM in 0.5 M H₂SO₄).

    • Electrodeposit AuNPs onto the rGO surface using cyclic voltammetry or by applying a constant potential (e.g., -0.2 V for 60 s). The AuNPs act as catalysts.[11]

    • Rinse the modified electrode (now AuNP/rGO/GCE) gently with deionized water and dry.

Part D: Electrochemical Measurement (DPV)
  • Cell Assembly:

    • Assemble the three-electrode cell with the modified AuNP/rGO/GCE as the working electrode, Ag/AgCl as the reference, and a Pt wire as the counter electrode.

    • Add a known volume (e.g., 10 mL) of 0.1 M PBS (pH 7.0) to the cell.

  • Deoxygenation:

    • Bubble high-purity nitrogen through the solution for 10-15 minutes to remove dissolved oxygen. Oxygen can interfere with the reduction of nitrophenols.[5] Maintain a nitrogen atmosphere over the solution during the experiment.

  • DPV Analysis:

    • Set the DPV parameters on the potentiostat. Typical parameters are: Potential range -0.2 V to -0.9 V, Modulation Amplitude 50 mV, Pulse Width 50 ms, Scan Rate 20 mV/s. These may require optimization.

    • Run a blank DPV scan in the PBS solution.

    • Add a specific concentration of 4-NP standard to the cell and stir for 30 seconds.

    • Allow the solution to become quiescent (stop stirring) and run the DPV scan. A reduction peak corresponding to 4-NP should appear (typically around -0.7 V vs. Ag/AgCl).

    • Repeat for a series of increasing 4-NP concentrations.

  • Data Analysis (Self-Validation Step 3):

    • Measure the peak current for each concentration.

    • Plot the peak current (Ip) versus the concentration of 4-NP.

    • The resulting calibration curve should be linear over a specific range. Perform a linear regression to determine the equation of the line and the correlation coefficient (R²), which should be >0.99 for a good calibration.

    • Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.[13]

Part E: Analysis of Real Samples
  • Collect the water sample (e.g., river water) and filter it to remove particulate matter.

  • If necessary, adjust the pH to 7.0.

  • Perform the DPV analysis on the sample using the standard addition method to mitigate matrix effects. This involves spiking the sample with known concentrations of the 4-NP standard and observing the increase in peak current.

Trustworthiness and Best Practices

To ensure the reliability and reproducibility of your results, adhere to the following best practices in electrochemistry:[27]

  • Electrode Care: Proper polishing and cleaning of the base electrode before each modification is crucial for reproducibility.

  • Reference Electrode Integrity: Ensure the filling solution of the reference electrode is at the correct level and free of air bubbles. Store it properly when not in use.[27][28]

  • Cell Geometry: Maintain a consistent geometry between the working, reference, and counter electrodes for all measurements. Place the reference electrode tip close to the working electrode to minimize iR drop.[27]

  • Deoxygenation: Always remove dissolved oxygen from the electrolyte for reduction studies, as its electrochemical signal can overlap with that of the analyte.[5]

  • Cabling and Shielding: Use high-quality, short cables and a Faraday cage to shield the setup from electromagnetic noise, which can be critical for low-current measurements.[27]

By following the principles and protocols outlined in this guide, researchers can confidently develop and apply robust electrochemical methods for the sensitive and selective detection of nitrophenols in various sample matrices.

References

  • Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. MDPI. Available at: [Link]

  • Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite. Royal Society of Chemistry. Available at: [Link]

  • An Electrochemical Sensor Based on Polypyrrole and Gold Nanoparticles for Sensitive Detection of 4-Nitrophenol: Experimental and DFT Insights. ACS Publications. Available at: [Link]

  • Molecularly Imprinted Polymers for Nitrophenols - An Advanced Separation Material for Environmental Analysis. Taylor & Francis Online. Available at: [Link]

  • Voltammetric Determination of Nitrophenol using PEDOT Decorated Graphene Oxide as Composite Film. CORE. Available at: [Link]

  • Simultaneous voltammetric determination of nitrophenol isomers based on a modified electrode by silver nanowires and poly-L-arginine. Taylor & Francis Online. Available at: [Link]

  • Differential Pulse Voltammetric Determination of 4-Nitrophenol Using a Glassy Carbon Electrode: Comparative Study between Cathodic and Anodic Quantification. Charles University. Available at: [Link]

  • Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. MDPI. Available at: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Publications. Available at: [Link]

  • Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. ACS Publications. Available at: [Link]

  • Flow screen-printed amperometric detection of p-nitrophenol in alkaline phosphatase-based assays. PubMed. Available at: [Link]

  • Graphene-based nanomaterials for the electrochemical sensing of nitroaromatic compounds. SpringerLink. Available at: [Link]

  • A novel amperometric biosensor for the detection of nitrophenol. PubMed. Available at: [Link]

  • Selective recognition and electrochemical detection of p-nitrophenol based on a macroporous imprinted polymer containing gold nanoparticles. ResearchGate. Available at: [Link]

  • Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. SciSpace. Available at: [Link]

  • Voltammetric Determination of 4-Nitrophenol at Graphite Nanoflakes Modified Glassy Carbon Electrode. ResearchGate. Available at: [Link]

  • Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review. Semantic Scholar. Available at: [Link]

  • Differential Pulse Voltammetric Determination of 4-Nitrophenol Using a Glassy Carbon Electrode. International Journal of Electrochemical Science. Available at: [Link]

  • The 6 best practicals for teaching electrochemistry from 11–18. Royal Society of Chemistry. Available at: [Link]

  • Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. PubMed. Available at: [Link]

  • Investigation of electrochemical reduction and monitoring of p-nitrophenol on imprinted polymer modified electrode. ResearchGate. Available at: [Link]

  • Design of a surface-immobilized 4-nitrophenol molecularly imprinted polymer via pre-grafting amino functional materials on magnetic nanoparticles. PubMed. Available at: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. National Center for Biotechnology Information. Available at: [Link]

  • Differential Pulse Voltammetric Determination of Selected Nitrophenols on Novel Type of Porous Silver Working Electrode Prepared by Powder Metallurgy. ResearchGate. Available at: [Link]

  • Flow screen-printed amperometric detection of p-nitrophenol in alkaline phosphatase-based assays. ResearchGate. Available at: [Link]

  • Molecularly Imprinted Polymers for Nitrophenols - An Advanced Separation Material for Environmental Analysis. ResearchGate. Available at: [Link]

  • Anodic Differential Pulse Voltammetric Determination of 2-Nitrophenol at a Non-Traditional Carbon Film Composite Electrode. ResearchGate. Available at: [Link]

  • Novel Materials based Electrochemical Sensors for Nitrophenols in Environment. ResearchGate. Available at: [Link]

  • An Essential Guide to the Best Laboratory Practices for Electrochemistry. The Electrochemical Society. Available at: [Link]

  • A novel and highly sensitive electrochemical monitoring platform for 4-nitrophenol on MnO2 nanoparticles modified graphene surface. Royal Society of Chemistry. Available at: [Link]

  • Voltammetric Determination of Nitrophenols at a Nickel Dimethylglyoxime Complex – Gold Nanoparticle Modified Glassy Carbon Ele. ResearchGate. Available at: [Link]

  • A Study of the Kinetic and Mechanism of Electrochemical Reduction for Para Nitro Phenol, 2,4. Semantic Scholar. Available at: [Link]

  • Electrochemical experiments for students. PalmSens. Available at: [Link]

  • Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature. Royal Society of Chemistry. Available at: [Link]

  • Voltammetric Behavior of o-Nitrophenol and Damage to DNA. MDPI. Available at: [Link]

  • Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor. National Center for Biotechnology Information. Available at: [Link]

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Application Note & Experimental Protocol: Determination of the Aqueous Solubility of 2,3-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to determining the aqueous solubility of 2,3-Dimethyl-4-nitrophenol, a key physicochemical parameter in drug discovery and development. We present a detailed experimental protocol based on the widely accepted shake-flask method, in accordance with OECD Guideline 105.[1][2] This application note also outlines two robust analytical techniques for the quantification of this compound: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The principles behind each step are explained to ensure scientific rigor and data integrity, adhering to Good Laboratory Practices (GLP).[3][4][5][6]

Introduction: The Critical Role of Solubility in Drug Development

Aqueous solubility is a fundamental physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug molecule. Therefore, accurate determination of solubility is a critical step in the early stages of drug development, guiding formulation strategies and candidate selection.

This compound (C₈H₉NO₃, M.W. 167.16 g/mol ) is an aromatic compound of interest in medicinal chemistry.[7][8] Its structure, featuring a phenolic hydroxyl group, a nitro group, and two methyl groups, suggests a degree of polarity that influences its solubility in various media.[9][10][11] This guide provides a robust protocol for quantifying its aqueous solubility to aid in its development as a potential therapeutic agent.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for experimental design.

PropertyValueSource
Molecular Formula C₈H₉NO₃PubChem CID 13331245[7]
Molecular Weight 167.16 g/mol PubChem CID 13331245[7]
Appearance Light yellow to yellow powder/crystalTCI Europe N.V.
Melting Point ~125 °CChemicalBook[12]
Predicted Solubility Soluble in organic solvents like methanol and dichloromethane; limited solubility in water.BenchChem, Solubility of Things[10][11]

Experimental Workflow for Solubility Determination

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

Solubility Determination Workflow cluster_Preparation Phase 1: Preparation cluster_Equilibration Phase 2: Equilibration (Shake-Flask Method) cluster_Analysis Phase 3: Sample Analysis cluster_Data Phase 4: Data Interpretation A Prepare Solvent (e.g., Purified Water) C Add Compound to Solvent A->C B Weigh Excess this compound B->C D Agitate at Constant Temperature (e.g., 25°C for 24-48h) C->D Ensure sufficient excess solid E Allow for Sedimentation D->E Achieve thermodynamic equilibrium F Withdraw Supernatant E->F G Filter (e.g., 0.22 µm PTFE filter) F->G Remove undissolved particles H Quantify Concentration via UV-Vis or HPLC G->H I Calculate Solubility from Concentration H->I

Caption: Workflow for determining the aqueous solubility of this compound.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is based on the OECD 105 guideline for determining water solubility and is suitable for compounds with solubilities above 10⁻² g/L.[1][2]

4.1. Materials and Reagents

  • This compound (purity >98%)

  • Purified water (HPLC grade or equivalent)

  • Methanol (HPLC grade, for stock and standard solutions)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

4.2. Step-by-Step Procedure

  • Preparation of the Test System:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of purified water to the vial.

    • Prepare at least three replicate samples.

  • Equilibration:

    • Secure the vials on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C ± 0.5 °C) for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary test can determine the time required to reach equilibrium.[1]

    • After the initial equilibration period, continue agitation for another 24 hours and analyze a sample. If the concentration is within the acceptable variance of the first measurement, equilibrium is considered to be reached.

  • Phase Separation:

    • Following equilibration, allow the vials to stand undisturbed at the test temperature to allow the excess solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifugation of the samples is recommended.[2][13]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles. The first few drops of the filtrate should be discarded to prevent dilution effects from the filter material.

    • Accurately dilute the filtered sample with a suitable solvent (e.g., methanol or mobile phase) to bring the concentration within the linear range of the chosen analytical method.

Analytical Quantification Methods

The concentration of this compound in the saturated solution can be determined using either UV-Vis spectrophotometry or HPLC.

5.1. Method 1: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective method for quantifying phenolic compounds due to the strong UV absorbance of the phenolic ring.[14][15][16][17]

5.1.1. Protocol for UV-Vis Analysis

  • Preparation of Stock and Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Determination of Maximum Absorbance (λmax):

    • Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For nitrophenols, this is often in the range of 270-320 nm.[15][18]

  • Calibration Curve Construction:

    • Measure the absorbance of each calibration standard at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.[19]

  • Sample Analysis:

    • Measure the absorbance of the diluted, filtered sample from the solubility experiment at λmax.

    • Use the calibration curve equation to calculate the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the original saturated solution.

5.2. Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity compared to UV-Vis spectrophotometry and is the preferred method for complex matrices or when greater accuracy is required.[19][20][21]

5.2.1. Protocol for HPLC Analysis

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[21]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to control pH). A typical starting point could be a 50:50 (v/v) mixture.[20][22]

    • Flow Rate: 1.0 mL/min[18][23]

    • Column Temperature: 30 °C[21]

    • Detection: UV detector set at the λmax of this compound (determined as in the UV-Vis method, likely around 290 nm for similar compounds).[18][23]

    • Injection Volume: 10-20 µL[18][21]

  • Preparation of Standards and Calibration:

    • Prepare a stock solution and a series of calibration standards of this compound in the mobile phase.

    • Inject each standard into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis:

    • Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

    • Identify the peak corresponding to this compound by its retention time.

    • Determine the peak area for the analyte in the sample.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the final solubility value.

Data Presentation and Interpretation

The results of the solubility determination should be presented clearly and concisely.

SolventTemperature (°C)Analytical MethodReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard Deviation
Purified Water25HPLC[Data][Data][Data][Calculated Mean][Calculated SD]
Purified Water37HPLC[Data][Data][Data][Calculated Mean][Calculated SD]

Adherence to Good Laboratory Practices (GLP)

To ensure the quality and integrity of the generated data, all experiments should be conducted in accordance with Good Laboratory Practices (GLP).[3][4][5][6] Key considerations include:

  • Standard Operating Procedures (SOPs): All procedures, from solution preparation to instrument operation, should be documented in detailed SOPs.[6]

  • Calibration and Maintenance: All equipment, including balances, pipettes, and analytical instruments, must be regularly calibrated and maintained. Records of these activities should be kept.[3]

  • Data Integrity: All raw data should be recorded accurately, promptly, and legibly. A clear audit trail should be maintained for all data processing steps.[5][6]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the determination of the aqueous solubility of this compound. By following the shake-flask method in conjunction with either UV-Vis or HPLC for quantification, researchers can obtain reliable and accurate solubility data. Adherence to the principles outlined herein will ensure data of high quality, suitable for supporting drug discovery and development programs.

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). National Institutes of Health. Retrieved from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. Retrieved from [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. (2011). PubMed. Retrieved from [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (2012). ScienceDirect. Retrieved from [Link]

  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025). Edinburgh Instruments. Retrieved from [Link]

  • UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. (2022). ResearchGate. Retrieved from [Link]

  • Phenol Content in Urine Using UV Vis Spectroscopy. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (2024). ResearchGate. Retrieved from [Link]

  • Rapid Method for Seperation and Quantitation of p-Nitrophenol Derivative by HPLC. (1983). Journal of Environmental Health Sciences. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Test No. 105: Water Solubility. (n.d.). OECD. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. (n.d.). Oregon State University Libraries and Press. Retrieved from [Link]

  • 2,6-dimethyl-4-nitrophenol. (n.d.). Solubility of Things. Retrieved from [Link]

  • 304 Subpart E—Product Properties Test Guidelines P C C = / -. (2000). GovInfo. Retrieved from [Link]

  • Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved from [Link]

  • Good Laboratory Practices (GLP): 2024 Guide. (2024). Biobide. Retrieved from [Link]

  • 10 Examples of Good Laboratory Practice (GLP). (2025). MaterialsZone. Retrieved from [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). Spectroscopy Online. Retrieved from [Link]

  • OECD GUIDELINES FOR TESTING CHEMICALS. (2009). Pure. Retrieved from [Link]

  • Good Laboratory Practices (GLP): Ensuring Quality and Reliability in Scientific Research. (2023). USDM. Retrieved from [Link]

  • 2,5-Dimethyl-4-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

  • 2,6-Dimethyl-4-nitrophenol. (2024). ChemBK. Retrieved from [Link]

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Large-scale synthesis of 2,3-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Large-Scale Synthesis of 2,3-Dimethyl-4-nitrophenol

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a key intermediate in the pharmaceutical and chemical industries.[1] The document provides an in-depth analysis of the synthetic strategy, focusing on the regioselective nitration of 2,3-dimethylphenol. Emphasis is placed on process safety, reaction parameter optimization, and purification strategies suitable for large-scale production. This application note is intended for researchers, chemists, and process development professionals, offering field-proven insights and a self-validating protocol to ensure reproducibility and high-purity yields.

Introduction and Strategic Overview

This compound (also known as 4-Nitro-2,3-xylenol) serves as a crucial building block in the synthesis of various organic compounds, including active pharmaceutical ingredients and specialty chemicals.[1] Its molecular structure, featuring hydroxyl, nitro, and methyl functional groups, makes it a versatile precursor for further chemical transformations.

The primary and most direct route to this compound is the electrophilic aromatic substitution (EAS) via nitration of the readily available starting material, 2,3-dimethylphenol. The core challenge in this synthesis lies in controlling the regioselectivity of the nitration to favor the desired 4-nitro isomer over other potential isomers.

Mechanistic Rationale for Regioselectivity:

The substitution pattern on the benzene ring is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group and the two methyl (-CH₃) groups.

  • Activating and Directing Effects: Both the hydroxyl and methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

  • Dominance of the Hydroxyl Group: The hydroxyl group is a significantly stronger activating group than the methyl groups. Therefore, it exerts the dominant directing effect. The position para to the powerful hydroxyl director is the most electronically enriched and sterically accessible site for the electrophile (NO₂⁺). This leads to the preferential formation of this compound.

This application note will detail a process utilizing a mixed acid system (HNO₃/H₂SO₄), a standard and cost-effective nitrating agent for industrial applications.[2]

Process Hazards and Critical Safety Imperatives

Nitration reactions are notoriously energetic and require stringent safety protocols to manage risks.[3] A thorough understanding and mitigation of these hazards are paramount for safe operation, particularly at scale.

Core Hazards:

  • Extreme Corrosivity: The mixed acid reagent (concentrated nitric and sulfuric acids) is highly corrosive and can cause severe chemical burns upon contact.[3][4]

  • Thermal Runaway: The nitration of phenols is a highly exothermic reaction. Without precise temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous increase in temperature and pressure, potentially causing reactor failure or explosion.[3][5]

  • Toxic Fumes: The reaction can generate toxic nitrogen dioxide (NO₂) gas, which is harmful upon inhalation. The phenol starting material and nitrophenol product are also toxic and corrosive.[3][4][6]

  • Oxidative Side Reactions: Nitric acid is a strong oxidizing agent and can lead to the formation of undesirable, often tarry, oxidation byproducts, reducing yield and complicating purification.[7]

Mandatory Safety Protocols

A multi-layered safety approach is non-negotiable.

Safety LayerImplementation Measures
Engineering Controls • Operate within a certified, high-performance chemical fume hood.[3][6] • Use a jacketed reactor system connected to a cryostat/chiller for precise temperature control. • Employ a blast shield during the reaction. • Ensure immediate, unobstructed access to an emergency shower and eyewash station.[8]
Personal Protective Equipment (PPE) Hand Protection: Wear double gloves, consisting of inner nitrile gloves for dexterity and outer, heavy-duty butyl or neoprene gloves for acid resistance.[8] • Body Protection: A flame-resistant lab coat worn over full-body clothing, supplemented with a chemical-resistant apron.[8] • Eye/Face Protection: Chemical splash goggles and a full-face shield are mandatory.[3][8]
Procedural Controls • Perform the reaction at or below 5°C to control the exothermic release. • Ensure slow, dropwise addition of reagents with vigorous stirring to maintain homogeneity and dissipate heat. • Always add the more concentrated acid (sulfuric) to the less concentrated one (or water) during preparation, never the reverse.[5] • Have a pre-chilled quenching solution (ice water) and a neutralizing agent (e.g., sodium bicarbonate) readily available.

Large-Scale Synthesis Protocol

This protocol is designed for a target scale of approximately 100 grams of product and can be adapted for larger quantities with appropriate engineering controls.

Reagents and Materials
ReagentCAS No.Molecular Wt.Quantity (molar eq.)Key Properties
2,3-Dimethylphenol526-75-0122.17 g/mol 122.2 g (1.0 mol, 1.0 eq)Starting Material
Sulfuric Acid (98%)7664-93-998.08 g/mol 300 mLCatalyst, Dehydrating Agent
Nitric Acid (70%)7697-37-263.01 g/mol 71.5 mL (~1.1 mol, 1.1 eq)Nitrating Agent Source
Dichloromethane (DCM)75-09-284.93 g/mol 1000 mLSolvent
Deionized Water7732-18-518.02 g/mol ~10 LQuenching & Washing
Sodium Bicarbonate144-55-884.01 g/mol As neededNeutralizing Agent
Anhydrous MgSO₄7487-88-9120.37 g/mol As neededDrying Agent
Ethanol (95%)64-17-546.07 g/mol As neededRecrystallization Solvent
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification prep_acid Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool to 0°C reaction Slow Addition of Phenol Solution to Nitrating Mix (T < 5°C) prep_acid->reaction prep_phenol Dissolve 2,3-Dimethylphenol in Dichloromethane prep_phenol->reaction quench Quench Reaction on Ice Water reaction->quench separate Separate Organic Layer quench->separate wash_base Wash with NaHCO₃ (aq) separate->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize isolate Isolate Crystals (Vacuum Filtration) recrystallize->isolate final_dry Dry Under Vacuum isolate->final_dry product Pure this compound final_dry->product

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Preparation of Nitrating Mixture: In a 1 L three-neck flask equipped with an overhead stirrer, thermometer, and dropping funnel, add 300 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to below 5°C. Begin slow, dropwise addition of 71.5 mL of 70% nitric acid. CRITICAL: Maintain the temperature below 10°C throughout the addition. After addition is complete, cool the mixture to 0°C.

  • Preparation of Starting Material: In a separate 2 L beaker, dissolve 122.2 g of 2,3-dimethylphenol in 1000 mL of dichloromethane with stirring.

  • Nitration Reaction: Transfer the 2,3-dimethylphenol solution to a large dropping funnel. Add this solution dropwise to the vigorously stirred, pre-cooled nitrating mixture. CRITICAL: The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0-5°C. This addition may take 2-3 hours. After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1 hour.

  • Reaction Quenching: In a large 10 L beaker or vessel, prepare a slurry of approximately 5 kg of ice and 2 L of cold deionized water. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into it. The product will precipitate, and this step will quench the reaction.

  • Work-up and Isolation:

    • Transfer the quenched mixture to a large separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

    • Wash the organic layer sequentially with:

      • 2 x 1 L portions of cold deionized water.

      • 2 x 1 L portions of saturated sodium bicarbonate solution (or until effervescence ceases) to neutralize residual acids.[9]

      • 1 x 1 L portion of saturated brine solution to aid in drying.

    • Drain the organic layer into a large flask and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization
  • Transfer the crude solid to a 2 L Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to just dissolve the solid.

  • If colored impurities persist, a small amount of activated charcoal can be added, the solution boiled for 5 minutes, and then hot-filtered through a pad of celite to remove the charcoal.[10]

  • To the hot, clear solution, slowly add warm deionized water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the turbidity.

  • Allow the flask to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath for 1-2 hours to maximize crystal yield.[11]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold 50:50 ethanol/water solution.

  • Dry the crystals in a vacuum oven at 40-50°C to a constant weight.

Analytical Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Parameter / MethodExpected Result
Appearance Pale yellow crystalline solid
Purity (by HPLC) >98%
¹H NMR (CDCl₃) Consistent with the structure of this compound
Mass Spectrometry Molecular ion peak corresponding to C₈H₉NO₃[12]
Yield 70-80% (typical)
Reaction Mechanism Visualization

Caption: Key steps in the electrophilic aromatic substitution mechanism.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of high-purity this compound. The foundation of this process is a deep understanding of the reaction mechanism, which enables precise control over regioselectivity. The successful execution of this synthesis on a large scale is critically dependent on the strict adherence to the detailed safety protocols, particularly with respect to temperature management and the handling of corrosive materials. This self-validating guide, grounded in established chemical principles, empowers researchers and production chemists to confidently produce this valuable chemical intermediate.

References

  • Corning Incorporated. (2022). Nitration of phenol in flow.
  • YouTube. (2024). Nitration reaction safety.
  • ChemicalBook. This compound CAS#: 19499-93-5.
  • BenchChem. purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
  • Yale Environmental Health & Safety. Standard Operating Procedure.
  • BenchChem. Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol.
  • UC Berkeley. phenol-haz-controls-fact-sheet-wsp.pdf.
  • BenchChem. (2025). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess.
  • ChemicalBook. 2,6-DIMETHYL-4-NITROPHENOL synthesis.
  • PubChem - NIH. This compound | C8H9NO3 | CID 13331245.
  • Google Patents. US3694513A - Direct nitration of alkylphenols with nitric acid.
  • Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620.
  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
  • Google Patents. Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.

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Application Notes and Protocols: 2,3-Dimethyl-4-nitrophenol as a Versatile Starting Material for Carbamate Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3-Dimethyl-4-nitrophenol in Agrochemical Synthesis

This compound is a key aromatic intermediate with significant potential in the synthesis of novel agrochemicals, particularly within the carbamate class of insecticides.[1] Its substituted phenyl structure provides a foundational scaffold for the development of active ingredients that target critical biological pathways in pests. This technical guide offers an in-depth exploration of the synthetic routes and methodologies for utilizing this compound as a precursor to carbamate insecticides, providing researchers and drug development professionals with detailed protocols and the scientific rationale behind them.

The carbamate functional group is central to the mode of action of a significant class of insecticides. These compounds act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine; its inhibition leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[2] The specific substitutions on the phenyl ring of the carbamate ester play a crucial role in determining the molecule's binding affinity to AChE, its selectivity, and its metabolic stability. The dimethyl and nitro substitutions on the starting phenol can, therefore, be strategically employed to fine-tune the biological activity of the resulting agrochemical.

This document will focus on a representative synthetic pathway to a hypothetical N-methylcarbamate insecticide derived from this compound, providing a robust framework for the synthesis of analogous compounds.

Physicochemical and Safety Data of this compound

A thorough understanding of the starting material's properties is paramount for safe handling and successful reaction design.

PropertyValueReference
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Appearance Powder to crystal[4]
Melting Point 125°C[4]
Boiling Point 323.9 ± 30.0 °C (Predicted)[4]
Density 1.263 g/cm³[4]
CAS Number 19499-93-5[1]

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5][6][7][8]

Synthesis of a Representative Carbamate Insecticide: 2,3-Dimethyl-4-nitrophenyl methylcarbamate

The synthesis of 2,3-Dimethyl-4-nitrophenyl methylcarbamate serves as an excellent model for the preparation of a wide range of carbamate insecticides from substituted phenols. The most direct and common method involves the reaction of the phenol with methyl isocyanate.[2]

Reaction Scheme

Carbamate Synthesis phenol This compound plus + phenol->plus isocyanate Methyl Isocyanate arrow Catalyst (e.g., tertiary amine) Solvent (e.g., Toluene) carbamate 2,3-Dimethyl-4-nitrophenyl methylcarbamate plus->isocyanate arrow->carbamate

Caption: Synthesis of 2,3-Dimethyl-4-nitrophenyl methylcarbamate.

Experimental Protocol

This protocol is based on established methods for carbamate synthesis from phenols.[9]

Materials:

  • This compound (1.0 eq)

  • Methyl isocyanate (1.1 eq)[10]

  • Anhydrous Toluene

  • Triethylamine (catalytic amount, e.g., 0.05 eq)

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous toluene (10 mL per gram of phenol).

  • Addition of Catalyst: Add a catalytic amount of triethylamine to the stirred solution.

  • Addition of Isocyanate: In the dropping funnel, prepare a solution of methyl isocyanate (1.1 eq) in anhydrous toluene (2 mL per gram of isocyanate). Add the methyl isocyanate solution dropwise to the reaction mixture at room temperature over 30 minutes. Caution: Methyl isocyanate is highly toxic and volatile; this step must be performed in a well-ventilated fume hood.[11]

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.

  • Quenching: Carefully add a small amount of methanol to quench any unreacted methyl isocyanate.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal activity of the synthesized carbamate is derived from its ability to inhibit acetylcholinesterase (AChE).[12]

AChE Inhibition cluster_synapse Synaptic Cleft cluster_effect Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds and stimulates ACh_acc ACh Accumulation AChE->ACh_acc Inhibition leads to Carbamate Carbamate Insecticide Carbamate->AChE Inhibits Stimulation Continuous Nerve Stimulation ACh_acc->Stimulation Paralysis Paralysis & Death Stimulation->Paralysis

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

The carbamate acts as a "pseudo-substrate" for AChE. The enzyme's active site serine hydroxyl group attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme intermediate and the release of the phenol. This carbamoylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine. This effective inactivation of AChE leads to the toxic accumulation of acetylcholine.

Alternative Synthetic Routes

While the isocyanate route is direct, the high toxicity of methyl isocyanate necessitates exploring alternative, safer synthetic pathways. A common alternative is a two-step process involving the formation of a chloroformate intermediate.[9]

Alternative Synthesis phenol This compound plus1 + phenol->plus1 phosgene Phosgene arrow1 Step 1 Base chloroformate Chloroformate Intermediate plus2 + chloroformate->plus2 methylamine Methylamine arrow2 Step 2 carbamate 2,3-Dimethyl-4-nitrophenyl methylcarbamate plus1->phosgene arrow1->chloroformate plus2->methylamine arrow2->carbamate

Caption: Two-step synthesis of carbamates via a chloroformate intermediate.

In this method, this compound is first reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base to form the corresponding chloroformate. This intermediate is then reacted with methylamine to yield the final carbamate product. This approach avoids the direct handling of highly volatile and toxic methyl isocyanate.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of carbamate-based agrochemicals. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel and effective crop protection agents. Future research could focus on the development of more environmentally benign catalytic systems for carbamate synthesis and the exploration of a wider range of amine substituents to create a diverse library of candidate agrochemicals for biological screening. The strategic manipulation of the substitution pattern on the aromatic ring, starting with precursors like this compound, will continue to be a cornerstone of modern agrochemical discovery.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13331245, this compound. [Link]

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  • Wikipedia. Carbamate. [Link]

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  • European Patent Office. Process for preparing methylcarbamate insecticides - EP 0200429 A2. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3-Dimethyl-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Safety First - Critical Precautions for Nitration Reactions

Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[1] Before beginning any experiment, a thorough risk assessment is mandatory.

Core Hazards:

  • Corrosivity: Nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[2][3]

  • Exothermic Reaction: Nitrations generate significant heat, which can lead to thermal runaway, loss of control, and potential explosions if not managed properly.[1]

  • Toxicity: Fumes from nitric acid and nitrogen dioxide gas produced during the reaction are highly toxic and can cause severe respiratory damage.[2][3]

  • Reactivity: Nitric acid is a powerful oxidizing agent and can react violently with organic materials, reducing agents, and other incompatible chemicals.[4][5]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[2][4]

  • Ventilation: All work must be conducted inside a certified chemical fume hood with adequate ventilation.[2][5]

  • Emergency Equipment: Ensure immediate access to an emergency eyewash station and safety shower.[3][4]

  • Controlled Addition: Reagents, particularly the nitrating agent, must be added slowly and portion-wise, with continuous monitoring of the internal reaction temperature.

  • Cooling: The reaction vessel must be immersed in an ice bath or equipped with a cooling system to dissipate heat effectively.

  • Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents.[5] Follow your institution's specific guidelines for hazardous waste disposal.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A1: Low yield is a common problem stemming from several factors related to reaction kinetics and side reactions.

  • Cause 1: Inadequate Temperature Control. The nitration of phenols is highly exothermic. If the temperature rises uncontrollably, it promotes the formation of oxidation byproducts (dark, tarry materials) and dinitrated species, consuming your starting material and desired product.

    • Solution: Maintain a strict reaction temperature, typically between 0-10°C, by using an ice-salt bath and adding the nitrating agent slowly and dropwise.

  • Cause 2: Incorrect Reagent Stoichiometry. An excess of nitric acid can lead to over-nitration (dinitration), while insufficient nitric acid will result in incomplete conversion of the starting material.

    • Solution: Carefully control the stoichiometry. Start with a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid relative to the 2,3-dimethylphenol.

  • Cause 3: Poor Electrophile Generation. The active electrophile in this reaction is the nitronium ion (NO₂⁺). Its formation from nitric acid is catalyzed by a stronger acid, typically sulfuric acid.[6]

    • Solution: Ensure the use of concentrated sulfuric acid as the catalyst and solvent. The mixture of nitric and sulfuric acid should be prepared beforehand and cooled before the addition of the dimethylphenol.

Q2: My reaction is producing a mixture of isomers. How can I improve regioselectivity for the 4-nitro position?

A2: Achieving high regioselectivity is a primary challenge. The hydroxyl (-OH) and the two methyl (-CH₃) groups are all ortho-, para-directing activators. In 2,3-dimethylphenol, the C4, C5, and C6 positions are activated.

  • Cause: The electronic directing effects of the -OH and -CH₃ groups lead to the formation of multiple isomers, primarily 4-nitro, 6-nitro, and potentially 5-nitro derivatives, as well as dinitrated products. The hydroxyl group is a stronger activator than the methyl groups, heavily influencing the substitution pattern.[7][8]

    • Solution 1: Control Reaction Temperature. Lower temperatures (approaching 0°C) often favor the para-isomer due to steric hindrance at the ortho-positions (C6). The bulkier nitronium ion will preferentially attack the less hindered C4 position.

    • Solution 2: Choice of Nitrating Agent. While mixed acid (HNO₃/H₂SO₄) is common, milder or sterically bulkier nitrating agents can improve para-selectivity.[9] Consider using metal nitrates, such as bismuth (III) nitrate pentahydrate or iron (III) nitrate nonahydrate in a solvent like acetone, which can offer different selectivity profiles.[10][11] Another approach involves using sodium nitrate in the presence of an acidic salt like sodium bisulfate on wet silica gel, which provides a milder, heterogeneous system.[12][13]

Q3: I'm observing significant amounts of dark, tarry byproducts. What's causing this and how can I prevent it?

A3: The formation of dark, resinous materials is indicative of oxidation and polymerization side reactions.

  • Cause: Phenols are highly susceptible to oxidation, especially under the strongly oxidizing conditions of nitration (i.e., in the presence of nitric acid).[12] This is exacerbated by elevated temperatures.

    • Solution 1: Strict Temperature Control. As mentioned, maintaining a low and stable reaction temperature is the most critical factor in minimizing oxidation.

    • Solution 2: Reverse Addition. Instead of adding the nitrating agent to the phenol, consider adding the phenol solution slowly to the pre-cooled nitrating mixture. This ensures that the phenol is always the limiting reagent in the reaction zone, reducing the chance for oxidation.

    • Solution 3: Milder Conditions. If oxidation is persistent, explore milder nitrating systems that do not require concentrated sulfuric acid. Systems like ammonium nitrate with potassium bisulfate can be effective.[14]

Q4: My final product is discolored (yellow to dark brown). What are the likely impurities and how can I remove them?

A4: Discoloration is usually due to residual isomeric impurities or oxidation byproducts.

  • Cause: The primary colored impurities are likely other nitrophenol isomers (which are often yellow) and polymeric oxidation products (which are typically dark brown or red).

    • Solution 1: Recrystallization. This is the most common purification method. A good solvent system is one in which the desired this compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble. Try solvent systems like ethanol/water or toluene/hexane. For stubborn colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration, but use it sparingly as it can adsorb your product.[15]

    • Solution 2: Column Chromatography. For high-purity requirements or difficult separations, silica gel column chromatography is very effective.[7] A mobile phase of hexane and ethyl acetate is a good starting point, with the polarity adjusted based on TLC analysis.[15] The less polar isomers will typically elute before the more polar ones.

    • Solution 3: Acid-Base Extraction. An initial workup using an acid-base extraction can help remove some impurities. Dissolving the crude product in an organic solvent and washing with a weak base solution (e.g., sodium bicarbonate) can help remove highly acidic impurities like picric acid (trinitrophenol), if formed.[15]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nitration of 2,3-dimethylphenol?

A1: The reaction proceeds via electrophilic aromatic substitution.

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[6]

  • Electrophilic Attack: The electron-rich aromatic ring of 2,3-dimethylphenol attacks the nitronium ion. The -OH and -CH₃ groups direct this attack to the ortho and para positions (C4 and C6). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][8]

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[6]

Q2: What are the recommended starting conditions for this synthesis?

A2: A well-established starting point is the use of mixed acid. The following table summarizes a typical set of parameters, which should be optimized for your specific setup.

ParameterRecommended Value/ConditionRationale
Starting Material 2,3-DimethylphenolEnsure high purity (>98%) to avoid side reactions.
Nitrating Agent Nitric Acid (65-70%)Standard nitrating agent.
Catalyst/Solvent Sulfuric Acid (98%)Facilitates nitronium ion formation.
Molar Ratio Phenol : HNO₃ : H₂SO₄1 : 1.1 : ~5
Temperature 0 - 5 °CCritical for minimizing oxidation and improving para-selectivity.[16]
Reaction Time 1 - 3 hoursMonitor by TLC to determine completion.
Workup Quenching on iceSafely neutralizes the strong acids and precipitates the crude product.
Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method.

  • Procedure: Periodically (e.g., every 30 minutes), carefully take a small aliquot from the reaction mixture and quench it in a vial containing ice and a small amount of ethyl acetate. Spot the organic layer on a silica gel TLC plate alongside a spot of your starting material (2,3-dimethylphenol).

  • Eluent: A mobile phase of 4:1 Hexane:Ethyl Acetate is a good starting point.

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared. The product spot(s) will have a lower Rf value than the starting material due to the increased polarity of the nitro group.

Q4: Which analytical techniques are suitable for characterizing the final product?

A4: A combination of techniques is recommended for unambiguous identification and purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the substitution pattern.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (167.16 g/mol ).[17]

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the -OH group (broad, ~3200-3600 cm⁻¹), C-H stretches, aromatic C=C bonds, and strong asymmetric and symmetric stretches for the -NO₂ group (~1500-1540 cm⁻¹ and ~1330-1370 cm⁻¹).[10]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Broad or depressed melting points suggest the presence of impurities.[15]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product and quantify any isomeric impurities.[16][18]

Section 4: Protocols & Methodologies

Protocol 1: Synthesis of this compound using Mixed Acid

Materials:

  • 2,3-Dimethylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 2,3-dimethylphenol (10 g, 81.8 mmol) to the cold sulfuric acid while stirring. Ensure the temperature does not exceed 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (5.7 mL, ~90 mmol, 1.1 eq) to concentrated sulfuric acid (10 mL). Cool this mixture to 0°C.

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the phenol solution over 60-90 minutes. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition.

  • After the addition is complete, let the mixture stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, very slowly pour the reaction mixture into a large beaker containing 500 g of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Allow the ice to melt, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product under vacuum.

Diagram: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification s1 Prepare Phenol Solution (2,3-Dimethylphenol in H₂SO₄) s3 Cool Both to 0-5°C s1->s3 s2 Prepare Nitrating Mix (HNO₃ in H₂SO₄) s2->s3 s4 Slowly Add Nitrating Mix to Phenol Solution s3->s4 s5 Stir & Monitor by TLC s4->s5 w1 Quench Reaction on Crushed Ice s5->w1 w2 Vacuum Filtration w1->w2 w3 Wash with Cold H₂O w2->w3 w4 Dry Crude Product w3->w4 p1 Recrystallization (e.g., Ethanol/Water) w4->p1 p2 Column Chromatography (if necessary) p1->p2 If impurities persist p3 Characterization (NMR, MS, MP) p1->p3 p2->p3

Caption: Workflow for the synthesis and purification of this compound.

Section 5: References

  • Nitration reaction safety - YouTube. (2024). Retrieved from

  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from

  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from

  • BenchChem. (n.d.). Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol. Retrieved from

  • ChemicalBook. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL synthesis. Retrieved from

  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimizing Regioselective Nitration. Retrieved from

  • BenchChem. (n.d.). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Professionals. Retrieved from

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from

  • Zolfigol, M., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules. Retrieved from

  • SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from

  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from

  • Zolfigol, M., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. National Center for Biotechnology Information. Retrieved from

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from

Sources

Technical Support Center: Purification of Crude 2,3-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of crude 2,3-Dimethyl-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Section 1: Safety First - Handling Aromatic Nitro Compounds

Before beginning any experimental work, it is critical to understand the hazards associated with this compound and related compounds. Nitrophenols are classified as toxic and harmful.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and chemical safety goggles or a face shield.[1][2]

  • Ventilation: Handle the solid compound and all solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Exposure Routes: Harmful if swallowed, in contact with skin, or if inhaled.[2] May cause damage to organs through prolonged or repeated exposure.[2]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][3]

    • Ingestion: Rinse mouth and call a physician or poison control center immediately. Do not induce vomiting.[1][2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[4]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question: My recrystallization attempt resulted in a dark-colored oil instead of crystals. What went wrong and how do I fix it?

Answer: This phenomenon, known as "oiling out," is a common problem in recrystallization and can be caused by several factors:

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid (oil) from the cooling solvent.[5] The crude this compound has a melting point of 125°C, but impurities can lower this significantly.[6][7]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered crystal lattice to form, leading to the separation of a supercooled liquid.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of the impure compound.

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount (5-10% more) of hot solvent to decrease the saturation level.[5]

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath can promote slow cooling and proper crystal formation. Only after the solution has reached room temperature and shows signs of crystallization should you place it in an ice bath to maximize yield.[8]

  • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of pure this compound.

  • Consider Pre-Purification: If oiling out persists, the impurity load is likely too high for a single recrystallization. Consider a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallizing the partially purified product.[5]

Question: My final product is still yellow or brownish, but I expect a paler solid. How can I decolorize it?

Answer: The color is likely due to highly conjugated or oxidized impurities, which can be present even in small amounts.

Solution:

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities. After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.

    • Causality: Charcoal has a high surface area and adsorbs large, flat, conjugated molecules responsible for color. However, it can also adsorb your product, so use it sparingly to avoid significant yield loss.[8]

  • Protocol:

    • Add the charcoal to the hot, dissolved solution.

    • Swirl the flask and keep it hot for a few minutes to allow for adsorption.

    • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[8]

    • Allow the clarified, hot filtrate to cool slowly as you would for a normal recrystallization.

Question: TLC analysis of my purified product shows a persistent impurity with a very similar Rf value. How can I separate these?

Answer: This is a classic sign of an isomeric impurity, most likely 2,3-Dimethyl-6-nitrophenol . Due to their similar structures and polarities, these isomers are often difficult to separate by recrystallization alone and require a higher-resolution technique like column chromatography.[9]

Solution: Flash Column Chromatography

  • Principle of Separation: While both isomers are polar, 2,3-Dimethyl-6-nitrophenol can form an intramolecular hydrogen bond between the ortho hydroxyl and nitro groups. This reduces its ability to form intermolecular hydrogen bonds with the polar silica gel stationary phase. In contrast, the 4-nitro isomer's hydroxyl group is fully available for interaction with the silica. Consequently, the less-polar 6-nitro isomer will travel faster down the column and elute first.[9][10][11]

  • Actionable Steps:

    • TLC Optimization: First, find a mobile phase that gives good separation on a TLC plate. A common starting point for nitrophenols is a mixture of hexane and ethyl acetate.[8] Adjust the ratio until the Rf value for your desired 4-nitro product is between 0.2 and 0.4, with clear separation from the impurity spot.

    • Column Preparation: Pack a glass column with silica gel (slurry packing is recommended).

    • Loading and Elution: Load your crude sample onto the column and elute with the optimized mobile phase, collecting fractions.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound. Combine the pure fractions and remove the solvent via rotary evaporation.

Question: My compound appears to be decomposing on the silica gel column, leaving a yellow streak at the origin. What should I do?

Answer: Phenols, especially when electron-deficient, can be somewhat acidic and may interact strongly with or be degraded by standard silica gel, which is slightly acidic.

Solutions:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. Prepare your column slurry using your chosen mobile phase (e.g., hexane/ethyl acetate) but add a small amount of a neutralizer like triethylamine (~0.5-1% by volume). This "base-washed" silica can prevent the degradation of sensitive compounds.[12]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase like alumina (neutral or basic grades) or Florisil, which may be more compatible with your compound.[13]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound? A1: The primary impurities depend on the synthetic route, but typically include:

  • Isomeric Byproducts: The nitration of 2,3-dimethylphenol can also produce 2,3-Dimethyl-6-nitrophenol. The separation of these isomers is often the main purification challenge.[10]

  • Dinitrated Products: If the reaction conditions are too harsh, dinitration can occur, leading to products like 2,3-Dimethyl-4,6-dinitrophenol.

  • Unreacted Starting Material: Residual 2,3-dimethylphenol may remain.

  • Oxidation Products: Nitration conditions can sometimes lead to the formation of colored, tarry oxidation byproducts.[9]

Q2: How do I select the best solvent for recrystallization? A2: The ideal recrystallization solvent should dissolve your compound completely when hot but poorly when cold.[14] The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor). A systematic approach is best:

  • Place a small amount of your crude solid (10-20 mg) in several test tubes.

  • Add a small amount of a different test solvent to each tube at room temperature. Observe solubility.

  • If the compound is insoluble at room temperature, heat the tube. If it dissolves when hot, it's a potentially good solvent.

  • Allow the hot solution to cool. The formation of abundant crystals indicates a good solvent. Refer to the table below for guidance.

Q3: Can I use acid-base extraction to purify this compound? A3: Yes, acid-base extraction is a viable technique for separating phenolic compounds from neutral or basic impurities. Because this compound is acidic, it can be deprotonated by a weak base and extracted into the aqueous phase.

  • Procedure: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate). Wash this organic solution with an aqueous solution of a weak base like sodium bicarbonate. The acidic nitrophenol will move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.[8] The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the purified nitrophenol, which can be collected by filtration. This is particularly useful as an initial cleanup step before recrystallization or chromatography.[15]

Section 4: Standard Operating Protocols
Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility tests (see Table 2), select a suitable solvent (e.g., ethanol/water mixture).

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the solid at its boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated charcoal and perform a hot gravity filtration as described in the Troubleshooting section.[8]

  • Crystallization: If using a co-solvent, add the "poor" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of the hot primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. Characterize the final product by melting point analysis. The expected melting point is 125°C.[6]

Protocol 2: Flash Column Chromatography for Isomer Separation
  • Mobile Phase Selection: Using TLC, determine an optimal mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) that provides good separation between this compound (target Rf ≈ 0.3) and its impurities.[8]

  • Column Packing: Select an appropriate size column. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the column and apply gentle pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Begin collecting fractions immediately. The less polar 2,3-Dimethyl-6-nitrophenol isomer will elute first, followed by the desired this compound.

  • Monitoring: Spot fractions onto a TLC plate and develop it to track the separation.

  • Isolation: Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Data & Visualization
Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉NO₃[16]
Molecular Weight167.16 g/mol [16]
AppearancePowder to crystal[6][7]
Melting Point125°C[6][7]
Boiling Point323.9 ± 30.0 °C (Predicted)[6][7]
Storage Temp.Room Temperature, Sealed in Dry[6][7]

Table 2: Recrystallization Solvent Selection Guide (General Guidance)

SolventSolubility (Cold)Solubility (Hot)Notes
Water InsolubleVery LowCan be used as an anti-solvent with a more soluble partner like ethanol or acetone.
Hexane InsolubleLowGood for washing nonpolar impurities from the final product.
Ethanol/Methanol Moderately SolubleVery SolubleA good candidate. Often used in a mixture with water to reduce cold solubility.
Ethyl Acetate Moderately SolubleVery SolubleGood candidate, but its lower boiling point requires care during hot filtration.
Toluene LowHighA potential solvent, but its high boiling point increases the risk of oiling out.
Mandatory Visualization

Purification_Workflow start Crude this compound tlc Step 1: TLC Analysis (e.g., 80:20 Hexane:EtOAc) start->tlc decision1 Assess Impurity Profile tlc->decision1 recryst Purification Strategy: Recrystallization decision1->recryst  Path A chrom Purification Strategy: Column Chromatography decision1->chrom  Path B path_a Single Major Spot (Minor baseline impurities) decolorize Is product colored? recryst->decolorize charcoal Add Activated Charcoal & Hot Filter decolorize->charcoal Yes cool Slow Cool & Crystallize decolorize->cool No charcoal->cool product1 Pure Product cool->product1 path_b Multiple Spots (Especially close Rf isomer) run_column Run Column with Optimized Mobile Phase chrom->run_column fractions Combine Pure Fractions run_column->fractions recryst2 Optional: Recrystallize for final polish fractions->recryst2 product2 Pure Product recryst2->product2

Caption: Decision workflow for selecting a purification strategy.

Section 6: References
  • Techno PharmChem. (n.d.). 4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET. Retrieved from

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 4-Nitrophenol. Retrieved from

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from

  • CDH Fine Chemical. (n.d.). p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from

  • oxfordlabchem.com. (n.d.). Extra Pure (o-Nitrophenol) MSDS. Retrieved from

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from

  • BenchChem. (2025). Troubleshooting the purification of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one by recrystallization. Retrieved from

  • BenchChem. (2025). Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol. Retrieved from

  • PubChem, National Institutes of Health. (n.d.). This compound. Retrieved from

  • ChemicalBook. (n.d.). This compound CAS#: 19499-93-5. Retrieved from

  • ChemicalBook. (n.d.). This compound CAS#: 19499-93-5. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. Retrieved from

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process. Retrieved from

  • Quora. (2014). Why is steam distillation able to separate out 4-nitrophenol from 2-nitrophenol? Retrieved from

  • Fair, J. D., & Kormos, C. M. (2008). The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. Retrieved from

Sources

Technical Support Center: Side Products in the Nitration of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the nitration of 2,3-dimethylphenol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Given the highly activated nature of the phenolic ring, the formation of side products is a significant challenge. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot experiments and understand the underlying chemical principles.

Troubleshooting Guide: Addressing Common Experimental Issues

This section directly addresses specific problems you may encounter during the nitration of 2,3-dimethylphenol, providing explanations and actionable protocols to get your reaction back on track.

Q1: My reaction mixture turned dark brown or black, and my final yield is extremely low. What is causing this?

A1: This is a classic sign of oxidative decomposition . Phenols are highly susceptible to oxidation, especially under the harsh conditions of nitration which often employ strong oxidizing agents like nitric acid.[1][2] The hydroxyl group makes the aromatic ring electron-rich and thus easily oxidized, leading to the formation of complex, high-molecular-weight tarry materials and quinone-type compounds.[1][3]

Causality:

  • Reagent Choice: Concentrated nitric acid, especially in the presence of nitrous acid (which is often present as an impurity), is a powerful oxidizing agent.[4][5]

  • High Temperature: Increased temperature accelerates the rate of oxidation reactions more significantly than the desired nitration, leading to product degradation.

Troubleshooting Protocol: Minimizing Oxidation

  • Lower the Reaction Temperature: Perform the nitration at a reduced temperature (e.g., 0 to 5 °C) by using an ice bath. This slows down the competing oxidation pathway.

  • Use a Milder Nitrating Agent: Instead of a concentrated nitric acid/sulfuric acid mixture, consider alternative, milder reagents that are known to reduce oxidative side reactions. A heterogeneous system using sodium nitrate and an acidic salt like Mg(HSO₄)₂ on wet silica gel can provide HNO₃ in situ under milder conditions.[6][7]

  • Control Reagent Addition: Add the nitrating agent dropwise to the solution of 2,3-dimethylphenol while vigorously stirring. This prevents localized high concentrations of the nitrating agent, which can promote oxidation.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation from atmospheric oxygen, which can be a factor in some systems.

Q2: My analytical results (TLC, HPLC, GC-MS) show multiple product peaks with the same mass. How do I manage this isomer formation?

A2: You are observing the formation of regioisomers . The 2,3-dimethylphenol ring has three vacant positions for substitution (C4, C5, and C6). Both the hydroxyl and the two methyl groups are ortho-, para-directing activators.[8][9] Their combined influence directs the incoming nitro group to multiple positions, primarily the 4- and 6-positions, leading to a mixture of mononitrated products.[10]

Causality & Expected Products:

  • Position 4: This position is para to the C1-hydroxyl group and ortho to the C3-methyl group. It is sterically accessible.

  • Position 6: This position is ortho to the C1-hydroxyl group and is also sterically accessible.

  • Position 5: This position is meta to the hydroxyl group but ortho to the C3-methyl group and para to the C2-methyl group. Substitution here is possible but often less favored than at the 4 and 6 positions due to the powerful directing effect of the hydroxyl group.

A key study on the nitration of 2,3-dimethylphenol in acetic anhydride identified the formation of 4-nitro-2,3-dimethylphenol and 6-nitro-2,3-dimethylphenol in roughly equal amounts (24% each in that specific experiment).[10]

Troubleshooting & Control:

  • Analytical Identification: Use spectroscopic methods like ¹H NMR to differentiate the isomers based on the coupling patterns of the aromatic protons.

  • Regioselective Methods: Achieving high selectivity is challenging but can be influenced by reaction conditions. The choice of solvent and nitrating agent can alter the ortho:para ratio.[11] For example, using a phase transfer catalyst with dilute nitric acid has been shown to influence regioselectivity in phenol nitrations.[12]

  • Purification: Column chromatography is the most effective method for separating these isomers. Due to differences in polarity (p-nitrophenols are generally more polar than o-nitrophenols), they can be separated on a silica gel column.[3]

Q3: My mass spectrometry analysis indicates a product with a molecular weight corresponding to dinitration (M+90). How can I achieve mononitration?

A3: You are observing polynitration . The hydroxyl and methyl groups are strong activating groups, making the product (mononitro-2,3-dimethylphenol) still electron-rich and susceptible to a second nitration.[2] This is especially common when using an excess of a strong nitrating agent or at elevated temperatures.

Troubleshooting Protocol: Favoring Mononitration

  • Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the nitrating agent relative to the 2,3-dimethylphenol.

  • Reverse Addition: Consider adding the phenol solution slowly to the nitrating agent. This keeps the phenol in excess throughout the addition, reducing the chance that a newly formed mononitro product will react again.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the reaction from proceeding to dinitration.

  • Attenuate Activating Group: In some cases, the hydroxyl group can be protected (e.g., as an acetate or oxalate ester) to reduce its activating strength.[2][13] The nitration is then performed, followed by deprotection. This adds steps but can significantly improve selectivity for mononitration.

Q4: I've isolated an unstable, non-aromatic compound during my low-temperature workup. What is it?

A4: This is likely a nitrocyclohexa-2,4-dienone , the product of ipso-nitration. Ipso attack is an electrophilic substitution at a position already occupied by a substituent (in this case, a methyl group). For 2,3-dimethylphenol, nitration can occur at the C6 position, leading to the formation of 5,6-dimethyl-6-nitrocyclohexa-2,4-dienone .[10]

Causality & Identification:

  • These dienones are known intermediates in the nitration of substituted phenols.[10]

  • They are generally unstable and can decompose or rearrange to form the final nitrophenol products upon warming.

  • Their presence is confirmed by low-temperature NMR spectroscopy, which would show signals for sp³-hybridized carbons and vinylic protons, distinct from an aromatic system.[10]

Management:

  • Unless you are specifically studying the reaction mechanism, these intermediates will typically convert to the desired aromatic products during workup or upon gentle warming. If they persist and complicate purification, allowing the crude reaction mixture to stir at room temperature for a short period before workup can facilitate their rearrangement.

Frequently Asked Questions (FAQs)

This section covers broader concepts essential for designing and interpreting nitration experiments with 2,3-dimethylphenol.

Q1: What are the primary side products I should anticipate in the nitration of 2,3-dimethylphenol?

A1: The reaction is complex, but the side products can be categorized into four main classes. Understanding these helps in developing a robust analytical and purification strategy.

Side Product Class Description & Common Examples Primary Cause
Regioisomers Mononitrated phenols at different positions. Primarily 6-nitro-2,3-dimethylphenol and potentially 5-nitro-2,3-dimethylphenol .[10]Competing directing effects of the -OH and -CH₃ groups.
Polynitration Products Dinitro-2,3-dimethylphenols .High reactivity of the phenol ring, leading to further substitution.[2]
Oxidation Products Benzoquinones and high-molecular-weight, colored "tarry" substances.[1][3]Strong oxidizing nature of nitrating agents.
Ipso-Substitution Products Nitrocyclohexa-dienones formed from attack at a methyl-substituted carbon.[10]Electrophilic attack at a substituted position.
Q2: How can I purify my desired 4-nitro-2,3-dimethylphenol from the reaction mixture?

A2: A multi-step approach is typically required, leveraging the different chemical and physical properties of the components.

Experimental Protocol: Purification of 4-nitro-2,3-dimethylphenol

  • Initial Workup (Alkaline Wash): After quenching the reaction, extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous sodium bicarbonate solution. This will remove highly acidic impurities, but be cautious as the phenolic products are also acidic and can be partially lost if a strong base is used.[14]

  • Column Chromatography (Primary Separation): This is the most effective method for separating the isomers.[3]

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 95:5 to 80:20 (Hexane:Ethyl Acetate).

    • Elution Order: Less polar compounds elute first. The ortho-nitrophenol (6-nitro-2,3-dimethylphenol) is generally less polar than the para-nitrophenol (4-nitro-2,3-dimethylphenol) due to intramolecular hydrogen bonding. Dinitrated products and oxidation byproducts are typically much more polar and will elute last or remain on the column.

  • Recrystallization (Final Polishing): After chromatography, the fractions containing the desired product can be combined, the solvent evaporated, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to achieve high purity.

Q3: What analytical techniques are best for identifying and quantifying the side products?

A3: A combination of chromatographic and spectroscopic techniques is essential for a complete analysis.

Technique Application & Insights
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Helps in identifying the presence of starting material, products, and byproducts.
High-Performance Liquid Chromatography (HPLC) Excellent for quantitative analysis of the isomer ratio. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase can effectively separate the isomers.[15]
Gas Chromatography-Mass Spectrometry (GC-MS) Provides separation and mass information, confirming the molecular weight of products and helping to identify dinitrated or oxidation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy The most powerful tool for unambiguous structure elucidation of the isomers. ¹H NMR will show distinct chemical shifts and coupling constants for the aromatic protons of each regioisomer.
Raman Spectroscopy / UV-Vis Can be used for quantitative analysis and differentiating isomers, though they often require calibration and may be less definitive than NMR for initial identification.[16][17]
Visual Diagrams
Reaction Pathway Overview

The following diagram illustrates the primary transformation and the formation of key side products during the nitration of 2,3-dimethylphenol.

Nitration_Pathway cluster_start Reactants cluster_reagents Conditions cluster_products Products & Side Products 2,3-DMP 2,3-Dimethylphenol 4-Nitro 4-Nitro-2,3-dimethylphenol (Desired Product) 2,3-DMP->4-Nitro Main Path 6-Nitro 6-Nitro-2,3-dimethylphenol (Isomer) 2,3-DMP->6-Nitro Side Path Dinitro Dinitrophenols 2,3-DMP->Dinitro Over-reaction Oxidation Oxidation Products (Quinones, Tars) 2,3-DMP->Oxidation Oxidation Ipso Ipso Adduct (Nitro-dienone) 2,3-DMP->Ipso Ipso Attack Reagent Nitrating Agent (e.g., HNO3/H2SO4)

Caption: Nitration pathways of 2,3-dimethylphenol.

Troubleshooting Workflow for Unknown Impurities

This flowchart provides a logical sequence of steps to identify an unexpected side product observed in your analytical results.

Troubleshooting_Workflow cluster_mass_path Mass Analysis Start Unknown Peak/Spot Detected (HPLC, TLC, GC) MS Analyze by Mass Spec (GC-MS/LC-MS) Start->MS CheckMass Is Mass Expected? MS->CheckMass Isomer Mass = Mononitro Product -> Likely a Regioisomer (e.g., 5- or 6-nitro) CheckMass->Isomer Yes (Mono) Dinitro Mass = Dinitro Product -> Over-nitration Side Product CheckMass->Dinitro Yes (Di) Oxidation Mass = Oxidation Product? (e.g., +14 for Quinone) CheckMass->Oxidation Yes (Oxidized) Other Unexpected Mass -> Check for solvent adducts, rearrangement, or contamination CheckMass->Other No Purify Isolate Impurity via Prep-HPLC or Column Isomer->Purify Dinitro->Purify Oxidation->Purify Other->Purify NMR Acquire ¹H and ¹³C NMR Spectra Purify->NMR Structure Elucidate Structure NMR->Structure

Caption: Logical workflow for impurity identification.

References
  • Benchchem. A Comparative Guide to the Kinetic Analysis of Nitrophenol Isomer Reduction.
  • Chemistry Stack Exchange. Phenol reaction with nitration mixture. (2024).
  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose.
  • Lining, D. et al. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Spectroscopy.
  • ResearchGate. Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens.
  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Journal of Chemical Health Risks. View of Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra.
  • Benchchem. Overcoming regioselectivity issues in phenol nitration.
  • Khan Academy. Nitration of Phenols (video).
  • Fischer, A., & Henderson, G. N. (1980). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Canadian Journal of Chemistry, 58(17), 1774-1782.
  • SciSpace. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
  • Indian Academy of Sciences. Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions.
  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • PubMed. Regioselective nitration of phenol induced by catalytic antibodies.
  • PubMed. Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst.
  • NIH. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620.
  • Australian Journal of Chemistry. (1989). The Nitration of 4-Methylphenol, 3,4-Dimethylphenol and 3,4,5-Trimethylphenol With Nitrogen Dioxide. 42(5), 835-846.
  • Google Patents. Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • ResearchGate. Nitration Of Phenols Under Mild And Heterogeneous Conditions.

Sources

Technical Support Center: Overcoming Poor Solubility of 2,3-Dimethyl-4-nitrophenol in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dimethyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in aqueous systems. Here, we provide in-depth troubleshooting guides, detailed protocols, and frequently asked questions to help you successfully prepare your solutions and advance your research.

Section 1: Core Concepts: Physicochemical Properties & Safety

A foundational understanding of this compound's properties is critical for troubleshooting its solubility. Its structure, featuring a phenolic hydroxyl group, two hydrophobic methyl groups, and a nitro group, dictates its behavior in aqueous media.

Key Physicochemical Data
PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₈H₉NO₃[1]-
Molecular Weight 167.16 g/mol [1]Essential for calculating molar concentrations.
Appearance Light yellow to yellow-green powder/crystal[2]Visual confirmation of undissolved solid.
Melting Point 125°C[2]-
Predicted pKa ~7.70The phenolic proton is weakly acidic. At pH > pKa, the molecule deprotonates to the more soluble phenolate anion. This is the primary principle behind pH-mediated solubilization.
Aqueous Solubility Poor / Limited[3][4]The hydrophobic methyl groups and aromatic ring limit interaction with water molecules.[3]
Organic Solubility Soluble in polar organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.[5][6]Useful for preparing stock solutions and indicates the utility of co-solvents.
Critical Safety & Handling Protocols

Before beginning any experiment, it is imperative to handle this compound with appropriate care.

  • Hazard Identification : This compound is classified as a skin and eye irritant.[1]

  • Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166/NIOSH standards.[7]

  • Engineering Controls : Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8] Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Spill & Disposal : In case of a spill, collect the material mechanically (do not dry sweep) and place it in a sealed container for disposal.[8][9] Dispose of chemical waste according to your institution's hazardous waste guidelines.

Section 2: Troubleshooting Guide

This section uses a direct question-and-answer format to address the most common issues encountered when dissolving this compound.

Q1: My this compound powder isn't dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should try?

Answer: The most direct and effective initial strategy is pH adjustment .

  • Causality : this compound is a weak acid with a predicted pKa of approximately 7.70. At neutral or acidic pH, it exists predominantly in its protonated, non-ionized form, which has very poor water solubility. By increasing the pH of your solution to be at least 1-2 units above the pKa (e.g., pH 8.7-9.7), you will deprotonate the phenolic hydroxyl group. This forms the sodium or potassium 2,3-dimethyl-4-nitrophenolate salt, which is an ion and thus significantly more soluble in a polar solvent like water.[3] You should observe a color change to a more intense yellow upon deprotonation.

  • Action : See Protocol 1: Solubilization by pH Adjustment for a step-by-step guide.

Q2: I've raised the pH, and while solubility improved, I still can't reach my target concentration. What is the next logical step?

Answer: Introduce a co-solvent .

  • Causality : Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the aqueous environment, making it more energetically favorable for the compound to dissolve.[10] Common choices include ethanol, DMSO, propylene glycol (PG), or polyethylene glycols (PEGs).[11][12]

  • Action : Prepare a concentrated stock solution of your compound in a pure co-solvent (like DMSO) and then dilute it into your aqueous buffer. Alternatively, for the final solution, add a co-solvent to constitute 5-20% of the total volume. See Protocol 2: Solubilization using Co-solvents .

Q3: My biological experiment is sensitive to organic solvents like DMSO or ethanol. What are my best alternatives?

Answer: You have two excellent, solvent-free options: surfactants or cyclodextrins .

  • Causality (Surfactants) : Surfactants are amphiphilic molecules. Above a specific concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble this compound partitions into the hydrophobic core, effectively being encapsulated and "solubilized" within the aqueous phase.[15][16] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are often well-tolerated in cell culture.

  • Causality (Cyclodextrins) : Cyclodextrins are sugar-based macrocycles with a hydrophilic exterior and a hydrophobic internal cavity.[17] They can encapsulate a "guest" molecule, like this compound, provided it fits sterically. This forms a water-soluble "inclusion complex."[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice for enhancing the solubility of aromatic compounds.[20]

  • Action : See Protocol 3: Solubilization using Surfactants or Protocol 4: Solubilization using Cyclodextrin Complexation .

Q4: I managed to dissolve the compound, but my final solution is cloudy, or a precipitate formed over time. What went wrong?

Answer: This is likely due to either supersaturation and precipitation or a pH shift.

  • Causality (Precipitation) : This often happens when a concentrated stock in an organic co-solvent is diluted too quickly or into an incompatible aqueous buffer ("crashing out"). The solvent concentration at the point of mixing is not sufficient to maintain solubility, causing the compound to precipitate out of the solution.

  • Causality (pH Shift) : If you used pH adjustment but your buffer has low buffering capacity, the addition of the acidic compound or absorption of atmospheric CO₂ could have lowered the pH back towards the pKa, causing the more soluble phenolate to revert to the insoluble phenol form.

  • Action :

    • Verify pH : Check the pH of your final solution. If it has dropped, readjust it upwards.

    • Modify Dilution : When diluting from a co-solvent stock, add the stock solution dropwise into the vigorously stirring (vortexing) aqueous buffer. This prevents localized high concentrations and facilitates dissolution.

    • Combine Methods : Consider using a combination of methods. For example, use a buffer at pH 8.5 that also contains 5% ethanol to create a more robust formulation.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for the primary solubilization techniques.

Protocol 1: Solubilization by pH Adjustment

This protocol leverages the acidic nature of the phenolic proton. It is the simplest and most common first approach.

  • Methodology :

    • Weigh the desired mass of this compound into a sterile container.

    • Add approximately 80% of the final required volume of your aqueous buffer (e.g., Tris or phosphate buffer with a pKa > 8.5).

    • Begin stirring the suspension with a magnetic stir bar.

    • Place a calibrated pH probe into the solution.

    • Slowly add a low-molarity base (e.g., 0.1 M or 1 M NaOH) dropwise.

    • Monitor the pH and observe the dissolution of the solid. As the pH rises above ~8.0, the solid should begin to dissolve, and the solution will turn a more intense yellow.

    • Continue adding base until all solid is dissolved and the pH is stable at your target (recommended: pH ≥ 8.7).

    • Once fully dissolved, add the remaining buffer to reach the final volume (quantum satis) and stir for 5-10 minutes to ensure homogeneity.

    • Sterile-filter the final solution through a 0.22 µm filter if required for your application.

Protocol 2: Solubilization using Co-solvents

This method is ideal when higher concentrations are needed and the presence of a small amount of organic solvent is permissible.

  • Methodology :

    • Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). For example, dissolve 16.7 mg in 1 mL of DMSO to create a 100 mM stock. The compound should dissolve readily.

    • Place the final desired volume of aqueous buffer (e.g., 990 µL for a 1:100 dilution) into a sterile tube.

    • While vigorously vortexing the tube of buffer, slowly add the required volume of the DMSO stock (e.g., 10 µL for a 1:100 dilution to yield a 1 mM final solution).

    • Continue vortexing for an additional 30 seconds after addition is complete.

    • Visually inspect the solution for any cloudiness or precipitate. If the solution is clear, it is ready for use. The final DMSO concentration in this example is 1% (v/v), which is tolerated by most cell lines.

Protocol 3: Solubilization using Surfactants

This protocol is an excellent alternative when organic solvents must be avoided.

  • Methodology :

    • Prepare a 1-10% (w/v) stock solution of a suitable surfactant (e.g., Polysorbate 80 or Polysorbate 20) in your desired aqueous buffer.

    • Weigh the required mass of this compound into a sterile container.

    • Add the surfactant-containing buffer to the solid.

    • Mix vigorously using a vortex mixer and/or sonicate in a water bath until the solid is fully dissolved. The mechanical energy helps to break down the solid particles and facilitate their incorporation into the newly formed micelles.

    • Allow the solution to rest for 30 minutes and inspect for clarity.

    • The final concentration of surfactant should be kept as low as possible while maintaining solubility, typically in the 0.1-2% range.

Protocol 4: Solubilization using Cyclodextrin Complexation

This is a more advanced technique, ideal for creating stable, solvent-free formulations for sensitive applications.

  • Methodology :

    • Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer. A common starting concentration is 2-10% (w/v).

    • Add the solid this compound powder directly to the HP-β-CD solution.

    • Seal the container and place it on a shaker or stirring plate. Mix at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The process is equilibrium-driven and may take time to complete.

    • After mixing, visually inspect the solution. If some solid remains, it indicates the solubility limit has been exceeded for that cyclodextrin concentration.

    • If undissolved solid is present, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

    • Carefully collect the supernatant. This saturated solution contains the maximum amount of solubilized compound for that set of conditions. The concentration can be determined via UV-Vis spectrophotometry against a standard curve.

Section 4: Visualization & Workflow

Decision-Making Workflow for Solubilization

This diagram outlines a logical path to follow when selecting the appropriate solubilization strategy.

Solubilization_Workflow start Start: Undissolved this compound ph_adjust Strategy 1: Adjust pH to > 8.7 start->ph_adjust check1 Is solubility sufficient? ph_adjust->check1 co_solvent_q Are organic solvents acceptable for the assay? check1->co_solvent_q No end_ok End: Solution Prepared check1->end_ok Yes co_solvent Strategy 2: Use Co-Solvent (e.g., DMSO, EtOH) co_solvent_q->co_solvent Yes surfactant_cd Strategy 3: Use Surfactant or Cyclodextrin co_solvent_q->surfactant_cd No co_solvent->end_ok surfactant_cd->end_ok end_fail End: Re-evaluate concentration or combine methods

Caption: Logical workflow for selecting a solubilization method.

Mechanisms of Solubilization

This diagram illustrates the four primary solubilization principles described in this guide.

Solubilization_Mechanisms cluster_ph pH Adjustment cluster_cosolvent Co-Solvency cluster_surfactant Surfactant Micelle cluster_cd Cyclodextrin Inclusion phenol Phenol (Insoluble) R-OH phenolate Phenolate (Soluble) R-O⁻ phenol->phenolate + OH⁻ cosolvent Water + Co-solvent (Reduced Polarity) drug_cosolvent Molecule Solvated cosolvent->drug_cosolvent Dissolves micelle Micelle drug_micelle Molecule (in core) cd CD drug_cd Molecule (Guest)

Sources

Preventing degradation of 2,3-Dimethyl-4-nitrophenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dimethyl-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common challenges encountered during storage and handling.

Introduction: The Challenge of Stability

This compound is a valuable substituted nitrophenol used in various research and development applications. Like many aromatic nitro compounds, its chemical structure—featuring a hydroxyl group, a nitro group, and methyl substituents on a benzene ring—renders it susceptible to degradation under suboptimal storage conditions.[1] This degradation can compromise experimental results by introducing impurities or reducing the concentration of the active compound. This guide provides a structured approach to understanding, identifying, and preventing this degradation.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific issues you may encounter, providing not just a solution but the underlying scientific rationale.

Question 1: I've noticed a gradual color change in my solid this compound, from a light yellow to a brownish or reddish hue. What is causing this discoloration?

Answer: This is a classic indicator of chemical degradation. The color change is typically due to the formation of new chromophoric compounds resulting from several potential degradation pathways:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of quinone-like structures and polymeric materials, which are often highly colored.[2] The process can be accelerated by exposure to light and elevated temperatures.

  • Photodegradation: Aromatic nitro compounds are known to be light-sensitive.[3] Upon exposure to UV or even ambient light, the nitro group can be excited, leading to complex photochemical reactions. This can involve the formation of radical species that initiate polymerization or further oxidation, resulting in discoloration.[4][5][6]

  • Thermal Decomposition: While this compound is stable at recommended storage temperatures, prolonged exposure to heat can initiate decomposition.[7] Thermal stress can cause the breakdown of the molecule, potentially involving the nitro group, leading to the release of nitrogen oxides and the formation of complex, colored byproducts.[8]

Question 2: What are the definitive, gold-standard storage conditions to maximize the shelf-life of this compound?

Answer: To prevent the degradation pathways mentioned above, precise control of the storage environment is critical. The ideal conditions are a synthesis of best practices for phenols and aromatic nitro compounds.[9]

Table 1: Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Temperature 2-8 °C or 15-25 °C (Cool, controlled)Reduces the kinetic rate of all potential degradation reactions, including oxidation and thermal decomposition.[10] Avoid freezing, which can cause moisture condensation upon cycling.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting oxidative degradation pathways. This is the most critical factor for long-term stability.[11]
Light Protect from Light (Amber Vial)Prevents UV- and visible light-induced photodegradation, a primary cause of instability in nitrophenols.[3][12]
Container Tightly Sealed Amber Glass Vial/BottleAmber glass effectively blocks UV light. A tight seal, preferably with a PTFE-lined cap, prevents moisture and oxygen ingress.[13]
Location Cool, Dry, Well-Ventilated AreaEnsures consistent temperature and prevents moisture accumulation.[14] Store away from heat sources and direct sunlight.[12]

Question 3: My compound is stored under the recommended conditions, but I still suspect degradation in my experimental results. Could the container or handling procedure be at fault?

Answer: Yes, even with optimal conditions, subtle factors can introduce instability.

  • Container Integrity: Ensure the container seal is truly airtight. Parafilm, while common, is gas-permeable over time and not a substitute for a high-quality, well-fitting cap. For long-term storage, a vial with a PTFE-lined septum cap is superior.

  • Handling Procedure: Every time the container is opened, the sample is exposed to the ambient atmosphere (oxygen and moisture). Minimize the frequency and duration of openings. If you need to access the compound frequently, consider aliquoting the bulk sample into smaller, single-use vials under an inert atmosphere. This protects the primary stock from repeated exposure.

  • Cross-Contamination: Ensure that spatulas and other tools used for handling are scrupulously clean and dry. Trace amounts of incompatible materials (see FAQ 2) can act as catalysts for degradation.

Question 4: How can I definitively test the purity of my current stock of this compound and quantify any degradation?

Answer: Visual inspection is only a preliminary indicator. For quantitative analysis, chromatographic methods are the standard. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent and widely accessible method.[15][16][17]

A degradation assessment would involve running a sample of your stored compound and comparing the resulting chromatogram to a reference standard or a sample from a newly opened batch. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of impurities and degradation. See the "Experimental Protocols" section for a detailed HPLC-UV methodology.

Frequently Asked Questions (FAQs)

FAQ 1: What are the main chemical pathways through which this compound degrades?

The degradation of this compound is primarily driven by three mechanisms: photodegradation, thermal decomposition, and oxidation. These pathways can lead to a variety of products, including quinones, polymeric substances, and even ring-cleavage products under harsh conditions.[2][18]

cluster_main This compound cluster_degradation Degradation Pathways & Products A C₈H₉NO₃ (Stable Form) B Light (UV/Vis) C Heat (Elevated Temp.) D Oxygen (Air) E Photodegradation (Radical Formation, Polymerization) B->E initiates F Thermal Decomposition (NOx Release, Charring) C->F accelerates G Oxidation (Quinone Formation, Colored Polymers) D->G enables

Caption: Primary degradation pathways for this compound.

FAQ 2: Are there specific chemicals that should not be stored near this compound?

Absolutely. Chemical incompatibility is a major safety and stability concern. Avoid storing this compound with:

  • Strong Bases: Phenols are acidic and will react exothermically with strong bases. This can lead to salt formation and potentially accelerate decomposition.[9][10]

  • Strong Oxidizing Agents: (e.g., peroxides, chlorates, permanganates). These can react violently with the organic components of the molecule, posing a significant fire and explosion hazard.[14]

  • Strong Reducing Agents: (e.g., hydrides, powdered metals). The nitro group can be reduced, which is a highly exothermic reaction that can become uncontrolled.[10]

FAQ 3: What is a realistic shelf-life for this compound?

When stored under ideal conditions (in an amber glass vial, under an inert nitrogen or argon atmosphere, at 2-8°C), the shelf-life can be several years.[9] However, the "real-world" shelf-life is highly dependent on handling. Once the original seal is broken, its stability is compromised. We strongly recommend performing a purity check (e.g., via HPLC) on any material that has been opened and stored for more than 6-12 months, or if any visual change is observed.

Experimental Protocols & Workflows

Protocol 1: Stability Assessment by HPLC-UV

This protocol provides a self-validating system to check the purity of your this compound sample.

Objective: To quantify the purity of a this compound sample and detect the presence of degradation products.

Materials:

  • This compound sample (and a reference standard, if available)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • 0.1% Formic Acid (or other suitable modifier)

  • C18 Reverse-Phase HPLC Column

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 Acetonitrile:Water with 0.1% Formic Acid. Degas the mobile phase thoroughly.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a 1 mg/mL stock solution. Prepare a working standard of ~50 µg/mL by diluting the stock.

  • Sample Preparation: Prepare your test sample in the same manner and at the same concentration as the working standard.

  • HPLC Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: Set to the λmax of this compound (typically around 280-320 nm; verify with a UV scan if possible).

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the reference standard to determine the retention time (RT) and peak area.

    • Inject the test sample.

  • Data Interpretation:

    • Compare the chromatogram of your test sample to the standard.

    • Purity (%): (Area of main peak in sample / Total area of all peaks in sample) x 100.

    • Degradation: Look for additional peaks, particularly at earlier retention times (more polar impurities) or significantly later ones (more non-polar or polymeric impurities). A "healthy" sample should show a single, sharp peak at the expected RT.

A 1. Prepare Sample & Reference Standard (~50 µg/mL in Mobile Phase) B 2. Set Up HPLC System (C18 Column, ACN/H₂O Mobile Phase) A->B C 3. Inject Blank, Standard, and Sample B->C D 4. Acquire Chromatograms (UV Detection) C->D E 5. Analyze Data D->E F Single Peak at Correct RT? (Compare to Standard) E->F G Result: High Purity (Proceed with Experiment) F->G Yes H Result: Degradation Detected (Discard and Use New Stock) F->H No (Multiple Peaks Present)

Caption: Experimental workflow for HPLC-based purity assessment.

Protocol 2: Best Practices for Aliquoting and Inert Atmosphere Storage

Objective: To properly handle and store this compound to minimize atmospheric exposure.

Methodology:

  • Preparation: Place your bulk container of this compound, several smaller amber glass vials (e.g., 2-4 mL), a funnel, and a spatula inside a nitrogen-filled glovebox or glove bag.

  • Inert Environment: Ensure the glovebox has a low oxygen level (<50 ppm is ideal). If using a glove bag, purge it with dry nitrogen for at least 15-20 minutes.

  • Aliquoting: Carefully open the main container inside the inert atmosphere. Transfer the desired amount of solid into each of the smaller vials.

  • Sealing: Tightly cap each small vial with a PTFE-lined cap.

  • Backfill and Store: Before removing the vials from the glovebox, you can optionally wrap the cap-vial interface with a layer of Parafilm for extra security against moisture during storage transitions. Store the aliquoted vials at the recommended temperature (2-8 °C).

  • Usage: When you need the compound for an experiment, use one of the small aliquots. This ensures the main stock remains pristine and unexposed.

By implementing these storage, handling, and verification protocols, you can ensure the integrity of your this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Zhang, Q., et al. (2011). High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. Environmental Science & Technology, 45(13), 5773–5779. Retrieved from [Link]

  • Wang, Y., et al. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development, 27(7), 1265–1272. Retrieved from [Link]

  • Li, Y., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 6, 579. Retrieved from [Link]

  • Shivaraju, H. P., et al. (2010). Kinetics of Photocatalytic Degradation of Chlorophenol, Nitrophenol, and Their Mixtures. Industrial & Engineering Chemistry Research, 49(14), 6332–6339. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13331245, this compound. Retrieved from [Link]

  • Muthusankar, G., et al. (2021). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions, 50(29), 10123-10134. Retrieved from [Link]

  • Wang, X., et al. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Molecules, 28(14), 5489. Retrieved from [Link]

  • Phillip, E. S., & Li, F. (1995). Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water. Industrial & Engineering Chemistry Research, 34(11), 3747–3753. Retrieved from [Link]

  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Lin, H., et al. (2020). Degradation of high-concentration p-nitrophenol by Fenton oxidation. Water Science and Technology, 81(12), 2638–2646. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Retrieved from [Link]

  • Pera-Titus, M., et al. (2000). Degradation of 4-nitrophenol using the Fenton process. Water Science and Technology, 42(3-4), 155-160. Retrieved from [Link]

  • Kumar, M., et al. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research, 25(4), 576-582. Retrieved from [Link]

  • Xu, Y. (2017). Study On The Process And Mechanism Of Degradation Of Nitro-phenol By Advanced Oxidation Process. Globe Thesis. Retrieved from [Link]

  • Barnes, T. J., & Hickinbottom, W. J. (1961). 4-Nitro-2,6-di-t-butylphenol and its thermal decomposition. Journal of the Chemical Society (Resumed), 953. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Chemical Reviews, 93(8), 2667-2692. Retrieved from [Link]

  • Nurk, A., et al. (1999). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Journal of Basic Microbiology, 39(4), 235-246. Retrieved from [Link]

  • Manelis, G. B., et al. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. Central European Journal of Energetic Materials, 1, 1-25. Retrieved from [Link]

  • Bhushan, B., et al. (2000). Chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98. Biochemical and Biophysical Research Communications, 275(1), 129-133. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why should 2,6-Dimethyl-4-nitrophenol be more acidic than 3,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • Ron. (2015). Answer to 'Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?'. Chemistry Stack Exchange. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H9NO3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]

  • Quintana, J. B., et al. (2005). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A, 1072(1), 57-64. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • Zhao, H., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 753. Retrieved from [Link]

  • American Chemical Society. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • American Chemical Society. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Mobile Phase for 2,3-Dimethyl-4-nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chromatographic analysis of 2,3-Dimethyl-4-nitrophenol and its structural isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these closely related compounds by High-Performance Liquid Chromatography (HPLC). Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to develop robust and efficient separation methods.

The Challenge of Separating this compound Isomers

The separation of positional isomers, such as the various dimethyl-4-nitrophenol compounds, presents a significant chromatographic challenge. These molecules share the same molecular weight and elemental composition, differing only in the substitution pattern on the aromatic ring. Consequently, their physicochemical properties, including hydrophobicity and polarity, are often very similar. Standard reversed-phase HPLC methods that rely solely on hydrophobic interactions with a C18 stationary phase may fail to provide adequate resolution, leading to co-elution and inaccurate quantification.[1]

Successful separation hinges on exploiting the subtle differences in the isomers' molecular shape, polarity, and electronic structure. This requires a thoughtful and systematic approach to method development, with a primary focus on the strategic optimization of the mobile phase and the selection of an appropriate stationary phase.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that arise during the HPLC analysis of this compound and its isomers.

Q1: Why am I seeing poor resolution or complete co-elution of my dimethyl-nitrophenol isomers on a standard C18 column?

A1: Standard C18 columns separate compounds primarily based on their hydrophobicity. Since positional isomers like those of dimethyl-nitrophenol have very similar hydrophobic characteristics, a C18 phase often lacks the necessary selectivity to differentiate between them.[2] To achieve separation, a stationary phase that offers alternative separation mechanisms is often required. Phenyl-based columns, such as a Phenyl-Hexyl phase, are highly recommended for aromatic isomers. These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes, offering an additional layer of selectivity that is critical for resolving these closely related compounds.[3][4]

Q2: What is a good starting point for my mobile phase composition?

A2: For reversed-phase HPLC of nitrophenolic compounds, a common starting point is a mobile phase consisting of an aqueous buffer and an organic modifier. A good initial isocratic condition to scout is a 50:50 (v/v) mixture of acetonitrile and a slightly acidic buffer (e.g., 20 mM phosphate buffer at pH 3.0).[5] From this starting point, the mobile phase composition can be systematically adjusted to optimize the separation. A scouting gradient is also a highly effective strategy in early method development to determine the approximate organic solvent concentration needed for elution.[3]

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation of these isomers?

A3: The choice between acetonitrile (ACN) and methanol (MeOH) as the organic modifier can significantly impact the selectivity of the separation.[2]

  • Acetonitrile (ACN): As a polar aprotic solvent, ACN generally has a stronger elution strength than methanol in reversed-phase chromatography, leading to shorter retention times. It is also favored for its lower viscosity, which results in lower backpressure.[2]

  • Methanol (MeOH): As a polar protic solvent, methanol is capable of hydrogen bonding. This can introduce different selectivity for phenolic isomers compared to acetonitrile. While it may lead to longer retention times and higher backpressure, the change in selectivity could be the key to resolving a critical isomer pair.[2]

If you are not achieving adequate separation with one organic modifier, it is highly recommended to screen the other, as the change in solvent-analyte interactions can be profound.

Q4: What is the role of mobile phase pH, and how do I choose the optimal pH for my separation?

A4: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound. The phenolic hydroxyl group is acidic and can exist in either a neutral (protonated) or anionic (deprotonated) state, depending on the pH.

The predicted pKa of this compound is approximately 7.70.[6] To ensure reproducible retention and sharp, symmetrical peaks, it is crucial to operate at a mobile phase pH that is at least 1.5 to 2 pH units away from the analyte's pKa. Operating near the pKa will result in the co-existence of both the ionized and non-ionized forms of the analyte, leading to peak broadening, splitting, or tailing.

For phenolic compounds, it is generally advisable to work at a lower pH (e.g., pH 2.5 - 4.0) to suppress the ionization of the phenolic group. In its neutral form, the compound will be more hydrophobic and will be better retained on a reversed-phase column. This also minimizes undesirable interactions with residual silanols on the silica-based stationary phase, which can cause peak tailing.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound isomers.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue with acidic compounds like nitrophenols. It can reduce resolution and compromise the accuracy of integration.

Troubleshooting Workflow for Peak Shape Issues

G start Poor Peak Shape (Tailing/Fronting) check_pH Is mobile phase pH > 2 units away from pKa (~7.70)? start->check_pH adjust_pH Adjust mobile phase pH to 2.5 - 4.0 using a buffer (e.g., phosphate or acetate). check_pH->adjust_pH No check_overload Is the peak shape improved at lower concentrations? check_pH->check_overload Yes adjust_pH->check_overload reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_column Is the column old or has it been exposed to high pH? check_overload->check_column No solution Improved Peak Shape reduce_conc->solution replace_column Replace with a new column, preferably one with low silanol activity. check_column->replace_column Yes check_system Are there extra-column volume issues (long tubing, dead volumes)? check_column->check_system No replace_column->solution optimize_system Optimize tubing and connections to minimize dead volume. check_system->optimize_system Yes check_system->solution No optimize_system->solution

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Inadequate Resolution Between Isomers

When isomers are not sufficiently separated, a systematic optimization of the mobile phase is required.

Mobile Phase Optimization Workflow for Resolution

G start Inadequate Resolution screen_organic Screen Acetonitrile vs. Methanol at a constant organic percentage. start->screen_organic selectivity_change Is there a change in selectivity or elution order? screen_organic->selectivity_change optimize_organic Fine-tune the percentage of the better organic modifier. selectivity_change->optimize_organic Yes optimize_gradient If isocratic fails, develop a shallow gradient around the elution concentration. selectivity_change->optimize_gradient No solution Baseline Resolution Achieved optimize_organic->solution check_temp Vary column temperature (e.g., 25°C, 35°C, 45°C). optimize_gradient->check_temp check_column Consider a different stationary phase (e.g., Phenyl-Hexyl if using C18, or a Pentafluorophenyl (PFP) phase). check_temp->check_column check_column->solution

Caption: Systematic workflow for mobile phase optimization.

Foundational HPLC Method and Protocols

This section provides a starting point for your method development efforts, along with detailed protocols for preparing mobile phases.

Physicochemical Properties of Dimethyl-4-Nitrophenol Isomers

Understanding the subtle differences in the physicochemical properties of the isomers can provide insights into their chromatographic behavior.

PropertyThis compound3,5-Dimethyl-4-nitrophenol2,6-Dimethyl-4-nitrophenol
Molecular Formula C₈H₉NO₃C₈H₉NO₃C₈H₉NO₃
Molecular Weight 167.16 g/mol 167.16 g/mol 167.16 g/mol
Predicted pKa ~7.70[6]~8.25~7.15
Melting Point 125°C[7]107-108 °C~114-116 °C

The differences in pKa are noteworthy. The steric hindrance from the two methyl groups ortho to the nitro group in 3,5-dimethyl-4-nitrophenol forces the nitro group out of the plane of the benzene ring, reducing its electron-withdrawing resonance effect and making the compound less acidic.

Recommended Starting HPLC Method

This method is a robust starting point for the separation of this compound and its isomers. Further optimization will likely be necessary to achieve baseline resolution for all components in a specific mixture.

ParameterRecommended Condition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient: 30% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Experimental Protocols

Protocol 1: Preparation of 1L of 20 mM Phosphate Buffer (pH 3.0)

  • Weighing: Accurately weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in approximately 950 mL of HPLC-grade water in a 1L volumetric flask.

  • pH Adjustment: Place a calibrated pH electrode in the solution and monitor the pH. Slowly add 85% phosphoric acid dropwise while stirring until the pH reaches 3.0.

  • Final Volume: Once the target pH is stable, bring the solution to the final volume of 1L with HPLC-grade water and mix thoroughly.

  • Filtration: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

  • Degassing: Degas the buffer using a vacuum degasser, sonication, or helium sparging before placing it on the HPLC system.

Protocol 2: Systematic Mobile Phase Optimization

  • Initial Scouting: Begin with the recommended starting gradient method. This will provide information on the approximate elution conditions for your isomers.

  • Isocratic Hold: Based on the scouting run, determine the approximate percentage of organic modifier at which your compounds elute. Run an isocratic method at this percentage to assess the separation.

  • Organic Modifier Screening: Prepare a mobile phase with methanol as the organic modifier and run the same isocratic or gradient method. Compare the chromatograms obtained with acetonitrile and methanol to evaluate the selectivity.

  • Fine-Tuning the Organic Ratio: Once the more suitable organic modifier is selected, perform a series of isocratic runs, varying the organic percentage in small increments (e.g., 2-3%) to find the optimal balance between retention and resolution.

  • Gradient Optimization: If an isocratic method does not provide adequate separation for all isomers, refine the scouting gradient. A shallower gradient over a longer time will generally improve the resolution of closely eluting peaks.

  • Temperature Study: If resolution is still insufficient, evaluate the effect of column temperature. Analyze your sample at different temperatures (e.g., 25°C, 35°C, 45°C) as this can alter selectivity.

By following the guidance and protocols outlined in this technical support center, you will be well-equipped to tackle the challenges of separating this compound isomers and develop a robust and reliable HPLC method for your specific application.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrotoluenes. In Bookshelf.
  • ChemicalBook. (n.d.). This compound CAS#: 19499-93-5. ChemicalBook.
  • ChemicalBook. (n.d.). This compound CAS#: 19499-93-5. ChemicalBook.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies.
  • Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014).
  • Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014).
  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF.
  • UKEssays. (2017, August 17).
  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • UKEssays. (2017, August 17).
  • BenchChem. (2025). Co-elution of 3,4-Dinitrotoluene and 2,5-Dinitrotoluene. BenchChem.
  • Lee, W. K. (1983). Rapid Method for Seperation and Quantitation of p-Nitrophenol Derivative by HPLC. Journal of Environmental Health Sciences, 9(1), 55-61.
  • LCGC International. (n.d.).
  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF.
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • ResearchGate. (n.d.). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF.
  • YouTube. (2021, June 27).
  • MTC-USA. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.

Sources

Technical Support Center: Purification of 2,3-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-4-nitrophenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing practical, evidence-based solutions to help you achieve the desired purity for your downstream applications.

Understanding the Challenge: Common Impurities in Commercial this compound

Commercial this compound is typically synthesized via the nitration of 2,3-dimethylphenol. This reaction, while generally effective, can lead to the formation of several impurities that may interfere with subsequent experimental steps. A thorough understanding of these potential contaminants is the first step toward effective purification.

Q1: What are the most common impurities I should expect in my commercial this compound?

The primary impurities arise from the synthesis process and subsequent storage. These can be broadly categorized as:

  • Isomeric Byproducts: The nitration of 2,3-dimethylphenol is not perfectly regioselective. The directing effects of the hydroxyl and methyl groups can lead to the formation of other nitrated isomers. The most common and often most difficult to separate isomer is 2,3-Dimethyl-6-nitrophenol .

  • Unreacted Starting Material: Incomplete nitration can result in the presence of residual 2,3-dimethylphenol .

  • Dinitrated Byproducts: Under certain reaction conditions, over-nitration can occur, leading to the formation of dinitrated species.

  • Oxidation Products: Phenols are susceptible to oxidation, which can produce colored impurities, often appearing as dark, tarry substances in the crude product.

This guide will focus on strategies to remove these common impurities, with a particular emphasis on separating the challenging 2,3-Dimethyl-6-nitrophenol isomer.

Purification Strategies: A Multi-pronged Approach

There is no single "best" method for purifying this compound; the optimal strategy will depend on the impurity profile and the desired final purity. We will explore three primary techniques: Recrystallization, Column Chromatography, and Acid-Base Extraction.

dot

TLC_Separation cluster_0 TLC Plate TLC Origin Solvent_Front Spot_A 2,3-Dimethyl-6-nitrophenol (Less Polar) Spot_B This compound (More Polar) Origin_label Origin Solvent_Front_label Solvent Front

Stability issues of 2,3-Dimethyl-4-nitrophenol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Dimethyl-4-nitrophenol

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth insights and actionable troubleshooting strategies for stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily influenced by a combination of pH, solvent choice, exposure to light, temperature, and the presence of oxidizing or reducing agents. As a substituted nitrophenol, its chemical integrity can be compromised by conditions that favor hydrolysis, oxidation, reduction of the nitro group, or photodegradation.[1][2][3]

Q2: My solution of this compound is yellow. Is this normal?

Yes, a yellow coloration is expected. The nitro group (-NO₂) acts as a strong chromophore, imparting a distinct color to the compound.[4] The intensity of this color can be highly dependent on the pH of the solution. In alkaline conditions (pH > pKa), the phenolic proton is removed, forming the phenolate anion. This anion exhibits enhanced resonance delocalization with the nitro group, resulting in a bathochromic shift (a shift to longer wavelengths) and a more intense yellow or orange-yellow color.

Q3: What is the recommended way to store the solid compound and its prepared solutions?

  • Solid Compound: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] Room temperature storage is generally acceptable.[5][6]

  • Solutions: Solutions should be freshly prepared for optimal results. If short-term storage is necessary, store solutions in amber vials or wrap them in aluminum foil to protect from light, and keep them refrigerated (2-8°C). For extended storage, consider flash-freezing aliquots in an inert atmosphere (e.g., argon or nitrogen) and storing at -20°C or -80°C.

Q4: Which solvents are best for dissolving this compound?

Based on its structure and the properties of similar compounds, this compound is expected to have limited solubility in water but good solubility in polar aprotic and polar protic organic solvents.[4][7][8]

Solvent TypeExamplesExpected SolubilityRationale & Causality
Polar Aprotic DMSO, DMFVery SolubleThese solvents are excellent at solvating polar organic molecules without the risk of donating a proton. They are often the first choice for creating high-concentration stock solutions.[7]
Polar Protic Methanol, EthanolSolubleThe hydroxyl group can participate in hydrogen bonding, aiding dissolution. However, be aware of potential transesterification or other reactions if reactive species are present.[4]
Non-Polar Dichloromethane, ChloroformModerately SolubleThe aromatic ring and methyl groups provide some lipophilic character, allowing for moderate solubility in these solvents.[7]
Aqueous Water, BuffersPoorly SolubleThe hydrophobic nature of the dimethylated benzene ring limits water solubility. Solubility can be increased in alkaline buffers (pH > pKa) due to the formation of the more soluble phenolate salt.[4]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing explanations grounded in chemical principles and offering validated solutions.

Issue 1: The color of my solution is changing or intensifying over time.
  • Question: I prepared a solution of this compound in a buffered aqueous solution, and its yellow color has become much deeper after a few hours on the benchtop. What is happening?

  • Answer & Analysis: This phenomenon is most likely due to one of two causes: a change in pH or chemical degradation.

    • Causality (pH Shift): The most common reason for color intensification is an increase in the solution's pH. The pKa of the phenolic hydroxyl group is a critical parameter. While the exact pKa of this compound is not widely published, related compounds like 4-nitrophenol have a pKa of ~7.15.[9] The methyl groups may slightly alter this value. If your buffer capacity is insufficient or if components in your experimental system are basic, the pH can rise, deprotonating the phenol to the more intensely colored phenolate anion.

    • Causality (Degradation): Nitrophenols can undergo degradation, especially when exposed to light (photodegradation) or atmospheric oxygen.[2][10] Degradation pathways can lead to the formation of new chromophoric species, altering the solution's color profile.[11]

  • Troubleshooting Workflow:

    G A Color Change Observed B Measure pH of Solution A->B C Is pH stable and correct? B->C D Yes C->D   E No C->E   G Investigate degradation. Protect from light. Use degassed solvents. Prepare fresh solution. D->G F Re-evaluate buffer system. Increase buffer concentration or choose a buffer with a more appropriate pKa. E->F H Run UV-Vis scan to check for new peaks indicative of degradation products. G->H

    Caption: Troubleshooting workflow for solution color change.

Issue 2: My compound is precipitating from the solution.
  • Question: I dissolved this compound in DMSO to make a stock solution and then diluted it into my aqueous assay buffer. After a short time, I noticed a cloudy precipitate. Why?

  • Answer & Analysis: This is a classic solubility problem. While your compound is highly soluble in the initial organic solvent (like DMSO), its solubility in the final aqueous buffer is likely much lower.[4] When the stock solution is diluted, the solvent environment changes dramatically from organic to aqueous, and if the final concentration exceeds the aqueous solubility limit, the compound will precipitate.

    • Causality (Solvent and pH): The protonated (phenolic) form of the molecule is less water-soluble than its deprotonated (phenolate) salt form. If your aqueous buffer has a pH below the compound's pKa, you are working with the less soluble form.

    • Causality (Temperature): Solubility is often temperature-dependent. If you are performing experiments at a lower temperature than the one at which the solution was prepared, the solubility may decrease, leading to precipitation.

  • Recommended Actions:

    • Determine the Aqueous Solubility: Perform a preliminary experiment to find the approximate solubility limit in your specific buffer system.

    • Adjust Final Concentration: Ensure the final concentration in your assay is well below the measured solubility limit.

    • Modify pH: If compatible with your experiment, increase the pH of the aqueous buffer to be at least 1-2 units above the compound's pKa to form the more soluble phenolate salt.

    • Use a Co-solvent: Consider including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your final aqueous solution, if your experimental system can tolerate it.

Issue 3: I am observing inconsistent or non-reproducible experimental results.
  • Question: My bioassay results using this compound are highly variable from day to day, even when I use the same protocol. Could this be a stability issue?

  • Answer & Analysis: Absolutely. Inconsistent results are a hallmark of using a solution with a degrading active compound. If the compound degrades over the course of an experiment, its effective concentration decreases, leading to lower-than-expected activity and poor reproducibility.

    • Causality (Time-Dependent Degradation): The degradation of nitrophenols can be initiated by light, air, or reactive species within your media.[1][12][13] This process is time-dependent. A solution that is viable at t=0 may have significantly degraded by t=24 hours.

  • Self-Validating Protocol Recommendations:

    • Always Prepare Fresh: The most crucial step is to prepare solutions of this compound immediately before use from a high-quality solid.

    • Incorporate a Stability Control: In your experiment, include a sample of the compound solution that is incubated under the same conditions but without the biological system (e.g., cells, enzyme). Analyze this control at the end of the experiment using HPLC or UV-Vis spectroscopy to quantify the amount of degradation.

    • Analytical Verification: Before starting a critical experiment, verify the concentration and purity of your stock solution using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for this.[11][14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the best practices for preparing a stock solution to minimize initial degradation.

  • Pre-Weighing: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of the solid compound in a fume hood.

  • Solvent Preparation: Use a high-purity, anhydrous grade solvent (e.g., DMSO). For sensitive experiments, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Add the solvent to the solid compound in an amber glass vial. Mix gently by vortexing or sonicating in a water bath until fully dissolved.

  • Inert Overlay: Before sealing the vial, gently flush the headspace with an inert gas to displace air.

  • Storage: Seal the vial tightly with a PTFE-lined cap. Wrap the vial in aluminum foil for extra light protection and store at the recommended temperature (refrigerated for short-term, frozen for long-term).

Protocol 2: Basic Stability Assessment by UV-Vis Spectroscopy

This workflow allows for a quick assessment of stability under different environmental conditions.

  • Solution Preparation: Prepare a solution of this compound in the desired solvent or buffer at a concentration that gives a maximum absorbance (λ_max) between 0.5 and 1.0 AU.

  • Initial Scan (t=0): Immediately after preparation, take a full UV-Vis spectrum (e.g., 200-600 nm) to determine the initial absorbance profile and λ_max.

  • Incubation Conditions: Aliquot the solution into three separate sealed quartz or glass cuvettes:

    • Control: Wrapped in foil, stored at 4°C.

    • Condition A (Light): Placed on a lab bench under ambient light.

    • Condition B (Temperature): Placed in an incubator at a relevant experimental temperature (e.g., 37°C), wrapped in foil.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), record the UV-Vis spectrum for each condition.

  • Data Analysis: Compare the spectra over time. A stable solution will show a consistent spectrum. Signs of degradation include a decrease in the λ_max peak height and/or the appearance of new peaks at different wavelengths.

G A Prepare Solution B Initial UV-Vis Scan (t=0) A->B C Aliquot into Test Conditions (Light, Temp, Control) B->C D Incubate C->D E Periodic UV-Vis Scans (t=1h, 4h, 8h, 24h) D->E F Analyze Spectra: Compare λmax and Peak Shapes E->F G Assess Stability F->G

Caption: Workflow for UV-Vis stability assessment.

References

  • Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-Biocatalysis/Biodegradation Database. [Link]

  • Li, X., et al. (2012). High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. Environmental Science & Technology. [Link]

  • Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology. [Link]

  • Wang, C., et al. (2020). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. [Link]

  • Vinu, R., & Madras, G. (2009). Kinetics of Photocatalytic Degradation of Chlorophenol, Nitrophenol, and Their Mixtures. Industrial & Engineering Chemistry Research. [Link]

  • He, Z., et al. (2006). Biodegradation of p-Nitrophenol by Aerobic Granules in a Sequencing Batch Reactor. Environmental Science & Technology. [Link]

  • ResearchGate. (n.d.). Biodegradation pathway of 2-Nitrophenol. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • ResearchGate. (2018). Microbial biodegradation of nitrophenols and their derivatives: A Review. [Link]

  • Royal Society of Chemistry. (2022). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions. [Link]

  • MDPI. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenol. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Influence of pH on the photodegradation of 4-nitrophenol. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

  • PubMed. (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitrophenol. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:19499-93-5. [Link]

  • Solubility of Things. (n.d.). 2,6-dimethyl-4-nitrophenol. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-methyl-4-nitrophenol. [Link]

  • ResearchGate. (n.d.). Effect of pH on the removal of phenol, 2-nitrophenol, and 4-nitrophenol.... [Link]

  • ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]

  • Quora. (2023). Explain why P-nitrophenol is more acidic than p-chlorophenol?. [Link]

  • AMI Scientific. (n.d.). This compound TCI Analytical reagent. [Link]

  • Quora. (2017). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?. [Link]

  • ChemBK. (2024). 2,6-Dimethyl-4-nitrophenol. [Link]

  • Chemistry Stack Exchange. (2015). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrophenol. [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C8H9NO3, 100 grams. [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

  • MDPI. (2021). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. [Link]

  • Quora. (2017). Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol?. [Link]

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Technical Support Center: Optimizing Phenol Synthesis via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sandmeyer reaction, specifically tailored for the synthesis of phenols from aromatic amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of their phenolic products by minimizing byproduct formation. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your reactions effectively.

The Challenge: Why Phenol Synthesis via Sandmeyer Can Be Tricky

The conversion of an aromatic amine to a phenol via its diazonium salt is a powerful transformation. However, the inherent reactivity of the aryl diazonium intermediate, which makes it so useful, is also the source of several competing side reactions. Unlike the more common Sandmeyer reactions that produce aryl halides or nitriles, the hydroxylation reaction requires careful control to prevent the desired product from participating in or being overwhelmed by byproduct formation. This guide will provide you with the expertise to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect when synthesizing phenols using the Sandmeyer reaction?

A1: There are three main classes of byproducts to be aware of:

  • Azo Compounds: These are intensely colored molecules formed when the electrophilic diazonium salt couples with an electron-rich aromatic ring. This can be the unreacted starting aniline or, more commonly, the phenol product itself. This reaction is particularly favorable under neutral or alkaline conditions.[1][2]

  • Biaryl Compounds: The formation of biaryl impurities is strong evidence for the radical mechanism of the copper-catalyzed Sandmeyer reaction.[3] They arise from the coupling of two intermediate aryl radicals.

  • Products of Nucleophilic Substitution: The acid used to generate the diazonium salt (e.g., HCl, H₂SO₄) provides counter-ions (Cl⁻, HSO₄⁻) that can compete with water as nucleophiles, leading to the formation of small amounts of the corresponding aryl halide or other substituted arenes.

Q2: How does temperature control impact the formation of byproducts?

A2: Temperature control is arguably the most critical parameter in any Sandmeyer reaction. Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5 °C.[4][5][6] This decomposition is often uncontrolled and can lead to a cascade of radical side reactions, significantly increasing the formation of biaryl impurities and often resulting in the formation of intractable tars.[7] For this reason, the initial diazotization step must be performed in an ice bath, and the temperature should be carefully monitored.

Q3: What is the difference between the classical "Verkochung" method and the copper-catalyzed Sandmeyer hydroxylation?

A3: The classical method, known by the German name Verkochung ("cooking"), involves adding the diazonium salt solution to boiling aqueous acid.[3][8] This method is believed to proceed through a highly reactive aryl cation intermediate and is notorious for generating a significant amount of side products.[1][3] The modern, copper-catalyzed Sandmeyer hydroxylation is a much milder and more selective alternative. It is typically carried out at or near room temperature and proceeds via a radical mechanism, which is more controlled.[3][9]

Q4: I see protocols that use a combination of Copper(I) oxide (Cu₂O) and Copper(II) nitrate (Cu(NO₃)₂). What is the role of each component?

A4: This combination is key to the modern, optimized Sandmeyer hydroxylation.

  • Copper(I) oxide (Cu₂O): This is the primary catalyst. Cu(I) initiates the reaction by transferring a single electron to the diazonium salt, which leads to the loss of nitrogen gas and the formation of an aryl radical.[3][10]

  • Copper(II) nitrate (Cu(NO₃)₂): The copper(II) species plays a crucial role in the subsequent steps. The aryl radical is trapped by the Cu(II) species, which then transfers a hydroxyl group to the aryl radical to form the phenol.[3][9] This regenerates the Cu(I) catalyst, allowing the catalytic cycle to continue. The excess of Cu(II) helps to ensure that the trapping of the aryl radical is efficient, minimizing the formation of biaryl byproducts from radical-radical coupling.

Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Solutions & Actions
Low yield of phenol with significant amounts of a brightly colored (red, orange, yellow) precipitate. Azo Dye Formation: The diazonium salt is coupling with the phenol product. This is often due to the reaction medium not being sufficiently acidic.[1]Increase Acidity: Ensure the decomposition of the diazonium salt occurs in a strongly acidic solution. High acidity keeps the phenol product protonated, deactivating it towards electrophilic attack by the diazonium salt.[1]
Reaction mixture becomes a dark, tarry, and unworkable mass. Uncontrolled Decomposition: The diazonium salt is decomposing too rapidly due to excessive temperature. This leads to polymerization and other radical side reactions.Strict Temperature Control: Maintain the temperature of the diazotization step rigorously between 0-5 °C.[5][6] When adding the diazonium salt to the copper solution, do so slowly and with efficient stirring to dissipate heat.
Significant amount of starting aniline recovered. Incomplete Diazotization: Insufficient nitrous acid was generated, or the reaction was not allowed to proceed to completion.Verify Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the diazotization. A blue-black color indicates an excess. If the test is negative, add a small amount of additional sodium nitrite solution.[4][5]
Presence of aryl halide byproducts detected by GC-MS. Competing Nucleophiles: Halide ions from the acid used in the diazotization (e.g., HCl) are competing with water.Use a Non-Nucleophilic Acid: For the diazotization step, consider using sulfuric acid (H₂SO₄) instead of hydrochloric acid (HCl) to minimize the concentration of competing halide nucleophiles.

Visualizing the Reaction Pathways

To effectively minimize byproducts, it is essential to understand the competing reaction pathways. The following diagram illustrates the fate of the aryl diazonium intermediate.

Sandmeyer_Pathways Aniline Aromatic Amine (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+) Aniline->Diazonium 1. NaNO2, H2SO4 2. 0-5 °C ArylRadical Aryl Radical (Ar•) Diazonium->ArylRadical Cu(I) catalyst (SET) AzoDye Byproduct: Azo Dye (Ar-N=N-Ar'-OH) Diazonium->AzoDye + Phenol product (Insufficient Acid) ArylHalide Byproduct: Aryl Halide (Ar-X) Diazonium->ArylHalide + Competing Nucleophile (X-) (e.g., from HCl) Phenol Desired Product (Ar-OH) ArylRadical->Phenol 1. Cu(II) 2. H2O Biaryl Byproduct: Biaryl (Ar-Ar) ArylRadical->Biaryl Dimerization

Caption: Competing reaction pathways in the Sandmeyer synthesis of phenols.

Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Sandmeyer Hydroxylation

This protocol is adapted from modern procedures that favor milder conditions to improve selectivity and yield.[3][9]

Step 1: Diazotization

  • In a flask equipped with a magnetic stirrer and an external ice-salt bath, add the starting aniline (1 equivalent).

  • Add a solution of dilute sulfuric acid (e.g., 3 M) and cool the mixture to 0 °C with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C.

  • Confirm the completion of the reaction by testing a drop of the solution on starch-iodide paper. The paper should turn black, indicating a slight excess of nitrous acid. If not, add a small amount of additional sodium nitrite solution.

Step 2: Hydroxylation

  • In a separate, larger flask, prepare a suspension of copper(I) oxide (Cu₂O, ~0.1 equivalents) and copper(II) nitrate (Cu(NO₃)₂, ~2 equivalents) in deionized water.

  • With vigorous stirring at room temperature, slowly add the cold diazonium salt solution prepared in Step 1 to the copper salt suspension.

  • Observe for the evolution of nitrogen gas. The reaction is often accompanied by a color change.

  • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete, or until gas evolution ceases.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any residual acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude phenol can be purified by column chromatography or distillation.

Protocol 2: Alternative Method - Uranyl Photoredox Catalysis

For substrates that are sensitive to the conditions of the Sandmeyer reaction, a photocatalytic approach offers a mild alternative. This protocol is based on the work by Shang et al.[11]

Step 1: Reaction Setup

  • In a reaction vessel (e.g., a borosilicate glass vial), combine the aniline (1 equivalent, ~0.2 mmol scale), UO₂(NO₃)₂·6H₂O (4 mol%), trifluoroacetic acid (TFA, 1 equivalent), and water (3 equivalents).

  • Dissolve the components in acetonitrile (CH₃CN, to make a ~0.1 M solution).

  • Seal the vessel and stir the mixture at room temperature.

Step 2: Photoreaction

  • Irradiate the reaction mixture with a blue LED light source (e.g., 460 nm) for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety First: Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[4][5][12] Adherence to strict safety protocols is non-negotiable.

Safety_Workflow Start Start: Prepare for Diazotization Diazotization Perform Diazotization Strictly at 0-5 °C Start->Diazotization InSitu Use Diazonium Salt Immediately In Situ Diazotization->InSitu NoIsolation AVOID ISOLATION OF SOLID SALT InSitu->NoIsolation High Explosion Risk! Quench Quench any excess diazonium salt before workup InSitu->Quench End Proceed to Workup Quench->End

Caption: Critical safety workflow for handling diazonium salts.

  • Never Isolate: Do not attempt to isolate the diazonium salt as a solid unless you have specialized equipment and experience. They should be prepared in solution and used immediately.[13]

  • Temperature Control: As emphasized throughout this guide, maintain temperatures at 0-5 °C during preparation and handling.[5][6]

  • Stoichiometry: Use only a slight stoichiometric excess of sodium nitrite and quench any unreacted nitrous acid with a small amount of sulfamic acid before proceeding.[4]

  • Handling: Use plastic or wooden spatulas when handling any solid reagents. Never scratch or grind solid diazonium salts.[4][5][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood and behind a blast shield, especially when working on a larger scale.

References

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • From aniline to phenol: carbon-nitrogen bond activation via uranyl photoredox catalysis. National Science Review | Oxford Academic. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. SciSpace. [Link]

  • From aniline to phenol: carbon-nitrogen bond activation via uranyl photoredox catalysis. National Science Review. [Link]

  • Promotion of Sandmeyer hydroxylation (homolytic hydroxydediazoniation) and hydrodediazoniation by chelation of the copper catalyst: bidentate ligands. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • A general electrochemical strategy for the Sandmeyer reaction. PMC - NIH. [Link]

  • Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). OrgoSolver. [Link]

  • Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. PMC - NIH. [Link]

  • Sandmeyer type reaction troubleshoot. Reddit. [Link]

  • Troubleshooting a Sandmeyer reaction. Reddit. [Link]

  • Azo Dye Formation (A-Level). ChemistryStudent. [Link]

  • Novel catalysts for the conversion of phenol to anilines. Politecnico di Milano. [Link]

  • Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. Organic Chemistry Portal. [Link]

  • Facile conversion of phenols to anilines. Detailed experimental procedures can be found in the Supporting Information. ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. ResearchGate. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Removal of amino in anilines through diazonium salt-based reactions. ResearchGate. [Link]

  • An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science. [Link]

  • Questions On Sandmeyer Reaction. Unacademy. [Link]

  • A general electrochemical strategy for the Sandmeyer reaction. eScholarship.org. [Link]

  • Diazonium compound. Wikipedia. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Making an Azo Dye from Phenol. Chemistry LibreTexts. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

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Technical Support Center: Optimizing Friedel-Crafts Alkylation of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Friedel-Crafts alkylation of phenols. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab, from low conversion rates to complex product mixtures.

Troubleshooting Guide: From Low Yields to Isomeric Mixtures

This section addresses the most common and challenging issues encountered during the Friedel-Crafts alkylation of phenols. Each answer provides not only a solution but also the underlying chemical principles to empower your experimental design.

Category 1: Low or No Product Conversion

Question: Why is my Friedel-Crafts alkylation of phenol resulting in low to no conversion of the starting material?

Answer: Low conversion is a frequent starting problem, often pointing to issues with catalyst activity or reaction conditions. There are three primary culprits:

  • Catalyst Deactivation: This is the most common issue specific to phenols. The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This acid-base interaction forms a complex that deactivates the catalyst, preventing it from activating the alkylating agent.[1][2][3] Furthermore, this complexation reduces the electron-donating ability of the hydroxyl group, deactivating the aromatic ring towards electrophilic substitution.[1]

    • Solution: A stoichiometric or even excess amount of the Lewis acid catalyst is often required to overcome this deactivation.[3] The excess catalyst ensures enough is available to activate the alkylating agent.

  • Insufficient Catalyst Activity: The chosen Lewis or Brønsted acid may not be potent enough to generate the carbocation from your specific alkylating agent under the reaction conditions.[3]

    • Solution: Switch to a more active catalyst. Lewis acids can be ranked by activity, with AlCl₃, AlBr₃, and SbF₅ being very active, while FeCl₃ is moderately active, and SnCl₄ and TiCl₄ are considered mild.[4] For Brønsted acids, superacids or concentrated sulfuric acid are effective.[5]

  • Low Reaction Temperature: The reaction may have a significant activation energy that has not been overcome.

    • Solution: Gradually and cautiously increase the reaction temperature while monitoring the progress by TLC or GC. Be aware that higher temperatures can also promote side reactions.[3]

Category 2: Poor Yield and Selectivity

Question: My reaction is proceeding, but I'm getting a low yield of the desired mono-alkylated product and a lot of other spots on my TLC plate. What is happening?

Answer: This classic problem points towards two major, often competing, side reactions: polyalkylation and carbocation rearrangement.

  • Polyalkylation: The initial alkyl group added to the phenol ring is an electron-donating group. This activates the ring, making the mono-alkylated product more nucleophilic and reactive than the starting phenol.[6][7] Consequently, it can readily undergo a second or even third alkylation, leading to a mixture of di- and tri-alkylated products and consuming your desired compound.[3][8]

    • Solution: The most effective strategy is to use a large excess of the phenol relative to the alkylating agent.[3][4][6] This statistically favors the electrophile reacting with the abundant starting material rather than the much less concentrated mono-alkylated product.

  • Carbocation Rearrangement: Friedel-Crafts alkylation proceeds via a carbocation intermediate.[9] Primary and secondary carbocations are prone to rearranging to more stable secondary or tertiary carbocations through 1,2-hydride or 1,2-alkyl shifts.[3][7][10] This results in the addition of an isomerized alkyl group to the phenol ring.

    • Solution: To avoid rearrangements, use an alkylating agent that forms a stable carbocation (e.g., t-butyl chloride) or one that cannot rearrange.[3] Alternatively, the most robust solution is to perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. The acylium ion intermediate is resonance-stabilized and does not rearrange.[7][10][11]

Question: How can I control the regioselectivity between ortho and para alkylation?

Answer: The hydroxyl group of phenol is a strong ortho, para-director due to its ability to donate electron density into the aromatic ring via resonance, stabilizing the intermediates for substitution at these positions.[12] Controlling the ratio of these isomers depends on managing steric and electronic effects, often through kinetic versus thermodynamic control.[3]

  • Thermodynamic vs. Kinetic Control:

    • Low Temperatures: Often favor the thermodynamically more stable para product, which is less sterically hindered.[3]

    • High Temperatures: Can favor the kinetically controlled ortho product. The reaction may become reversible at higher temperatures, allowing the mixture to equilibrate to the most stable isomer, which is often the para product.

  • Steric Hindrance:

    • Bulky Alkylating Agents: Using a sterically demanding alkylating agent (e.g., tert-butanol) will preferentially lead to substitution at the less hindered para position.[3]

    • Bulky Catalysts/Solvents: The choice of catalyst and solvent can also influence the steric environment around the phenol.

  • Catalyst Choice: Certain catalyst systems can promote specific regioselectivity. For instance, some solid acid catalysts exhibit high para-selectivity.[3] A dual catalyst system of ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-selectivity by creating a scaffold that pre-organizes the phenol and alcohol precursors.[13][14]

Category 3: Unwanted Byproducts

Question: I'm observing byproducts that aren't from polyalkylation or simple rearrangement. What other side reactions should I be aware of?

Answer: Besides the issues mentioned above, two other key side reactions can complicate your product mixture: O-alkylation and the Fries rearrangement.

  • Competing O-Alkylation: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the carbon of the aromatic ring (C-alkylation) or on the phenolic oxygen (O-alkylation) to form a phenyl ether.[1][3]

    • How to Favor C-Alkylation: C-alkylation is generally favored under classic Friedel-Crafts conditions. Lower reaction temperatures and less polar solvents typically favor the desired C-alkylation over O-alkylation.[3]

  • Fries Rearrangement: If O-acylation or O-alkylation occurs, the resulting phenyl ester or ether can rearrange under the Lewis acid conditions to form the C-acylated or C-alkylated products (hydroxyaryl ketones or alkylphenols).[1][3] While this can sometimes be a desired reaction, it can also lead to a complex mixture of isomers if it's an unintended side reaction.

    • How to Minimize Fries Rearrangement: Use the lowest possible reaction temperature and the shortest reaction time necessary for the primary alkylation to proceed.[3]

Visualizing the Reaction Maze

To better understand the competing pathways, consider the following diagram which outlines the primary reaction and its major off-shoots.

G Start Phenol + Alkylating Agent + Lewis Acid Catalyst O_Alk Phenyl Ether (O-Alkylation Side Product) Start->O_Alk O-Alkylation Carbocation Carbocation Intermediate Start->Carbocation Carbocation Formation C_Alk Mono-Alkylated Phenol (Desired Product) Poly_Alk Poly-Alkylated Phenol (Side Product) C_Alk->Poly_Alk Further Alkylation Fries Fries Rearrangement Product O_Alk->Fries Fries Rearrangement Rearrange Isomeric Alkylated Phenol (Rearrangement Side Product) Carbocation->C_Alk C-Alkylation (ortho/para attack) Rearranged_Carbo Rearranged Carbocation Carbocation->Rearranged_Carbo 1,2-Shift Rearranged_Carbo->Rearrange

Caption: Key reaction pathways in the Friedel-Crafts alkylation of phenols.

Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your reaction.

Caption: A systematic workflow for troubleshooting Friedel-Crafts phenol alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedel-Crafts alkylation of phenols? A1: The reaction is an electrophilic aromatic substitution. It proceeds in several key steps: 1) The Lewis acid catalyst activates the alkylating agent (e.g., an alkyl halide) to form a reactive carbocation electrophile. 2) The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. 3) A proton is lost from the ring, restoring aromaticity and regenerating the catalyst.[4][8]

Q2: Why is Friedel-Crafts acylation often a better method for preparing alkylphenols? A2: Friedel-Crafts acylation followed by reduction avoids two of the biggest pitfalls of alkylation:

  • No Rearrangements: The acylium ion intermediate is resonance-stabilized and does not rearrange.[11]

  • No Poly-substitution: The acyl group is electron-withdrawing and deactivates the aromatic ring, preventing further acylation reactions.[6][7] This two-step sequence provides a much cleaner route to linear alkylphenols.

Q3: Are there greener alternatives to traditional Lewis acids like AlCl₃? A3: Yes. Due to the large quantities of catalyst needed and the hazardous waste generated during aqueous workup, there is significant interest in alternatives. Solid acid catalysts, such as modified zeolites, sulfated metal oxides (e.g., sulfated zirconia), and acidic cation-exchange resins, are highly promising.[4][15][16] They are often more selective, easier to separate from the reaction mixture, and can be regenerated and reused.[15][17]

Q4: Can I use alcohols or alkenes as alkylating agents? A4: Absolutely. Alcohols and alkenes are common alkylating agents for phenols, often used with strong Brønsted acid catalysts like H₂SO₄ or solid acids.[4][5] When using an alkene, a co-catalyst that can provide a proton (like water or a protic acid) is required to generate the initial carbocation.[4]

Data Summary: Influence of Reaction Parameters

The table below summarizes the impact of key variables on the outcome of phenol alkylation.

ParameterConditionEffect on Yield & SelectivityRationale
Catalyst Strong Lewis Acid (e.g., AlCl₃)High activity, but can promote side reactions.Generates carbocations readily but can also catalyze rearrangements and polyalkylation.[4]
Mild Lewis Acid (e.g., FeCl₃, ZnCl₂)Lower activity, may offer better selectivity.Less prone to causing carbocation rearrangements.[4][13]
Solid Acid (e.g., Zeolite, SO₄²⁻/ZrO₂)Good activity, high selectivity (often para), reusable.Shape selectivity of pores can control isomer formation; easier workup.[15][16]
Temperature Low TemperatureFavors thermodynamic product (often para), reduces side reactions.Minimizes Fries rearrangement and polyalkylation.[3]
High TemperatureIncreases reaction rate, can favor kinetic product (often ortho).Provides activation energy but may increase byproduct formation.[3]
Reactant Ratio Large Excess of PhenolSuppresses polyalkylation, increases mono-alkylation yield.Statistically favors reaction with the starting material over the activated product.[3][6]
1:1 StoichiometryPromotes polyalkylation.The mono-alkylated product is more reactive than the starting phenol.[6][7]
Solvent Non-polar (e.g., Hexane)Can favor C-alkylation.Less likely to stabilize charged intermediates that lead to O-alkylation.[3]
Polar (e.g., Nitrobenzene)Can influence catalyst activity and selectivity.The choice is highly system-dependent.

Example Protocol: Synthesis of 2,4-di-tert-butylphenol

This protocol describes the alkylation of phenol with tert-butanol using sulfuric acid as a catalyst, a common undergraduate and industrial preparation.[3]

Materials:

  • Phenol

  • tert-Butanol

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ice water

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (e.g., 0.1 mol) in a minimal amount of glacial acetic acid.

  • Reactant Addition: Add tert-butanol (e.g., 0.22 mol) to the phenol solution.

  • Cooling: Cool the mixture in an ice bath with continuous stirring. The temperature should be maintained below 10°C.

  • Catalyst Addition: Slowly and dropwise, add concentrated sulfuric acid (e.g., 5 mL) to the cooled, stirring mixture via a dropping funnel. Caution: This addition is highly exothermic. Maintain a low temperature throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours, monitoring progress with TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over a beaker of crushed ice and water with vigorous stirring. This will quench the reaction and precipitate the product.

  • Work-up: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or hexane.

References

  • What Is the Mechanism of Phenol Alkylation? Exporter China. (2024). Vertex AI Search.
  • Improving yield and purity in Friedel-Crafts alkyl
  • Phenol alkylation (Friedel-Crafts Alkyl
  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. (n.d.).
  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • Friedel-Crafts reaction of phenol. (2015). Chemistry Stack Exchange.
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
  • Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions. (n.d.). BenchChem.
  • ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYL
  • Application Notes and Protocols: Friedel-Crafts Alkylation of Phenol with Styrene. (n.d.). BenchChem.
  • Why are phenols ortho-para directing? (2021). Quora.
  • Friedel Crafts Acylation And Alkyl
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • managing catalyst deactivation in Friedel-Crafts reactions. (n.d.). BenchChem.
  • Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ? (2025).
  • Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps.
  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021). YouTube.

Sources

Technical Support Center: Resolving Co-elution of Nitrophenol Isomers in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of nitrophenol positional isomers (ortho-, meta-, and para-nitrophenol). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the fundamental reasoning behind them, empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate o-, m-, and p-nitrophenol isomers using HPLC?

Separating positional isomers like the nitrophenols is a classic chromatographic challenge. Their identical molecular weight and similar chemical formulas mean they often exhibit very close physicochemical properties, such as hydrophobicity. In reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions with the stationary phase, these subtle structural differences may not be sufficient to achieve baseline resolution with a standard method, leading to co-elution.[1] The key to their separation lies in exploiting the subtle differences in their polarity, acidity (pKa), and potential for secondary interactions, which are influenced by their molecular geometry.[2]

Q2: I'm seeing one broad or shouldered peak where I expect to see my nitrophenol isomers. How can I confirm this is co-elution?

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[3][4] While a poorly shaped peak could also indicate column degradation or an issue with the sample solvent, co-elution is a strong possibility with isomers.

Here’s how to confirm it:

  • Visual Inspection: A shoulder on the front or back of a peak is a classic sign of co-elution.[4]

  • Peak Purity Analysis (DAD/PDA): If your HPLC system has a Diode Array Detector (DAD) or Photodiode Array (PDA), you can perform a peak purity analysis. This tool acquires UV spectra across the entire peak. If the peak is pure, all spectra will be identical. If they differ, it indicates the presence of more than one compound, confirming co-elution.[3][4]

  • Mass Spectrometry (LC-MS): If connected to a mass spectrometer, you can examine the mass spectra across the peak. Since these are isomers, they will have the same mass-to-charge ratio (m/z). However, slight differences in fragmentation patterns (in MS/MS) might be observable. More importantly, even with identical m/z, the presence of a signal where a pure peak is expected confirms elution, and the poor chromatography points to co-elution.

Troubleshooting Guide: From Co-elution to Resolution

When faced with co-eluting nitrophenol isomers, a systematic approach to method development is the most efficient path to a solution. The following guide is structured to address the most impactful parameters first.

Issue: My o-, m-, and p-nitrophenol peaks are not resolved on a C18 column.

This is a common starting point and a frequent challenge. Here is a hierarchical troubleshooting workflow to achieve separation.

Step 1: Manipulate the Mobile Phase - The First Line of Defense

Altering the mobile phase is the easiest and fastest way to influence selectivity, which is the ability of the chromatographic system to "tell the difference" between analytes.[5]

A. Optimize Mobile Phase pH

Why it works: Nitrophenols are acidic compounds with distinct pKa values. The pH of the mobile phase dictates their ionization state.[6] When a compound is ionized (deprotonated), it becomes more polar and will be less retained in reversed-phase HPLC, leading to shorter retention times.[7] Operating at a pH close to the pKa of an analyte can lead to poor peak shapes and shifting retention times because both the ionized and non-ionized forms exist simultaneously.[6] To ensure robust and reproducible separation, the mobile phase pH should be controlled to be at least 1.5-2 pH units away from the analyte pKa values.[8][9]

IsomerApproximate pKa Value
o-Nitrophenol7.23[10]
m-Nitrophenol8.40 - 9.3[11][12]
p-Nitrophenol7.14 - 7.2[10][11][12][13]

Data compiled from multiple sources indicating slight variations in reported values.

Protocol:

  • Initial State: Your current method likely uses a neutral mobile phase (e.g., water/acetonitrile).

  • Action: Control the mobile phase pH by adding a buffer or acid. A good starting point is to lower the pH to ~3.0 using a buffer like phosphate or an acid like formic acid or phosphoric acid.[9][14]

  • Causality: At pH 3.0, all three isomers will be fully protonated (non-ionized). This suppresses the variability from partial ionization, leading to sharper, more reproducible peaks.[9] In this state, their separation will be governed purely by their relative hydrophobicity and interactions with the stationary phase.

B. Change the Organic Modifier

Why it works: While both acetonitrile and methanol are common reversed-phase solvents, they have different chemical properties that can alter selectivity.[7] Acetonitrile can engage in π-π interactions, while methanol is a protic solvent capable of hydrogen bonding.[7] Switching between them can change the elution order or improve the resolution between closely eluting peaks. For aromatic and moderately polar analytes like nitrophenols, this change can be particularly effective.[15]

Protocol:

  • If your current method uses acetonitrile, prepare an equivalent mobile phase (same percentage of organic modifier) using methanol.

  • Equilibrate the column thoroughly and inject your sample.

  • Observe changes in selectivity and resolution. Sometimes a mixture of both solvents can provide a unique selectivity.

Step 2: Change the Stationary Phase - The Most Powerful Tool for Selectivity

If mobile phase optimization is insufficient, changing the column chemistry is the most effective strategy to resolve co-eluting peaks.[16][17]

A. Switch to a Phenyl-Hexyl or Biphenyl Column

Why it works: Standard C18 columns separate primarily based on hydrophobicity. Nitrophenol isomers have very similar hydrophobicities. Phenyl-based stationary phases, however, introduce an alternative separation mechanism: π-π interactions.[1] The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of the nitrophenol analytes. These interactions are sensitive to the position of the nitro group, which alters the electron density distribution on the benzene ring, thus providing a powerful tool for separating positional isomers.[2] Biphenyl phases offer similar, often enhanced, aromatic selectivity.[15]

Protocol:

  • Replace the C18 column with a Phenyl-Hexyl or Biphenyl column of similar dimensions.

  • Start with a simple mobile phase (e.g., 40% Acetonitrile in water, pH adjusted to 3.0).[18][19]

  • Run the analysis and optimize the mobile phase composition as needed. You will likely see a significant change in retention times and elution order.

Step 3: Adjust Operating Parameters - Fine-Tuning Your Separation

Once you have a promising separation, you can fine-tune it by adjusting the operating parameters.

A. Optimize Column Temperature

Why it works: Temperature affects both the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Changing the temperature can sometimes improve selectivity (α) and efficiency (N).[16] It's an easy parameter to screen.

Protocol:

  • Set up a sequence of experiments varying the column temperature (e.g., 25°C, 30°C, 35°C, 40°C).

  • Keep the mobile phase and flow rate constant.

  • Analyze the chromatograms to see if resolution improves at a specific temperature.

B. Lower the Flow Rate

Why it works: Reducing the flow rate can increase column efficiency (N), leading to narrower peaks and potentially better resolution.[16] This comes at the cost of longer analysis times.

Protocol:

  • If you have partial separation, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

  • This is often a last resort for fine-tuning, as the gains in resolution may be marginal compared to the increase in run time.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for resolving co-elution issues with nitrophenol isomers.

G cluster_0 Start cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Stationary Phase Change cluster_3 Phase 3: Parameter Fine-Tuning cluster_4 Finish Start Co-eluting Isomers Observed Opt_pH Adjust Mobile Phase pH (e.g., pH 3.0) Start->Opt_pH Opt_Solvent Change Organic Modifier (Acetonitrile <=> Methanol) Opt_pH->Opt_Solvent If not resolved Resolved Problem Resolved Opt_pH->Resolved If resolved Change_Column Switch to Phenyl or Biphenyl Column Opt_Solvent->Change_Column If not resolved Opt_Solvent->Resolved If resolved Opt_Temp Optimize Temperature Change_Column->Opt_Temp If partial resolution Change_Column->Resolved If resolved Opt_Flow Lower Flow Rate Opt_Temp->Opt_Flow For final tuning Opt_Flow->Resolved If resolved

Sources

Technical Support Center: Enhancing the Reaction Rate of 4-Nitrophenol Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic reduction of 4-nitrophenol (4-NP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this widely-used model reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both success and reproducibility in your work. The reduction of 4-nitrophenol to 4-aminophenol (4-AP) is a cornerstone reaction for evaluating catalytic performance, and understanding its nuances is critical for accurate and efficient research.[1][2][3][4]

Troubleshooting Guide

This section addresses common issues encountered during the reduction of 4-nitrophenol. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: Why is my 4-nitrophenol reduction reaction not starting, or why is there a long induction period?

Answer:

An induction period, a delay before the reaction begins, is a frequently observed characteristic of this reaction.[1] This delay is often attributed to the presence of dissolved oxygen in the reaction medium.[5]

  • Causality: Dissolved oxygen can re-oxidize the product, 4-aminophenol, back to 4-nitrophenol, creating a futile cycle that prevents the net progress of the reaction.[5] The induction period represents the time required for the reducing agent, typically sodium borohydride (NaBH₄), to consume the dissolved oxygen to a critical threshold level, after which the reduction of 4-nitrophenol can proceed.[1][5] The catalyst itself can enhance the rate of this oxygen consumption.[5]

  • Troubleshooting Steps:

    • Deoxygenate the Reaction Mixture: Before initiating the reaction, purge the 4-nitrophenol solution with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[4][6][7]

    • Use Freshly Prepared NaBH₄ Solution: Sodium borohydride solutions can degrade over time, losing their reducing power. Always use a freshly prepared solution for consistent results.

    • Optimize Catalyst Concentration: A very low catalyst concentration might not be sufficient to overcome the inhibitory effect of dissolved oxygen in a timely manner.[1] Consider a modest increase in the catalyst amount.

Question 2: My reaction is very slow or stops before completion. What could be the cause?

Answer:

A sluggish or incomplete reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Causality and Solutions:

    • Catalyst Deactivation:

      • Aggregation: Metal nanoparticles can aggregate during the reaction, reducing the available surface area and, consequently, the number of active sites.[8] This is often a problem with poorly stabilized nanoparticles. Solution: Ensure your catalyst has an effective stabilizing agent or is supported on a material like graphene oxide or silica to prevent aggregation.[4][9]

      • Surface Poisoning: The product, 4-aminophenol, or byproducts from NaBH₄ hydrolysis (borates) can adsorb onto the catalyst surface, blocking active sites.[10][11] Solution: While difficult to avoid completely, ensuring a sufficient excess of NaBH₄ can sometimes mitigate this. If catalyst recycling is intended, thorough washing between cycles is crucial.

    • Insufficient Reducing Agent: The concentration of NaBH₄ is critical. It is consumed not only in the reduction of 4-nitrophenol but also through hydrolysis and reaction with dissolved oxygen.[10]

      • Solution: Increase the molar ratio of NaBH₄ to 4-nitrophenol. A high excess is commonly used to ensure the reaction goes to completion.[12]

    • Suboptimal pH: The reaction is typically carried out in an alkaline medium, which is created by the addition of NaBH₄. This is necessary for the formation of the 4-nitrophenolate ion, the species that is actually reduced.[13] A significant drop in pH can slow down the reaction.

      • Solution: While NaBH₄ itself usually provides a sufficiently basic environment, ensure your initial 4-nitrophenol solution is not acidic.

    • Temperature Effects: Like most chemical reactions, the rate of 4-nitrophenol reduction is temperature-dependent.

      • Solution: If the reaction is too slow at room temperature, consider performing it at a slightly elevated temperature (e.g., 30-40 °C) to increase the rate constant.[3][14]

Question 3: I am getting inconsistent results and poor reproducibility between experiments. How can I improve this?

Answer:

Reproducibility is key in scientific research. In this reaction, minor variations in procedure can lead to significant differences in observed reaction rates.

  • Causality and Solutions:

    • Inconsistent Mixing and Addition Order: The timing and order of reagent addition can affect the initial state of the reaction, particularly concerning the consumption of dissolved oxygen.[1]

      • Solution: Standardize your experimental protocol. Always add the reagents in the same order and with consistent timing. A common and effective sequence is to mix the 4-nitrophenol solution and the catalyst, deoxygenate if necessary, and then initiate the reaction by adding the NaBH₄ solution.

    • Variability in Catalyst Batch: Different batches of synthesized nanoparticles can have slight variations in size, shape, and surface chemistry, all of which significantly impact catalytic activity.[4]

      • Solution: Characterize each new batch of catalyst thoroughly (e.g., using TEM for size and UV-Vis spectroscopy for plasmon resonance). When possible, use the same batch of catalyst for a comparative series of experiments.

    • Fluctuations in Temperature: Even small changes in ambient temperature can affect the reaction kinetics.

      • Solution: Use a water bath or a temperature-controlled stirrer to maintain a constant reaction temperature.[14]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the catalytic reduction of 4-nitrophenol?

The most widely accepted mechanism is the Langmuir-Hinshelwood model.[3][11][15] In this model, both reactants, the 4-nitrophenolate ion and the borohydride ions (or active hydrogen species derived from them), adsorb onto the surface of the nanoparticle catalyst. The reaction then occurs on the catalyst surface, followed by the desorption of the product, 4-aminophenol.[11][15] The catalyst provides a surface for the reactants to meet and facilitates electron transfer from the borohydride to the 4-nitrophenolate ion.[13]

Q2: How do I monitor the progress of the reaction?

The reaction is conveniently monitored using UV-Vis spectroscopy.[4][16][17] The 4-nitrophenolate ion has a strong absorbance peak at approximately 400 nm, giving the solution a characteristic yellow color.[3][13] As the reaction proceeds, this peak decreases, while a new peak corresponding to the formation of 4-aminophenol appears at around 300 nm.[4][18][19] The disappearance of the yellow color is a visual indicator of the reaction's progress.

Q3: Which type of catalyst is most effective?

Noble metal nanoparticles, such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd), are highly effective catalysts for this reaction.[4][6] The catalytic activity is influenced by the metal type, particle size, shape, and the support material used.[4][8] Generally, smaller nanoparticles exhibit higher catalytic activity due to their larger surface-area-to-volume ratio.[6] However, there can be an optimal size, as very small particles may have different electronic properties.[2]

Q4: What is the role of sodium borohydride (NaBH₄)?

Sodium borohydride serves as the reducing agent in this reaction.[4] In the aqueous solution, it provides hydride ions (H⁻) which, facilitated by the catalyst, are the active species that reduce the nitro group (-NO₂) of 4-nitrophenol to an amino group (-NH₂).[13]

Q5: Can this reaction be performed without a catalyst?

No, the reduction of 4-nitrophenol by NaBH₄ is kinetically very slow and practically does not proceed without a catalyst.[3][9] The catalyst is essential to overcome the large activation energy barrier of the reaction.

Experimental Protocols & Data Presentation

Standard Protocol for Catalytic Reduction of 4-Nitrophenol
  • Preparation of Reactants:

    • Prepare a stock solution of 4-nitrophenol (e.g., 0.1 mM) in deionized water.

    • Prepare a fresh stock solution of sodium borohydride (e.g., 10 mM) in deionized water. Note: Prepare this solution immediately before use.

    • Prepare a dispersion of your nanoparticle catalyst at a known concentration.

  • Reaction Setup:

    • In a quartz cuvette, add 2.5 mL of the 4-nitrophenol stock solution.

    • Add a specific volume of your catalyst dispersion (e.g., 100 µL).

    • Mix the solution gently by pipetting.

    • Place the cuvette in a UV-Vis spectrophotometer and record the initial spectrum. You should observe a peak at ~317 nm.

  • Initiation and Monitoring:

    • To the cuvette, add a specific volume of the freshly prepared NaBH₄ solution (e.g., 400 µL). The solution will turn bright yellow, and the absorbance peak will shift to ~400 nm due to the formation of the 4-nitrophenolate ion.[3]

    • Immediately start recording UV-Vis spectra at regular time intervals (e.g., every 30 or 60 seconds) over the range of 250-500 nm.[9]

    • Continue monitoring until the peak at 400 nm disappears and the yellow color fades, indicating the completion of the reaction.

Data Analysis and Presentation

The reaction is typically treated as a pseudo-first-order reaction with respect to 4-nitrophenol, given the large excess of NaBH₄. The apparent rate constant (k_app) can be determined from the slope of the linear plot of ln(A_t / A_₀) versus time, where A_t is the absorbance at 400 nm at time t, and A_₀ is the initial absorbance at t=0 (after the addition of NaBH₄).

Table 1: Example Data for Calculating the Apparent Rate Constant (k_app)

Time (s)Absorbance at 400 nm (A_t)ln(A_t / A_₀)
01.200.00
600.95-0.23
1200.75-0.47
1800.59-0.71
2400.47-0.94
3000.37-1.18

Visualizations

Reaction Mechanism Workflow

ReactionMechanism cluster_solution Aqueous Solution cluster_surface Catalyst Surface 4NP 4-Nitrophenol 4NP_ads Adsorbed 4-Nitrophenolate 4NP->4NP_ads Adsorption BH4 NaBH₄ H_ads Adsorbed Hydride/Hydrogen BH4->H_ads Adsorption & Decomposition 4AP_ads Adsorbed 4-Aminophenol 4NP_ads->4AP_ads Surface Reaction (Rate-Determining Step) H_ads->4AP_ads 4AP 4-Aminophenol 4AP_ads->4AP Desorption

Caption: Langmuir-Hinshelwood mechanism for 4-nitrophenol reduction.

Troubleshooting Decision Tree for Slow/No Reaction

Troubleshooting Start Reaction is slow or has a long induction period Check_O2 Is the solution deoxygenated? Start->Check_O2 Deoxygenate Purge with N₂/Ar before adding NaBH₄ Check_O2->Deoxygenate No Check_NaBH4 Is the NaBH₄ solution fresh and in sufficient excess? Check_O2->Check_NaBH4 Yes Deoxygenate->Check_NaBH4 Prepare_Fresh_NaBH4 Use fresh, higher concentration NaBH₄ Check_NaBH4->Prepare_Fresh_NaBH4 No Check_Catalyst Is the catalyst active and well-dispersed? Check_NaBH4->Check_Catalyst Yes Prepare_Fresh_NaBH4->Check_Catalyst Check_Catalyst_Characterization Characterize catalyst (TEM, UV-Vis). Consider increasing concentration. Check_Catalyst->Check_Catalyst_Characterization Unsure/No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Check_Catalyst_Characterization->Check_Temp Increase_Temp Increase temperature slightly (e.g., to 30-40 °C) Check_Temp->Increase_Temp No Success Reaction rate should improve Check_Temp->Success Yes Increase_Temp->Success

Caption: Decision tree for troubleshooting slow 4-NP reduction.

References

  • Catalytic Reduction of 4-Nitrophenol by Gold Catalysts: The Influence of Borohydride Concentration on the Induction Time.
  • Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity.
  • The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle C
  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.
  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Publishing.
  • Reduction of 4-nitrophenol using green-fabric
  • Reduction of 4-nitrophenol using green-fabric
  • Catalytic Reduction of 4‐Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. University of Notre Dame.
  • Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles.
  • Kinetic Analysis of 4-Nitrophenol Reduction by “W
  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI.
  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Publishing.
  • Preparation of Reduced-Graphene-Oxide-Supported CoPt and Ag Nanoparticles for the Catalytic Reduction of 4-Nitrophenol. MDPI.
  • Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. NIH.
  • UV/VIS spectroelectrochemical monitoring of 4-nitrophenol degrad
  • Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by...
  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. PMC - PubMed Central.
  • Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. MDPI.
  • UV-vis absorption spectra of the reduction of 4-nitrophenol in the...

Sources

Dealing with matrix effects in the analysis of environmental nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

<__ _>## Technical Support Center: Navigating Matrix Effects in Environmental Nitrophenol Analysis

Welcome to the technical support center for the analysis of environmental nitrophenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with matrix effects in their analytical workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve accurate and reproducible results.

Understanding the Challenge: The Nature of Matrix Effects

In the quantitative analysis of nitrophenols from environmental sources like soil and water, the sample "matrix" refers to all components other than the target analytes.[1] These co-existing substances, such as humic acids, lipids, and various organic and inorganic compounds, can significantly interfere with the analytical measurement process.[2] This interference, known as the matrix effect, can lead to either a suppression or enhancement of the analyte signal, compromising the accuracy and reliability of your results.[3][4] Ion suppression is the more frequently observed phenomenon in liquid chromatography-mass spectrometry (LC-MS).[1][2]

Matrix effects primarily occur during the ionization stage in the mass spectrometer's source.[5] Co-eluting matrix components can compete with the analyte for ionization, leading to a decreased signal (ion suppression), or in some cases, facilitate the ionization process, resulting in an increased signal (ion enhancement).[1][6] The complexity and variability of environmental matrices make predicting and controlling these effects a significant analytical challenge.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, linking them to potential causes related to matrix effects and providing actionable solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Explanations
Poor Analyte Recovery Inefficient extraction from the sample matrix; Analyte degradation during sample preparation.[8]1. Optimize Extraction pH: Nitrophenols are acidic compounds. Adjusting the pH of the sample and extraction solvent can significantly improve their partitioning and recovery.[2][8] 2. Evaluate Different Extraction Techniques: Compare the efficiency of liquid-liquid extraction (LLE) with various solid-phase extraction (SPE) sorbents (e.g., C18, mixed-mode) to find the most effective method for your specific matrix.[2] 3. Check for Analyte Stability: Minimize exposure of samples and extracts to light and extreme temperatures to prevent degradation.
Inconsistent Results (Poor Precision) Variable matrix effects between samples; Inconsistent sample preparation.[7]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective strategy to compensate for sample-to-sample variations in matrix effects. A SIL-IS co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[2][9] 2. Automate Sample Preparation: Where possible, automation can reduce human error and improve the consistency of your sample preparation workflow.[2] 3. Ensure Homogeneous Samples: Thoroughly mix or homogenize samples before taking an aliquot for extraction to ensure representativeness.
Signal Suppression or Enhancement Co-eluting matrix components interfering with the ionization process.[1][10]1. Improve Chromatographic Separation: Modify your LC gradient, mobile phase composition, or column chemistry to separate the nitrophenol analytes from interfering matrix components.[5] 2. Enhance Sample Cleanup: Implement more rigorous sample cleanup steps, such as those detailed in the SPE protocol below, to remove a larger portion of the matrix before analysis.[11] 3. Evaluate Alternative Ionization Sources: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3]
Poor Linearity of Calibration Curve Matrix effects that are concentration-dependent; Inappropriate calibration strategy.[7]1. Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the target nitrophenols. This helps to ensure that the standards and samples experience similar matrix effects.[3][7] 2. Use the Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the sample. While time-consuming, it is a robust method for correcting for matrix effects in highly complex or variable matrices.[7][12]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the theory and practical management of matrix effects in nitrophenol analysis.

Q1: What exactly are matrix effects in the context of environmental nitrophenol analysis?

A: Matrix effects are the alteration of an analyte's signal intensity due to co-eluting compounds from the sample matrix. In environmental samples like soil and water, complex matrices can either suppress or enhance the ionization of target nitrophenols during analysis, most notably in LC-MS.[2] This interference can lead to inaccurate quantification, compromising the reliability of your analytical results.

Q2: How can I quantitatively assess the degree of matrix effect in my samples?

A: The matrix effect can be quantified by comparing the signal response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solvent standard at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 . A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[5]

Q3: Is it possible to completely eliminate matrix effects?

A: While completely eliminating matrix effects is often not feasible, especially with complex environmental samples, a combination of strategies can significantly mitigate their impact.[4] An integrated approach that includes optimized sample preparation, robust chromatographic separation, and appropriate calibration methods is the most effective way to manage and correct for these effects.[4][13]

Q4: When should I choose QuEChERS over traditional SPE for soil samples?

A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a dispersive SPE technique that can be a good alternative to traditional cartridge-based SPE for soil analysis, particularly for a broad range of pesticides and other contaminants.[14][15] It is often faster and uses less solvent. However, the effectiveness of QuEChERS is dependent on the specific analytes and the soil matrix composition.[14] For highly complex soils or when targeting specific nitrophenols, traditional SPE may offer better selectivity and cleanup.[16]

Experimental Protocols & Workflows

To provide practical guidance, we have outlined a detailed protocol for Solid-Phase Extraction (SPE) of nitrophenols from water samples, a common and effective technique for reducing matrix effects.

Protocol: Solid-Phase Extraction (SPE) for Nitrophenol Analysis in Water

This protocol provides a general guideline for the extraction and cleanup of nitrophenols from water samples to minimize matrix interference prior to LC-MS/MS analysis.

Materials:

  • SPE cartridges (e.g., C18, polymeric reversed-phase)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Acidified deionized water (e.g., pH 2-3 with formic or phosphoric acid)[2]

  • Elution solvent (e.g., methanol, acetonitrile)[2]

  • Nitrogen evaporator

  • Vortex mixer

  • Calibrated pipettes

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Acidify the water sample to a pH of approximately 2-3 with a suitable acid.[2] This ensures that the acidic nitrophenols are in their neutral form, promoting better retention on the reversed-phase sorbent.

    • If the sample contains suspended solids, centrifuge or filter it before proceeding.

    • Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-4-nitrophenol).[2]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with one cartridge volume of the elution solvent (e.g., methanol or acetonitrile).[2]

    • Equilibrate the cartridges with two cartridge volumes of acidified deionized water. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). A slow flow rate is crucial for efficient analyte retention.

  • Washing:

    • Wash the cartridge with one to two cartridge volumes of acidified water to remove polar interferences that were not retained on the sorbent.[2]

  • Elution:

    • Elute the retained nitrophenols with a small volume (e.g., 1-2 mL) of an appropriate organic solvent (e.g., methanol or acetonitrile).[2] Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[2]

Workflow Diagram: Matrix Effect Evaluation and Mitigation

The following diagram illustrates a logical workflow for identifying and addressing matrix effects in your analytical method.

MatrixEffectWorkflow A Start: Method Development for Nitrophenol Analysis B Perform Initial Validation with Solvent-Based Standards A->B C Assess Matrix Effect: Compare Solvent vs. Post-Extraction Spiked Matrix B->C D Is Matrix Effect Significant? (e.g., >20% suppression/enhancement) C->D E No: Proceed with Method Validation (Accuracy, Precision, etc.) D->E No F Yes: Implement Mitigation Strategies D->F Yes L Final Method Validation E->L G Optimize Sample Preparation (e.g., SPE, QuEChERS) F->G H Improve Chromatographic Separation F->H I Implement Matrix-Matched Calibration F->I J Use Stable Isotope-Labeled Internal Standards (SIL-IS) F->J K Re-evaluate Matrix Effect G->K H->K I->K J->K K->D Iterate if necessary K->L Effect Mitigated M Routine Sample Analysis L->M

Caption: A systematic workflow for the evaluation and mitigation of matrix effects.

Conceptual Diagram: Ion Suppression in ESI-MS

This diagram illustrates the mechanism of ion suppression in an electrospray ionization (ESI) source.

IonSuppression cluster_droplet Charged Droplet from ESI cluster_gas_phase Gas Phase Ions Entering MS Analyte Nitrophenol (Analyte) Evaporation Solvent Evaporation & Ion Formation Analyte->Evaporation Matrix Matrix Component Matrix->Evaporation Analyte_Ion [Analyte+H]+ MS_Inlet Mass Spectrometer Inlet Analyte_Ion->MS_Inlet Matrix_Ion [Matrix+H]+ Matrix_Ion->MS_Inlet Competition Competition for Charge and Surface Access Evaporation->Competition Competition->Analyte_Ion Reduced Formation Competition->Matrix_Ion Favored Formation Suppressed_Signal Suppressed Analyte Signal MS_Inlet->Suppressed_Signal

Caption: Mechanism of ion suppression in electrospray ionization.

Conclusion

Dealing with matrix effects is a critical aspect of developing robust and reliable analytical methods for environmental nitrophenols. By understanding the underlying causes and systematically applying the troubleshooting and mitigation strategies outlined in this guide, researchers can significantly improve the quality and accuracy of their data. Adherence to validated protocols and the principles of good analytical practice, as guided by regulatory bodies such as the EPA, is paramount.[17][18]

References

  • Benchchem. (n.d.). Troubleshooting matrix effects in environmental sample analysis of nitrophenols.
  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
  • FAO AGRIS. (n.d.). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS.
  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49–58. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • University of Wollongong. (n.d.). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Retrieved from [Link]

  • ACS Publications. (n.d.). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Griffith Research Online. (n.d.). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Retrieved from [Link]

  • Peters, F. T., Maurer, H. H. (2010). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Rapid Communications in Mass Spectrometry, 24(21), 3103-8. Retrieved from [Link]

  • Wiley Analytical Science. (2021). Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange HPLC columns. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Retrieved from [Link]

  • LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • US EPA. (n.d.). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]

  • NRC Publications Archive. (2016). Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods. Retrieved from [Link]

  • NIH. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

  • LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • PubMed. (2013). Solid-phase extraction of nitrophenols in water by using a combination of carbon nanotubes with an ionic liquid coupled in-line to CE. Electrophoresis, 34(2), 304-8. Retrieved from [Link]

  • Imre Blank's. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Retrieved from [Link]

  • US EPA. (n.d.). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • 3M. (2019). 3M ENVIRONMENTAL LABORATORY. Retrieved from [Link]

  • Rock Test. (2019). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). A Fiber Optic Sensor Using a Molecularly Imprinted Chitosan Membrane Coating on a Fiber Surface as a Transducer for Discriminating 4-Nitrophenol from Its Positional Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) QuEChERS and soil analysis. An Overview. Retrieved from [Link]

  • PubMed. (2025). Optimization of soil-based QuEChERS extraction and comparative assessment of analytical efficiency by physicochemical characteristics of pesticides. Ecotoxicology and Environmental Safety, 305, 119280. Retrieved from [Link]

  • YouTube. (2025). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Journal of Separation Science. Retrieved from [Link]

  • University of Arizona. (n.d.). Soil Sample Preparation Protocol. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • US EPA. (2016). Method Validation of U.S. Environmental Protection Agency (EPA) Microbiological Methods of Analysis. Retrieved from [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Methods of Soil Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples. Retrieved from [Link]

  • US EPA. (n.d.). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. Retrieved from [Link]

  • PubMed. (2024). Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017. Ecotoxicology and Environmental Safety, 281, 116611. Retrieved from [Link]

  • YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Retrieved from [Link]

  • PubMed. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analytical Methods, 13(39), 4539-4555. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Quantification of 2,3-Dimethyl-4-nitrophenol: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of process control, quality assurance, and regulatory compliance. 2,3-Dimethyl-4-nitrophenol (also known as 4-Nitro-2,3-xylenol), a key intermediate in various organic synthesis pathways, is no exception.[1] The choice of analytical methodology for its quantification can significantly impact the reliability of process data, impurity profiling, and ultimately, the quality of the final product.

This guide provides an in-depth, objective comparison of three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. While specific validated methods for this particular isomer are not widely published, this guide synthesizes established methodologies for structurally related xylenol isomers and nitrophenols to provide robust, field-proven protocols and performance benchmarks.[2][3][4] This approach, grounded in fundamental chromatographic and spectroscopic principles, empowers the user to select and implement a method that is truly fit for purpose.

The Analyte: this compound at a Glance

Before delving into the analytical techniques, understanding the physicochemical properties of the target analyte is crucial for methodological design.

  • Molecular Formula: C₈H₉NO₃[5]

  • Molecular Weight: 167.16 g/mol [5]

  • Structure: A xylenol (dimethylphenol) backbone with a nitro group (-NO₂) positioned para to the hydroxyl group (-OH). This structure confers strong UV absorbance and sufficient volatility for both HPLC and GC analysis.[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of quality control and research labs due to its robustness, versatility, and cost-effectiveness. For this compound, a reversed-phase method provides excellent retention and separation from non-polar impurities.

Causality Behind Experimental Choices

The selection of a C18 column is based on its proven efficacy in retaining and separating aromatic compounds like phenols through hydrophobic interactions.[6] The mobile phase, a mixture of acetonitrile and water, is chosen for its excellent solvating properties and low UV cutoff. Acetonitrile is often preferred over methanol as it can offer different selectivity and typically results in lower backpressure.[6] An acidic modifier like formic or phosphoric acid is often included to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak shape and consistent retention times.[7][8] UV detection is ideal, as the conjugated π-electron system of the nitrophenol structure results in strong absorbance, providing high sensitivity.[9] A detection wavelength around 270 nm is a good starting point, based on data for similar dimethylphenols.[7]

Experimental Protocol: HPLC-UV Quantification

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve in 10 mL of the mobile phase (or a compatible solvent like acetonitrile) to create a 1 mg/mL stock solution.
  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV or Diode Array Detector (DAD).
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.[7]
  • Flow Rate: 1.0 mL/min.[6]
  • Column Temperature: 30 °C.[6]
  • Detection Wavelength: 270 nm.[7]
  • Injection Volume: 10 µL.

3. Validation & Quantification:

  • Inject the calibration standards to establish a calibration curve (Peak Area vs. Concentration).
  • Inject the prepared sample solution.
  • Quantify the this compound concentration in the sample by interpolating its peak area from the calibration curve.
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve standards Prepare Calibration Standards dissolve->standards inject Inject into HPLC System standards->inject separate C18 Column Separation inject->separate detect UV Detection (270 nm) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Expected Performance (Based on Analogous Compounds)
Validation ParameterExpected PerformanceSource for Analogy
Linearity (R²) > 0.999Phenol, Nitrophenols[3][10]
Range 1 - 100 µg/mLXylenols, Cresols[11]
Limit of Detection (LOD) 0.1 - 1 µg/mL3-Methyl-4-nitrophenol[12]
Limit of Quantification (LOQ) 0.5 - 3 µg/mL3-Methyl-4-nitrophenol[12]
Accuracy (% Recovery) 98 - 102%Nitrophenols[10]
Precision (%RSD) < 2%Xylenols, Cresols[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled selectivity and sensitivity, making it the gold standard for identification and trace-level quantification. The mass spectrometer provides definitive structural confirmation, which is invaluable for impurity profiling and in complex matrices. A GC-MS spectrum for this compound is available in the PubChem database, confirming its suitability for this technique.[5]

Causality Behind Experimental Choices

The analysis of phenols by GC can be challenging due to their polarity, which can lead to peak tailing on standard non-polar columns.[13] While direct analysis is possible, derivatization (e.g., methylation with diazomethane or silylation) is often employed to convert the polar hydroxyl group into a less polar ether, significantly improving peak shape and chromatographic performance.[4][14] A DB-5 or equivalent 5% phenyl-methylpolysixolane column is a robust general-purpose column that provides good separation for a wide range of semi-volatile compounds, including phenols and their derivatives.[15] Mass spectrometry is used for detection; operating in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, provides a significant boost in sensitivity and selectivity compared to full scan mode.

Experimental Protocol: GC-MS Quantification

1. Sample Preparation & Derivatization:

  • Prepare a stock solution of this compound in a compatible solvent like dichloromethane or toluene (e.g., 1 mg/mL).
  • Prepare calibration standards by serial dilution.
  • Derivatization (Methylation Example): To 1 mL of each standard and sample solution, add an ethereal solution of diazomethane dropwise until a faint yellow color persists. Safety Note: Diazomethane is toxic and explosive; this procedure must be performed by trained personnel in a fume hood with appropriate safety precautions.
  • Allow the reaction to proceed for 10-15 minutes. Gently bubble nitrogen through the solution to remove excess diazomethane.

2. GC-MS Conditions:

  • Instrument: GC system coupled to a Mass Spectrometer.
  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector: Splitless mode, 250 °C.
  • Oven Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • MS Conditions:
  • Transfer Line: 280 °C.
  • Ion Source: 230 °C (Electron Impact ionization).
  • Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the methylated derivative.

3. Validation & Quantification:

  • Analyze the derivatized standards to build a calibration curve based on the area of the primary quantifying ion.
  • Analyze the derivatized sample and quantify using the established curve.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Prepare Solutions in Organic Solvent derivatize Derivatize with Diazomethane start->derivatize inject Inject into GC-MS System derivatize->inject separate DB-5 Column Separation inject->separate detect Mass Spec Detection (SIM) separate->detect calibrate Build SIM Calibration Curve detect->calibrate quantify Identify & Quantify Analyte calibrate->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Expected Performance (Based on Analogous Compounds)
Validation ParameterExpected PerformanceSource for Analogy
Linearity (R²) > 0.9982,4-Dinitrophenol[13]
Range 0.1 - 50 µg/mLMethyl-nitrophenols[4]
Limit of Detection (LOD) 0.01 - 0.1 ng/mLMethyl-nitrophenols[4]
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mLMethyl-nitrophenols[4]
Accuracy (% Recovery) 90 - 110%2,4-Dinitrophenol[13]
Precision (%RSD) < 10%2,4-Dinitrophenol[13]

UV-Visible (UV-Vis) Spectrophotometry

For rapid, high-throughput quantification where high selectivity is not required (e.g., monitoring a reaction with a pure starting material), UV-Vis spectrophotometry is an excellent choice. It is simple, fast, and requires minimal instrumentation.

Causality Behind Experimental Choices

The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The nitro-aromatic structure of this compound guarantees strong absorbance in the UV region. The pH of the solution is a critical parameter; nitrophenols exist in equilibrium between a protonated (colorless or pale yellow) and deprotonated (phenolate, intensely yellow) form.[16] The deprotonated form typically has a higher molar absorptivity and a λmax at a longer wavelength (around 400 nm for 4-nitrophenol), moving it away from potential interferences.[16][17] By preparing all samples and standards in a dilute basic solution (e.g., 0.01 M NaOH), we ensure that the analyte is consistently in the deprotonated state, leading to maximum sensitivity and reproducibility.

Experimental Protocol: UV-Vis Spectrophotometry

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
  • Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by diluting the stock solution into volumetric flasks using 0.01 M NaOH as the diluent.
  • Prepare the unknown sample by diluting it with 0.01 M NaOH to an expected concentration within the calibration range.

2. Spectrophotometric Measurement:

  • Instrument: A standard UV-Vis spectrophotometer.
  • Wavelength Scan: Scan a mid-range standard solution from 200-600 nm against a 0.01 M NaOH blank to determine the wavelength of maximum absorbance (λmax). Based on analogues, this is expected to be near 400 nm.[17]
  • Measurement: Measure the absorbance of each standard and the sample solution at the determined λmax.

3. Validation & Quantification:

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.
  • Determine the concentration of the unknown sample from its absorbance using the calibration curve.
UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Prepare Stock Solution standards Create Standards in Dilute NaOH start->standards sample Dilute Sample in Dilute NaOH start->sample scan Determine λmax standards->scan measure Measure Absorbance of Standards & Sample sample->measure scan->measure calibrate Plot Calibration Curve measure->calibrate quantify Calculate Sample Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by UV-Vis.

Expected Performance (Based on Analogous Compounds)
Validation ParameterExpected PerformanceSource for Analogy
Linearity (R²) > 0.9984-Nitrophenol[17]
Range 0.5 - 20 µg/mL4-Nitrophenol[17]
Limit of Detection (LOD) ~0.1 µg/mLGeneral Spectrophotometry
Limit of Quantification (LOQ) ~0.5 µg/mLGeneral Spectrophotometry
Accuracy (% Recovery) 95 - 105%General Spectrophotometry
Precision (%RSD) < 5%General Spectrophotometry

Method Comparison and Selection Guide

The optimal analytical method is dictated by the specific requirements of the application. This table provides a direct comparison to aid in your decision-making process.

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Selectivity Good to Excellent. Can resolve from many impurities.Excellent. Definitive identification via mass spectrum.Low. Prone to interference from other UV-absorbing compounds.
Sensitivity HighVery High (especially in SIM mode)Moderate
Speed Moderate (5-15 min/sample)Slow (20-40 min/sample, plus derivatization)Very Fast (<1 min/sample)
Cost (Instrument) ModerateHighLow
Cost (Per Sample) LowModerate to High (gases, derivatizing agents)Very Low
Sample Prep Simple (dissolve and inject)Complex (requires derivatization for best results)Simple (dissolve and dilute)
Best For... Routine QC, purity assays, stability studies.Trace-level quantification, impurity identification, complex matrices.High-throughput screening, reaction monitoring of pure systems.

Conclusion

The quantification of this compound can be reliably achieved using several analytical techniques.

  • HPLC-UV represents a balanced choice, offering good selectivity, high precision, and operational simplicity, making it ideal for most routine quality control applications.

  • GC-MS provides the highest level of confidence through its exceptional sensitivity and definitive identification capabilities, making it the preferred method for trace analysis or when investigating unknown impurities.

  • UV-Vis Spectrophotometry is an invaluable tool for rapid, high-throughput analysis where the sample matrix is simple and the primary goal is to quickly determine concentration without the need for separation.

By understanding the fundamental principles and performance characteristics of each method, researchers and drug development professionals can confidently select and validate the most appropriate analytical solution to ensure the quality and consistency of their work.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13331245, this compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2006). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. Retrieved from [Link]

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  • American Chemical Society. (2000). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. Retrieved from [Link]

  • PubMed. (2000). Rapid and Sensitive Determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, Parathion-Methyl, Fenitrothion, and Parathion-Ethyl by Liquid Chromatography With Electrochemical Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2011). Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods?. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Characterization of Some New Metal Complexes 2-(4-nitrophenyl azo)-2,4-dimethylphenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from [Link]

  • ResearchGate. (2019). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2000). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro- o -cresol, Parathion-methyl, Fenitrothion, and Parathion-ethyl by Liquid Chromatography with Electrochemical Detection. Retrieved from [Link]

  • ResearchGate. (2014). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Xylenol – Knowledge and References. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (n.d.). Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. Retrieved from [Link]

  • ResearchGate. (2014). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate.... Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]

Sources

A Comparative Analysis of 2,3-Dimethyl-4-nitrophenol vs. 2,6-dimethyl-4-nitrophenol Acidity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and chemical synthesis, understanding the physicochemical properties of substituted phenols is paramount. Their acidity, quantified by the acid dissociation constant (pKa), dictates their behavior in physiological environments and reaction media, influencing everything from solubility and membrane permeability to reactivity. This guide provides an in-depth comparative analysis of the acidity of two structural isomers: 2,3-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol. We will dissect the electronic and steric factors that govern their respective pKa values, supported by experimental data and a detailed protocol for empirical validation.

The Foundation of Phenolic Acidity

Phenols are weakly acidic due to the resonance stabilization of the corresponding phenoxide ion formed upon deprotonation.[1] The delocalization of the negative charge on the oxygen atom into the aromatic ring stabilizes the conjugate base, making the parent phenol more acidic than aliphatic alcohols.[1] The acidity of a substituted phenol is a delicate interplay of the electronic effects (both inductive and resonance) and steric factors imparted by the substituents on the benzene ring.

Electron-withdrawing groups, such as the nitro group (-NO2), generally increase the acidity of phenols by further stabilizing the phenoxide ion.[1][2][3] Conversely, electron-donating groups, like methyl groups (-CH3), tend to decrease acidity by destabilizing the phenoxide ion.[1][4]

Structural and Electronic Comparison of the Isomers

Both this compound and 2,6-dimethyl-4-nitrophenol share the same molecular formula and possess the same set of substituents: a hydroxyl group, a nitro group, and two methyl groups. The critical difference lies in the regiochemistry of these substituents, which leads to profound differences in their acidity.

PropertyThis compound2,6-Dimethyl-4-nitrophenol
Molecular Formula C₈H₉NO₃C₈H₉NO₃
Molecular Weight 167.16 g/mol 167.16 g/mol
Predicted pKa ~7.70-
Experimental pKa -~7.15[5][6]

Table 1: Physicochemical Properties of the Isomeric Dimethyl-nitrophenols.

The key to understanding the acidity difference lies in how the methyl groups in each isomer influence the powerful electron-withdrawing resonance effect of the para-nitro group.

2,6-Dimethyl-4-nitrophenol: Unhindered Resonance

In 2,6-dimethyl-4-nitrophenol, the two methyl groups are positioned ortho to the hydroxyl group. While these methyl groups are electron-donating via induction and hyperconjugation, their position does not sterically impede the nitro group at the para position. This allows the nitro group to be coplanar with the benzene ring, maximizing its electron-withdrawing resonance effect (-R effect). This resonance delocalizes the negative charge of the phenoxide ion onto the oxygen atoms of the nitro group, significantly stabilizing the conjugate base and thereby increasing the acidity of the phenol.

This compound: Steric Inhibition of Resonance

In contrast, the arrangement in this compound presents a classic case of steric inhibition of resonance . The methyl group at the 3-position is ortho to the nitro group at the 4-position. The physical bulk of the adjacent methyl and nitro groups prevents the nitro group from achieving coplanarity with the benzene ring. This forces the nitro group to twist out of the plane of the ring, disrupting the overlap of its p-orbitals with the π-system of the ring. Consequently, the electron-withdrawing resonance effect of the nitro group is significantly diminished. While the inductive effect (-I effect) of the nitro group still operates, the loss of the powerful resonance stabilization for the phenoxide ion makes this compound a weaker acid than its 2,6-isomer.

This phenomenon is well-documented in analogous compounds. For instance, 3,5-dimethyl-4-nitrophenol has a pKa of approximately 8.25, which is significantly higher (less acidic) than that of 4-nitrophenol (pKa ~7.15) and 2,6-dimethyl-4-nitrophenol (pKa ~7.15), precisely because the two methyl groups flanking the nitro group force it out of the ring's plane.[5][6]

The methyl groups ortho to the hydroxyl group in 2,6-dimethyl-4-nitrophenol can also introduce a steric hindrance effect that may slightly decrease acidity by impeding the solvation of the phenoxide ion.[7] However, the dominant effect in determining the relative acidity of these two isomers is the steric inhibition of resonance of the nitro group in the 2,3-isomer.

Visualizing the Decisive Steric Clash

The following diagrams illustrate the structural differences and the resulting electronic consequences.

Caption: Chemical structures of the two isomers.

steric_effects cluster_26 2,6-Dimethyl-4-nitrophenol cluster_23 This compound a Ortho-methyl groups b Para-nitro group a->b No steric hindrance c Full Resonance Stabilization b->c Coplanar with ring d Higher Acidity (Lower pKa) c->d e Ortho-methyl group (to -NO2) f Para-nitro group e->f Steric hindrance g Steric Inhibition of Resonance f->g Twisted out of plane h Lower Acidity (Higher pKa) g->h

Caption: Steric effects on nitro group resonance.

Experimental Verification: Spectrophotometric pKa Determination

The theoretical analysis can be confirmed through experimental determination of the pKa values using spectrophotometric titration. This method leverages the difference in the UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound.

Principle

As the pH of a solution containing the phenol is increased, the equilibrium shifts from the acidic form (HA) to the basic form (A⁻). The absorbance of the solution at a wavelength where the two species have different molar absorptivities will change accordingly. By measuring the absorbance at various pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Protocol

Materials:

  • This compound and 2,6-dimethyl-4-nitrophenol

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6.0 to 9.0)

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Methanol or other suitable organic solvent for stock solution preparation

  • Deionized water

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the phenol isomer in methanol.

  • Preparation of Test Solutions:

    • Prepare a highly acidic solution by diluting a small aliquot of the stock solution in 0.1 M HCl. This solution will contain predominantly the protonated form (HA).

    • Prepare a highly basic solution by diluting a small aliquot of the stock solution in 0.1 M NaOH. This will contain predominantly the deprotonated form (A⁻).

    • Prepare a series of solutions by diluting identical aliquots of the stock solution in the buffer solutions of varying pH. Ensure the final concentration of the phenol is the same in all test solutions.

  • Spectrophotometric Measurement:

    • Record the full UV-Vis spectrum (e.g., 250-500 nm) of the acidic and basic solutions to identify the isosbestic point(s) and the wavelength of maximum absorbance difference between the two forms.

    • Measure the absorbance of each buffered solution at this determined wavelength.

  • Data Analysis:

    • The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated for each buffered solution using the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where:

      • A is the absorbance of the sample at a given pH.

      • A_max is the absorbance of the fully deprotonated form (in NaOH).

      • A_min is the absorbance of the fully protonated form (in HCl).

    • The average of the calculated pKa values provides the experimental pKa of the compound.

workflow prep Prepare Stock & Test Solutions (Acidic, Basic, Buffered) measure Measure Absorbance vs. pH prep->measure plot Plot Absorbance vs. pH measure->plot calc Calculate pKa from Inflection Point or Equation plot->calc result Experimental pKa calc->result

Caption: Experimental workflow for pKa determination.

Conclusion

The comparative analysis of this compound and 2,6-dimethyl-4-nitrophenol provides a clear illustration of the critical role of steric effects in modulating electronic properties and, consequently, chemical reactivity.

  • 2,6-Dimethyl-4-nitrophenol is the stronger acid (lower pKa) because the para-nitro group's powerful electron-withdrawing resonance effect is fully operational, providing significant stabilization to the phenoxide conjugate base.

  • This compound is the weaker acid (higher pKa) due to steric hindrance between the 3-methyl group and the 4-nitro group. This steric clash forces the nitro group out of the plane of the aromatic ring, inhibiting its resonance effect and reducing the stabilization of the phenoxide ion.

This understanding is crucial for researchers in drug development, as these differences in acidity will directly impact how these molecules interact with biological targets and their overall pharmacokinetic profiles. The provided experimental protocol offers a reliable method for validating these principles in the laboratory.

References

  • Brainly. (2024, March 6). Compare the acidity of para, meta, and ortho nitrophenols.
  • Chemistry Stack Exchange. (2016, June 21). Acidity order of nitrophenols.
  • Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols.
  • SATHEE. (n.d.). Chemistry Phenol Acidity.
  • Vedantu. (n.d.). The correct order of decreasing acidity of nitrophenols class 12 chemistry CBSE.
  • ResearchGate. (2025, August 6). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones.
  • Royal Society of Chemistry. (1969). The separation of polar and steric effects. Part IX. The kinetics of the reactions of ortho-substituted benzoic acids with diazodiphenylmethane in several solvents.
  • ResearchGate. (2025, August 6). Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods—A Comparison of Structure−Activity Relationship.
  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.).
  • Quora. (2022, January 21). What is the effect of the CH3 group on the acidity of phenol?
  • BenchChem. (2025). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess.
  • Filo. (2023, November 4). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,...
  • PubChem. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide: Choosing Between HPLC and GC-MS for Nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of nitrophenols is a critical task. These compounds are not only important industrial intermediates but also significant environmental pollutants and metabolites of various pharmaceuticals. The choice of analytical methodology is paramount to achieving reliable and meaningful results. This guide provides an in-depth comparison of two powerful techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of nitrophenols, grounded in experimental data and practical insights.

The Fundamental Divide: Volatility and Thermal Stability

The primary determinant in selecting between HPLC and GC-MS lies in the physicochemical properties of the analyte. GC-MS is a powerhouse for volatile and semi-volatile compounds that can be vaporized without degradation.[1][2] In contrast, HPLC excels in the analysis of non-volatile or thermally labile substances, making it a versatile tool in pharmaceutical analysis.[3][4]

Nitrophenols, while possessing some volatility, can be challenging for direct GC analysis due to their polarity. The phenolic hydroxyl group can lead to peak tailing and adsorption on active sites within the GC system, compromising sensitivity and peak shape.[5][6] This inherent characteristic often necessitates a crucial extra step for successful GC-MS analysis: derivatization.

At a Glance: Key Decision-Making Criteria

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Volatility Not required; ideal for non-volatile and thermally sensitive compounds.[7]Essential; analytes must be volatile or made volatile through derivatization.[1]
Derivatization Generally not required.Often necessary to improve volatility and chromatographic performance.[8]
Sample Throughput Can be faster per sample if no derivatization is needed.[9]Derivatization step can increase overall analysis time.
Sensitivity Good, with UV and DAD detectors being common. Can be enhanced with more sensitive detectors.[7]Excellent, especially with mass spectrometric detection in Selected Ion Monitoring (SIM) mode.[6][10]
Selectivity Good, based on retention time and UV-Vis spectra (with DAD).[11]Excellent, with mass spectrometry providing definitive compound identification.[3]
Cost & Complexity Can be less expensive to operate and maintain. Method development can be complex.[12][13]Higher initial and operational costs. Derivatization adds complexity.
Typical Analytes Polar, non-volatile compounds like nitrophenol and its conjugated metabolites.[14][15]Volatile and semi-volatile nitrophenols, often in environmental matrices.[16]

Deep Dive into the Methodologies

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is often the more straightforward technique for nitrophenol analysis. Its key advantage is the ability to analyze these compounds in their native form, circumventing the need for chemical modification.[3]

The Causality Behind HPLC's Suitability:

The separation in reversed-phase HPLC, the most common mode for nitrophenol analysis, is driven by the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. The polarity of nitrophenols allows for excellent retention and separation on these columns. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be fine-tuned to optimize the separation of different nitrophenol isomers.[11][14]

Decision_Framework start Start: Nitrophenol Analysis volatility Is the analyte (or its metabolite) volatile and thermally stable? start->volatility derivatization Is derivatization feasible and desirable? volatility->derivatization No gcms Choose GC-MS volatility->gcms Yes sensitivity Is ultra-high sensitivity and definitive ID required? derivatization->sensitivity Yes hplc Choose HPLC derivatization->hplc No sensitivity->hplc No sensitivity->gcms Yes

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 2,3-Dimethyl-4-nitrophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of isomeric compounds is a critical step that underpins the reliability of subsequent research and the safety of developed products. Dimethyl-nitrophenol isomers, a class of compounds with significant industrial and pharmaceutical relevance, present a classic analytical challenge due to their identical molecular weight and elemental composition. This guide provides a comprehensive spectroscopic comparison of 2,3-Dimethyl-4-nitrophenol and its key isomers, offering a practical framework for their unambiguous differentiation. By delving into the nuances of UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will explore how the subtle shifts in substituent positions manifest as distinct spectral fingerprints. This document is designed not as a rigid protocol, but as an in-depth technical resource, empowering researchers with the foundational knowledge to interpret their own experimental data with confidence.

The Isomeric Landscape

The focus of this guide is to differentiate this compound from its isomers where the relative positions of the two methyl groups and one nitro group on the phenol ring vary. The isomers considered in this comparison are:

  • This compound

  • 2,4-Dimethyl-6-nitrophenol

  • 2,5-Dimethyl-4-nitrophenol

  • 2,6-Dimethyl-4-nitrophenol

  • 3,4-Dimethyl-2-nitrophenol

  • 3,5-Dimethyl-4-nitrophenol

  • 4,5-Dimethyl-2-nitrophenol

A visual representation of the dimethyl-nitrophenol isomers.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the nitro group and methyl groups on the phenol ring significantly influences the energy of these transitions, primarily the π → π* and n → π* transitions, leading to distinct absorption maxima (λmax).

Theoretical Considerations

The phenolic hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The interplay of their electronic effects, along with the electron-donating nature of the methyl groups, governs the energy of the electronic transitions. Generally, conjugation between the hydroxyl and nitro groups, particularly in ortho and para isomers, leads to a bathochromic (red) shift in the λmax compared to when they are in a meta relationship. The deprotonation of the phenolic hydroxyl group to a phenolate ion in basic media extends the conjugation, resulting in a significant bathochromic shift, which can be a useful diagnostic tool.[1]

Comparative UV-Vis Data
Isomerλmax (Acidic/Neutral) (nm)λmax (Basic) (nm)
This compound ~280, ~350~410
2,4-Dimethyl-6-nitrophenol ~275, ~360~420
2,5-Dimethyl-4-nitrophenol ~285, ~355~415
2,6-Dimethyl-4-nitrophenol ~280, ~340~400
3,4-Dimethyl-2-nitrophenol Data not readily availableData not readily available
3,5-Dimethyl-4-nitrophenol ~275, ~330~390
4,5-Dimethyl-2-nitrophenol Data available in databases[2]Data available in databases[2]

Note: The λmax values are approximate and can vary with the solvent and pH.

Interpretation of UV-Vis Spectra

Isomers with the nitro group para to the hydroxyl group (e.g., this compound, 2,5-dimethyl-4-nitrophenol, 2,6-dimethyl-4-nitrophenol, and 3,5-dimethyl-4-nitrophenol) generally exhibit a longer wavelength absorption band due to extended conjugation. In contrast, isomers with a meta relationship between these groups would be expected to have a λmax at a shorter wavelength. The presence of methyl groups, being electron-donating, can cause slight bathochromic or hypsochromic shifts depending on their position relative to the other functional groups and their influence on the planarity of the molecule. The significant red shift observed upon addition of a base is a characteristic feature of nitrophenols and can be used to confirm the presence of the phenolic hydroxyl group.[1]

Experimental Protocol: UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare stock solution (e.g., 1 mg/mL in methanol) B Dilute to working concentration (e.g., 10 µg/mL) A->B C Prepare acidic/neutral and basic samples B->C D Record baseline (solvent blank) E Scan sample from 200-500 nm D->E F Identify λmax values E->F G Compare spectra of isomers F->G

Workflow for UV-Vis spectroscopic analysis.
  • Sample Preparation : Prepare a stock solution of the analyte in a suitable UV-transparent solvent (e.g., methanol or ethanol). Dilute the stock solution to an appropriate concentration for measurement (typically in the range of 1-10 µg/mL). For analysis in basic conditions, add a small amount of a dilute base (e.g., 0.1 M NaOH) to the sample solution.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Record a baseline spectrum using the solvent as a blank. Measure the absorbance of the sample solution from 200 to 500 nm.

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax) for each sample. Compare the λmax values and the overall spectral shape of the unknown sample with those of the reference isomers.

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds are sensitive to their chemical environment, allowing for the differentiation of isomers based on subtle shifts in peak positions and the presence or absence of certain bands.

Theoretical Considerations

Key vibrational modes to consider for dimethyl-nitrophenols include:

  • O-H stretch : Typically a broad band in the region of 3200-3600 cm⁻¹. Intramolecular hydrogen bonding, possible in isomers with ortho-nitro groups (e.g., 3,4-dimethyl-2-nitrophenol and 4,5-dimethyl-2-nitrophenol), will result in a sharper, lower frequency O-H stretch compared to isomers with only intermolecular hydrogen bonding.

  • Aromatic C-H stretch : Appears above 3000 cm⁻¹.

  • Aliphatic C-H stretch : From the methyl groups, observed just below 3000 cm⁻¹.

  • NO₂ stretches : Two strong bands are characteristic of the nitro group: an asymmetric stretch (νas) typically between 1500-1570 cm⁻¹ and a symmetric stretch (νs) between 1300-1370 cm⁻¹. The exact positions are influenced by electronic effects and conjugation.

  • C=C aromatic stretches : Bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch : Around 1200-1260 cm⁻¹.

  • Out-of-plane C-H bending : In the 700-900 cm⁻¹ region, the pattern of which is indicative of the substitution pattern on the aromatic ring.

Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)
IsomerO-H StretchNO₂ Asymmetric StretchNO₂ Symmetric Stretch
This compound ~3300 (broad)~1520~1340
2,4-Dimethyl-6-nitrophenol ~3250 (sharp, H-bonded)~1530~1350
2,5-Dimethyl-4-nitrophenol ~3350 (broad)~1515~1335
2,6-Dimethyl-4-nitrophenol ~3400 (broad)~1510~1330
3,4-Dimethyl-2-nitrophenol ~3200 (sharp, H-bonded)Data not readily availableData not readily available
3,5-Dimethyl-4-nitrophenol ~3380 (broad)~1518~1345
4,5-Dimethyl-2-nitrophenol ~3230 (sharp, H-bonded)Data not readily availableData not readily available

Note: Peak positions are approximate and can vary based on the sampling method (e.g., KBr pellet, ATR, or solution).

Interpretation of IR Spectra

The most telling feature for distinguishing these isomers is often the O-H stretching region. Isomers with a nitro group ortho to the hydroxyl group (2,4-dimethyl-6-nitrophenol, 3,4-dimethyl-2-nitrophenol, and 4,5-dimethyl-2-nitrophenol) will exhibit a sharper O-H band at a lower wavenumber due to intramolecular hydrogen bonding. This is a direct consequence of the proximity of the two functional groups. The other isomers, lacking this intramolecular interaction, will show a broader O-H band characteristic of intermolecular hydrogen bonding.

The positions of the NO₂ stretching bands are also diagnostic. Electron-donating methyl groups can influence the electron density on the nitro group, causing shifts in its stretching frequencies. Steric hindrance between the methyl and nitro groups can also affect the planarity of the nitro group with respect to the ring, which in turn influences its vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare sample (e.g., KBr pellet or ATR) B Record background spectrum A->B C Record sample spectrum (4000-400 cm⁻¹) B->C D Identify characteristic peaks (O-H, NO₂, etc.) C->D E Compare with reference spectra D->E

Workflow for FTIR spectroscopic analysis.
  • Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record a background spectrum of the empty sample holder or clean ATR crystal. Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the key functional group frequencies and compare the spectrum of the unknown with the spectra of the known isomers, paying close attention to the O-H and NO₂ stretching regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are indispensable for differentiating the dimethyl-nitrophenol isomers.

Theoretical Considerations
  • ¹H NMR : The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitro group deshields ortho and para protons, shifting their signals downfield, while the electron-donating hydroxyl and methyl groups shield these protons, shifting them upfield. The number of signals, their splitting patterns (multiplicity), and their integration values provide a unique fingerprint for each isomer. The hydroxyl proton signal is often a broad singlet and its chemical shift is concentration and solvent dependent.

  • ¹³C NMR : The chemical shifts of the aromatic carbons are also strongly influenced by the substituents. The carbon bearing the hydroxyl group (C-OH) typically resonates at a high chemical shift (downfield), as does the carbon attached to the nitro group (C-NO₂). The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, which is directly related to the symmetry of the molecule.

Comparative ¹H NMR Data (Chemical Shifts in ppm)
IsomerAromatic ProtonsMethyl ProtonsOH Proton
This compound δ ~7.8 (d), ~7.0 (d)δ ~2.3 (s), ~2.1 (s)Variable
2,4-Dimethyl-6-nitrophenol δ ~7.9 (s), ~7.6 (s)δ ~2.5 (s), ~2.2 (s)Variable
2,5-Dimethyl-4-nitrophenol δ ~7.7 (s), ~6.8 (s)δ ~2.4 (s), ~2.2 (s)Variable
2,6-Dimethyl-4-nitrophenol δ ~7.9 (s, 2H)δ ~2.2 (s, 6H)Variable
3,4-Dimethyl-2-nitrophenol Data not readily availableData not readily availableVariable
3,5-Dimethyl-4-nitrophenol δ ~6.7 (s, 2H)δ ~2.2 (s, 6H)Variable
4,5-Dimethyl-2-nitrophenol Data not readily availableData not readily availableVariable

Note: Chemical shifts are approximate and depend on the solvent. 's' denotes a singlet, 'd' a doublet. The integration of the protons is also a key differentiator.

Comparative ¹³C NMR Data (Chemical Shifts in ppm)
IsomerAromatic CarbonsMethyl Carbons
This compound 6 distinct signals2 distinct signals
2,4-Dimethyl-6-nitrophenol 6 distinct signals2 distinct signals
2,5-Dimethyl-4-nitrophenol 6 distinct signals2 distinct signals
2,6-Dimethyl-4-nitrophenol 4 distinct signals1 signal
3,4-Dimethyl-2-nitrophenol Data not readily availableData not readily available
3,5-Dimethyl-4-nitrophenol 4 distinct signals1 signal
4,5-Dimethyl-2-nitrophenol Data not readily availableData not readily available
Interpretation of NMR Spectra

The symmetry of the molecule is a powerful tool for interpretation. For example, 2,6-Dimethyl-4-nitrophenol and 3,5-Dimethyl-4-nitrophenol both possess a plane of symmetry, which simplifies their NMR spectra. In the ¹H NMR of 2,6-dimethyl-4-nitrophenol, the two methyl groups are equivalent and appear as a single singlet integrating to 6 protons, and the two aromatic protons are also equivalent, appearing as a singlet integrating to 2 protons. Similarly, in its ¹³C NMR spectrum, there will be fewer than 6 signals for the aromatic carbons due to this symmetry. In contrast, isomers lacking symmetry, such as this compound, will show two distinct methyl signals in both ¹H and ¹³C NMR, and six unique aromatic carbon signals.

The coupling patterns in the ¹H NMR are also highly informative. For instance, in this compound, the two aromatic protons are adjacent and will appear as doublets. In 2,5-dimethyl-4-nitrophenol, the aromatic protons are para to each other and will appear as singlets.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve sample in deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Add internal standard (TMS) A->B C Transfer to NMR tube B->C D Acquire ¹H and ¹³C spectra C->D E Determine chemical shifts, integration, and multiplicity D->E F Correlate with structure E->F

Workflow for NMR spectroscopic analysis.
  • Sample Preparation : Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition : Acquire the ¹H and ¹³C{¹H} NMR spectra.

  • Data Analysis : Process the spectra to determine the chemical shifts, integration (for ¹H), and multiplicity of the signals. Compare the number of signals and their characteristics to deduce the substitution pattern and identify the isomer.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable structural information. While all dimethyl-nitrophenol isomers have the same nominal molecular weight (167 g/mol ), their fragmentation patterns upon ionization can be distinct.

Theoretical Considerations

Electron ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and various fragment ions. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for nitrophenols include:

  • Loss of NO₂ : A prominent fragmentation pathway, leading to a peak at m/z 121.

  • Loss of NO : Often observed, resulting in a peak at m/z 137.

  • Loss of H₂O : Can occur from the molecular ion.

  • "Ortho effect" : Isomers with a substituent ortho to the nitro group can exhibit unique fragmentation pathways. For example, an ortho-hydroxyl group can participate in rearrangements involving the nitro group. The presence of ortho-methyl groups can also influence fragmentation through steric interactions or by participating in rearrangement reactions.

Comparative Mass Spectrometry Data
IsomerKey Fragment Ions (m/z)
This compound 167 (M⁺˙), 150, 137, 121
2,4-Dimethyl-6-nitrophenol 167 (M⁺˙), 150, 137, 121
2,5-Dimethyl-4-nitrophenol 167 (M⁺˙), 152, 137, 122
2,6-Dimethyl-4-nitrophenol 167 (M⁺˙), 150, 137, 121
3,4-Dimethyl-2-nitrophenol Data not readily available
3,5-Dimethyl-4-nitrophenol 167 (M⁺˙), 150, 137, 121
4,5-Dimethyl-2-nitrophenol Data not readily available

Note: The relative intensities of the fragment ions are crucial for differentiation.

Interpretation of Mass Spectra

While many of the primary fragment ions may be common across the isomers, their relative abundances can differ significantly. For example, steric hindrance between adjacent methyl and nitro groups might favor certain fragmentation pathways over others. The "ortho effect" can lead to unique fragments in isomers like 2,4-dimethyl-6-nitrophenol, 3,4-dimethyl-2-nitrophenol, and 4,5-dimethyl-2-nitrophenol that are absent or of low intensity in the other isomers. A detailed analysis of the relative intensities of the fragment ions, in conjunction with high-resolution mass spectrometry to confirm elemental compositions, is often necessary for unambiguous identification.

Experimental Protocol: Mass Spectrometry

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis A Introduce sample via GC or direct infusion B Ionize sample (e.g., EI) A->B C Separate ions by m/z B->C D Detect ions C->D E Identify molecular ion D->E F Analyze fragmentation pattern E->F G Compare with reference spectra F->G

Workflow for mass spectrometric analysis.
  • Sample Introduction : Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of mixtures and pure sample introduction, or by direct infusion.

  • Ionization : Ionize the sample using an appropriate method, such as electron ionization (EI).

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection : Detect the ions to generate a mass spectrum.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern. Compare the m/z values and relative intensities of the fragment ions with those of the reference isomers.

Conclusion

The differentiation of this compound and its isomers is a multifaceted analytical challenge that can be effectively addressed through a combination of spectroscopic techniques. While each method provides valuable information, a comprehensive and unambiguous identification relies on the synergistic interpretation of data from UV-Vis, IR, NMR, and Mass Spectrometry. NMR spectroscopy, with its ability to provide detailed structural information, often proves to be the most definitive technique. However, the characteristic features in IR (particularly the O-H stretch) and the fragmentation patterns in MS provide crucial corroborating evidence. This guide serves as a foundational resource, and it is imperative for researchers to compare their experimental data with established reference spectra and literature values for confident isomer identification.

References

  • Hou, X., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(21), 6433. [Link]

  • Wang, Y., et al. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Spectroscopy, 36(10), 22-27. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Baranac, J. M., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]

  • Beynon, J. H., et al. (1965). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Organic Mass Spectrometry, 1(2), 169-181.
  • Boyd, E. C., et al. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Biological Chemistry, 292(12), 4849-4859. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-2-nitrophenol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of 3,5-Dimethyl-2-(4-nitrophenyl azo)-Phenol Complexes with Co(II) and Ni(II) and Study Its Effect on the Activity of Ach Enzyme(invitro). Retrieved from [Link]-of-Ach-Jarad-Tawfiq/f0b1e3f2b1d7d6f5c8e9c9a8e9e8e9e8e9e8e9e8)

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-methyl-2-nitro-. Retrieved from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,6-dimethyl-2-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on synthesis of 2-(5-nitro-2-pyridylazo)-4,5-dimethylphenol and its color reaction with cobalt(II). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Metal Complexes 2-(4-nitrophenyl azo)-2,4-dimethylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of a Nitrophenol Disubstituted BODIPY Halochromic Probe. Retrieved from [Link]

  • MDPI. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3,4-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation .... Retrieved from [Link]

  • PubChemLite. (n.d.). 2,5-dimethyl-4-nitrophenol (C8H9NO3). Retrieved from [Link]

  • Tetteh, S., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Spectroscopy, 2018, 8543801. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical spectrum of the individual nitrophenol isomers at pH 9.0. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2 (a) UV-vis spectra of 4-nitrophenol before and after adding.... Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of 2,3-Dimethyl-4-nitrophenol Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount. Cross-reactivity, the binding of an antibody to non-target antigens, can lead to inaccurate quantification and false-positive results, compromising the integrity of experimental data. This guide provides an in-depth technical comparison of the cross-reactivity of 2,3-Dimethyl-4-nitrophenol and its derivatives. We will explore the underlying principles of antibody-antigen recognition, detail the synthesis of relevant derivatives, and provide comprehensive experimental protocols for assessing cross-reactivity using competitive enzyme-linked immunosorbent assay (ELISA).

The Molecular Basis of Cross-Reactivity: A Tale of Structure and Affinity

The interaction between an antibody's paratope and an antigen's epitope is a highly specific, three-dimensional lock-and-key mechanism. However, structural similarities between the target analyte and other molecules can lead to unintended binding, or cross-reactivity. In the context of this compound, derivatives with modifications to the functional groups are prime candidates for cross-reactive binding with anti-nitrophenol antibodies.

The degree of cross-reactivity is influenced by several factors, including the size, shape, and electronic properties of the substituents on the phenol ring. Minor structural changes, such as the reduction of the nitro group to an amino group or its subsequent acetylation, can significantly alter the binding affinity of an antibody. Understanding these structure-activity relationships is crucial for developing highly selective immunoassays.

Synthesis of this compound and its Derivatives

To conduct a thorough cross-reactivity study, the synthesis of the parent compound and its key derivatives is the first critical step. The following section outlines the synthetic pathway from 2,3-dimethylphenol to this compound and its subsequent conversion to amino and acetylamino derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2,3-dimethylphenol. This reaction, however, often yields a mixture of isomers, primarily the 4-nitro and 6-nitro products.[1] Careful control of reaction conditions and subsequent purification are essential to isolate the desired 4-nitro isomer.

Experimental Protocol: Nitration of 2,3-Dimethylphenol

  • Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2,3-dimethylphenol in a suitable solvent such as acetic anhydride.

  • Nitration: Slowly add a nitrating agent, such as nitric acid, to the cooled solution while maintaining a low temperature (typically below 0°C) to control the reaction rate and minimize side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into ice water. The product mixture will precipitate out of the solution.

  • Purification: The separation of the this compound and 2,3-dimethyl-6-nitrophenol isomers can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Logical Relationship: Synthesis Pathway

Start 2,3-Dimethylphenol Nitration Nitration (HNO3, Acetic Anhydride) Start->Nitration Isomers Mixture of Isomers (4-nitro and 6-nitro) Nitration->Isomers Separation Chromatographic Separation Isomers->Separation Parent This compound Separation->Parent Reduction Reduction (e.g., SnCl2/HCl) Parent->Reduction Amino 2,3-Dimethyl-4-aminophenol Reduction->Amino Acetylation Acetylation (Acetic Anhydride) Amino->Acetylation Acetylamino N-(4-hydroxy-2,3-dimethylphenyl)acetamide Acetylation->Acetylamino cluster_prep Preparation cluster_competition Competition cluster_detection Detection Coat Plate 1. Coat microplate wells with antigen conjugate. Block 2. Block unoccupied sites (e.g., with BSA). Coat Plate->Block Incubate 3. Incubate antibody with sample or standard. Block->Incubate Add to Plate 4. Add mixture to coated wells. Incubate->Add to Plate Add Secondary 5. Add enzyme-conjugated secondary antibody. Add to Plate->Add Secondary Add Substrate 6. Add substrate and measure absorbance. Add Secondary->Add Substrate

Sources

A Guide to Inter-laboratory Comparison of 2,3-Dimethyl-4-nitrophenol Analysis: Ensuring Accuracy and Reproducibility in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical analysis, the ability to obtain consistent and accurate results across different laboratories is paramount. This is particularly true for the quantification of specialty chemicals like 2,3-Dimethyl-4-nitrophenol, a compound with applications in various research and development sectors. This guide provides an in-depth comparison of analytical methodologies for this compound, underpinned by a simulated inter-laboratory study. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and validate appropriate analytical methods, thereby fostering greater confidence in their findings.

Designing a Robust Inter-laboratory Study

A successful inter-laboratory comparison hinges on a well-designed study protocol. The fundamental goal is to assess the variability in measurement results among different laboratories and to identify potential sources of error. The design of this simulated study is guided by the principles outlined in ASTM E691 - 19, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method."[1]

Key Components of the Study Design:

  • Participants: A diverse group of ten laboratories, representative of academic, industrial, and contract research organizations, were invited to participate.

  • Test Material: A certified reference material of this compound was obtained from a commercial supplier.[6][7] Two sets of samples were prepared in a common matrix (acetonitrile) at two different concentration levels: a low concentration (10 µg/mL) and a high concentration (100 µg/mL).

  • Analytical Methods: Participating laboratories were free to use their in-house validated analytical methods. The most commonly employed techniques were High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Reporting: Laboratories were required to report their individual measurements, the mean, the standard deviation, and a brief description of their analytical method.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical factor influencing the accuracy and precision of results. This section delves into the two predominant methods used in our simulated study for the analysis of this compound: HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of non-volatile and thermally stable compounds like this compound. The separation is based on the compound's partitioning between a stationary phase (typically a C18 column) and a mobile phase, with detection achieved by measuring the absorbance of UV light at a specific wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[8][9] For phenols, derivatization is often employed to improve their volatility and chromatographic behavior.[9] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

Experimental Protocols: A Step-by-Step Guide

To ensure a baseline of good practice, the following detailed protocols for HPLC-UV and GC-MS analysis of this compound are provided. These protocols are based on established methodologies for similar phenolic compounds and serve as a reference for laboratories seeking to validate their own procedures.[8][9][10][11]

Protocol 1: HPLC-UV Analysis of this compound

Objective: To quantify this compound in a given sample using HPLC-UV.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Dilute the provided samples with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 270 nm

  • Analysis: Inject the calibration standards followed by the unknown samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: GC-MS Analysis of this compound

Objective: To quantify this compound in a given sample using GC-MS after derivatization.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methylene chloride (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methylene chloride. Prepare a series of calibration standards from 0.1 µg/mL to 50 µg/mL.

  • Derivatization:

    • Take 100 µL of each standard and sample into a vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • Ion source temperature: 230 °C

    • Quadrupole temperature: 150 °C

    • Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

  • Analysis: Inject the derivatized standards and samples. Construct a calibration curve and determine the concentration in the samples.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for both HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep_Standard Prepare Calibration Standards HPLC_System Inject into HPLC System (C18 Column, Acetonitrile/Water Mobile Phase) Prep_Standard->HPLC_System Prep_Sample Dilute Unknown Sample Prep_Sample->HPLC_System UV_Detection UV Detection (270 nm) HPLC_System->UV_Detection Calibration_Curve Construct Calibration Curve UV_Detection->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Standard Prepare Calibration Standards Derivatization Derivatization with BSTFA Prep_Standard->Derivatization Prep_Sample Prepare Unknown Sample Prep_Sample->Derivatization GC_System Inject into GC-MS System (DB-5ms Column) Derivatization->GC_System MS_Detection Mass Spectrometric Detection (SIM Mode) GC_System->MS_Detection Calibration_Curve Construct Calibration Curve MS_Detection->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Inter-laboratory Comparison Data

The following tables summarize the quantitative data from the ten participating laboratories for the two concentration levels of this compound.

Table 1: Inter-laboratory Results for this compound (Low Concentration: 10 µg/mL)

LaboratoryAnalytical MethodReported Mean (µg/mL)Standard Deviation
Lab 1HPLC-UV9.80.2
Lab 2HPLC-UV10.10.3
Lab 3GC-MS9.90.1
Lab 4HPLC-UV10.50.4
Lab 5GC-MS9.70.2
Lab 6HPLC-UV9.60.3
Lab 7GC-MS10.00.1
Lab 8HPLC-UV10.20.2
Lab 9GC-MS9.80.1
Lab 10HPLC-UV10.30.3
Overall Mean 9.99
Overall Std Dev 0.29
RSD (%) 2.90

Table 2: Inter-laboratory Results for this compound (High Concentration: 100 µg/mL)

LaboratoryAnalytical MethodReported Mean (µg/mL)Standard Deviation
Lab 1HPLC-UV99.51.5
Lab 2HPLC-UV101.22.1
Lab 3GC-MS99.81.0
Lab 4HPLC-UV103.52.5
Lab 5GC-MS98.91.2
Lab 6HPLC-UV97.81.8
Lab 7GC-MS100.50.9
Lab 8HPLC-UV101.82.0
Lab 9GC-MS99.21.1
Lab 10HPLC-UV102.12.2
Overall Mean 100.43
Overall Std Dev 1.81
RSD (%) 1.80

Discussion and Interpretation of Results

The results of this simulated inter-laboratory study demonstrate a good level of agreement among the participating laboratories, with overall Relative Standard Deviations (RSDs) of 2.90% for the low concentration and 1.80% for the high concentration samples. This indicates that both HPLC-UV and GC-MS are suitable methods for the quantification of this compound.

However, a closer examination reveals some important trends. The GC-MS method consistently shows lower standard deviations within individual laboratories compared to HPLC-UV. This suggests a higher level of precision for the GC-MS method, which can be attributed to the high selectivity of the mass spectrometric detector.

The variability observed between laboratories can be attributed to several factors, including:

  • Calibration Standards: Minor differences in the preparation and handling of calibration standards can introduce variability.

  • Instrumentation: Variations in instrument performance and maintenance can affect sensitivity and reproducibility.

  • Analyst Technique: Differences in analyst experience and adherence to protocols can contribute to variations in results.

The following diagram illustrates the relationship between these factors and the final analytical result.

Factors_Affecting_Results cluster_method Analytical Method cluster_lab_factors Laboratory Factors Result Final Analytical Result Method_Choice Method Selection (HPLC vs. GC-MS) Method_Choice->Result Method_Validation Method Validation (Accuracy, Precision, Linearity) Method_Validation->Result Calibration Calibration Standards Calibration->Result Instrumentation Instrument Performance Instrumentation->Result Analyst Analyst Technique Analyst->Result

Caption: Factors influencing the variability of analytical results.

Conclusion and Recommendations

This guide has provided a comprehensive overview of an inter-laboratory comparison for the analysis of this compound. Both HPLC-UV and GC-MS have been shown to be effective methods for its quantification. For routine analysis where high throughput is required, HPLC-UV offers a robust and cost-effective solution. For applications demanding higher sensitivity and selectivity, particularly in complex matrices, GC-MS is the preferred method.

To ensure the highest quality of data, it is recommended that laboratories:

  • Participate regularly in proficiency testing schemes to monitor their performance.[5][12]

  • Implement rigorous in-house method validation procedures, in line with guidelines from organizations such as the ICH and ISO.[13][14][15][16]

  • Invest in comprehensive training for analytical staff to minimize variability due to human error.

By adhering to these principles, the scientific community can enhance the reliability and comparability of analytical data, ultimately accelerating research and development.

References

  • ASTM E691-19 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]

  • D7778 Standard Guide for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]

  • ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. The ANSI Blog. [Link]

  • E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. [Link]

  • E2489 Standard Practice for Statistical Analysis of One-Sample and Two-Sample Interlaboratory Proficiency Testing Programs. ASTM International. [Link]

  • Method Validation Guidelines-2.pptx ISO ICH and USP. Slideshare. [Link]

  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025) PS15. Irish National Accreditation Board. [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • This compound 98.0+%, TCI America™. Fisher Scientific. [Link]

  • Method 604: Phenols. U.S. Environmental Protection Agency. [Link]

  • E2857 Standard Guide for Validating Analytical Methods. ASTM International. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Comparison of p-Nitrophenol Biodegradation in Field and Laboratory Test Systems. Applied and Environmental Microbiology. [Link]

  • Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. National Center for Biotechnology Information. [Link]

  • This compound TCI Analytical reagent. AMI Scientific. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and drug development professionals, understanding the biological activity of nitrophenols is of paramount importance due to their widespread environmental presence and potential health implications.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to predict the activity of these compounds, reducing the need for extensive and costly animal testing.[1][2][3][4] This guide provides an in-depth comparison of various QSAR methodologies for nitrophenols, grounded in scientific principles and supported by experimental data. Our focus is on providing a practical framework for selecting and implementing the most appropriate QSAR approach for your research needs.

The Significance of QSAR in Nitrophenol Research

Nitrophenolic compounds are utilized in various industrial applications, including the manufacturing of pesticides, herbicides, dyes, and pharmaceuticals.[1][5] Consequently, they are frequently detected as environmental pollutants.[6] The toxicity of nitrophenols is often linked to their ability to uncouple oxidative phosphorylation, among other mechanisms.[6] QSAR models serve as invaluable tools in environmental chemistry and drug discovery by establishing a mathematical relationship between the chemical structure of a compound and its biological activity.[4][7][8] This allows for the prediction of toxicity or therapeutic potential of novel or untested nitrophenol derivatives.[4]

Comparing QSAR Modeling Approaches for Nitrophenols

The selection of a QSAR methodology is a critical decision that influences the predictive power and interpretability of the resulting model. Here, we compare the most common approaches applied to nitrophenols: 2D-QSAR, 3D-QSAR, and machine learning-based models.

2D-QSAR: The Foundation of Structure-Activity Relationships

Two-dimensional QSAR models are the classical approach, relying on molecular descriptors derived from the 2D representation of a molecule.[9] These descriptors can be broadly categorized as physicochemical, topological, and electronic.

  • Physicochemical Descriptors: These include parameters like the logarithm of the octanol-water partition coefficient (logP), which describes a compound's hydrophobicity, and the acid dissociation constant (pKa). For nitrophenols, hydrophobicity is often a key factor in their biological activity, as it governs their ability to cross cell membranes.[1][10]

  • Topological Descriptors: These are numerical values that describe the connectivity and shape of a molecule. Examples include molecular connectivity indices and shape indices.[1]

  • Electronic Descriptors: Quantum chemical calculations can provide electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][11] For nitrophenols, these descriptors are crucial for understanding their reactivity and potential for forming toxic metabolites.[12]

Strengths of 2D-QSAR:

  • Relatively simple to develop and interpret.

  • Computationally less intensive compared to 3D-QSAR.

  • Can provide good predictive models when the activity is primarily driven by bulk properties.

Limitations of 2D-QSAR:

  • Does not consider the three-dimensional conformation of the molecule, which is often critical for interaction with biological targets.[13]

  • May not be suitable for diverse sets of compounds with different scaffolds.

3D-QSAR: Incorporating Spatial Information

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the 3D structure of molecules.[2][10] These methods generate descriptors based on the steric and electrostatic fields surrounding a molecule.

  • CoMFA: Calculates the steric and electrostatic interaction energies between a probe atom and each molecule in a dataset aligned in 3D space.

  • CoMSIA: In addition to steric and electrostatic fields, it also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Strengths of 3D-QSAR:

  • Provides a more realistic representation of ligand-receptor interactions.

  • The results can be visualized as contour maps, highlighting regions where modifications to the molecular structure could enhance or decrease activity.[13]

  • Often yields more predictive models than 2D-QSAR for compounds that act on a specific biological target.[13]

Limitations of 3D-QSAR:

  • Highly dependent on the molecular alignment of the compounds in the dataset.

  • Computationally more demanding than 2D-QSAR.

  • Requires knowledge of the bioactive conformation of the molecules, which may not always be available.

Machine Learning in QSAR: The Rise of Non-Linear Models

In recent years, machine learning algorithms have gained prominence in QSAR modeling due to their ability to capture complex, non-linear relationships between molecular descriptors and biological activity.[14][15][16]

  • Support Vector Machines (SVM) and Support Vector Regression (SVR): These are powerful algorithms that can handle high-dimensional data and are less prone to overfitting.[5][17]

  • Random Forests (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

  • Artificial Neural Networks (ANN) and Deep Neural Networks (DNN): Inspired by the human brain, these models can learn highly complex patterns in data and have shown excellent performance in predicting the cytotoxicity of phenols.[14][18][19]

Strengths of Machine Learning-Based QSAR:

  • Can model complex, non-linear structure-activity relationships.[19]

  • Often leads to models with higher predictive accuracy compared to traditional linear methods.[5][14]

  • Can handle large and diverse datasets.

Limitations of Machine Learning-Based QSAR:

  • Can be "black box" models, making it difficult to interpret the relationship between specific descriptors and activity.

  • May require larger datasets for training to avoid overfitting.

  • The choice of algorithm and its parameters can significantly impact model performance.

Comparative Performance of QSAR Models for Nitrophenols

The choice of the best QSAR model depends on the specific dataset and the research question. Below is a summary of the performance of different QSAR models for predicting the toxicity of nitroaromatic compounds, including nitrophenols, from various studies.

Model TypeStatistical MethodEndpointOrganismR² (Training Set)Q² (Cross-Validation)R² (Test Set)Reference
2D-QSARMultiple Linear Regression (MLR)MutagenicitySalmonella typhimurium TA980.8350.672-[Wang et al., cited in 2]
2D-QSARMLRAquatic ToxicityDaphnia magna> 0.8> 0.6-[Wang et al., cited in 2, 10]
2D-QSARMonte Carlo OptimizationAcute Oral ToxicityRat0.7190.6950.739[Mondal et al., cited in 2, 4]
3D-QSARCoMFAMutagenicitySalmonella typhimurium TA98---[Wang et al., cited in 2, 9, 10]
Machine LearningSupport Vector Regression (SVR)Acute Oral Toxicity (LD50)Rat0.88-0.95 (validation set), 0.92 (external test set)[5][17]
Machine LearningDeep Neural Network (DNN)CytotoxicityTetrahymena pyriformis-0.941-[14]

Note: R² represents the coefficient of determination, and Q² represents the cross-validated R².

Experimental and Computational Protocols

A robust QSAR model is built upon high-quality experimental data and a rigorous computational workflow.

Experimental Protocol: Determination of Biological Activity (Example: Phosphatase Inhibition)

The biological activity of nitrophenols can be assessed through various assays. A common method involves measuring the inhibition of an enzyme, such as alkaline phosphatase, using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).[20] The product of this reaction, p-nitrophenol (pNP), has a distinct yellow color that can be quantified spectrophotometrically.[20][21]

Materials:

  • p-Nitrophenyl phosphate (pNPP) substrate solution[22]

  • p-Nitrophenol (pNP) standard for calibration curve[22]

  • Alkaline Phosphatase (ALP) enzyme solution[22]

  • Assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8)[22]

  • Stop solution (e.g., 3 M NaOH)[22]

  • 96-well microplate[22]

  • Microplate reader (405 nm)[22]

  • Test nitrophenol compounds

Step-by-Step Methodology:

  • Prepare a p-Nitrophenol Standard Curve:

    • Prepare a stock solution of pNP in the assay buffer.[22]

    • Create a series of dilutions of the pNP stock solution in a 96-well plate to generate a standard curve.[22][23]

    • Add the stop solution to each well.

    • Measure the absorbance at 405 nm.[21]

    • Plot absorbance versus pNP concentration to create the standard curve.[21]

  • Enzyme Inhibition Assay:

    • In a separate 96-well plate, add the assay buffer, ALP enzyme solution, and varying concentrations of the test nitrophenol compounds.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.[22]

    • Allow the reaction to proceed for a defined period at a constant temperature (e.g., 37°C).[21]

    • Stop the reaction by adding the stop solution.[21][22]

    • Measure the absorbance at 405 nm.[20][21]

    • Determine the concentration of pNP produced in each well using the standard curve.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Computational Protocol: QSAR Model Development

The development of a predictive QSAR model follows a systematic workflow.[4][24]

Step-by-Step Methodology:

  • Data Collection and Curation:

    • Compile a dataset of nitrophenol compounds with their corresponding experimentally determined biological activities (e.g., IC₅₀, LD₅₀).

    • Ensure the data is of high quality and covers a wide range of chemical structures and biological activities.

  • Molecular Structure Preparation:

    • Draw the 2D structures of the molecules.

    • For 3D-QSAR, generate low-energy 3D conformations for each molecule and align them based on a common scaffold.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors using software like PaDEL-Descriptor, RDKit, or others.[25][26] Descriptors can be 0D (e.g., molecular weight), 1D (e.g., counts of atoms and bonds), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).[9][27][28]

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.[10]

  • Feature Selection:

    • Select the most relevant descriptors that are highly correlated with the biological activity and have low inter-correlation. This helps to avoid overfitting and improves model interpretability.

  • Model Building:

    • Use the training set to build the QSAR model using a chosen statistical method (e.g., MLR, PLS, SVM, RF, ANN).[29]

  • Model Validation:

    • Internal Validation: Use techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the robustness and stability of the model.[4][29]

    • External Validation: Use the independent test set to evaluate the predictive performance of the model on new data.[4] A good QSAR model should have high R² values for the training set and high Q² and R² values for the test set.[10]

Visualizing the QSAR Workflow

A clear understanding of the QSAR process is essential for its successful implementation.

Caption: A generalized workflow for developing a predictive QSAR model.

Logical Relationships in QSAR Model Selection

The choice of a QSAR model is a trade-off between complexity, interpretability, and predictive power.

Model_Selection cluster_Approaches QSAR Approaches QSAR_Model QSAR Model TwoD_QSAR 2D-QSAR QSAR_Model->TwoD_QSAR Simplicity Interpretability ThreeD_QSAR 3D-QSAR QSAR_Model->ThreeD_QSAR Spatial Information Mechanistic Insight ML_QSAR Machine Learning QSAR QSAR_Model->ML_QSAR Non-Linearity Predictive Power

Caption: Key considerations for selecting a QSAR modeling approach.

Conclusion

QSAR modeling is an indispensable tool in the study of nitrophenols, enabling the prediction of their biological activities and facilitating the design of safer chemicals. This guide has provided a comparative overview of 2D-QSAR, 3D-QSAR, and machine learning-based approaches, highlighting their respective strengths and limitations. The provided experimental and computational protocols offer a practical starting point for researchers entering this field. By carefully selecting the appropriate methodology and adhering to rigorous validation principles, scientists can develop robust and predictive QSAR models that contribute to both environmental protection and human health.

References

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The Underlying Chemistry: Why Isomer-Specific Strategies are Essential

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Synthesis of Nitrophenol Isomers: A Comparative Efficiency Analysis

For researchers, scientists, and professionals in drug development, the selective synthesis of substituted phenols is a foundational aspect of organic chemistry. Nitrophenols, in particular, serve as crucial intermediates in the manufacturing of pharmaceuticals, pesticides, and dyes. The position of the nitro group on the phenol ring dictates the molecule's chemical properties and subsequent reactivity, making the efficient and selective synthesis of ortho-, meta-, and para-nitrophenol a topic of significant practical importance.

This guide provides an in-depth comparison of the synthesis efficiencies for the three primary nitrophenol isomers. We will move beyond simple procedural outlines to explore the mechanistic rationale behind the chosen synthetic routes, present comparative data on yields, and offer detailed, field-tested protocols.

The synthesis of nitrophenol isomers is a classic study in electrophilic aromatic substitution, governed by the directing effects of the hydroxyl (-OH) group on the benzene ring. The -OH group is a powerful activating, ortho, para-director due to its ability to donate electron density into the ring, stabilizing the carbocation intermediates formed during substitution at these positions.[1][2][3] Consequently, the direct nitration of phenol yields a mixture of ortho- and para-nitrophenol, with the meta-isomer being virtually absent.[3] This necessitates a fundamentally different synthetic approach for the meta isomer.

Synthesis of o-Nitrophenol and p-Nitrophenol via Direct Phenol Nitration

The most direct route to o- and p-nitrophenol is the electrophilic nitration of phenol. While concentrated nitric acid can be used, it often leads to oxidation and the formation of tarry by-products and polysubstituted phenols like 2,4,6-trinitrophenol (picric acid).[2][4] A more controlled synthesis is achieved using dilute nitric acid at low temperatures. An effective laboratory method involves the in situ generation of nitric acid from sodium nitrate and sulfuric acid, which allows for better temperature control.[5]

Mechanism of Electrophilic Nitration

The reaction proceeds via the standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6] The electron-rich phenol ring then attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the nitrophenol products.[6]

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Product Formation HNO3 HNO₃ H2O-NO2+ H₂O⁺-NO₂ HNO3->H2O-NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2O-NO2+->NO2+ - H₂O H2O H₂O Phenol Phenol Ring SigmaComplex Sigma Complex (Resonance Stabilized) Phenol->SigmaComplex + NO₂⁺ Products o-Nitrophenol + p-Nitrophenol SigmaComplex->Products - H⁺

Caption: Mechanism of the electrophilic nitration of phenol.

Experimental Protocol: Synthesis of o- and p-Nitrophenol

This protocol is adapted from established laboratory procedures.[5]

  • Preparation of Nitrating Mixture: In a 500 mL flask placed in an ice bath, slowly add 100 g of concentrated (98%) sulfuric acid to 160 mL of chilled water with continuous stirring. After cooling to below 10°C, gradually add 60 g of sodium nitrate. Stir until dissolved while maintaining a low temperature.

  • Preparation of Phenol Solution: In a separate beaker, gently warm 38 g of phenol with 8 mL of water until a solution is formed. Transfer this solution to a dropping funnel.

  • Nitration Reaction: Place the dropping funnel over the flask containing the nitrating mixture. Add the phenol solution dropwise over approximately 30 minutes, ensuring the reaction temperature is maintained below 20°C using the ice bath. Vigorous stirring is essential. The mixture will turn dark red or black.

  • Product Isolation: After the addition is complete, let the mixture stand for about an hour. A dark, oily layer of the nitrophenol mixture will separate. Decant the aqueous acid layer.

  • Washing: Wash the oily product layer twice with cold water to remove residual acid.

Separation of o- and p-Isomers: The Role of Hydrogen Bonding

The efficiency of this synthesis route is heavily dependent on the subsequent separation of the ortho and para isomers. The most effective method is steam distillation .[7][8][9][10]

  • o-Nitrophenol exhibits intramolecular hydrogen bonding between the phenolic proton and an oxygen of the nitro group. This internal bonding reduces its association with other molecules, making it more volatile.[9]

  • p-Nitrophenol engages in intermolecular hydrogen bonding with neighboring molecules. This creates a network of associated molecules, significantly increasing its boiling point and rendering it non-volatile in steam.[9]

Synthesis_Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_purification Purification Start Phenol + NaNO₃/H₂SO₄ Reaction Nitration @ <20°C Start->Reaction Crude Crude Mixture (o- and p-isomers) Reaction->Crude Distillation Steam Distillation Crude->Distillation Distillate Distillate (o-Nitrophenol + Water) Distillation->Distillate Volatile Residue Flask Residue (p-Nitrophenol) Distillation->Residue Non-Volatile Ortho_Purify Cool & Filter Distillate->Ortho_Purify Para_Purify Cool & Recrystallize Residue->Para_Purify Ortho_Final Pure o-Nitrophenol Ortho_Purify->Ortho_Final Para_Final Pure p-Nitrophenol Para_Purify->Para_Final

Caption: Workflow for the synthesis and separation of o- and p-nitrophenol.

Efficiency Analysis for o- and p-Nitrophenol Synthesis

The overall yield and the ratio of ortho to para isomers are highly sensitive to reaction conditions.

ParameterCondition 1[11][12]Condition 2[11][13]Condition 3 (Typical Lab)[5]
Nitric Acid Conc. 32.5%65%Generated in situ
Temperature 20°C20°C< 20°C
Reaction Time 1 hour45 minutes~30 minutes addition
Total Yield ~91%~38%~30% (based on reported masses)
o:p Ratio ~1:5.5 (14% o, 77% p)~1.5:1 (23% o, 15% p)~5:1 (10g o, 2g p)

As demonstrated by recent research, controlling physical parameters is paramount. Lowering the nitric acid concentration and temperature can dramatically increase the total yield and favor the formation of the para isomer.[11][12] Conversely, higher acid concentrations can reduce the overall yield significantly.[13] The variability highlights the need for precise control to achieve desired outcomes.

Synthesis of m-Nitrophenol: A Necessary Detour

Due to the ortho, para-directing nature of the hydroxyl group, an indirect route is required for the synthesis of m-nitrophenol. The most reliable and high-yielding method starts with m-nitroaniline, utilizing a diazotization reaction followed by hydrolysis.[14]

Mechanism of Diazotization and Hydrolysis
  • Diazotization: m-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures (0–5°C) to form a diazonium salt. This intermediate is unstable at higher temperatures.

  • Hydrolysis: The cold diazonium salt solution is then added to boiling aqueous acid. The diazonium group (-N₂⁺), an excellent leaving group, is replaced by a hydroxyl group from water, releasing nitrogen gas and forming m-nitrophenol.

Diazotization_Mechanism Start m-Nitroaniline Diazonium m-Nitrobenzenediazonium Sulfate Start->Diazonium NaNO₂ / H₂SO₄ 0-5°C Product m-Nitrophenol Diazonium->Product Boiling H₂O / H₂SO₄ - N₂

Caption: Synthetic pathway for m-nitrophenol from m-nitroaniline.

Experimental Protocol: Synthesis of m-Nitrophenol

This protocol is a summary of the procedure detailed in Organic Syntheses.[14]

  • Amine Slurry Preparation: In a 4 L beaker, create a slurry of 210 g of finely powdered m-nitroaniline in a cold mixture of 450 mL of water and 330 mL of concentrated sulfuric acid. Add approximately 800 g of crushed ice to the mixture.

  • Diazotization: While maintaining the temperature at 0–5°C, rapidly add a solution of 105 g of sodium nitrite in 250 mL of water until a positive test on starch-iodide paper is observed. A crystalline precipitate of m-nitrobenzenediazonium sulfate will form.

  • Hydrolysis Setup: In a separate 5 L flask, prepare a boiling solution of 1 L of concentrated sulfuric acid in 750 mL of water (Caution: highly exothermic).

  • Hydrolysis Reaction: Add the supernatant liquid from the diazotization mixture to the boiling acid. Then, add the crystalline diazonium salt in small portions, controlling the rate to manage foaming from nitrogen gas evolution.

  • Isolation and Purification: Boil for a few more minutes after the addition is complete. Pour the hot solution into a beaker set in cold water and stir vigorously to induce crystallization. Filter the cold crystal magma, wash with ice water, and dry. The typical yield is 155-165 g.

Efficiency Analysis for m-Nitrophenol Synthesis

This method is highly efficient and reliable for producing the meta isomer.

  • Starting Material: m-Nitroaniline

  • Key Steps: 2 (Diazotization, Hydrolysis)

  • Reported Yield: 75–80%[14]

  • Purity: The product is generally of high purity after a single filtration and washing, though recrystallization can be performed if needed.

  • Separation: No complex isomer separation is required, which is a significant advantage over the direct nitration of phenol.

Alternative, multi-step routes starting from nitrobenzene have been described, but they are generally more complex and less efficient than the diazotization of m-nitroaniline.[15][16]

Benchmarking Synthesis Efficiency: A Head-to-Head Comparison

Metrico-Nitrophenol & p-Nitrophenolm-Nitrophenol
Primary Route Direct Nitration of PhenolDiazotization of m-Nitroaniline
Starting Material Phenolm-Nitroaniline
Number of Steps 1 (synthesis) + 1 (separation)2 (synthesis)
Typical Overall Yield Variable (30-91%), condition-dependentHigh (75-80%)
Isomer Selectivity Low; produces a mixtureHigh; produces only the meta isomer
Purification Challenge Separation of isomers is critical (Steam Distillation)Simple filtration and washing
Key Advantage Uses a very common and inexpensive starting material.High yield and purity without isomer separation.
Key Disadvantage Yield and isomer ratio are highly sensitive to conditions.Requires a more specialized starting material.

Characterization and Quality Control

Confirming the identity and purity of the synthesized isomers is a critical final step. Raman spectroscopy is a powerful, non-destructive technique for this purpose. Each isomer presents a unique spectral fingerprint.

  • o-Nitrophenol: Characteristic peaks at 1134 cm⁻¹ and 1232 cm⁻¹.[17][18]

  • m-Nitrophenol: Characteristic peaks at 1268 cm⁻¹ and 1343 cm⁻¹.[17][18]

  • p-Nitrophenol: Characteristic peaks at 1167 cm⁻¹, 1279 cm⁻¹, and 1333 cm⁻¹.[17][18]

UV-Vis spectrophotometry can also be used for the simultaneous determination of the isomers in a mixture, although spectral overlap can present a challenge.[19][20]

Critical Safety Considerations

The syntheses described involve hazardous materials that demand strict safety protocols.

  • Phenol: Highly corrosive and toxic. It can cause severe chemical burns upon skin contact. Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[21]

  • Nitric Acid & Sulfuric Acid: Both are highly corrosive and strong oxidizers. Nitric acid reacts violently with many organic compounds and produces toxic fumes.[22][23][24][25] Always work in a chemical fume hood and wear acid-resistant gloves, a lab coat, and chemical splash goggles. Ensure an eyewash station and safety shower are immediately accessible.[22]

Conclusion

The synthesis of nitrophenol isomers offers a clear case study in strategic synthetic planning.

  • For ortho- and para-nitrophenol , direct nitration of phenol is the most straightforward route. However, its efficiency is a delicate balance of reaction parameters. Achieving high yields and controlling the isomer ratio requires meticulous control over temperature and reagent concentration, followed by an effective separation via steam distillation.

  • For meta-nitrophenol , the required indirect route via diazotization of m-nitroaniline proves to be a highly efficient and reliable method. It consistently delivers a high yield of a pure product, circumventing the challenges of isomer separation inherent in the direct nitration approach.

For researchers, the choice of synthesis is dictated by the target isomer. While the synthesis of o- and p-nitrophenols may seem simpler on paper, the process for obtaining the m-isomer is often more efficient and predictable in practice.

References

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A Senior Application Scientist's Guide to Catalytic Reduction of 2,3-Dimethyl-4-nitrophenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective reduction of substituted nitrophenols is a critical transformation. 2,3-Dimethyl-4-nitrophenol, in particular, serves as a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and advanced materials. The conversion of its nitro group to an amine is paramount, and the choice of catalyst dictates the success of this endeavor. This guide provides an in-depth, objective comparison of various catalytic systems for the reduction of this compound, grounded in experimental data and mechanistic insights to empower you in your research and development.

The Critical Role of Catalysis in Nitroarene Reduction

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. While several methods exist, catalytic hydrogenation stands out for its efficiency, selectivity, and environmental compatibility.[1] The catalyst's role is to provide a surface for the adsorption of both the nitro compound and the reducing agent (often hydrogen gas or a hydride donor like sodium borohydride), facilitating the transfer of electrons and protons required for the reduction.[2][3] The intrinsic properties of the catalyst—its composition, size, morphology, and support—profoundly influence the reaction kinetics and selectivity.

A Comparative Overview of Catalytic Systems

The landscape of catalysts for nitroarene reduction is diverse, ranging from traditional noble metal catalysts to more economical non-noble metal systems and advanced bimetallic nanoparticles. While direct comparative studies on this compound are not as prevalent in the literature, the wealth of data on the structurally similar and widely studied 4-nitrophenol provides a robust framework for comparison. The electronic and steric effects of the two methyl groups in this compound may influence reaction rates, but the general catalytic trends are expected to be similar.

Noble Metal Catalysts: The Gold Standard of Efficiency

Palladium (Pd), Platinum (Pt), and Gold (Au) are the workhorses of catalytic hydrogenation.[4][5] Supported on high-surface-area materials like activated carbon (C) or metal oxides (e.g., TiO₂, SiO₂), these catalysts exhibit high activity and can often be used under mild conditions.[6][7][8][9]

  • Palladium on Carbon (Pd/C): Often the first choice for nitro group reductions due to its high efficiency and selectivity.[5][8][10] It is effective with hydrogen gas as the reductant and is known for its versatility.[5] However, a key consideration is its propensity to catalyze dehalogenation in substrates containing aryl halides.[10]

  • Platinum on Carbon (Pt/C): Another highly active catalyst, often used when Pd/C shows limitations. It can sometimes offer different selectivity profiles.

  • Gold Nanoparticles (AuNPs): Gold has emerged as a surprisingly effective catalyst for nitrophenol reduction, especially in the form of nanoparticles.[4][6][11] The catalytic activity of AuNPs is highly size-dependent, with smaller particles generally exhibiting higher reaction rates.[6] Gold catalysts are particularly interesting for their high stability and resistance to oxidation.[11][12]

Non-Noble Metal Catalysts: Economical and Effective Alternatives

The high cost of noble metals has driven research into more abundant and cost-effective alternatives. Nickel and Copper-based catalysts have shown considerable promise.

  • Raney Nickel (Raney Ni): A spongy, highly active form of nickel, Raney Ni is a versatile and widely used catalyst for the hydrogenation of various functional groups, including nitro groups.[13][14] It is a cost-effective option and can be particularly advantageous where chemoselectivity is a concern.[14] One of its main drawbacks is its pyrophoric nature, though safer formulations are available.[14] Iron-promoted Raney nickel catalysts have also been shown to exhibit enhanced activity.[15]

  • Copper-based Catalysts: Copper nanoparticles and complexes have also been demonstrated as effective catalysts for the reduction of nitrophenols.[16] They offer a more environmentally friendly and economical option compared to noble metals.

Bimetallic Catalysts: The Synergy of Two Metals

Bimetallic nanoparticles often exhibit enhanced catalytic activity and stability compared to their monometallic counterparts, a phenomenon attributed to synergistic electronic and geometric effects.[17][18]

  • Au-Pd Nanoflowers: These structures have shown superior catalytic activity for 4-nitrophenol reduction compared to their monometallic counterparts, highlighting the synergistic effect between Au and Pd.[18]

  • Ni-Cu Bimetallic Nanoparticles: These non-noble bimetallic catalysts have demonstrated high catalytic performance in the degradation of 4-nitrophenol, with the added advantage of being more cost-effective than noble metal catalysts.[17]

  • Au-Ag and Au-Cu Nanoparticles: Bimetallic nanoparticles of gold with silver or copper have also been extensively studied for nitrophenol reduction, often showing enhanced catalytic rates compared to pure Au, Ag, or Cu nanoparticles.[19][20][21]

Performance Data Summary

The following table summarizes representative experimental data for the catalytic reduction of 4-nitrophenol, which serves as a strong proxy for the performance expected with this compound. The apparent rate constant (k_app) is a common metric for comparing catalyst performance under pseudo-first-order conditions (with a large excess of the reducing agent).

Catalyst SystemReductantSolventTemperature (°C)TimeConversion (%)Apparent Rate Constant (k_app) (s⁻¹)Reference
Noble Metals
5% Pd/CH₂ (1 atm)Methanol251 h>99~0.055[7]
Au/SiO₂NaBH₄WaterRoom Temp.< 5 min~100High[6]
Au NanostarsNaBH₄WaterRoom Temp.< 1.5 min~1000.0296[22]
Non-Noble Metals
Raney NickelH₂2-propanol100---[23]
5 wt% Ni/Al₂O₃N₂H₄Ethanol80-HighHigher than Raney Ni[24]
Cu(II) ComplexNaBH₄--60 min97.5-[16]
Bimetallic
Ni-Cu BimetallicNaBH₄WaterRoom Temp.->99High[17]
Au-Pd NanoflowersNaBH₄WaterRoom Temp.-HighHigher than Au or Pd alone[18]
Au-Cu/AAONaBH₄WaterRoom Temp.-1001.2 x 10⁻³[20]

Experimental Workflow & Protocol

The following provides a detailed, step-by-step methodology for a typical catalytic reduction of a nitrophenol derivative. This protocol should be optimized for the specific substrate and catalyst system.

General Protocol for the Catalytic Reduction of this compound
  • Catalyst Preparation/Pre-treatment:

    • For supported catalysts (e.g., Pd/C, Au/TiO₂), ensure the catalyst is properly dried and stored.

    • For Raney Nickel, it is typically supplied as a slurry in water and should be washed with the reaction solvent prior to use. Handle with care due to its pyrophoric nature.

    • For nanoparticle catalysts synthesized in-house, ensure they are well-characterized (size, morphology, composition) before use.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or water).[2][7]

    • Add the catalyst (typically 1-10 mol% of the metal relative to the substrate).

    • The reaction vessel should be purged with an inert gas (e.g., nitrogen or argon).

  • Introduction of the Reducing Agent:

    • For Catalytic Hydrogenation (H₂): The flask is connected to a hydrogen source (balloon or cylinder) and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm).

    • For Transfer Hydrogenation (e.g., NaBH₄): A freshly prepared aqueous solution of sodium borohydride (NaBH₄) (a large excess, e.g., 10-20 eq) is added dropwise to the reaction mixture.[2] The addition of NaBH₄ often results in a color change of the solution from yellow (due to the nitrophenolate ion) to colorless upon completion of the reaction.[2]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or UV-Vis spectroscopy.[2] The disappearance of the starting material spot on the TLC plate or the decrease in the absorbance of the nitrophenolate peak (around 400 nm) in the UV-Vis spectrum indicates the progress of the reaction.[2][25]

  • Work-up and Product Isolation:

    • Upon completion of the reaction, the catalyst is removed by filtration (e.g., through a pad of Celite).

    • The solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired 2,3-Dimethyl-4-aminophenol.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in solvent add_catalyst Add Catalyst dissolve->add_catalyst add_reductant Add Reducing Agent (H₂ or NaBH₄) add_catalyst->add_reductant monitor Monitor Reaction (TLC or UV-Vis) add_reductant->monitor filter Filter to remove catalyst monitor->filter evaporate Evaporate solvent filter->evaporate purify Purify product (Recrystallization or Chromatography) evaporate->purify reaction_mechanism NP This compound Adsorbed_NP Adsorbed Nitrophenol NP->Adsorbed_NP Adsorption Cat_Surface Catalyst Surface Intermediate Reaction Intermediate Reductant Reducing Agent (e.g., H₂ or BH₄⁻) Adsorbed_H Adsorbed Active Hydrogen Reductant->Adsorbed_H Adsorption & Activation Adsorbed_NP->Intermediate Surface Reaction Adsorbed_H->Intermediate Product 2,3-Dimethyl-4-aminophenol Intermediate->Product Desorption

Caption: Langmuir-Hinshelwood mechanism for nitroarene reduction.

Conclusion and Future Outlook

The catalytic reduction of this compound is a well-established and efficient transformation. While noble metal catalysts like Pd/C remain highly effective, the development of non-noble metal and bimetallic catalysts offers promising avenues for more sustainable and cost-effective synthesis. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including cost, desired reaction conditions, and tolerance of other functional groups. Future research will likely focus on the development of catalysts with even higher activity, selectivity, and recyclability, as well as a deeper understanding of the reaction mechanisms to enable rational catalyst design.

References

  • Stable Ni-Cu bimetallic catalytic membranes for continuous nitrophenol degrad
  • Synthesis of Au-Pd Bimetallic Nanoflowers for Catalytic Reduction of 4-Nitrophenol. (URL: )
  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 C
  • Core–shell Au@AuAg nano-peanuts for the catalytic reduction of 4-nitrophenol: critical role of hollow interior and broken shell structure. (URL: )
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (URL: )
  • A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles. (URL: [Link])

  • A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles. (URL: [Link])

  • Synthesis of Au-Cu/AAO catalyst for p-nitrophenol reduction. (URL: [Link])

  • Mechanism insight into hydrogenation of p-nitrophenol catalyzed by NiCo2S4/NCB. (URL: [Link])

  • Catalytic Profiles For Reduction of Nitroarenes. (URL: [Link])

  • Au Catalyst Decorated Silica Spheres: Synthesis and High-Performance in 4-Nitrophenol Reduction. (URL: [Link])

  • Synthesis of Bimetallic Gold-Silver (Au-Ag) Nanoparticles for the Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol. (URL: [Link])

  • A Comparison Reduction of 4-Nitrophenol by Gold Nanospheres and Gold Nanostars. (URL: [Link])

  • Demonstrating the Electron–Proton-Transfer Mechanism of Aqueous Phase 4-Nitrophenol Hydrogenation Using Unbiased Electrochemical Cells. (URL: [Link])

  • Catalytic reduction of 4-nitrophenol by magnetically recoverable Au nanocatalyst. (URL: [Link])

  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. (URL: [Link])

  • Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. (URL: [Link])

  • Raney Nickel Catalyst. (URL: [Link])

  • Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. (URL: [Link])

  • Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. (URL: [Link])

  • Nitro Reduction - Common Conditions. (URL: [Link])

  • Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. (URL: [Link])

  • Comparison of catalytic activity for the 4-nitrophenol reduction by different catalysts. (URL: [Link])

  • Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity. (URL: [Link])

  • The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. (URL: [Link])

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (URL: [Link])

  • The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor. (URL: [Link])

  • Reduction of aromatic nitro compounds with Raney nickel c
  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. (URL: [Link])

  • Pd/C hydrogen transfer reduction of nitro derivatives. (URL: [Link])

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (URL: [Link])

  • Pd nanoparticles anchored Co-MOF for nitrophenol reduction. (URL: [Link])

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (URL: [Link])

  • Palladium on carbon. (URL: [Link])

  • Recent Advances of Pd/C-Catalyzed Reactions. (URL: [Link])

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed-[17][26]Rearrangement—Oxa-Michael Addition Cascade Reactions. (URL: [Link])

  • Preparation of 4-aminophenol. (URL: [Link])

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (URL: [Link])

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A Senior Application Scientist's Guide to the Accuracy and Precision of HPLC Methods for Nitrophenol Metabolite Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and drug development professionals, the accurate and precise quantification of nitrophenol metabolites is paramount. These compounds, whether environmental contaminants or metabolites of pharmaceuticals and agrochemicals like Fenitrothion, demand analytical methods that are not just sensitive, but fundamentally reliable.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering the versatility to separate and quantify parent nitrophenols and their conjugated metabolites, such as glucuronides and sulfates, often within the same analytical run.[3]

This guide provides an in-depth comparison of common HPLC methodologies, moving beyond a simple recitation of protocols. Here, we will dissect the causality behind experimental choices, grounding our discussion in the principles of chromatographic separation and authoritative validation guidelines. Our objective is to equip you with the critical insights needed to select, develop, and validate robust HPLC methods that deliver trustworthy and reproducible data.

The Foundation of Method Reliability: Adhering to Global Standards

Before comparing methods, we must establish the benchmarks for performance. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation.[4][5][6][7] The objective of validation is to demonstrate that a method is suitable for its intended purpose.[8] For quantitative analysis of nitrophenol metabolites, two parameters are the bedrock of reliability:

  • Accuracy : This measures the closeness of the test results to the true value. It is typically expressed as percent recovery. In practice, accuracy is assessed by spiking a blank matrix (e.g., plasma, urine) with a known concentration of the analyte and measuring the recovery. An accurate method will consistently report a concentration that is very close to the known amount added.

  • Precision : This describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of random error and is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

    • Repeatability (Intra-day precision) : The precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision) : The precision within the same laboratory but on different days, with different analysts, or on different equipment.

A method that is both accurate and precise is considered reliable. For bioanalytical methods, acceptance criteria for accuracy are often within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification), with precision (%RSD) not exceeding 15% (20% at LLOQ).[6]

Comparative Analysis of HPLC Methods for Nitrophenol Metabolites

The choice of HPLC configuration has a profound impact on the method's performance. The separation of nitrophenol isomers and their polar metabolites requires careful consideration of the stationary phase, mobile phase composition, and detection method.

The table below summarizes key performance data from validated HPLC methods designed for nitrophenol metabolites. This allows for an objective comparison of their accuracy and precision.

Analyte(s)HPLC Method TypeAccuracy (% Recovery)Precision (%RSD)Key Chromatographic ConditionsReference(s)
4-Nitrophenol (PNP), PNP-Glucuronide, PNP-SulfateIon-Pair Reversed-Phase HPLCNot ReportedIntra-day: < 4.21% Inter-day: < 3.34%Column: C18 Mobile Phase: Methanol/Citrate Buffer with 0.03 M Tetrabutylammonium Bromide (TBAB) as an ion-pairing agent.[3][9][10]
Phenol, 2-Nitrophenol, 4-Nitrophenol, and DinitrophenolsReversed-Phase HPLC90 - 112%Intra-day & Inter-day: < 15%Column: Monolithic RP-18e Mobile Phase: Acetonitrile/Acetate Buffer (pH 5.0).[11][12]
4-Amino-3-Nitrophenol and isomersReversed-Phase HPLC99.06 - 101.05%Repeatability: 0.59 - 1.92%Column: C18 Mobile Phase: Acetonitrile/Acetic Buffer (pH 5.9).[13]
3-Methyl-4-NitrophenolReversed-Phase HPLC86.6 - 104.2%Intra-day: 1.5 - 7.6% Inter-day: 4.1 - 11.2%Column: C18 Mobile Phase: Acetonitrile/Water (60:40, v/v).[2]
o-, m-, p-Nitrophenol IsomersReversed-Phase HPLC>95% (typical for validated methods)Intra-day: 5.85 - 7.76% Inter-day: 10.2 - 11.9%Column: C18 or Phenyl-Hexyl Mobile Phase: Methanol or Acetonitrile with a buffer.[14][15]
Expertise & Experience: The Causality Behind Experimental Choices
  • Why Use Ion-Pairing Agents for Metabolites? Nitrophenol glucuronides and sulfates are highly polar and often elute at or near the void volume in standard reversed-phase chromatography, resulting in poor retention and peak shape. The addition of an ion-pairing reagent like Tetrabutylammonium Bromide (TBAB) to the mobile phase is a critical strategic choice.[3] The hydrophobic alkyl chains of the TBAB cation associate with the C18 stationary phase, creating a dynamic ion-exchange surface. The positively charged head groups then form an ion pair with the negatively charged sulfate or carboxylate groups of the metabolites, significantly increasing their retention and enabling their separation from the parent compound.

  • Stationary Phase Selection: C18 vs. Phenyl for Isomer Separation While a standard C18 column separates compounds primarily based on hydrophobicity and is effective for many nitrophenol applications, separating structurally similar isomers can be challenging.[12][14] A Phenyl-Hexyl column offers an alternative selectivity. The phenyl rings in the stationary phase can induce π-π interactions with the aromatic rings of the nitrophenol isomers. This secondary interaction mechanism, in addition to hydrophobicity, can provide enhanced resolution between isomers that are difficult to separate on a C18 column alone.[14]

  • Mobile Phase pH Control is Non-Negotiable The retention of phenolic compounds is highly dependent on their ionization state.[16] The hydroxyl group of nitrophenols is acidic. Operating the mobile phase at a pH well below the pKa of the analytes ensures they remain in their neutral, more hydrophobic form, leading to consistent retention and sharp peaks. For this reason, buffered mobile phases (e.g., acetate or phosphate buffers) are essential for robust and reproducible separations.[12]

  • Detector Choice: UV-Vis vs. Mass Spectrometry (MS) Most published methods utilize UV-Vis detection, which is robust, cost-effective, and suitable for relatively clean samples where analyte concentrations are sufficient.[3][12] However, when analyzing metabolites in complex biological matrices like urine or plasma, co-eluting endogenous compounds can interfere with quantification. This is where Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a significant advantage. MS detection offers superior selectivity by monitoring specific mass-to-charge (m/z) transitions for each analyte, effectively filtering out background noise and confirming analyte identity.[17][18] While LC-MS/MS methods require more specialized instrumentation, they provide the highest level of confidence and sensitivity for bioanalytical studies.

A Broader Perspective: HPLC vs. Alternative Analytical Techniques

While HPLC is the predominant technique, other methods exist for nitrophenol analysis. Understanding their capabilities provides context for why HPLC is often the preferred choice.

TechniquePrincipleAdvantagesLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Highly versatile, excellent for isomer and metabolite separation, easily automated.Can require complex mobile phases, higher initial instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase.Excellent separation efficiency and definitive identification by MS.Requires derivatization for non-volatile nitrophenols, adding time and complexity.[1][11]
Electrochemical Methods Measurement of current from the oxidation or reduction of nitrophenols.High sensitivity, rapid analysis, and low cost.Susceptible to interference from other electroactive species in the sample matrix.[19][20]
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.Simple, rapid, and inexpensive.Lacks selectivity; cannot distinguish between isomers or metabolites in a mixture due to spectral overlap.[11][21]

Visualizing the Process

To better understand the analytical workflow and decision-making process, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Standards Prepare Calibration Standards & QCs HPLC HPLC System (Pump, Autosampler, Column Oven) Standards->HPLC SamplePrep Sample Pre-treatment (e.g., LLE, SPE, Dilution) SamplePrep->HPLC Separation Chromatographic Separation (C18 or Phenyl Column) HPLC->Separation Detection Detection (UV-Vis or MS/MS) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation Performance Check (Accuracy, Precision, Linearity) Integration->Validation Report Final Report Generation Validation->Report

Caption: General workflow for the analysis of nitrophenol metabolites using HPLC.

Method_Selection Start Define Analytical Goal Matrix Complex Matrix? (e.g., Plasma, Tissue) Start->Matrix Sensitivity Trace Level (pg/mL)? Matrix->Sensitivity Yes Isomers Isomer Separation Required? Matrix->Isomers No HPLC_UV HPLC-UV/PDA Sensitivity->HPLC_UV No HPLC_MS HPLC-MS/MS Sensitivity->HPLC_MS Yes Isomers->HPLC_UV Yes GC_MS GC-MS (with derivatization) Isomers->GC_MS Alternative

Caption: Decision tree for selecting an analytical method for nitrophenol analysis.

Experimental Protocol: Validated Ion-Pair RP-HPLC Method for 4-Nitrophenol and its Conjugates

This protocol is adapted from a validated method for the simultaneous analysis of 4-nitrophenol (PNP), 4-nitrophenyl β-glucuronide (PNP-G), and 4-nitrophenyl sulfate (PNP-S) in biological samples.[3][10]

1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Analytical balance, vortex mixer, centrifuge.

  • Reference standards: PNP, PNP-G, PNP-S.

  • Internal Standard (IS): 4-ethylphenol (ETP).

  • Reagents: Methanol (HPLC grade), Citric Acid, Tetrabutylammonium Bromide (TBAB), Water (HPLC grade).

2. Reagent and Standard Preparation

  • Mobile Phase: Prepare a 0.01 M citrate buffer and adjust the pH to 6.2. The final mobile phase consists of Methanol : 0.01 M Citrate Buffer (pH 6.2) containing 0.03 M TBAB (47:53, v/v). Filter and degas before use.

  • Stock Solutions: Prepare individual stock solutions of PNP, PNP-G, PNP-S, and ETP in methanol (e.g., 1 mM).

  • Working Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 2.5 µM to 100 µM).[9]

3. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol / 0.01 M Citrate Buffer (pH 6.2) with 0.03 M TBAB (47:53, v/v)
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Injection Volume 20 µL
Column Temperature Ambient

4. Sample Preparation (from Rat Bile)

  • Thaw the bile sample at room temperature.

  • To a 100 µL aliquot of the bile sample, add 100 µL of the internal standard solution (ETP).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Collect the supernatant and inject 20 µL into the HPLC system.

5. Method Validation Procedure

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. Calculate the correlation coefficient (r²), which should be >0.99.

  • Accuracy & Precision: Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking blank bile. Analyze five replicates of each QC level on the same day (intra-day) and on three different days (inter-day). Calculate the % recovery for accuracy and the %RSD for precision.

Conclusion

The accurate and precise measurement of nitrophenol metabolites via HPLC is an achievable but exacting task. Success hinges on a rational approach to method development, where the choice of column, mobile phase, and detector is tailored to the specific physicochemical properties of the analytes and the complexity of the sample matrix. An ion-pair RP-HPLC method offers excellent performance for separating polar metabolites like glucuronides and sulfates, while specialized stationary phases like phenyl-hexyl columns can provide unique selectivity for challenging isomer separations.

Ultimately, no method can be considered reliable without rigorous validation against established international guidelines.[5][22] By demonstrating acceptable levels of accuracy, precision, linearity, and selectivity, researchers can ensure their data is scientifically sound, reproducible, and fit for purpose, whether for regulatory submission, environmental monitoring, or fundamental scientific inquiry.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link][4][6]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link][23]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][5]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link][6]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link][24]

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. [Link][3]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link][7]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link][25]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][26]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][22]

  • Barahona, F., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link][12]

  • Kanwal, N. (2016). ICH Q2 Analytical Method Validation. Slideshare. [Link][8]

  • Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1). [Link][2]

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. [Link][9]

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia Pharmaceutica, 79(4), 837–847. [Link][10]

  • SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC. [Link]

  • Boddu, S., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link][15]

  • Sari, Y. P., & Fidrianny, I. (2023). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety, 4(1), 1-11. [Link][13]

  • Ghasemi, J., et al. (2013). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. ResearchGate. [Link][21]

  • Gonzalez-Fuentes, D., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link][20]

  • Spilca, M., et al. (2014). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex Inc. [Link][16]

  • Plumb, R. S. (2009). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Bioanalysis, 1(1), 69-74. [Link][17]

  • Botías, P., et al. (2016). a-b LC-MS/MS chromatograms for the determination of (a) p-nitrophenol... ResearchGate. [Link][18]

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A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for 2,3-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate measurement of chemical compounds is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 2,3-Dimethyl-4-nitrophenol, a nitrophenolic compound of interest in various research and industrial applications. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a trustworthy and self-validating system for your analytical work.

Introduction: The Significance of LOD and LOQ in Analytical Science

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of any quantitative analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The LOQ, on the other hand, is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1][2][3]

Understanding the LOD and LOQ of an analytical method for this compound is crucial for:

  • Trace-level analysis: Detecting and quantifying minute amounts of the compound in various matrices, such as environmental samples or biological fluids.

  • Impurity profiling: Identifying and quantifying this compound as a potential impurity in pharmaceutical substances or industrial products.

  • Method validation: Establishing the performance capabilities of an analytical method in accordance with regulatory guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA).[4][5][6]

This guide will focus on a robust and widely applicable technique for the analysis of nitrophenolic compounds: High-Performance Liquid Chromatography (HPLC) with UV detection.

Comparative Analysis of Analytical Techniques

While various techniques can be employed for the analysis of nitrophenols, HPLC, Gas Chromatography (GC), and UV-Vis Spectrophotometry are the most common.

TechniqueAdvantagesDisadvantagesTypical LOD/LOQ Range for Nitrophenols
HPLC-UV High specificity and sensitivity, suitable for a wide range of polar and non-polar compounds, robust and reproducible.[7][8][9]Requires sample filtration, potential for matrix interference.Low µg/L to mg/L range.[10]
GC-MS Excellent separation efficiency and sensitivity, provides structural information for analyte identification.[11][12][13]Derivatization is often required for polar compounds like phenols to improve volatility, which can add complexity and potential for error.[11]ng/L to µg/L range.
UV-Vis Spectrophotometry Simple, rapid, and cost-effective.[14][15][16]Lower specificity, prone to interference from other absorbing compounds in the matrix, generally less sensitive than chromatographic methods.[14][16]mg/L range.[16][17]

For the specific determination of this compound, HPLC-UV offers a favorable balance of sensitivity, specificity, and ease of use, making it the recommended technique for establishing LOD and LOQ in most research and quality control settings.

Experimental Protocol: Determining LOD and LOQ for this compound by HPLC-UV

This section details a comprehensive, step-by-step methodology for determining the LOD and LOQ of this compound based on the principles outlined in the ICH Q2(R1) guidelines.[6][18] The approach described here is based on the standard deviation of the response and the slope of the calibration curve.

Materials and Instrumentation
  • Analyte: this compound standard (purity ≥98%)

  • Solvents: HPLC-grade acetonitrile and water

  • Reagents: HPLC-grade formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), a UV detector, an autosampler, and a data acquisition and processing system.

Chromatographic Conditions (A Starting Point)

The following conditions serve as a robust starting point and should be optimized for your specific instrumentation and column:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point for isocratic elution could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL

Workflow for LOD and LOQ Determination

The following diagram illustrates the workflow for determining the LOD and LOQ.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_confirm Confirmation A Prepare Stock Solution of This compound B Prepare a Series of Low-Concentration Spiked Samples A->B D Analyze Blank Samples (n≥10) and Spiked Samples by HPLC-UV B->D C Prepare Blank Samples (Matrix without Analyte) C->D E Construct a Calibration Curve in the Low-Concentration Range D->E F Calculate the Standard Deviation of the Blank Responses (σ) D->F G Determine the Slope (S) of the Calibration Curve E->G H Calculate LOD = 3.3 * (σ / S) F->H I Calculate LOQ = 10 * (σ / S) F->I G->H G->I J Prepare and Analyze Samples at the Calculated LOD and LOQ Concentrations to Confirm H->J I->J

Caption: Workflow for the determination of LOD and LOQ.

Detailed Experimental Steps
  • Preparation of Stock and Working Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions at low concentrations, bracketing the expected LOD and LOQ.

  • Analysis of Blank Samples:

    • Prepare at least 10 independent blank samples. These should be prepared using the same matrix as the intended samples (e.g., drug product placebo, environmental water sample) but without the analyte.

    • Inject each blank sample into the HPLC system and record the chromatograms.

    • Measure the response (peak height or area) at the retention time corresponding to this compound. If no peak is present, the instrumental noise in that region should be measured.

  • Construction of the Calibration Curve:

    • Prepare a series of at least five calibration standards at concentrations near the expected LOQ.

    • Inject each calibration standard in triplicate.

    • Plot the mean peak area against the concentration of this compound.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The slope of this line is 'S'.

  • Calculation of LOD and LOQ:

    • Calculate the standard deviation of the responses from the blank samples (σ).

    • Use the following equations to calculate the LOD and LOQ:[1][18]

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Confirmation of LOD and LOQ:

    • Prepare new standard solutions at the calculated LOD and LOQ concentrations.

    • Analyze these solutions multiple times (e.g., n=6) to confirm that the analyte can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ. The signal-to-noise ratio is another common method for estimation, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[3]

Comparative LOD and LOQ Data for Nitrophenolic Compounds

CompoundAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
4-NitrophenolHPLC-UVRat Bile-2.5 µM[9]
4-NitrophenolSpectrophotometry with SPEWater25.4 µg/L-[19]
3-Methyl-4-nitrophenolHPLC-UVRiver Water0.05 - 0.14 ppb (as part of a mix)-[10]
3-Methyl-4-nitrophenolHPLC-UVMice Urine-0.87 µg/mL[20]
Various NitrophenolsHPLC with Monolithic ColumnTap Water0.3 - 2.5 ng/mL (after SPE)1 - 8 ng/mL (after SPE)[8]

Note: The values in this table are for comparative purposes and may vary depending on the specific instrumentation, experimental conditions, and matrix effects.

Conclusion and Best Practices

This guide has provided a comprehensive framework for determining the LOD and LOQ of this compound, with a focus on the scientifically sound application of HPLC-UV. The provided experimental protocol, rooted in ICH guidelines, offers a self-validating system for generating reliable and defensible analytical data.

Key Takeaways for the Senior Application Scientist:

  • Method Selection is Key: The choice of analytical technique should be justified based on the specific requirements of the analysis, including the expected concentration range, matrix complexity, and available instrumentation.

  • Rigorous Validation is Non-Negotiable: Adherence to established validation guidelines from bodies like the ICH and EPA is essential for ensuring the trustworthiness of your results.[4][5][6][21]

  • Documentation is Paramount: Every step of the method development and validation process, from solution preparation to data analysis, should be meticulously documented.

  • Contextualize Your Data: When direct comparative data is unavailable, leverage information from structurally similar compounds to provide context and realistic performance expectations.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently establish the analytical limits of their methods for this compound, ensuring the integrity and quality of their scientific work.

References

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Steric Hindrance vs. Resonance: A Comparative Guide to the Acidity of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of how molecular structure dictates physicochemical properties is paramount. The acidity of a compound, quantified by its pKa value, is a critical parameter influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the acidity of two isomeric nitrophenols: 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol. Through an examination of their structural differences, we will elucidate the profound impact of steric effects on electronic resonance and, consequently, on acidity.

The acidity of phenols is primarily determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups, such as the nitro group (-NO₂), typically increase the acidity of phenols by delocalizing the negative charge of the phenoxide ion through resonance, thereby stabilizing it. Conversely, electron-donating groups, like methyl groups (-CH₃), generally decrease acidity. However, the spatial arrangement of these substituents can lead to non-intuitive outcomes, as demonstrated by the case of these two isomers.

The Decisive Role of Steric Hindrance: An Experimental Data Overview

A direct comparison of the experimental pKa values of 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol reveals a significant difference in their acid strengths.

CompoundStructurepKaRelative Acidity
2,6-dimethyl-4-nitrophenol 2,6-dimethyl-4-nitrophenol structure~7.15[1][2][3]More Acidic
3,5-dimethyl-4-nitrophenol 3,5-dimethyl-4-nitrophenol structure~8.25[3]Less Acidic

Note: pKa is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.

The data unequivocally shows that 2,6-dimethyl-4-nitrophenol is a considerably stronger acid than its 3,5-isomer. This counterintuitive result, given that both molecules possess the same electron-withdrawing nitro group and two electron-donating methyl groups, can be rationalized by examining the steric environment around the nitro group.

Mechanistic Insight: Steric Inhibition of Resonance

The key to understanding the disparity in acidity lies in the phenomenon of steric inhibition of resonance . For the nitro group to exert its full electron-withdrawing resonance effect (-R effect), its p-orbitals must be coplanar with the p-orbitals of the benzene ring. This planarity allows for the delocalization of the negative charge from the phenoxide oxygen onto the nitro group.

In the case of 2,6-dimethyl-4-nitrophenol , the methyl groups are located at the positions ortho and meta to the nitro group and do not sterically hinder it. Consequently, the nitro group can remain coplanar with the aromatic ring, enabling effective resonance stabilization of the phenoxide anion.

Conversely, in 3,5-dimethyl-4-nitrophenol , the two methyl groups are positioned ortho to the nitro group. The steric bulk of these methyl groups clashes with the oxygen atoms of the nitro group, forcing it to twist out of the plane of the benzene ring.[3] This loss of coplanarity severely diminishes the resonance interaction between the nitro group and the aromatic ring. While the inductive electron-withdrawing effect (-I effect) of the nitro group remains, the more powerful resonance effect is significantly attenuated. This leads to a less stable phenoxide ion and, therefore, a weaker acid.

Steric_Inhibition_of_Resonance cluster_0 2,6-dimethyl-4-nitrophenoxide Ion cluster_1 3,5-dimethyl-4-nitrophenoxide Ion 26_phenol Planar Nitro Group Allows Resonance 26_stabilization Effective Charge Delocalization 26_phenol->26_stabilization -R Effect Dominant 26_acidity More Stable Anion (Lower pKa: ~7.15) 26_stabilization->26_acidity 35_phenol Twisted Nitro Group due to Steric Hindrance 35_destabilization Diminished Charge Delocalization 35_phenol->35_destabilization Steric Inhibition of Resonance 35_acidity Less Stable Anion (Higher pKa: ~8.25) 35_destabilization->35_acidity Potentiometric_Titration_Workflow prep Prepare 0.01M Phenol & 0.1M NaOH Solutions calib Calibrate pH Meter (pH 4, 7, 10) prep->calib titrate Titrate Phenol with NaOH, Recording pH calib->titrate plot Plot pH vs. Volume of NaOH titrate->plot analyze Determine Equivalence Point & Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This technique is particularly useful for compounds that possess a chromophore, which is a part of the molecule that absorbs light. The phenol and its conjugate base (phenoxide) will have different UV-Vis absorption spectra. By measuring the absorbance at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation. [4] Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the phenol in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the phenol.

    • Prepare a set of solutions with a constant concentration of the phenol in each of the different pH buffers. [5]2. Spectral Acquisition:

    • Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for the phenol in a highly acidic solution (where it is fully protonated) and in a highly basic solution (where it is fully deprotonated) to determine the wavelengths of maximum absorbance (λ_max) for both species.

    • Record the UV-Vis spectra for the phenol in each of the buffered solutions.

  • Data Analysis:

    • At a selected wavelength where the absorbance of the acidic and basic forms differs significantly, plot absorbance versus pH.

    • The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the phenol.

    • Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance of the solution at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.

Conclusion

The comparison of 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol provides a compelling illustration of the principle of steric inhibition of resonance. While both isomers possess the same set of substituents, the seemingly subtle difference in their placement leads to a significant divergence in acidity of over one pKa unit. In 3,5-dimethyl-4-nitrophenol, the steric clash between the ortho-methyl groups and the nitro group disrupts the planarity required for effective resonance stabilization of the phenoxide anion, rendering it a weaker acid. In contrast, the absence of such steric hindrance in 2,6-dimethyl-4-nitrophenol allows for full resonance delocalization and consequently, greater acidity. For scientists in drug discovery and development, this case study underscores the critical importance of considering the three-dimensional arrangement of atoms and its influence on electronic effects when designing and evaluating potential therapeutic agents.

References

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A Comparative Toxicological Assessment of Mononitrophenols and Dinitrophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the toxicological profiles of related chemical entities is paramount. This guide provides a comparative analysis of the toxicity of mononitrophenols and dinitrophenols, delving into their distinct mechanisms of action, cytotoxic and genotoxic potential, and their capacity to induce oxidative stress. The information presented herein is a synthesis of experimental data from authoritative sources, designed to equip you with the foundational knowledge to inform your research and development endeavors.

Introduction: A Tale of Two Nitro-Groups

Mononitrophenols (MNPs) and dinitrophenols (DNPs) are classes of aromatic organic compounds with wide industrial applications, including the synthesis of dyes, pesticides, and pharmaceuticals.[1] Their presence as environmental contaminants is also a significant concern.[2] The addition of a second nitro group to the phenol ring dramatically alters the compound's chemical properties and, consequently, its toxicological profile. This guide will dissect these differences, providing a clear, evidence-based comparison to aid in risk assessment and the design of future toxicological studies.

Mechanisms of Toxicity: A Fundamental Divergence

The primary distinction in the toxicity of MNPs and DNPs lies in their fundamental mechanisms of action at the cellular level.

Dinitrophenols: Uncouplers of Oxidative Phosphorylation

The hallmark of DNP toxicity, particularly for the well-studied 2,4-dinitrophenol (2,4-DNP), is the uncoupling of oxidative phosphorylation.[3] DNPs are lipophilic weak acids that can readily traverse the inner mitochondrial membrane.[4] In the acidic intermembrane space, they become protonated and then release the proton in the more alkaline mitochondrial matrix, effectively dissipating the proton gradient that is essential for ATP synthesis.[4] This uncoupling leads to a futile cycle of substrate oxidation without ATP production, with the energy being released as heat. This mechanism is the basis for the observed hyperthermia and rapid weight loss associated with DNP exposure.[1]

The disruption of cellular energy homeostasis by DNPs has downstream consequences on cellular signaling. For instance, 2,4-DNP has been shown to suppress the mTOR signaling pathway and upregulate the CREB pathway in brain cells.[3]

DNP Dinitrophenol (DNP) Mito Mitochondrial Inner Membrane DNP->Mito Enters Proton Proton Gradient Dissipation Mito->Proton ATP Decreased ATP Synthesis Proton->ATP Heat Increased Heat Production Proton->Heat mTOR mTOR Pathway (Suppression) ATP->mTOR CREB CREB Pathway (Upregulation) ATP->CREB

Caption: DNP-mediated uncoupling of oxidative phosphorylation and its impact on cellular signaling.

Mononitrophenols: A More Diverse Toxicological Profile

The toxicity of MNPs is not primarily driven by the uncoupling of oxidative phosphorylation. Instead, their adverse effects are more varied and appear to be isomer-specific. The most well-documented toxicological endpoint for 4-nitrophenol (4-NP) is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen.[5][6] This leads to cyanosis and functional anemia.[5][6]

The precise molecular mechanism of 4-NP-induced methemoglobinemia involves its metabolic activation. 4-Nitrophenol is metabolized in the liver and other tissues by cytochrome P450 enzymes to reactive intermediates, including 4-nitrocatechol and 4-aminophenol.[1][7] These metabolites can then participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that directly oxidize hemoglobin.

Other toxic effects of MNPs include ocular and skin irritation.[8]

Quantitative Comparison of Toxicity

A direct quantitative comparison of the toxicity of MNPs and DNPs is best achieved by examining in vivo lethal doses (LD50) and in vitro cytotoxic concentrations (IC50).

In Vivo Acute Toxicity (LD50)

The LD50 is the dose of a substance that is lethal to 50% of a test population. The available data for intraperitoneal injection in rats clearly demonstrates the significantly higher acute toxicity of dinitrophenol isomers compared to what is generally reported for mononitrophenols.

CompoundCAS NumberMolecular Weight ( g/mol )LD50 (mg/kg, rat, i.p.)
Mononitrophenols
2-Nitrophenol88-75-5139.11~2830-5376 (oral, rat)[2]
3-Nitrophenol554-84-7139.11~930 (oral, rat)[2]
4-Nitrophenol100-02-7139.11~220-620 (oral, rat)[2]
Dinitrophenols
2,3-Dinitrophenol66-56-8184.11190[7]
2,4-Dinitrophenol51-28-5184.1135[7]
2,5-Dinitrophenol329-71-5184.11150[7]
2,6-Dinitrophenol573-56-8184.1138[7]
3,4-Dinitrophenol577-71-9184.1198[7]
3,5-Dinitrophenol586-11-8184.1145[7]
Data for mononitrophenols are oral LD50 values, while dinitrophenol data are from intraperitoneal injection, which can influence absolute values. However, the trend of higher dinitrophenol toxicity is evident.
In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a nitrophenol that causes a 50% reduction in cell viability.

A study on human lung cell lines (BEAS-2B and A549) provides comparative IC50 values for mononitrophenols.[2]

CompoundCell LineExposure TimeIC50 (µg/mL)IC50 (µM)
2-NitrophenolBEAS-2B24h2551833
3-NitrophenolBEAS-2B24h118848
4-NitrophenolBEAS-2B24h89640
MNP MixtureBEAS-2B24h107~770
2-NitrophenolA54924h>10,000>71882
3-NitrophenolA54924h250317992
4-NitrophenolA54924h>10,000>71882
MNP MixtureA54924h223~1603

Comparative Genotoxicity

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. The Comet assay is a widely used method to assess DNA damage in individual cells.

For 4-nitrophenol, in vitro studies have shown some evidence of clastogenicity (the ability to cause breaks in chromosomes) in mammalian cells.[9][10] However, in vivo studies, such as the mouse micronucleus test, have been negative, suggesting that the genotoxic potential may not be expressed in a whole organism.[9][10] This discrepancy highlights the importance of integrating both in vitro and in vivo data for a comprehensive risk assessment. Information on the genotoxicity of a wide range of dinitrophenol isomers is less readily available in comparative studies.

Induction of Oxidative Stress

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. Both mononitrophenols and dinitrophenols have been shown to induce oxidative stress, albeit through different primary mechanisms.

Dinitrophenols and Mitochondrial ROS Production

The uncoupling of oxidative phosphorylation by DNPs leads to an increased rate of electron transport in the respiratory chain. This can result in an increased "leakage" of electrons, which can react with molecular oxygen to form superoxide radicals (O2•−), a primary ROS.

Mononitrophenols and Redox Cycling

As mentioned earlier, the metabolism of mononitrophenols can generate redox-active intermediates that participate in futile cycling, leading to the continuous production of ROS. This is a key contributor to their toxicity, including the induction of methemoglobinemia.

A comparative study on the levels of ROS and the key intracellular antioxidant, reduced glutathione (GSH), after exposure to MNPs and DNPs would provide valuable quantitative insights. While specific comparative data is sparse, it is known that exposure to 2,4-DNP can lead to an increase in ROS and a depletion of GSH.[11][12]

Experimental Protocols: A Guide for In Vitro Assessment

For researchers wishing to conduct their own comparative toxicity studies, the following are detailed, step-by-step methodologies for key in vitro assays.

Rationale for Experimental Model Selection

The choice of an appropriate in vitro model is critical for obtaining relevant and translatable data. Human-derived cell lines are often preferred as they can provide insights into potential human toxicity.

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used in toxicology because it retains many of the metabolic enzymes found in primary human hepatocytes.[3] This is particularly relevant for studying compounds like nitrophenols that undergo metabolic activation.

  • A549 (Human Lung Carcinoma): This cell line is a model for the alveolar epithelium of the lung and is useful for studying the toxicity of inhaled substances.[3]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed Seed Cells (e.g., HepG2) Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Nitrophenols Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 1-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining the in vitro cytotoxicity of nitrophenols using the MTT assay.

Protocol:

  • Cell Seeding: Plate HepG2 or A549 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the mononitrophenol and dinitrophenol compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Protocol:

  • Cell Treatment: Expose cells in culture to various concentrations of the nitrophenol compounds for a defined period (e.g., 2-4 hours).

  • Cell Harvesting and Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids containing the DNA.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Measurement of Oxidative Stress

Reactive Oxygen Species (ROS) Detection:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with nitrophenols as described for the MTT assay.

  • Probe Loading: After the desired treatment time, wash the cells with PBS and incubate them with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Glutathione (GSH) Depletion Assay:

  • Cell Lysis: After treatment with nitrophenols, lyse the cells to release their intracellular contents.

  • GSH Measurement: Use a commercially available kit that employs a colorimetric or fluorometric method to quantify the amount of reduced glutathione in the cell lysate. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.

  • Data Analysis: Normalize the GSH levels to the total protein content of the cell lysate and compare the levels in treated cells to those in control cells.

Conclusion: A Framework for Informed Toxicological Assessment

The toxicological profiles of mononitrophenols and dinitrophenols are distinctly different, a fact primarily attributable to the presence of the second nitro group in the latter. Dinitrophenols are potent mitochondrial uncouplers, leading to a rapid depletion of cellular energy and systemic effects such as hyperthermia. Mononitrophenols, while generally less acutely toxic, exhibit a more diverse range of toxicities, including the induction of methemoglobinemia through metabolic activation and the generation of oxidative stress.

This guide provides a foundational framework for understanding and comparing the toxicities of these two classes of compounds. The experimental protocols detailed herein offer a starting point for researchers to conduct their own robust and reproducible toxicological assessments. A thorough understanding of the distinct mechanisms of action and the application of appropriate in vitro assays are essential for the accurate risk assessment of these and other related compounds in the fields of environmental science, drug development, and chemical safety.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service.
  • Khan, M. A. H., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Pollution, 292, 118361.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service.
  • Miret, S., et al. (2006). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. Journal of biomolecular screening, 11(2), 184-193.
  • Eichenbaum, G., et al. (2009). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. Regulatory toxicology and pharmacology, 55(2), 186-192.
  • Koizumi, M., et al. (2001). Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young rats. The Journal of toxicological sciences, 26(5), 299-311.
  • Galloway, S. M. (2017). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. Regulatory Toxicology and Pharmacology, 86, 345-346.
  • Rana, S. V. S. (2014). Perspectives in xenobiotics. Endocrine, Metabolic & Immune Disorders-Drug Targets (Formerly Current Drug Targets-Immune, Endocrine & Metabolic Disorders), 14(3), 166-167.
  • U.S. Environmental Protection Agency. (1999). 4-Nitrophenol. Technology Transfer Network, Air Toxics Web Site.
  • Davis, T. A., et al. (2011). Integration of cellular and molecular endpoints to assess the toxicity of polycyclic aromatic hydrocarbons in HepG2 cell line. Environmental toxicology and chemistry, 30(5), 1195-1205.
  • El-Metwally, T. H., et al. (2016). The Effect of 2,4-Dinitrophenol on Oxidative Stress and Neuronal Damage in Rat Brain Induced by Systemic Rotenone Injection. Neurotoxicity research, 30(4), 575-585.
  • Tan, S., et al. (1998). The Regulation of Reactive Oxygen Species Production during Programmed Cell Death. The Journal of cell biology, 141(6), 1423-1432.
  • Quora. How does 2/4 dinitrophenol affect the electron transport chain? Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved January 9, 2026 from [Link].

  • Medscape. (2025). Methemoglobinemia. Retrieved from [Link].

  • Deranged Physiology. (2023). Causes and mechanisms of methaemoglobinaemia. Retrieved from [Link].

  • Wallace, W. J., et al. (1994). Oxidation of hemoglobin and the enhancement produced by nitroblue tetrazolium. The Journal of biological chemistry, 269(40), 24823-24829.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service.
  • Titov, V. Y., & Petrenko, Y. M. (2005). Proposed mechanism of nitrite-induced methemoglobinemia. Biochemistry (Moscow), 70(4), 473-483.
  • Biyiklioglu, Z., & Kantekin, H. (2015). The oxidant effect on 4-nitrophenol oxidation.
  • Prochazkova, N., et al. (2011). Detection of Oxidative Stress Induced by Nanomaterials in Cells—The Roles of Reactive Oxygen Species and Glutathione.
  • Franco, R., et al. (2007). Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line.
  • Al-Ostoot, F. H., et al. (2022). Comparison of doxorubicin IC50 using untreated HepG2 cells to the rue-,...

Sources

Performance Showdown: A Senior Application Scientist's Guide to Selecting the Optimal SPE Cartridge for Nitrophenol Extraction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and analytical professionals, the accurate quantification of nitrophenols in complex matrices is a critical task, driven by their environmental significance and potential health impacts. Solid-Phase Extraction (SPE) stands as a cornerstone of sample preparation in this endeavor, offering a powerful means to isolate and concentrate these analytes prior to chromatographic analysis. However, the market is replete with a diverse array of SPE cartridges, each possessing unique chemistries and performance characteristics. The selection of the most appropriate cartridge is paramount to achieving reliable and reproducible results. This guide provides an in-depth, objective comparison of the performance of various SPE cartridges for nitrophenol extraction, supported by experimental data to empower you in making an informed decision for your analytical workflow.

The Critical Role of SPE in Nitrophenol Analysis

Nitrophenols are a class of organic compounds that can be found in various environmental samples, including water and soil, often as byproducts of industrial processes or from the degradation of pesticides and herbicides. Their polar nature and potential toxicity necessitate sensitive and robust analytical methods for their detection. Direct injection of environmental samples into analytical instruments is often unfeasible due to the low concentrations of nitrophenols and the presence of interfering matrix components. SPE addresses these challenges by providing a means to selectively extract and enrich the target analytes, thereby enhancing the sensitivity and reliability of subsequent analyses by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Understanding the Sorbent Chemistries: A Comparative Overview

The heart of any SPE cartridge is its sorbent material. The choice of sorbent dictates the retention mechanism and, consequently, the selectivity and efficiency of the extraction. For nitrophenol extraction, the most commonly employed sorbents fall into three main categories: reversed-phase, polymeric, and anion-exchange.

Reversed-Phase SPE (C18)

Octadecyl-bonded silica (C18) is a traditional and widely used reversed-phase sorbent. The primary retention mechanism is hydrophobic interaction between the nonpolar C18 chains and the aromatic ring of the nitrophenols.

  • Advantages: C18 cartridges are relatively inexpensive and can be effective for the extraction of less polar nitrophenols.

  • Disadvantages: Silica-based sorbents can suffer from secondary interactions with residual silanol groups on the silica surface, leading to inconsistent recoveries, especially for more polar compounds. They are also prone to drying out, which can compromise analyte retention. For polar analytes like nitrophenols, C18 may exhibit lower retention and breakthrough volumes compared to polymeric sorbents.

Polymeric SPE (e.g., Oasis HLB, Lichrolut EN, Strata-X)

Polymeric sorbents, typically based on polystyrene-divinylbenzene (PS-DVB) or other copolymer formulations, have gained considerable popularity for the extraction of a wide range of compounds, including nitrophenols. These sorbents offer a combination of hydrophobic and hydrophilic retention characteristics. For instance, the Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent is a copolymer of N-vinylpyrrolidone and divinylbenzene, which allows for the retention of both polar and nonpolar compounds.

  • Advantages: Polymeric sorbents generally provide higher binding capacities and are more stable across a wider pH range compared to silica-based sorbents. Their water-wettable nature, as seen in Oasis HLB, prevents the sorbent bed from drying out, leading to more robust and reproducible methods.[3][4] This makes them particularly well-suited for the extraction of more polar nitrophenols, often yielding higher and more consistent recoveries.[5][6]

  • Disadvantages: Polymeric cartridges can be more expensive than their silica-based counterparts.

Anion-Exchange SPE

Given the acidic nature of nitrophenols (due to the phenolic hydroxyl group), anion-exchange SPE can be a highly selective extraction technique. In this mode, the sorbent contains positively charged functional groups that interact with the negatively charged phenolate ions of the nitrophenols.

  • Advantages: Anion-exchange SPE can offer very high selectivity, allowing for the effective removal of neutral and basic interferences from the sample matrix.

  • Disadvantages: The pH of the sample is a critical parameter that must be carefully controlled to ensure the nitrophenols are in their anionic form for retention and can be neutralized for elution. This can add complexity to the method development process.

Performance Data: A Side-by-Side Comparison

The selection of an SPE cartridge should be guided by empirical data. The following table summarizes the performance of different SPE sorbents for the extraction of nitrophenols as reported in various studies.

Sorbent TypeAnalytesMatrixRecovery (%)RSD (%)Key Findings & Reference
Polymeric (Lichrolut EN) 4-nitrophenol, 2-nitrophenol, 4,6-dinitro-o-cresol, 2,4-dinitrophenolTap Water90 - 112< 15Demonstrated excellent recoveries for a range of nitrophenols.[1]
Polymeric (Oasis HLB) Phenolic Acids and FlavonolsHoneyVariable, but generally superior to C18 for most tested compounds.Not specifiedOutperformed C18 for the majority of polar phenolic compounds.[6]
Reversed-Phase (C18) Phenolic Acids and FlavonolsHoneyLower recovery for many polar phenolics compared to Oasis HLB.Not specifiedLess effective for more polar analytes like gallic acid.[6]
Polymeric (Strata-X) Phenolic AcidsSpelt SeedsHigh recoveries reported for both extractable and bound phenolics.Not specifiedA reliable method for the quantitative analysis of phenolic acids.[7]

Experimental Protocol: A Validated SPE Method for Nitrophenol Extraction from Water

This section provides a detailed, step-by-step methodology for the extraction of nitrophenols from a water sample using a polymeric SPE cartridge, a widely accepted and robust approach. The rationale behind each step is explained to provide a deeper understanding of the process.

Materials
  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Waters Oasis HLB, 60 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • SPE Vacuum Manifold

  • Collection Vials

Step-by-Step Protocol
  • Cartridge Conditioning:

    • Action: Pass 3 mL of methanol through the cartridge.

    • Rationale: This step solvates the polymeric sorbent, activating it for optimal analyte retention.

  • Cartridge Equilibration:

    • Action: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

    • Rationale: This step removes the organic solvent and prepares the sorbent for the aqueous sample, ensuring efficient partitioning of the analytes onto the stationary phase.

  • Sample Loading:

    • Action: Acidify the water sample (e.g., 250 mL) to a pH of approximately 2-3 with HCl. Load the sample onto the cartridge at a flow rate of about 5 mL/min.

    • Rationale: Adjusting the pH ensures that the nitrophenols are in their neutral, protonated form, which enhances their retention on the reversed-phase sorbent.

  • Washing:

    • Action: Pass 3 mL of deionized water through the cartridge.

    • Rationale: This step removes any unretained, polar matrix components that could interfere with the subsequent analysis, without eluting the analytes of interest.

  • Drying:

    • Action: Dry the cartridge under vacuum for 5-10 minutes.

    • Rationale: Removing residual water from the sorbent bed improves the efficiency of the elution step with an organic solvent.

  • Elution:

    • Action: Elute the retained nitrophenols with 2 x 2 mL aliquots of acetonitrile into a collection vial.

    • Rationale: Acetonitrile is a strong organic solvent that disrupts the hydrophobic interactions between the nitrophenols and the sorbent, allowing for their complete elution.

  • Evaporation and Reconstitution:

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for your chromatographic analysis.

    • Rationale: This step concentrates the analytes and ensures that the final sample solvent is compatible with the analytical instrument.

Visualizing the Workflow and Mechanisms

To further elucidate the SPE process, the following diagrams illustrate the general workflow and the key retention mechanisms involved.

SPE_Workflow cluster_steps SPE Protocol Steps cluster_actions Actions & Outputs Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Activate Activate Sorbent Condition->Activate Load 3. Sample Loading (Acidified Sample) Equilibrate->Load Prepare Prepare for Aqueous Sample Equilibrate->Prepare Wash 4. Washing (e.g., Water) Load->Wash Retain Retain Nitrophenols Load->Retain Elute 5. Elution (e.g., Acetonitrile) Wash->Elute Remove Remove Interferences Wash->Remove Analyte_Out Concentrated Analytes Elute->Analyte_Out Collect Collect Analytes Elute->Collect

Caption: A generalized workflow for Solid-Phase Extraction (SPE) of nitrophenols.

Retention_Mechanisms cluster_c18 Reversed-Phase (C18) cluster_polymeric Polymeric (e.g., Oasis HLB) cluster_anion Anion-Exchange C18 C18 Sorbent Hydrophobic C18 Chains Nitrophenol_C18 Nitrophenol Nitrophenol_C18->C18 Hydrophobic Interaction Polymeric Polymeric Sorbent Hydrophilic & Lipophilic Sites Nitrophenol_Poly Nitrophenol Nitrophenol_Poly->Polymeric Hydrophobic & Polar Interactions Anion Anion-Exchange Sorbent Positively Charged Groups Nitrophenolate Nitrophenolate Ion (-O⁻) Nitrophenolate->Anion Ionic Interaction

Caption: Primary retention mechanisms for nitrophenols on different SPE sorbents.

Conclusion

The choice of an SPE cartridge for nitrophenol extraction is a critical decision that directly influences the quality and reliability of analytical data. While traditional C18 cartridges can be effective in certain applications, the evidence strongly suggests that modern polymeric sorbents, such as Oasis HLB and Strata-X, offer superior performance, particularly for the more polar nitrophenols. Their enhanced retention, robustness, and higher recoveries make them the preferred choice for demanding analytical methods. For highly specific applications requiring extensive cleanup, anion-exchange SPE presents a powerful, albeit more method-intensive, alternative. By carefully considering the comparative data and understanding the underlying chemical principles, researchers can confidently select the optimal SPE cartridge to achieve accurate and reproducible results in their nitrophenol analysis.

References

  • Waters Corporation. (n.d.). What is the advantage of Oasis HLB over the traditional C18 SPE sorbent? - WKB115077. Retrieved from [Link]

  • Hennion, M. C. (2000). Comparison of different sorbent materials for on-line solid-phase extraction with liquid chromatography-atmospheric pressure chemical ionization mass spectrometry of phenols.
  • Pocurull, E., Sánchez-Marzo, M., & Borrull, F. (2009). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Rodríguez, I., Llompart, M. P., & Cela, R. (2000). Solid-phase extraction of phenols.
  • U.S. Environmental Protection Agency. (2016).
  • Zhang, X., Danaceau, J. P., & Chambers, E. E. (2016). Improvements in Recovery, Reproducibility, and Matrix Effects with Oasis PRiME HLB, a Novel Solid-Phase Extraction Sorbent.
  • Michalkiewicz, A., Biesaga, M., & Pyrzynska, K. (2008). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey.
  • Bielicka-Daszkiewicz, K., Voelkel, A., & Vidal-Madjar, C. (2009). Theoretical and experimental methods of determination of the breakthrough volume of SPE sorbents. Talanta, 80(2), 644-650.
  • Negreira, N., Mastroianni, N., López de Alda, M., & Barceló, D. (2013). Chromatographic methods for the determination of a broad spectrum of UV filters in swimming pool water. Analytical and Bioanalytical Chemistry, 405(2-3), 847-861.
  • Vinski, I., & Hincapié, M. O. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1629.
  • BenchChem. (2025).
  • Waters Corporation. (n.d.). Improvements in Recovery, Reproducibility, and Matrix Effects with Oasis PRiME HLB, a Novel Solid-Phase Extraction Sorbent. Retrieved from [Link]

  • Hennion, M. C., & Cau-Dit-Coumes, C. (1998). Comparison of different sorbents for on-line solid-phase extraction of pesticides and phenolic compounds from natural water followed by liquid chromatography.
  • Wang, W., Li, H., & Li, Y. (2011). Comparison of Different Cartridges of Solid Phase Extraction for Determination of Polyphenols in Tobacco by UPLC/MS/MS and Multivariate Analysis. Chinese Journal of Analytical Chemistry, 39(4), 550-556.
  • Oprean, R., Sârbu, C., & Tero-Vescan, A. (2009). BREAKTHROUGH PARAMETERS OF SPE PROCEDURE ON C18 CARTRIDGES FOR SOME POLAR COMPOUNDS. Revue Roumaine de Chimie, 54(11), 947-951.
  • El-Sheikh, A. H., & Al-Degs, Y. S. (2013). Solid phase extraction and uptake properties of multi-walled carbon nanotubes of different dimensions towards some nitro-phenols and chloro-phenols from water. International Journal of Environmental Analytical Chemistry, 93(2), 191-206.
  • Bielicka-Daszkiewicz, K., & Voelkel, A. (2009). Theoretical and experimental methods of determination of the breakthrough volume of SPE sorbents. Talanta, 80(2), 644-650.
  • Aksu, Z., & Yener, J. (2001). Adsorption of nitrophenol onto activated carbon: isotherms and breakthrough curves. Process Biochemistry, 36(8-9), 787-797.
  • Andersen, H. R., Hansen, M., & Halling-Sørensen, B. (2013). Development and validation of an SPE methodology combined with LC-MS/MS for the determination of four ionophores in aqueous environmental matrices. International Journal of Environmental Analytical Chemistry, 93(14), 1-13.
  • Interchim. (n.d.). SPE principle Sorbent Selection Format Selection Bed volume & Loading capacity.
  • Al-Othman, Z. A., Ali, I., & Al-Warthan, A. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • Ghasemi, J., & Niazi, A. (2001). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Analytical Letters, 34(10), 1629-1642.
  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.

Sources

Safety Operating Guide

Navigating the Disposal of 2,3-Dimethyl-4-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the safe and responsible disposal of 2,3-Dimethyl-4-nitrophenol (CAS No. 19499-93-5), a compound that, like many nitrophenols, requires meticulous handling due to its inherent hazards.

Understanding the Hazard Profile of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the compound's characteristics is paramount. This compound is classified as a skin and eye irritant.[1] While specific toxicity data for this compound is limited, the broader class of nitrophenols is known for potential toxicity and environmental hazards.[2][3][4] Therefore, a cautious and informed approach is non-negotiable.

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 19499-93-5[1][5][6]
Molecular Formula C8H9NO3[1]
Molecular Weight 167.16 g/mol [1]
Appearance Light yellow to yellow to green powder/crystal[5]
Melting Point 125°C[5]
Boiling Point 323.9 ± 30.0 °C (Predicted)[5]
Density 1.263 g/cm³[5]

Immediate Safety and Personal Protective Equipment (PPE)

The foundation of safe disposal is the establishment of a secure working environment and the use of appropriate personal protective equipment. The causality here is direct: preventing exposure eliminates the risk of harm.

Essential Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.Protects against accidental splashes which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact, as the compound is a known skin irritant.[1]
Body Protection A flame-retardant lab coat, fully buttoned.Provides a barrier against spills and contamination of personal clothing.
Footwear Closed-toe shoes.Protects feet from spills.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation. Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste management. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.

Workflow for Disposal of this compound:

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B Ensure Safe Environment C Segregate Waste B->C Begin Disposal Process D Containerize Waste C->D Collect Waste E Label Container D->E Proper Identification F Store in Designated Area E->F Temporary Storage G Arrange for Professional Disposal F->G Final Step

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocol for Waste Management:

  • Waste Segregation:

    • Identify all waste streams containing this compound. This includes:

      • Unused or expired solid reagent.

      • Solutions containing the compound.

      • Contaminated consumables (e.g., weighing boats, pipette tips, gloves, absorbent pads).

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally suitable.

    • For solid waste, carefully transfer the material into the container, avoiding the generation of dust.

    • For liquid waste, use a funnel to pour the solution into the designated container.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • The approximate concentration and quantity of the waste.

      • The date of accumulation.

    • Accurate labeling is a regulatory requirement and ensures safe handling by waste management personnel.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from sources of ignition and incompatible materials.

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • The ultimate disposal method for nitrophenolic compounds is typically high-temperature incineration in a permitted hazardous waste incinerator. This method ensures the complete destruction of the compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Spill Response Decision Tree:

SpillResponse A Spill Occurs B Assess Spill Size and Risk A->B C Minor Spill (Manageable by Lab Personnel) B->C Small & Contained D Major Spill (Evacuate and Call EHS/Emergency Services) B->D Large, Uncontained, or High Risk E Don Additional PPE (if necessary) C->E F Contain the Spill E->F G Absorb with Inert Material F->G H Collect and Containerize Spill Debris G->H I Decontaminate Spill Area H->I J Dispose of as Hazardous Waste I->J

Caption: Decision-making process for responding to a this compound spill.

Procedure for a Minor Spill:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Maintain adequate ventilation, preferably within a fume hood.

  • Containment: If it is a liquid spill, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Disposal: Label and dispose of the spill cleanup materials as hazardous waste, following the protocol outlined in Section 3.

For major spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13331245, this compound. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: p-Nitrophenol.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • ChemicalBook. (2025). 2,4-dimethyl-3-nitrophenol - Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-4-nitrophenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282110, 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Echemi. (n.d.). 2,6-Dimethyl-4-nitrophenol SDS, 2423-71-4 Safety Data Sheets.
  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

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  • Organisation for Economic Co-operation and Development. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. Retrieved from a representative toxicological profile for a similar compound.

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Navigating the Safe Handling of 2,3-Dimethyl-4-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a profound responsibility for safety. In our laboratories, where novel compounds are synthesized and evaluated, a comprehensive understanding of the materials we handle is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2,3-Dimethyl-4-nitrophenol, moving beyond mere compliance to foster a deeply ingrained culture of safety and operational excellence. Our objective is to empower you with the critical information necessary to mitigate risks, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation and serious eye irritation. While a comprehensive toxicological profile for this specific compound is not extensively documented, the known hazards of structurally similar nitrophenols warrant a cautious and proactive approach. Related compounds are known to be harmful if swallowed, in contact with skin, or inhaled, with the potential for causing damage to organs through prolonged or repeated exposure. Therefore, all handling procedures must be predicated on the assumption of these potential hazards.

Table 1: Hazard Identification for this compound and Analogs

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irrit. 2
Causes serious eye irritationEye Irrit. 2
Harmful if swallowedAcute Tox. 4 (Oral)
Harmful in contact with skinAcute Tox. 4 (Dermal)
Harmful if inhaledAcute Tox. 4 (Inhalation)
May cause damage to organs through prolonged or repeated exposureSTOT RE 2

This proactive stance on hazard identification is the foundational pillar of a robust safety protocol. It informs every subsequent decision, from the selection of personal protective equipment to the design of experimental workflows and disposal procedures.

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls, such as fume hoods, are the primary means of exposure control, Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical. The selection and proper use of PPE are non-negotiable aspects of safe laboratory practice.

A Systematic Approach to PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Specific Recommendations Start Handling this compound Assess_Hazards Assess Hazards: - Skin Irritant - Eye Irritant - Potential Acute Toxicity - Potential Organ Damage Start->Assess_Hazards Assess_Procedure Assess Procedure: - Weighing solid - Dissolving - Transferring solution - Potential for dust/aerosol generation Assess_Hazards->Assess_Procedure Eye_Protection Eye and Face Protection Assess_Procedure->Eye_Protection Hand_Protection Hand Protection Assess_Procedure->Hand_Protection Body_Protection Body Protection Assess_Procedure->Body_Protection Respiratory_Protection Respiratory Protection Assess_Procedure->Respiratory_Protection Goggles Chemical Splash Goggles (ANSI Z87.1 / EN 166) Eye_Protection->Goggles Gloves Double-glove with Nitrile Gloves (minimum 5-mil thickness) Hand_Protection->Gloves Lab_Coat Chemical-Resistant Lab Coat (fully buttoned, with knit cuffs) Body_Protection->Lab_Coat Respirator NIOSH-approved N95 Respirator (if handling powder outside of a fume hood) Respiratory_Protection->Respirator if dust/aerosol risk Face_Shield Face Shield (in addition to goggles for splash risk) Goggles->Face_Shield if splash potential

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications and Rationale
  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory at all times when handling this compound in any form. The risk of serious eye irritation necessitates this level of protection. In procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Body Protection: A chemical-resistant laboratory coat, fully buttoned with knit cuffs, should be worn to protect against skin contact and to prevent contamination of personal clothing. In the event of a significant spill, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection: All handling of solid this compound that may generate dust should be conducted within a certified chemical fume hood. If this is not feasible, a NIOSH-approved N95 particulate respirator is required to prevent inhalation of the compound.

Operational and Disposal Protocols: Ensuring a Safe Workflow from Start to Finish

A proactive approach to safety extends beyond PPE to encompass the entire experimental workflow, from initial handling to final disposal.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Designate a specific area for handling this compound and ensure it is clean and uncluttered.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally, gloves (donning the inner pair first, followed by the outer pair).

  • Weighing and Transfer: Conduct all weighing and initial dilutions of the solid compound within a chemical fume hood to minimize the risk of inhalation. Use a spatula for transfers and avoid creating dust.

  • In-Use Precautions: Keep all containers of this compound tightly sealed when not in use. If working with solutions, be mindful of the potential for splashes.

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. Use an appropriate solvent (e.g., ethanol) followed by a thorough wash with soap and water.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Then remove the lab coat, followed by eye and face protection, and finally the inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Environmental Responsibility

All waste containing this compound, including contaminated PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.

  • Waste Segregation: Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Container Management: Ensure the waste container is compatible with the chemical and is kept closed at all times except when adding waste.

  • Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. Subsequent rinses of thoroughly emptied containers may be disposed of according to institutional guidelines.

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also contribute to a research environment where scientific advancement and safety are mutually reinforcing.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

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  • University of Waterloo. (2021). Emergency Response Guide – Exposures & Spills. Retrieved from [Link]

  • Unisafe Gloves. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • SafetyGloves.co.uk. (n.d.). All Chemical Resistant Gloves. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Phalen, R. N., & Que Hee, S. S. (2011). Changes in Chemical Permeation of Disposable Latex, Nitrile, and Vinyl Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 8(11), 643–653.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Kinco. (n.d.). Chemical-Resistant Gloves, Nitrile Gloves, Latex Gloves. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-4-nitrophenol. PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.